1,4-Diacetoxybutane
Description
Structure
3D Structure
Properties
IUPAC Name |
4-acetyloxybutyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKSWKGOQKREON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26248-69-1 | |
| Record name | Poly(oxy-1,4-butanediyl), α-acetyl-ω-(acetyloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26248-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID70879240 | |
| Record name | 1,4-Butylene glycol diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628-67-1 | |
| Record name | Butylene glycol diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,4-Diacetoxybutane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628671 | |
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| Record name | 1,4-Diacetoxybutane | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67924 | |
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| Record name | 1,4-Butanediol, 1,4-diacetate | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Butylene glycol diacetate | |
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| Record name | 1,4-Butanediol diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIACETOXYBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX4C8Q6BNS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,4-diacetoxybutane molecular weight and formula
An In-depth Technical Guide to 1,4-Diacetoxybutane: Properties, Synthesis, and Analysis
Introduction
This compound (CAS No. 628-67-1), also known as 1,4-butanediol diacetate, is a diester of significant interest in industrial and chemical synthesis. With the molecular formula C₈H₁₄O₄ and a molecular weight of approximately 174.19 g/mol , it serves as a crucial and stable intermediate compound.[1][2] Its primary industrial application is as a precursor in the synthesis of 1,4-butanediol (BDO), a high-volume commodity chemical used in the production of valuable polymers such as polybutylene terephthalate (PBT) and polybutylene succinate (PBS).
This guide is designed for researchers, scientists, and professionals in chemical and drug development. While direct applications of this compound in active pharmaceutical ingredient (API) synthesis are not widely documented in the literature, a thorough understanding of its properties, reactivity, and analytical characterization is essential. This knowledge is particularly relevant for those working with related C4 chemical building blocks, including 1,4-butanediol, which can be a metabolite or a hydrolytic degradant of pharmaceutical compounds like the alkylating agent busulfan (1,4-butanediol dimethanesulfonate).[3] This document provides a comprehensive overview of this compound, from its fundamental physicochemical properties to detailed protocols for its synthesis and quality control.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a compound's physical properties is the foundation of its application in any laboratory or industrial setting. This compound is a colorless to nearly colorless liquid at room temperature.[4] Key physicochemical data are summarized in the table below, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₄ | [1] |
| Molecular Weight | 174.19 g/mol | [2] |
| CAS Number | 628-67-1 | [4] |
| IUPAC Name | 4-acetyloxybutyl acetate | [5] |
| Synonyms | 1,4-Butanediol diacetate, Tetramethylene diacetate | [4] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Melting Point | 12 - 15 °C (53.6 - 59 °F) | [6] |
| Boiling Point | ~230 °C at 760 mmHg | [6] |
| Density | ~1.039 g/cm³ | LookChem[7] |
| Water Solubility | 34.94 g/L (at 26 °C) | LookChem[7] |
| Refractive Index | ~1.4240 | LookChem[7] |
Spectroscopic Data: ¹H NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation. The ¹H NMR spectrum of this compound is relatively simple and characteristic of its symmetric structure.
-
Expected Chemical Shifts (CDCl₃ solvent):
-
~4.0-4.1 ppm (triplet, 4H): Corresponds to the four protons on the carbons directly attached to the ester oxygen atoms (-CH₂-O-). The triplet splitting pattern arises from coupling with the adjacent methylene group.
-
~2.0 ppm (singlet, 6H): Represents the six equivalent protons of the two methyl groups of the acetate functions (CH₃-C=O). The singlet nature indicates no adjacent protons to couple with.
-
~1.7 ppm (multiplet, 4H): Corresponds to the four protons on the two central carbons of the butane chain (-O-CH₂-CH₂-CH₂-CH₂-O-). This signal appears as a multiplet due to coupling with the adjacent methylene groups at the ~4.0 ppm position.[7]
-
Chemical Reactivity: The Hydrolysis Pathway
The dominant chemical reactivity of this compound is the hydrolysis of its two ester linkages. This reaction is of paramount industrial importance as it is the final step in producing high-purity 1,4-butanediol.[8] The hydrolysis can be catalyzed by either acid or base, proceeding through a nucleophilic acyl substitution mechanism.
Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of the butanediol monoacetate alkoxide, which is subsequently protonated. The reaction proceeds in two consecutive steps, with the second hydrolysis step cleaving the remaining acetate group. In acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group toward nucleophilic attack by a water molecule.[9][10]
The overall transformation is illustrated below:
Synthesis Methodologies
Two primary industrial routes for the synthesis of this compound have been established, starting from either petroleum-based or biomass-derived feedstocks. The choice of pathway often depends on economic factors and the availability of raw materials.
Method 1: Hydrogenation of 1,4-Diacetoxybutene (Butadiene-based)
This is a traditional route where butadiene is first converted to 1,4-diacetoxy-2-butene via acetoxylation. The subsequent step involves the selective hydrogenation of the carbon-carbon double bond to yield the target compound.[5][6]
Experimental Protocol:
-
Reactor Setup: A 100 mL high-pressure titanium reaction kettle is charged with 1,4-diacetoxybutene (15 mL), toluene (30 mL) as a solvent, and a hydrogenation catalyst (e.g., 0.01 mol of a supported Platinum or Palladium catalyst).[6]
-
Inerting: The reactor is sealed and the air is purged by flushing with an inert gas, such as argon.
-
Pressurization: The system is pressurized with hydrogen gas to an initial pressure of 1.0 MPa, then further increased to a final reaction pressure of 3.0 MPa.
-
Reaction Conditions: The stirring speed is increased to 600 rpm to ensure efficient gas-liquid mixing, and the reactor is heated to the target temperature of 60 °C.
-
Monitoring and Completion: The reaction is allowed to proceed for approximately 90 minutes. The progress can be monitored by observing hydrogen uptake.
-
Work-up and Isolation: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The solvent (toluene) is removed from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield high-purity this compound.
Causality and Rationale:
-
Catalyst: Platinum or Palladium catalysts are highly effective for the selective hydrogenation of alkenes without cleaving the ester bonds.[6]
-
Solvent: Toluene is used as a non-reactive solvent to facilitate mass transfer and temperature control.
-
Pressure and Temperature: The applied hydrogen pressure and moderate temperature (60 °C) provide sufficient driving force for the reaction while minimizing potential side reactions, such as ester hydrogenolysis, which would require more forcing conditions.[11]
Method 2: Ring-Opening of Tetrahydrofuran (Biomass-derived)
This method provides a pathway from biomass-derived furan. Furan is first hydrogenated to tetrahydrofuran (THF), which then undergoes an acid-catalyzed ring-opening reaction in the presence of acetic anhydride.
Experimental Protocol:
-
Reactor Setup: A 200 mL four-neck glass flask is equipped with a dropping funnel, thermometer, condenser, and a magnetic stirrer.
-
Reagent Preparation: Acetic anhydride (108 g, 1.06 mol) is added to the flask, followed by the slow, careful addition of sulfuric acid (34.1 g, 0.35 mol) while stirring and maintaining the temperature at 20-22 °C.
-
Substrate Addition: Tetrahydrofuran (THF) (25.1 g, 0.348 mol) is added via the dropping funnel over a period of 20 minutes, ensuring the temperature remains between 20-22 °C.
-
Reaction: The reaction mixture is stirred vigorously at 21-23 °C for 20 hours.
-
Quenching and Extraction: The reaction is quenched by pouring the mixture into 500 mL of deionized water. The product is extracted from the aqueous solution using chloroform (500 mL).
-
Isolation and Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and filtered. The solvent is removed by rotary evaporation. The crude this compound is then purified by distillation under reduced pressure.
Causality and Rationale:
-
Catalyst: Sulfuric acid acts as a strong acid catalyst to protonate the ether oxygen of THF, initiating the ring-opening.
-
Reagent: Acetic anhydride serves as both a reactant (the source of the acetate groups) and a dehydrating agent, trapping the water that would otherwise be formed and favor the reverse reaction.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (20-23 °C) is critical to prevent uncontrolled side reactions and degradation of the product.
Analytical and Quality Control Protocols
To ensure the purity and identity of synthesized this compound, robust analytical methods are required. Gas chromatography is ideal for assessing purity and quantifying impurities, while NMR confirms the chemical structure. A supplier specification, for instance, indicates a purity of >98.0% as determined by GC.[4]
Purity Assessment by Gas Chromatography (GC-FID)
This protocol is adapted from established methods for the analysis of the related compound, 1,4-butanediol, and is suitable for determining the purity of the diacetate ester.[12]
Self-Validating System:
-
Objective: To separate this compound from potential impurities such as residual starting materials (e.g., 1,4-diacetoxybutene), hydrolysis products (1,4-butanediol), and solvent.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A DB-1 or similar non-polar capillary column (e.g., 30 m length, 0.53 mm inner diameter, 2.65 µm film thickness) is suitable.[12]
-
Methodology:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the this compound sample in a high-purity solvent like acetone or acetonitrile.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: Start at 60 °C, hold for 2 minutes. Ramp at 20 °C/min to 250 °C. Hold at 250 °C for 10 minutes.[12]
-
Injection: 1 µL, split ratio 1:50.
-
-
-
Expected Outcome: A major peak corresponding to this compound should be observed. The retention time will be shorter than that of 1,4-butanediol due to its lower boiling point and greater volatility. Purity is calculated based on the relative peak area percentage.
-
Trustworthiness Check: The method's suitability is confirmed by injecting a known standard to verify retention time and response. The baseline should be stable, and the primary peak should be symmetrical. Spiking the sample with expected impurities (e.g., 1,4-butanediol) should result in a well-resolved new peak, confirming specificity.
Structural Confirmation by ¹H NMR Spectroscopy
This protocol outlines the steps for confirming the molecular structure of the compound.
Self-Validating System:
-
Objective: To verify the chemical structure of this compound by comparing the obtained spectrum to known data.[7]
-
Instrumentation: 400 MHz (or higher) Nuclear Magnetic Resonance Spectrometer.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
-
Expected Outcome: The spectrum should display the three characteristic signals as described in Section 1.1. The integration of these peaks should correspond to a 4:6:4 proton ratio (or a simplified 2:3:2 ratio).
-
Trustworthiness Check: The chemical shift of the TMS signal must be exactly 0.00 ppm. The observed chemical shifts and coupling patterns should match reference spectra for this compound. The absence of significant impurity peaks (e.g., a broad OH peak for 1,4-butanediol or vinylic protons for 1,4-diacetoxybutene) validates the sample's identity and high purity.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential. Information from safety data sheets (SDS) provides the basis for safe laboratory practices.[6]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation to avoid inhalation of vapors.[6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It is incompatible with strong oxidizing agents.[13]
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[6]
-
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-defined role in the synthesis of 1,4-butanediol, a monomer critical to the polymer industry. Its synthesis is achievable through both traditional petrochemical routes and emerging biomass-based pathways. This guide has detailed its core physicochemical properties and provided robust, self-validating protocols for its synthesis and analytical characterization, grounded in the principles of scientific integrity. For researchers and drug development professionals, while this compound may not be a direct API intermediate, its chemistry is closely linked to 1,4-butanediol, a compound of toxicological and metabolic relevance. The methodologies and data presented herein provide the necessary foundation for the confident synthesis, handling, and analysis of this compound in a research or industrial setting.
References
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- Ramakrishna Reddy, H., et al. (2021). A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (1,4-BUTANEDIOL) IN BUSULFAN DRUG. RASAYAN Journal of Chemistry, 14(2), 914-919.
- Google Patents. CN108014791B - Catalyst for preparing 1, 4-diacetoxybutane from butadiene.
- Kunioka, M., et al. (2014). Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan. Polymer Degradation and Stability, 103, 29-37.
- SWGDRUG.org. 1,4-BUTANEDIOL Monograph. (2005).
- BAuA. Determination of 1,4-butanediol in workplace air using gas chromatography (GC-FID).
- Blanchet, B., et al. (2002). Capillary gas chromatographic determination of 1,4-butanediol and gamma-hydroxybutyrate in human plasma and urine. Journal of Chromatography B, 769(2), 221-226.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Evans, D.A. Protecting Groups. Harvard University.
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- Google Patents. CN107915579A - The method that butadiene synthesizes 1,4 butanediols.
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- Kirby, A.J., et al. (1982). Kinetics of hydrolysis of 1-acetoxy-, 1-acetoxy-8-hydroxy-, and 1,8-diacetoxy-napthalenes; intramolecular participation by a hydroxy group. Journal of the Chemical Society, Perkin Transactions 2, 9, 1207-1214.
- The Open Medicinal Chemistry Journal. (2021). Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method.
- Patsnap Synapse. What is the mechanism of Busulfan?.
- Han, W.W., et al. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-577.
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An In-depth Technical Guide to the Physicochemical Properties of 1,4-Diacetoxybutane
Abstract
This technical guide provides a comprehensive analysis of the boiling and melting points of 1,4-diacetoxybutane, a key diester intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecular characteristics that govern these fundamental physical properties. It offers a detailed exploration of the underlying intermolecular forces, standardized methodologies for their experimental determination, and practical insights into the handling and application of this compound. Complete with detailed protocols and visual workflows, this guide serves as an essential resource for laboratory practice and theoretical understanding.
Introduction: The Chemical Identity of this compound
This compound, also known as tetramethylene diacetate, is the diester of 1,4-butanediol and acetic acid. Its chemical structure features a flexible four-carbon chain flanked by two ester functional groups. This bifunctionality makes it a valuable precursor in the synthesis of polymers and other organic compounds, including the industrial production of 1,4-butanediol itself.[1] A thorough understanding of its physical properties, particularly its melting and boiling points, is paramount for its purification, handling, and application in various synthetic protocols.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₄ | [2] |
| Molecular Weight | 174.19 g/mol | [3] |
| Melting Point | 12-15 °C | [4][5] |
| Boiling Point | 227.4 - 230 °C (at 760 mmHg) | [4][5] |
| Boiling Point (Reduced Pressure) | 130-131 °C (at 20 mmHg) | [6] |
| Appearance | Colorless to almost colorless liquid | [7] |
| CAS Number | 628-67-1 | [7] |
The Molecular Basis of this compound's Physical State: An Analysis of Intermolecular Forces
The melting and boiling points of a substance are direct manifestations of the strength of the intermolecular forces (IMFs) between its molecules. For this compound, these forces are a composite of London dispersion forces and dipole-dipole interactions.
-
London Dispersion Forces: These are temporary, induced dipoles that arise from the random movement of electrons. As a molecule with 8 carbon atoms and 14 hydrogen atoms, this compound has a significant surface area, leading to appreciable London dispersion forces. The flexible butane backbone allows for close packing of molecules, further enhancing these interactions.[3]
-
Dipole-Dipole Interactions: The ester functional groups (-COO-) are polar, with the electronegative oxygen atoms drawing electron density away from the carbonyl carbon. This creates a permanent dipole moment in the ester moieties.[6][8][9] Consequently, molecules of this compound align themselves to maximize the attraction between the positive end of one dipole and the negative end of another.
It is crucial to note that unlike alcohols or carboxylic acids, this compound cannot act as a hydrogen bond donor, as it lacks a hydrogen atom bonded to a highly electronegative atom (O, N, or F). While the oxygen atoms in the ester groups can act as hydrogen bond acceptors, the absence of self-hydrogen bonding significantly lowers its boiling point compared to a diol of similar molecular weight.[6][8]
Experimental Determination of Melting and Boiling Points: A Validated Approach
The accurate determination of melting and boiling points is a cornerstone of chemical characterization, providing a reliable indication of purity.[2] The following sections outline standardized protocols for these measurements, grounded in authoritative methodologies such as those described by ASTM.[5][7]
Protocol for Melting Point Determination (Capillary Method)
This protocol is based on the principles outlined in ASTM E324 for the determination of the melting range of organic chemicals.[5][7]
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid. Given its low melting point, the sample must be pre-chilled.
Materials:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Calibrated thermometer or temperature probe
-
Cooling bath (ice-water or cryo-cooler)
Procedure:
-
Sample Preparation:
-
Place a small amount of liquid this compound on a watch glass and cool it in a cooling bath until it solidifies.
-
Finely crush the solidified sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
-
Apparatus Setup:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Ensure the calibrated thermometer or probe is correctly positioned to accurately measure the temperature of the block.
-
-
Measurement:
-
Rapidly heat the block to a temperature approximately 10-15°C below the expected melting point of 12°C.
-
Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the initial melting point: The temperature at which the first drop of liquid is observed.
-
Record the final melting point: The temperature at which the last solid crystal melts.
-
-
Reporting: The melting point is reported as a range from the initial to the final temperature. For a pure substance, this range is typically narrow.[2]
Protocol for Boiling Point Determination (Distillation Method)
This protocol follows the general principles for boiling point determination as described in OECD Guideline 103.[4][10]
Objective: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure.
Materials:
-
This compound sample
-
Distillation flask (round-bottom)
-
Condenser
-
Receiving flask
-
Calibrated thermometer or temperature probe
-
Heating mantle
-
Boiling chips or a magnetic stirrer
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the diagram below.
-
Place a volume of this compound in the distillation flask, along with a few boiling chips to ensure smooth boiling.
-
Position the thermometer bulb just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
-
Measurement:
-
Begin heating the distillation flask gently with the heating mantle.
-
Observe the liquid and record the temperature when it begins to boil and a steady stream of distillate is collected in the receiving flask.
-
The boiling point is the constant temperature recorded during the distillation of the bulk of the liquid.
-
-
Pressure Correction (if necessary):
-
The observed boiling point is dependent on the atmospheric pressure. If the pressure is not 760 mmHg, a correction may be necessary.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining the melting and boiling points of this compound.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Boiling Point Determination.
Synthesis and Purity Considerations
This compound is commonly synthesized through the esterification of 1,4-butanediol with acetic acid or acetic anhydride. Another route involves the hydrogenation of 1,4-diacetoxy-2-butene.[1] The purity of the final product is critical, as impurities can depress the melting point and broaden the melting range.[2] Common purification techniques include distillation under reduced pressure to prevent decomposition at high temperatures.
Safety and Handling
According to safety data sheets, this compound should be handled with standard laboratory precautions.[4][5] It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses and gloves, and to work in a well-ventilated area.[5] Store the compound in a tightly closed container in a cool, dry place.[7]
Conclusion
The boiling and melting points of this compound are fundamental physicochemical properties that are dictated by its molecular structure and the interplay of London dispersion forces and dipole-dipole interactions. A comprehensive understanding of these properties, coupled with the application of standardized experimental protocols for their determination, is essential for the effective use of this compound in research and industrial applications. This guide provides the necessary theoretical framework and practical methodologies to empower scientists and researchers in their work with this compound.
References
- LookChem. (n.d.). This compound | 628-67-1.
- Chemistry LibreTexts. (2024, October 16). 15.7: Physical Properties of Esters.
- NIST. (n.d.). 1,4-Butanediol, diacetate. NIST Chemistry WebBook.
- PubChem. (n.d.). 1,4-Butanediol.
- Science Ready. (2021, May 6). What are Esters? Structure, Nomenclature, Boiling and Solubility of Esters // HSC Chemistry [Video]. YouTube.
- TutorChase. (n.d.). Provide an example of the boiling and melting points of different esters.
- OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1.
- SSERC. (n.d.). Melting point determination.
- ASTM International. (2023). E324-18(2023) Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals.
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Spectroscopic Analysis of 1,4-Diacetoxybutane: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 1,4-diacetoxybutane, a versatile diester utilized in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of the compound, grounded in established scientific principles and experimental best practices.
Introduction: The Molecular Blueprint of this compound
This compound (C₈H₁₄O₄), also known as butane-1,4-diol diacetate, is a key organic intermediate. Its structure features a central four-carbon chain flanked by two acetoxy groups. The symmetrical nature of this molecule simplifies its spectroscopic signature, yet a thorough analysis is crucial for confirming its identity, purity, and for understanding its reactivity in subsequent chemical transformations. The synthesis of this compound is often achieved through the esterification of 1,4-butanediol with acetic acid or its derivatives. This process is fundamental in various industrial applications, including the production of polymers and as a precursor in the synthesis of other valuable chemicals. A precise understanding of its spectroscopic characteristics is paramount for quality control and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by its simplicity, owing to the molecule's symmetry. The spectrum typically reveals two distinct sets of proton signals.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a high-resolution ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Number of Scans: Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans ensures full relaxation of the protons, allowing for accurate integration.
-
Spectral Width: Set the spectral width to encompass the expected chemical shift range for organic molecules (typically 0-12 ppm).
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
Data Interpretation and Assignments
The ¹H NMR spectrum of this compound in CDCl₃ exhibits two key signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.07 | Triplet | 4H | -O-CH₂ -CH₂- |
| ~2.05 | Singlet | 6H | CH₃ -C(=O)-O- |
| ~1.70 | Multiplet | 4H | -O-CH₂-CH₂ - |
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃.
The downfield triplet at approximately 4.07 ppm corresponds to the four protons on the carbons directly attached to the oxygen atoms of the ester groups (-O-CH₂ -). These protons are deshielded due to the electronegativity of the adjacent oxygen. The signal appears as a triplet due to coupling with the neighboring methylene protons. The sharp singlet at around 2.05 ppm, integrating to six protons, is characteristic of the two equivalent methyl groups of the acetate moieties (CH₃ -C=O). These protons are in an identical chemical environment and do not have any adjacent protons to couple with, hence they appear as a singlet. The multiplet centered around 1.70 ppm represents the four protons of the inner methylene groups (-CH₂-CH₂ -CH₂-). These protons are coupled to the adjacent methylene protons, resulting in a more complex splitting pattern.
Causality in Experimental Choices: The choice of CDCl₃ as a solvent is due to its excellent ability to dissolve a wide range of organic compounds and its well-defined residual proton signal for referencing. A high-field spectrometer is preferred to resolve the coupling patterns of the methylene protons more clearly.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound provides a direct count of the unique carbon environments in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is required.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is typically necessary due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure quantitative accuracy, especially for quaternary carbons, although for simple identification, a shorter delay can be used.
-
Spectral Width: The spectral width should cover the full range of carbon chemical shifts (typically 0-220 ppm).
-
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
Data Interpretation and Assignments
The ¹³C NMR spectrum of this compound is expected to show three distinct signals, corresponding to the three unique carbon environments:
| Chemical Shift (ppm) | Assignment |
| ~171.1 | -C =O |
| ~64.0 | -O-CH₂ - |
| ~25.4 | -O-CH₂-CH₂ - |
| ~20.9 | CH₃ -C(=O)- |
Table 2: Predicted and Literature-Based ¹³C NMR Spectral Data for this compound.
The most downfield signal, around 171.1 ppm, is assigned to the carbonyl carbons of the ester groups. The signal at approximately 64.0 ppm corresponds to the methylene carbons directly bonded to the oxygen atoms. The signal at around 25.4 ppm is attributed to the inner methylene carbons of the butane chain. Finally, the upfield signal at approximately 20.9 ppm represents the methyl carbons of the acetate groups.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the ester functional group.
Experimental Protocol: FT-IR Spectroscopy (Liquid Film)
-
Sample Preparation: For a neat liquid like this compound, the simplest method is to prepare a thin liquid film. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: Record a background spectrum of the clean, empty salt plates. Then, place the sample-containing plates in the spectrometer and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Spectral Range: Typically, the mid-infrared region (4000-400 cm⁻¹) is scanned.
Data Interpretation and Assignments
The key absorption bands in the IR spectrum of this compound are:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Medium | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1240 | Strong | C-O stretch (ester, acetate) |
| ~1040 | Medium | C-O stretch (ester, alkyl) |
Table 3: Key IR Absorption Bands for this compound.
The most prominent feature in the IR spectrum is the strong, sharp absorption band around 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group. The presence of a strong band at approximately 1240 cm⁻¹ is indicative of the C-O stretching vibration of the acetate part of the ester. The C-H stretching vibrations of the alkane backbone and methyl groups are observed in the 2960 cm⁻¹ region. The C-O stretching of the alkyl portion of the ester appears around 1040 cm⁻¹.
Causality in Experimental Choices: The liquid film method is ideal for pure, non-volatile liquids as it is quick, requires minimal sample, and avoids the use of solvents that could interfere with the spectrum.
Visualizing Spectroscopic Correlations
The following diagrams illustrate the structure of this compound and the correlation of its atoms with the observed NMR signals.
commercial suppliers of 1,4-diacetoxybutane
An In-depth Technical Guide to the Commercial Sourcing of 1,4-Diacetoxybutane for Research and Drug Development
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing and qualifying commercial-grade this compound (CAS No. 628-67-1). Beyond a simple list of suppliers, this document delves into the critical aspects of supplier evaluation, quality control, and the scientific rationale behind selecting the appropriate grade of this versatile chemical intermediate.
Introduction to this compound
This compound, also known as 1,4-butanediol diacetate or tetramethylene diacetate, is a diester with the molecular formula C₈H₁₄O₄.[1][2] It serves as a crucial building block and intermediate in various chemical syntheses. In the pharmaceutical and drug development sectors, it is often utilized in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules. For instance, it is a key precursor in the production of 1,4-butanediol (BDO), a significant industrial chemical used in the manufacturing of polymers, solvents, and fine chemicals.[3][4] The purity and quality of this compound are paramount, as impurities can have a significant impact on reaction yields, downstream processing, and the final product's impurity profile.
Identifying and Qualifying Commercial Suppliers
The commercial landscape for this compound includes a range of suppliers, from large chemical manufacturers to smaller, specialized companies. A systematic approach to identifying and qualifying these suppliers is essential to ensure a consistent and reliable supply of high-quality material.
Key Commercial Suppliers Include:
-
TCI (Tokyo Chemical Industry): A well-established supplier of research chemicals, offering this compound with a purity of >98.0% as determined by gas chromatography (GC).[5][6]
-
Spectrum Chemical Mfg. Corp.: An ISO 9001:2015 certified supplier that provides a range of chemicals, including this compound, and operates under current Good Manufacturing Practices (cGMP) in its US facilities.[7]
-
Santa Cruz Biotechnology: A supplier of biochemicals for research, listing this compound among its product offerings.[1]
-
Fisher Scientific: A major distributor that offers this compound from various manufacturers, including TCI America.[5][8]
-
LookChem: An online platform that lists multiple suppliers of this compound, primarily based in China, offering various quantities from grams to kilograms.[9][10]
Supplier Qualification Workflow:
A robust supplier qualification process is critical. The following workflow provides a structured approach to evaluating and selecting a suitable supplier.
Caption: A workflow for the qualification of .
Key Quality Attributes and Specifications
When sourcing this compound, it is crucial to consider its key quality attributes, which are typically detailed in the supplier's Certificate of Analysis (CoA) and product specifications.
| Property | Typical Specification | Significance in Research and Drug Development |
| Appearance | Colorless to almost colorless liquid | Deviations may indicate the presence of impurities or degradation products. |
| Purity (by GC) | ≥98.0% | High purity is essential to ensure predictable reaction stoichiometry and minimize side reactions. |
| Molecular Formula | C₈H₁₄O₄ | Confirms the chemical identity.[1][8] |
| Molecular Weight | 174.20 g/mol | Used for stoichiometric calculations in chemical reactions.[1][2] |
| Boiling Point | ~230 °C | Important for purification by distillation and for determining appropriate reaction conditions.[8][11] |
| Melting Point | 12 - 15 °C | Relevant for storage and handling, as the material may solidify at lower ambient temperatures.[8][11] |
| Refractive Index | ~1.42 | A useful physical property for quick identity and purity checks. |
| Specific Gravity | ~1.05 | Important for volume-to-mass conversions. |
| Water Content | Varies (should be low) | Water can lead to hydrolysis of the ester groups, forming 1,4-butanediol and acetic acid, which can interfere with subsequent reactions. |
| Potential Impurities | 1,4-butanediol, acetic acid, monoacetate, residual solvents | These can arise from the synthesis process (e.g., incomplete esterification) or degradation. Their presence can affect reaction outcomes and the purity of the final product.[12][13] |
Analytical Methods for Quality Control
Independent verification of the supplier's CoA is a cornerstone of a robust quality control program. The following analytical techniques are recommended for the comprehensive analysis of this compound.
Recommended Analytical Workflow:
Caption: A recommended analytical workflow for the quality control of this compound.
Experimental Protocols:
A. Purity Determination by Gas Chromatography (GC)
-
Objective: To quantify the purity of this compound and identify the presence of volatile impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector and Detector Temperature: 250 °C.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetone or methanol) at a concentration of approximately 1 mg/mL.[14]
-
Analysis: Inject 1 µL of the sample solution and integrate the peak areas. The purity is calculated as the area of the this compound peak divided by the total area of all peaks.
B. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: NMR spectrometer (¹H and ¹³C).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure: Dissolve a small amount of the sample in the deuterated solvent and acquire the ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Signals: The spectrum should be consistent with the structure, showing characteristic peaks for the methyl and methylene protons.
-
Expected ¹³C NMR Signals: The spectrum should show distinct peaks for the carbonyl, methylene, and methyl carbons.
C. Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify unknown impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Procedure: Utilize similar GC conditions as for the purity assay. The mass spectrometer will provide mass spectra of the impurity peaks, allowing for their identification through library searching or spectral interpretation.[12]
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the quality and ensure the safety of personnel working with this compound.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, protective gloves, and a lab coat.[8] Ensure adequate ventilation to avoid inhalation of vapors.[8] Avoid contact with skin, eyes, and clothing.[11]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][11] It is recommended to store in a cool and dark place, at temperatures below 15°C. The material is incompatible with strong oxidizing agents.[7]
-
Safety: this compound may cause skin irritation. In case of contact with skin or eyes, rinse immediately with plenty of water.[11] If swallowed, seek medical attention.[15] Consult the Safety Data Sheet (SDS) for detailed information on hazards and first-aid measures.[8][11]
Conclusion
The successful use of this compound in research and drug development is highly dependent on the quality of the starting material. A thorough understanding of the commercial supplier landscape, coupled with a rigorous supplier qualification process and in-house analytical verification, is essential. By implementing the strategies outlined in this guide, researchers and scientists can ensure a consistent supply of high-purity this compound, thereby enhancing the reliability and reproducibility of their scientific endeavors.
References
- This compound - SAFETY DATA SHEET. (2024-03-30).
- SAFETY DATA SHEET - Fisher Scientific. (2024-02-24).
- CAS Number 628-67-1 | this compound - Spectrum Chemical.
- CAS No.628-67-1,this compound Suppliers - LookChem.
- CAS 628-67-1 suppliers, 1,4-Butanediol Diacetate suppliers.
- This compound | 628-67-1 | Tokyo Chemical Industry Co., Ltd.(APAC).
- This compound | CAS 628-67-1 | SCBT - Santa Cruz Biotechnology.
- Safety data sheet - CPAChem. (2020-01-30).
- This compound 98.0+%, TCI America™ | Fisher Scientific.
- This compound|628-67-1 - LookChem.
- Technical Support Center: Synthesis of Butane-1,4-diyl diacetoacetate - Benchchem.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-04-28).
- This compound - precisionFDA.
- Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan.
- This compound 628-67-1 | TCI AMERICA.
- Process for purifying 1,4-butanediol by melt cristallisation - Googleapis.com.
- 1,4-Butanediol | HO(CH2)4OH | CID 8064 - PubChem.
- 1,4-BUTANEDIOL - SWGDRUG.org. (2005-08-16).
- 1,4-Butanediol - Expert Committee on Drug Dependence Information Repository.
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synthesis of 1,4-diacetoxybutane from 1,4-butanediol
An In-depth Technical Guide to the Synthesis of 1,4-Diacetoxybutane from 1,4-Butanediol
Abstract
This technical guide provides a comprehensive examination of the synthesis of this compound from its precursor, 1,4-butanediol. The core of this process lies in the Fischer-Speier esterification, a cornerstone reaction in organic chemistry. This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction's theoretical underpinnings, practical execution, and critical optimization parameters. We will explore the reaction mechanism, kinetic and thermodynamic considerations, detailed experimental protocols, and robust analytical characterization methods. Furthermore, this guide offers insights into common challenges and troubleshooting, ensuring a self-validating framework for reproducible, high-yield synthesis.
Introduction and Strategic Importance
1,4-Butanediol (BDO) is a high-volume industrial chemical that serves as a crucial building block for a vast array of products, including polymers, solvents, and fine chemicals.[1] Its di-ester, this compound, functions as a valuable intermediate in various synthetic pathways. For instance, it is a key precursor in one of the industrial routes to BDO itself, starting from butadiene, which is acetoxylated to 1,4-diacetoxy-2-butene, hydrogenated to this compound, and finally hydrolyzed.[2][3][4] Understanding the efficient synthesis of this compound from BDO is therefore fundamental for professionals engaged in chemical synthesis and process development.
This guide focuses on the direct esterification of 1,4-butanediol with acetic acid, providing a detailed exploration of the scientific principles and practical methodologies required for its successful laboratory-scale synthesis.
Foundational Principles: The Chemistry of Esterification
The conversion of 1,4-butanediol to this compound is a classic example of a Fischer-Speier esterification.[5][6] This reaction involves the acid-catalyzed condensation of a carboxylic acid (acetic acid) with an alcohol (1,4-butanediol) to yield an ester and water.
Overall Reaction:
HO-(CH₂)₄-OH + 2 CH₃COOH ⇌ CH₃COO-(CH₂)₄-OOCCH₃ + 2 H₂O (1,4-Butanediol) + (Acetic Acid) ⇌ (this compound) + (Water)
Reaction Mechanism
The esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the acetic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.
The process for each hydroxyl group follows these key steps:
-
Protonation of the carbonyl oxygen of acetic acid.
-
Nucleophilic attack by a hydroxyl group of 1,4-butanediol on the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer from the attacking hydroxyl group to one of the hydroxyls on the tetrahedral intermediate.
-
Elimination of a water molecule, reforming the carbonyl group.
-
Deprotonation of the carbonyl oxygen to release the ester and regenerate the acid catalyst.
This is a two-step consecutive reaction, where 4-hydroxybutyl acetate is formed as an intermediate.[7][8]
Caption: Figure 1: Fischer-Speier Esterification Mechanism
Thermodynamic and Kinetic Control
Equilibrium: The Fischer esterification is a reversible process.[5][6] To achieve a high yield of this compound, the equilibrium must be shifted to the product side in accordance with Le Châtelier's principle. This is typically accomplished by:
-
Using an excess of a reactant: Employing a large molar excess of acetic acid is a common strategy.[6]
-
Removing a product: The continuous removal of water as it is formed is highly effective. This is often achieved through azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[6]
Catalysis: While the reaction can proceed without a catalyst at high temperatures, the rate is impractically slow. Acid catalysts are essential for achieving a reasonable reaction time.
-
Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (p-TSA) are highly effective.[9] However, their use necessitates a neutralization step during work-up and can present corrosion challenges.
-
Heterogeneous Catalysts: Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced corrosivity.[7][10] These are particularly favored in industrial and green chemistry applications.[11]
Experimental Protocol: Laboratory-Scale Synthesis
This section provides a self-validating, step-by-step methodology for the synthesis of this compound.
Materials and Equipment
| Material/Equipment | Specification | Purpose |
| 1,4-Butanediol | ≥99% purity | Starting alcohol |
| Glacial Acetic Acid | ≥99.7% purity | Acetylating agent and reactant |
| p-Toluenesulfonic acid (p-TSA) | Monohydrate, ≥98.5% | Acid catalyst |
| Toluene | Anhydrous, ≥99.8% | Azeotropic agent for water removal |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Neutralizing agent |
| Ethyl Acetate | ACS grade | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Drying agent |
| Round-bottom flask (500 mL) | - | Reaction vessel |
| Dean-Stark Apparatus | - | To collect water byproduct |
| Reflux Condenser | - | To condense vapors |
| Heating Mantle & Stirrer | - | For heating and mixing |
| Separatory Funnel (500 mL) | - | For liquid-liquid extraction |
| Rotary Evaporator | - | For solvent removal |
| Vacuum Distillation Setup | - | For final product purification |
Experimental Workflow
Caption: Figure 2: Experimental Workflow for Synthesis
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-butanediol (e.g., 0.5 mol), glacial acetic acid (e.g., 1.5 mol, 3 equivalents), toluene (approx. 150 mL), and p-toluenesulfonic acid monohydrate (e.g., 1-2 mol% relative to the diol).[9]
-
Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.
-
Reaction Execution: Heat the mixture to a gentle reflux using a heating mantle. Toluene and water will co-distill as an azeotrope, condense, and collect in the Dean-Stark trap. The denser water will separate to the bottom, while the toluene will overflow back into the reaction flask.
-
Continue refluxing until no more water is collected in the trap (typically 4-8 hours).[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully transfer the mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution to neutralize the acidic catalyst and unreacted acetic acid. Caution: CO₂ evolution will occur. Vent the funnel frequently. Continue adding until effervescence ceases.
-
Separate the aqueous layer. Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Remove the toluene and any excess ethyl acetate using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound.[4][9]
Optimization of Reaction Conditions
Achieving optimal yield and purity requires careful control over several reaction parameters. The interplay between these factors is crucial for an efficient and successful synthesis.
| Parameter | Recommended Range | Rationale & Causality |
| Reactant Molar Ratio | 2.5 - 3.0 eq. Acetic Acid per eq. BDO | A molar excess of acetic acid shifts the reaction equilibrium towards the product side, maximizing the conversion of the limiting reagent (BDO).[6] |
| Catalyst Loading | 1 - 2 mol% (relative to BDO) | Sufficient to achieve a practical reaction rate. Higher loading does not significantly improve yield but complicates the neutralization and work-up process.[9] |
| Reaction Temperature | Reflux temp. of Toluene (~111 °C) | Provides enough thermal energy to overcome the activation energy barrier while allowing for efficient azeotropic removal of water. Higher temperatures may promote side reactions. |
| Water Removal | Continuous via Dean-Stark | This is the primary driving force for the reaction. Inefficient removal of the water byproduct will lead to low conversion and an unfavorable equilibrium position.[6][9] |
Product Characterization and Quality Control
Confirming the identity and purity of the synthesized this compound is accomplished using standard analytical techniques.
| Technique | Expected Result |
| ¹H NMR | δ ~4.1 ppm (triplet, 4H, -CH₂-O), δ ~2.0 ppm (singlet, 6H, -C(=O)CH₃), δ ~1.7 ppm (multiplet, 4H, -O-CH₂-CH₂-).[12] |
| ¹³C NMR | δ ~171 ppm (C=O), δ ~64 ppm (-CH₂-O), δ ~25 ppm (-O-CH₂-CH₂-), δ ~21 ppm (-CH₃). |
| FT-IR (neat) | ~1735 cm⁻¹ (strong, C=O ester stretch), ~1240 cm⁻¹ (strong, C-O stretch). |
| GC-MS | A single major peak in the GC chromatogram with a mass spectrum corresponding to the molecular weight (174.2 g/mol ) and expected fragmentation pattern.[13] |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient time or inefficient water removal. | Extend the reflux time and ensure the Dean-Stark trap is functioning correctly. Check for leaks in the system.[9] |
| Loss of product during work-up. | Perform multiple extractions with the organic solvent. Avoid vigorous shaking that can lead to emulsion formation.[14] | |
| Product Contamination | Presence of mono-substituted intermediate (4-hydroxybutyl acetate). | Ensure a sufficient excess of acetic acid is used and that the reaction is allowed to proceed to completion.[9][14] |
| Residual acid catalyst or acetic acid. | Ensure thorough neutralization with sodium bicarbonate during the work-up. Check the pH of the aqueous layer.[14] | |
| Thermal Decomposition | Overheating during vacuum distillation. | Use a high-vacuum system to lower the boiling point. Ensure a stable and controlled heat source (e.g., an oil bath).[9] |
Conclusion
The via Fischer esterification is a robust and well-established chemical transformation. Success hinges on a firm grasp of the principles of chemical equilibrium and the meticulous control of key reaction parameters, most notably the efficient removal of water. By following the detailed protocols and leveraging the troubleshooting insights provided in this guide, researchers can reliably and efficiently produce high-purity this compound. The principles outlined herein are broadly applicable to other esterification reactions and serve as a foundational methodology for professionals in the chemical and pharmaceutical sciences.
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- Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan | Request PDF - ResearchGate.
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- Kinetics of Transesterification of 1,4-Butanediol With Methyl Acetate by the Ion-exchange Resin - ResearchGate.
- Consecutive esterification of 1,4-butanediol with acrylic acid by homogeneous catalysis | Request PDF - ResearchGate.
- Isolation, Purification, and Characterization of Pecan Nut Lipase and Studying its Affinity towards Pomegranate Extracts and 1, 4-Diacetoxybenzene - ResearchGate.
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Navigating the Chemistry of 1,4-Diacetoxybutane: A Technical Guide to Safe Handling and Application
Introduction: Understanding 1,4-Diacetoxybutane
This compound, also known as 1,4-butanediol diacetate, is a diester with the chemical formula C8H14O4.[1][2] It presents as a colorless to almost colorless clear liquid at room temperature.[3][4] This compound serves as a versatile intermediate in various chemical syntheses. Its bifunctional nature, possessing two acetate groups, makes it a valuable precursor in the production of polymers and other specialty chemicals.[5] Given its utility in research and development, a thorough understanding of its safety profile and handling requirements is paramount for professionals in laboratory and industrial settings.
This guide provides a comprehensive overview of the essential safety and handling precautions for this compound, grounded in established safety protocols and chemical property data. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to work with this compound safely and effectively.
Physicochemical Properties and Their Impact on Safety
A fundamental aspect of safe chemical handling is a clear understanding of its physical and chemical properties. These characteristics directly influence storage conditions, handling procedures, and emergency response.
| Property | Value | Source | Significance for Safety |
| Molecular Formula | C8H14O4 | [1][6] | Provides basic identification of the compound. |
| Molecular Weight | 174.20 g/mol | [1][7] | Relevant for stoichiometric calculations in experimental setups. |
| Physical State | Liquid | [6][7] | Dictates the need for liquid handling procedures and appropriate spill control measures. |
| Appearance | Colorless to Almost Colorless Liquid | [3][8] | Visual inspection can be an initial indicator of purity. |
| Melting Point | 12 - 15 °C / 53.6 - 59 °F | [6][7] | The compound may solidify in cooler environments, requiring appropriate storage and handling temperatures. |
| Boiling Point | 230 °C / 446 °F | [6][7] | A high boiling point suggests low volatility at room temperature, reducing the risk of inhalation exposure under normal conditions. |
| Density | 1.048 g/cm³ | [8] | Being denser than water, it will sink, which is a consideration for spill cleanup in aqueous environments. |
| Water Solubility | 34.94 g/L (at 26 °C) | [8] | Moderate solubility indicates that water can be used for cleaning and decontamination, but also that spills can contaminate aqueous environments. |
| Flash Point | 230 °C | [8] | The high flash point indicates a low risk of flammability under normal laboratory conditions. |
Hazard Identification and Risk Mitigation
While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to handle it with the care afforded to all laboratory chemicals.[7] The toxicological properties have not been fully investigated, warranting a cautious approach.[7]
Primary Routes of Exposure and Protective Measures
The primary routes of potential exposure are skin contact, eye contact, ingestion, and inhalation. The following diagram illustrates the necessary protective barriers.
Caption: Workflow for safe handling and storage of this compound.
Emergency Procedures: A Step-by-Step Guide
In the event of an accidental exposure or spill, a rapid and informed response is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Source |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. | [7] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, seek medical attention. | [7] |
| Inhalation | Move the person to fresh air. If symptoms occur, get medical attention. | [7] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur. | [7] |
Spill Response
For minor spills, the following procedure should be followed. For major spills, evacuate the area and contact emergency services. [9]
-
Ensure Safety: Ensure adequate ventilation and wear appropriate personal protective equipment. [7]2. Containment: Prevent the spill from entering drains. [1]3. Absorption: Absorb the spilled material with a suitable inert absorbent such as dry sand, earth, or sawdust. [1]4. Collection: Sweep up or shovel the absorbed material into a suitable container for disposal. [6][7]5. Decontamination: Clean the spill area with soap and water. [9]6. Disposal: Dispose of the waste material in accordance with local, state, and federal regulations. [10] The following diagram illustrates the decision-making process and steps for a chemical spill response:
Caption: Decision-making workflow for chemical spill response.
Conclusion: A Commitment to Safety
This compound is a valuable chemical for research and development. While it does not present acute, officially classified hazards, a culture of safety and adherence to established protocols are non-negotiable. By understanding its properties, implementing robust handling and storage procedures, and being prepared for emergencies, professionals can work with this compound confidently and safely. This guide serves as a foundational resource, and it is imperative to always consult the most current Safety Data Sheet (SDS) before use and to follow all institutional and regulatory guidelines.
References
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- Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025-01-14).
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- Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS.
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A Senior Application Scientist's In-Depth Technical Guide to 1,4-Diacetoxybutane: Pricing, Synthesis, and Strategic Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the selection of appropriate building blocks is a critical determinant of success. 1,4-Diacetoxybutane (DAB), a diester of 1,4-butanediol, is a versatile reagent whose utility extends from a stable precursor for other C4 chemicals to a key component in the synthesis of complex molecules. This guide provides an in-depth analysis of DAB, focusing on its cost-effectiveness, synthesis, and practical applications in a research and development setting.
The Financial Perspective: A Cost Analysis of this compound
For any research endeavor, a thorough understanding of reagent cost is paramount for budget planning and assessing the economic viability of a synthetic route. The price of this compound is influenced by several factors, including purity, quantity, and the supplier. A comprehensive market survey reveals the following typical price points:
| Supplier | Quantity (g) | Purity (%) | Price (USD) | Price per Gram (USD/g) |
| TCI America | 25 | >98.0 | $16.00 | $0.64 |
| TCI America (via Fisher Scientific) | 25 | 98.0+ | $29.83 | $1.19 |
| CP Lab Safety | 25 | Not Specified | $46.59 | $1.86 |
| TCI America (via Fisher Scientific) | 500 | 98.0+ | $255.38 | $0.51 |
| CP Lab Safety | 500 | Not Specified | $211.63 | $0.42 |
| ALFA India | 25 | 98 | ₹2320 (~$27.80) | ~$1.11 |
| TCI Chemicals (India) | 25 | >98.0 | ₹2400 (~$28.80) | ~$1.15 |
Key Factors Influencing Price:
-
Purity: Higher purity grades, essential for sensitive applications like drug synthesis, command a premium. The difference in price between >98.0% and 99% purity can be significant.
-
Quantity: As with most chemical reagents, purchasing in bulk significantly reduces the per-gram cost. The price per gram for a 500g bottle can be less than half that of a 25g bottle.
-
Supplier: Pricing varies between suppliers due to differences in their synthesis methods, quality control standards, and distribution networks. It is advisable to obtain quotes from multiple vendors.
-
Synthesis Route: The cost of raw materials and the complexity of the synthesis process directly impact the final price of DAB. Synthesis from bio-based resources, for instance, may have different cost implications compared to traditional petrochemical routes.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and use in experimental design.
| Property | Value |
| CAS Number | 628-67-1[1] |
| Molecular Formula | C8H14O4[1] |
| Molecular Weight | 174.19 g/mol [1] |
| Appearance | Colorless to almost colorless clear liquid[2] |
| Melting Point | 12-15 °C[3] |
| Boiling Point | 230 °C[3] |
| Density | 1.08 g/cm³ at 25 °C |
| Solubility | Soluble in methanol, ethanol, acetone; slightly soluble in ether.[4] |
Safety and Handling:
-
General Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][3] Avoid contact with skin, eyes, and clothing.[3]
-
Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[2][5] Keep the container tightly closed.[2]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[6] For skin contact, wash off with soap and water.[6] If inhaled, move to fresh air.[6] If swallowed, rinse mouth with water and seek medical attention.[2]
Synthesis of this compound: A Procedural Overview
This compound can be synthesized through several routes, with the choice of method often depending on the desired scale and available starting materials. A common laboratory-scale synthesis involves the esterification of 1,4-butanediol with acetic anhydride or acetic acid. Industrially, it can be produced from butadiene.[7][8]
Example Synthesis from 1,4-Diacetoxybutene:
A patented method describes the synthesis of this compound via the hydrogenation of 1,4-diacetoxybutene.[9]
Caption: Conversion of this compound to BDO and THF.
Role as a Protecting Group
In multi-step organic synthesis, the protection of hydroxyl groups is often a necessary strategy to prevent unwanted side reactions. [10]The diacetate structure of DAB makes it a precursor for protecting 1,2-diols as butane-1,2-diacetals, which can impart conformational rigidity and influence the stereochemical outcome of subsequent reactions. [11]The acetyl groups can be removed under basic or acidic conditions. [10]
Building Block in the Synthesis of Bioactive Molecules
While direct applications in drug molecules are not extensively documented, the role of this compound as a precursor to other functionalized C4 synthons is of significant interest. For instance, its derivative, cis-1,4-diacetoxy-2-butene, is a valuable dienophile in Diels-Alder reactions for the synthesis of complex cyclic systems, including carbocyclic nucleoside analogues, which are an important class of antiviral and anticancer agents. [12]
Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound to 1,4-Butanediol
This protocol provides a representative procedure for the hydrolysis of this compound.
Materials:
-
This compound (17.42 g, 0.1 mol)
-
Deionized water (50 mL)
-
Concentrated sulfuric acid (0.5 mL, catalyst)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Separatory funnel
-
Beakers and other standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask, add this compound (17.42 g, 0.1 mol) and deionized water (50 mL).
-
Slowly add concentrated sulfuric acid (0.5 mL) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 1,4-butanediol.
-
The product can be further purified by distillation.
Caption: Experimental workflow for the hydrolysis of this compound.
Conclusion
This compound is a chemical of significant practical and economic importance for research and development. Its value lies not only in its own reactivity but also in its role as a stable and cost-effective precursor to other essential C4 building blocks. A thorough understanding of its price drivers, physicochemical properties, and synthetic applications, as outlined in this guide, will empower researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately contributing to the efficient and successful development of new chemical entities.
References
- Kunioka, M., et al. (2014). Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan.
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- Safety data sheet - CPAChem. (2020-01-30).
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- Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan | Request PDF - ResearchGate.
- Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan | Article Information | J-GLOBAL.
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- Protecting Groups.
- Example Experimental Sections: (Explanatory notes are indicated by bold letters: [a], [b], [c], [d], etc.) - Wang Lab.
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- One-pot Catalytic Selective Synthesis of 1,4-Butanediol from 1,4-Anhydroerythritol and Hydrogen. (2018-04-11).
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The Emergence of a Key Intermediate: A Technical Guide to the Discovery and History of 1,4-Diacetoxybutane
For Immediate Release
Wilmington, DE – January 10, 2026 – This in-depth technical guide delves into the discovery and history of 1,4-diacetoxybutane, a pivotal intermediate in the production of 1,4-butanediol (BDO), a cornerstone monomer in the polymer industry. While not a household name, the story of this compound is intrinsically linked to the dawn of synthetic polymers and the relentless pursuit of commercially viable production routes for essential industrial chemicals. This whitepaper offers researchers, scientists, and drug development professionals a comprehensive overview of its historical context, the evolution of its synthesis, and the chemical principles that govern its formation.
Introduction: An Unsung Hero of Polymer Precursors
This compound (C₈H₁₄O₄), also known as tetramethylene diacetate, is a diester of 1,4-butanediol and acetic acid.[1] Its significance in the chemical industry lies almost exclusively in its role as a precursor to 1,4-butanediol (BDO), a high-volume industrial chemical used in the production of polybutylene terephthalate (PBT), polyurethanes, and tetrahydrofuran (THF).[2][3] The journey to efficient and large-scale BDO production is a story of innovation in catalysis and process engineering, with this compound playing a central, albeit intermediate, role.
Historical Context: The Dawn of Polymer Science and the Quest for Monomers
The "discovery" of this compound was not a singular event but rather an emergence from the foundational work in polymer chemistry during the early 20th century. The pioneering research of Wallace H. Carothers at DuPont in the 1920s and 1930s on condensation polymers, such as polyesters and polyamides (which led to the invention of nylon), created a surge in the demand for and understanding of bifunctional monomers like diols and diacids.[4][5][6] Carothers' systematic investigation into the reactions of glycols (diols) with dibasic acids to form polyesters laid the theoretical groundwork for understanding the esterification of diols like 1,4-butanediol.[6] While his published work may not explicitly name this compound, the synthesis and characterization of such simple diesters would have been a fundamental aspect of his research into the behavior of these monomers.
The industrial impetus for producing 1,4-butanediol, and consequently its diacetate precursor, grew with the commercialization of polymers that required it as a building block. This led to the development of several industrial processes where this compound became a key intermediate, particularly in routes starting from butadiene.
Synthesis Methodologies: From Petrochemical Feedstocks to Bio-Based Routes
The synthesis of this compound has evolved significantly, driven by the availability of feedstocks and the quest for more efficient and sustainable processes. The two primary routes for its production are from petrochemical-derived butadiene and, more recently, from bio-based furan.
The Butadiene Acetoxylation Route: A Three-Step Industrial Mainstay
The dominant industrial method for producing 1,4-butanediol for many years has been a three-step process starting from butadiene, with this compound as the central intermediate.[7]
Step 1: Diacetoxylation of Butadiene
The first step involves the diacetoxylation of 1,3-butadiene in the presence of acetic acid and oxygen, catalyzed by a palladium-based catalyst. This reaction typically yields a mixture of cis- and trans-1,4-diacetoxy-2-butene.[8]
-
Reaction: 2 CH₂=CHCH=CH₂ + 4 CH₃COOH + O₂ → 2 CH₃COOCH₂CH=CHCH₂OOCCH₃ + 2 H₂O
The mechanism for this reaction is complex, involving a palladium-catalyzed nucleophilic attack of acetate on the coordinated butadiene.[9] The process is often carried out in the liquid phase, and various promoters can be added to the palladium catalyst to improve selectivity and yield.[10]
Step 2: Hydrogenation of 1,4-Diacetoxy-2-butene
The unsaturated diester, 1,4-diacetoxy-2-butene, is then hydrogenated to the saturated this compound. This is a catalytic hydrogenation process, typically employing a supported catalyst containing platinum or palladium.[11]
-
Reaction: CH₃COOCH₂CH=CHCH₂OOCCH₃ + H₂ → CH₃COOCH₂(CH₂)₂CH₂OOCCH₃
The reaction is carried out in a fixed-bed reactor under hydrogen pressure. The choice of catalyst and reaction conditions (temperature, pressure) is crucial to ensure complete saturation of the double bond without causing premature hydrolysis of the ester groups.[7][11]
Step 3: Hydrolysis to 1,4-Butanediol
The final step is the hydrolysis of this compound to yield 1,4-butanediol and acetic acid. The acetic acid is then recovered and recycled back to the first step of the process.
-
Reaction: CH₃COOCH₂(CH₂)₂CH₂OOCCH₃ + 2 H₂O ⇌ HOCH₂(CH₂)₂CH₂OH + 2 CH₃COOH
This hydrolysis is typically carried out in the presence of an acid catalyst at elevated temperatures.[12]
Experimental Protocol: Hydrogenation of 1,4-Diacetoxybutene to this compound (Illustrative)
The following is a representative laboratory-scale procedure based on principles described in the patent literature[11]:
-
A 100 mL titanium reaction kettle is charged with 15 mL of 1,4-diacetoxybutene, 30 mL of toluene (as a solvent), and 0.01 mol of a supported hydrogenation catalyst (e.g., Pt on activated carbon).
-
The reactor is sealed and the air is purged with an inert gas, such as argon.
-
The reactor is pressurized with argon to 1.0 MPa, and then hydrogen is introduced to a final pressure of 3.0 MPa.
-
The mixture is stirred vigorously (e.g., 600 rpm) and heated to the reaction temperature (e.g., 60 °C).
-
The reaction is allowed to proceed for a set time (e.g., 90 minutes) while maintaining the hydrogen pressure.
-
After the reaction is complete, the reactor is cooled, and the pressure is released.
-
The product mixture is filtered to remove the catalyst, and the resulting solution is analyzed by gas chromatography to determine the yield and selectivity of this compound.
The Bio-Based Route: Synthesis from Furan
With a growing emphasis on sustainable chemistry, a bio-based route to this compound has been developed, starting from furfural, which can be derived from agricultural waste.[13]
Step 1: Hydrogenation of Furan to Tetrahydrofuran (THF)
Furan, obtained from the decarbonylation of furfural, is hydrogenated to tetrahydrofuran (THF).
Step 2: Acid-Catalyzed Ring Opening of THF and Acetylation
THF undergoes an acid-catalyzed ring-opening reaction in the presence of acetic anhydride to form this compound. This reaction is a key step and involves the protonation of the ether oxygen in THF, followed by nucleophilic attack by an acetate ion.
The mechanism involves the initial protonation of acetic anhydride by a strong acid catalyst (like sulfuric acid), which then reacts with THF. The THF oxygen attacks the acetyl cation, leading to the ring opening. A subsequent reaction with another acetate moiety results in the formation of this compound.[2][6][8]
Experimental Protocol: Synthesis of this compound from THF (Illustrative)
The following is a representative laboratory-scale procedure:
-
In a four-neck round-bottom flask equipped with a dropping funnel, thermometer, and condenser, sulfuric acid (34.1 g, 0.35 mol) is carefully added to acetic anhydride (108 g, 1.06 mol) while maintaining the temperature at 20-22 °C with continuous stirring.
-
Tetrahydrofuran (25.1 g, 0.348 mol) is then added to the reaction mixture, and the temperature is maintained at 20-22 °C for 20 minutes.
-
The reaction is stirred at 21-23 °C for 20 hours.
-
The resulting reaction liquid is added to 500 mL of deionized water.
-
The aqueous solution is extracted with 500 mL of chloroform.
-
The chloroform extract is dried with anhydrous sodium sulfate.
-
The chloroform is removed by distillation under reduced pressure to yield purified this compound. A yield of 84.8% has been reported for this process.
Data Summary: A Comparative Look at Synthesis Parameters
The following tables summarize key quantitative data for the different synthesis routes to this compound, providing a comparative overview for researchers.
Table 1: Hydrogenation of 1,4-Diacetoxybutene to this compound
| Catalyst | Promoter(s) | Temperature (°C) | Pressure (MPa) | Yield (%) | Selectivity (%) | Reference |
| Pt/Activated Carbon | - | 60 | 3.0 | 82.36 | 94.26 | [11] |
| Pt/Activated Carbon | W | 60 | 3.0 | 83.43 | 94.33 | [11] |
| Pt/Activated Carbon | Cr | 60 | 3.0 | 82.41 | 94.14 | [11] |
| Pd/Activated Carbon | - | 60 | 3.0 | 70.14 | 88.09 | [11] |
Table 2: Synthesis of this compound from THF
| Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| THF, Acetic Anhydride | Sulfuric Acid | 21-23 | 20 | 84.8 |
Visualization of Key Processes
To further elucidate the chemical transformations involved, the following diagrams illustrate the core reaction pathways.
Caption: Key synthesis pathways to this compound and its subsequent conversion to 1,4-butanediol.
Caption: Proposed mechanism for the acid-catalyzed synthesis of this compound from THF.
Conclusion and Future Outlook
The history of this compound is a testament to the synergy between fundamental chemical research and industrial process development. From its conceptual origins in the early days of polymer science to its role as a key intermediate in large-scale petrochemical processes, its journey reflects the broader trends in the chemical industry. Today, the development of bio-based routes for its synthesis marks a new chapter in the pursuit of more sustainable chemical manufacturing. As the industry continues to evolve, the principles learned from the synthesis and handling of intermediates like this compound will remain foundational to the development of next-generation materials and processes.
References
- The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. (n.d.). National Institutes of Health.
- Catalyst for preparing 1, 4-diacetoxybutane from butadiene. (n.d.). Google Patents.
- Devekki, A. V., & Yakushkin, M. I. (1988). Diacetoxylation of 1,3-butadiene. Kinet. Catal. (Engl. Transl.); (United States), 28:5.
- Carothers, Dr. Wallace H. (n.d.). Plastics Hall of Fame.
- Wallace Carothers. (n.d.). Wikipedia.
- Wallace Hume Carothers. (n.d.). Science History Institute.
- Kunioka, M., Masuda, T., Tachibana, Y., Funabashi, M., & Oishi, A. (2014). Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan. Polymer Degradation and Stability, 109, 289-297.
- Takehira, K., Mimoun, H., & Seree De Roch, I. (1979). Liquid-phase diacetoxylation of 1,3-butadiene with Pd/Te/C catalyst. J. Catal.; (United States), 58:2.
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1,4-diacetoxybutane material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety Data Sheet for 1,4-Diacetoxybutane
For professionals in research and drug development, a comprehensive understanding of a chemical's safety profile is not merely a regulatory formality—it is the bedrock of experimental integrity and personnel safety. This guide provides a detailed examination of this compound (CAS No. 628-67-1), moving beyond a simple recitation of safety data sheet (SDS) fields to offer a practical, scientifically-grounded perspective on its handling and use.
Executive Summary: A Benign Profile in Context
This compound, the diacetate ester of butane-1,4-diol, is a colorless liquid used in laboratory settings.[1][2] A critical starting point for any safety assessment is its formal hazard classification. According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this chemical is not considered hazardous.[1] This classification dictates that no specific hazard pictograms or signal words are required on its labeling, which immediately distinguishes it from many other laboratory reagents.
However, this "non-hazardous" status should not be misconstrued as a complete absence of risk. The designation is a reflection of available data, which indicates a lack of acute toxicity, carcinogenicity, mutagenicity, or other specific hazards under the established criteria.[1] The toxicological properties have not been fully investigated, necessitating a risk management approach grounded in the precautionary principle and sound laboratory practice.[1]
Physicochemical Characteristics
Understanding the physical properties of a substance is fundamental to its safe handling, storage, and use in experimental design.
| Property | Value | Source(s) |
| CAS Number | 628-67-1 | [1] |
| Molecular Formula | CH₃CO₂(CH₂)₄O₂CCH₃ | [1][3] |
| Molecular Weight | 174.20 g/mol | [1][3] |
| Appearance | Colorless Liquid | [1][2] |
| Odor | No information available | [1] |
| Physical State | Liquid | [1] |
| Melting Point | 12 - 15 °C (53.6 - 59 °F) | [1][4] |
| Boiling Point | 230 °C (446 °F) | [1][4] |
| Specific Gravity | 1.048 g/cm³ | [1] |
| Solubility | No information available | [1] |
| Flash Point | No information available | [1] |
| Autoignition Temp. | No information available | [1] |
Expert Insight: The melting point of 12-15°C is noteworthy. In colder laboratory environments, the substance may solidify. This is not a hazardous change but requires awareness; if the material is solid, it should be gently warmed (e.g., in a warm water bath) to liquefy before use. Avoid localized, high-heat sources which could lead to decomposition. The high boiling point and lack of flash point data suggest it is not a significant fire hazard under normal laboratory conditions.[1]
Stability and Reactivity Profile
The stability of a reagent is a cornerstone of its predictable behavior in experiments. This compound exhibits a favorable stability profile.
-
Reactivity: The substance is stable under normal ambient conditions.[1] No hazardous reactions are expected under normal processing.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which are chemically incompatible.[1]
-
Conditions to Avoid: To maintain its integrity, avoid exposing the chemical to incompatible materials.[1]
-
Hazardous Decomposition: Under normal use, no hazardous decomposition products are expected.[4] Thermal decomposition can, however, lead to the release of irritating gases and vapors.[4]
-
Polymerization: Hazardous polymerization does not occur.[1]
The Hierarchy of Controls: A Framework for Safe Handling
While this compound is not classified as hazardous, adherence to a systematic safety framework is essential. The hierarchy of controls provides a robust structure for minimizing any potential exposure.
Caption: Hierarchy of controls applied to this compound.
Engineering and Administrative Controls
-
Ventilation: Ensure adequate ventilation in the handling area. While no respiratory protection is needed for normal use, good general ventilation is a standard for all chemical laboratories.[1]
-
Safe Handling Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. Avoid contact with skin, eyes, or clothing.[4] Keep containers tightly closed when not in use and store in a cool, dry place.[1]
Personal Protective Equipment (PPE) Protocol
Even with a non-hazardous substance, direct contact should always be avoided.
-
Eye and Face Protection:
-
Requirement: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Causality: This prevents accidental splashes from contacting the sensitive tissues of the eye.
-
-
Skin Protection:
-
Respiratory Protection:
-
Requirement: No protective equipment is needed under normal use conditions.[1]
-
Causality: The low volatility and lack of inhalation hazard data mean that airborne concentrations are not expected to reach levels that would pose a risk in a well-ventilated environment.
-
Emergency Procedures: A Self-Validating System
Preparedness is key to safety. In the event of an unplanned release or exposure, the following protocols should be followed.
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[4]
-
Inhalation: Move the person to fresh air. If symptoms occur, get medical attention.[1]
-
Ingestion: Clean the mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[1]
-
Note to Physician: Treat symptomatically. No specific antidote is known.[4]
Accidental Release (Spill) Protocol
This protocol ensures containment, cleanup, and proper disposal for a small, laboratory-scale spill.
-
Assess the Situation: Ensure the spill is small and manageable. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response team.
-
Don PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, diatomite, or universal binders.[5]
-
Collect the Material: Carefully sweep or shovel the absorbed material into a suitable, labeled container for chemical waste disposal.[1]
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Waste: Dispose of the container and any contaminated cleaning materials as chemical waste according to local, state, and federal regulations.
Caption: Step-by-step workflow for a laboratory-scale spill.
Fire-Fighting Measures
While not highly flammable, this compound is combustible.
-
Suitable Extinguishing Media: Use extinguishing measures appropriate to the local circumstances and surrounding environment, such as water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[4]
-
Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
Toxicological Insights: The Importance of the Ester Group
The most critical piece of expert analysis lies in understanding why this compound has a benign safety profile compared to its parent alcohol, 1,4-butanediol.
-
1,4-Butanediol: This precursor chemical is known to cause central nervous system depression.[6] This is because it is rapidly absorbed and metabolized in vivo by alcohol dehydrogenase into gamma-hydroxybutyric acid (GHB), a potent psychoactive substance.[6][7] Fatal intoxications from 1,4-butanediol ingestion have been reported.[7]
-
This compound: The presence of the two acetate ester groups fundamentally changes the molecule's interaction with the body. Ester groups are typically metabolized via hydrolysis by esterase enzymes. This different metabolic pathway prevents the direct, rapid conversion to GHB that is seen with 1,4-butanediol. While hydrolysis would eventually yield 1,4-butanediol and acetic acid, the rate and location of this metabolism are different, mitigating the acute neurotoxic effects associated with the parent diol.
This distinction is a key example of how small structural modifications can lead to vastly different toxicological profiles, underscoring the importance of evaluating each chemical on its own merits rather than by simple analogy to its precursors.
References
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- SAFETY DATA SHEET.
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Methodological & Application
From Acetate to Diol: A Detailed Guide to the Synthesis of 1,4-Butanediol from 1,4-Diacetoxybutane
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of 1,4-butanediol (BDO) from its precursor, 1,4-diacetoxybutane. The process, centered around the principle of ester hydrolysis, is a critical transformation in various industrial and research applications. This guide delves into the underlying chemical principles, provides a detailed and validated experimental protocol, and offers insights into the practical aspects of the synthesis.
Theoretical Framework: The Chemistry of Ester Hydrolysis
The synthesis of 1,4-butanediol from this compound is fundamentally an ester hydrolysis reaction. In this process, the two ester functional groups in the starting material are cleaved by reaction with water, yielding the corresponding diol and two molecules of acetic acid. This transformation can be catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis: This is a reversible reaction where a dilute acid, such as hydrochloric or sulfuric acid, is used as a catalyst.[1][2] To drive the equilibrium towards the products (1,4-butanediol and acetic acid), an excess of water is typically employed.[1] The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): This method utilizes a base, commonly sodium hydroxide, and is the preferred route for laboratory and industrial synthesis due to its irreversibility.[1][2] The reaction is a one-way process, leading to higher yields and simpler product separation. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt (sodium acetate) and the alcohol (1,4-butanediol). This guide will focus on the more efficient and commonly used base-catalyzed hydrolysis.
The overall chemical transformation is depicted below:
Caption: Base-catalyzed hydrolysis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol details the base-catalyzed hydrolysis of this compound to synthesize 1,4-butanediol.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97.0% | Fisher Scientific |
| Deionized Water | - | - |
| Diethyl Ether | Anhydrous, ≥99.7% | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Acros Organics |
| Round-bottom flask (500 mL) | - | - |
| Reflux condenser | - | - |
| Heating mantle | - | - |
| Magnetic stirrer and stir bar | - | - |
| Separatory funnel (500 mL) | - | - |
| Rotary evaporator | - | - |
| Distillation apparatus | - | - |
Safety Precautions
-
This compound: Avoid contact with skin, eyes, and clothing.[3] It is recommended to handle this compound in a well-ventilated area or a fume hood.[3]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
1,4-Butanediol: Harmful if swallowed and may cause drowsiness or dizziness.[4] Handle in a well-ventilated place and avoid contact with skin and eyes.[5]
-
Diethyl Ether: Extremely flammable. Work in a well-ventilated area away from ignition sources.
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, throughout the experiment.
Reaction Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 50 g, 0.287 mol).
-
Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 25.3 g, 0.632 mol, 2.2 equivalents) in deionized water (e.g., 200 mL). Carefully add the NaOH solution to the round-bottom flask containing the this compound.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.[6] Maintain a gentle reflux with continuous stirring for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Cooling: After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.
Workup and Purification
-
Extraction: Transfer the cooled reaction mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL) to recover the 1,4-butanediol. Combine the organic layers.
-
Drying: Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.
-
Distillation: The crude 1,4-butanediol is then purified by fractional distillation under reduced pressure.[6] Collect the fraction boiling at the appropriate temperature and pressure for 1,4-butanediol (Boiling Point: 230 °C at atmospheric pressure).[3]
Caption: Experimental workflow for BDO synthesis.
Application Notes and Troubleshooting
Rationale for Experimental Choices
-
Choice of Base: Sodium hydroxide is a strong, inexpensive, and readily available base that effectively drives the hydrolysis to completion. The use of a slight excess of NaOH ensures that all the ester is consumed.
-
Reflux Conditions: Heating the reaction mixture under reflux increases the reaction rate without loss of solvent. The specified time is generally sufficient for complete hydrolysis, but monitoring is recommended for optimization.
-
Extraction Solvent: Diethyl ether is a good solvent for 1,4-butanediol and is immiscible with the aqueous layer, allowing for efficient extraction. Its low boiling point facilitates easy removal.
-
Purification by Distillation: Fractional distillation is a standard and effective method for purifying liquid products with different boiling points from impurities.[6] For industrial-scale purification, melt crystallization can also be employed to achieve high purity.[6]
Potential Challenges and Troubleshooting
-
Incomplete Reaction: If TLC or GC analysis indicates the presence of starting material or monoacetate intermediate, the reflux time should be extended. Ensure that the stirring is efficient to promote mixing of the biphasic system.
-
Low Yield: Low yields can result from incomplete extraction or losses during distillation. Ensure thorough extraction by performing multiple extractions. During distillation, careful control of temperature and pressure is crucial to minimize product loss.
-
Formation of Tetrahydrofuran (THF): At higher temperatures, 1,4-butanediol can undergo dehydration to form tetrahydrofuran.[7] While the hydrolysis is typically performed at temperatures below the threshold for significant THF formation, it is a potential side product. If THF is detected, the reflux temperature should be carefully controlled.
Quantitative Data Summary
| Parameter | Value |
| Molar Mass of this compound | 174.20 g/mol [3] |
| Molar Mass of 1,4-Butanediol | 90.12 g/mol |
| Molar Mass of Sodium Hydroxide | 40.00 g/mol |
| Stoichiometric Ratio (Ester:Base) | 1 : 2.2 |
| Typical Reaction Temperature | 100-110 °C[6] |
| Typical Reaction Time | 2-4 hours |
| Expected Yield | 85-95%[8] |
Conclusion
The synthesis of 1,4-butanediol from this compound via base-catalyzed hydrolysis is a robust and efficient method. By following the detailed protocol and understanding the underlying chemical principles and potential challenges, researchers can reliably produce high-purity 1,4-butanediol for a variety of applications. This guide provides the necessary framework for successful synthesis, emphasizing safety, efficiency, and product quality.
References
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- Catalyst for preparing 1, 4-diacetoxybutane from butadiene. (2018). Google Patents.
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- Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-butanediol Dehydration in High-Temperature Water. (2006). Industrial & Engineering Chemistry Research, 45(18), 6169-6176.
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Application Notes & Protocols: Leveraging 1,4-Diacetoxybutane for the Protection of Primary Amines via N-Heterocycle Formation
Abstract
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving chemoselectivity and high yields.[1][2] This guide introduces a specialized application of 1,4-diacetoxybutane, a commercially available diester, as an efficient reagent for the protection of primary amines. Rather than forming a simple acyclic derivative, this method leverages a tandem acylation-cyclization cascade to convert the primary amine into a highly stable N-acetylpyrrolidine. This transformation effectively masks the nucleophilicity and basicity of the amine within a robust five-membered ring, rendering it inert to a wide array of reaction conditions. We provide a detailed examination of the underlying mechanism, step-by-step experimental protocols for both the protection and deprotection steps, and a discussion of the strategic advantages and limitations of this methodology for researchers in synthetic chemistry and drug development.
Introduction: A Strategic Approach to Amine Protection
Functional group protection is a cornerstone of modern organic synthesis, enabling chemists to temporarily block a reactive site on a molecule while transformations are carried out elsewhere.[3] Amines, being both nucleophilic and basic, often require protection to prevent unwanted side reactions with electrophilic reagents or acidic conditions.[4][5] While common protecting groups like Boc, Cbz, and Fmoc are invaluable, they form carbamates or amides that can be labile under certain conditions.
This document explores the use of this compound not as a traditional protecting group reagent, but as a precursor for forming a robust, cyclic protected form: the N-acetylpyrrolidine ring. This strategy offers an orthogonal approach, where the protected amine is encased within a stable heterocyclic structure, offering superior resilience compared to many acyclic protecting groups.
Physicochemical Properties of this compound
A clear understanding of the reagent's properties is essential for its effective application.
| Property | Value |
| Molecular Formula | C₈H₁₄O₄[6][7][8] |
| Molecular Weight | 174.19 g/mol [6][7][8] |
| CAS Number | 628-67-1[7] |
| Appearance | Colorless liquid |
| Boiling Point | ~230 °C |
| Synonyms | Butane-1,4-diol diacetate, Tetramethylene diacetate[6][7][9] |
Mechanism and Rationale: The Tandem Acylation-Cyclization Cascade
The core of this protection strategy lies in a one-pot, two-step sequence where a primary amine reacts with this compound to form a stable pyrrolidine derivative.
Protection Mechanism
The reaction proceeds via an initial nucleophilic acyl substitution, followed by an intramolecular cyclization.
-
Initial N-Acylation: The primary amine attacks one of the electrophilic carbonyl carbons of this compound. This results in the formation of an intermediate N-acyl amide and the liberation of one equivalent of acetic acid.
-
Intramolecular Cyclization: The newly formed secondary amine is now perfectly positioned for a second, intramolecular nucleophilic attack on the remaining acetate group at the other end of the butyl chain.
-
Ring Closure: This attack displaces a second equivalent of acetic acid and forms the thermodynamically stable five-membered pyrrolidine ring. The final protected form is an N-acetylpyrrolidine derivative.
This tandem process is efficient and driven by the formation of the stable heterocyclic ring.
Caption: Proposed mechanism for amine protection.
Deprotection Mechanism
The resulting N-substituted pyrrolidine is fundamentally an amide. Deprotection is achieved through forceful amide hydrolysis under strong acidic or basic conditions, which cleaves the ring to regenerate the primary amine.
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, activating the carbonyl carbon toward nucleophilic attack by water. Subsequent proton transfers and ring opening lead to the protonated primary amine and 4-hydroxybutanoic acid derivatives.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the amide carbonyl carbon. The resulting tetrahedral intermediate collapses to cleave the C-N bond, ultimately yielding the free primary amine after an aqueous workup.
Caption: General workflow for deprotection via hydrolysis.
Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Protection of a Primary Amine
This procedure details the conversion of a generic primary amine (R-NH₂) into its N-substituted pyrrolidine derivative.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
High-boiling point solvent (e.g., Toluene, Xylene, or DMF)
-
Optional: Mild non-nucleophilic base (e.g., Proton-Sponge®, 1.0 eq) to neutralize liberated acetic acid.
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
Procedure:
-
Reaction Setup: To a round-bottom flask, add the primary amine and the chosen solvent (approx. 0.2-0.5 M concentration). If using a base, add it at this stage.
-
Reagent Addition: Add this compound (1.1 eq) to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux (typically 110-140 °C, depending on the solvent). The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting amine. Reaction times can range from 12 to 48 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution (2x) to remove acetic acid, followed by a brine wash (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N-substituted pyrrolidine.
Protocol 2: Deprotection of the Pyrrolidine Ring
This protocol describes the hydrolytic cleavage of the protected amine.
Materials:
-
N-substituted pyrrolidine (1.0 eq)
-
For Acidic Conditions: 6 M Hydrochloric Acid (HCl) or a 1:1 mixture of Trifluoroacetic Acid (TFA) and water.
-
For Basic Conditions: 6 M Sodium Hydroxide (NaOH) in a water/methanol co-solvent system.
-
Round-bottom flask with reflux condenser.
Procedure:
-
Reaction Setup: Dissolve the protected amine in the chosen acidic or basic solution in a round-bottom flask.
-
Reaction: Heat the mixture to reflux (typically 100-110 °C). Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. This can take 12 to 72 hours due to the high stability of the amide bond.
-
Work-up (Acidic Conditions):
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully basify the solution with a strong base (e.g., 6 M NaOH) to a pH > 10.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Work-up (Basic Conditions):
-
Cool the mixture and concentrate under reduced pressure to remove any organic co-solvent.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry, filter, and concentrate.
-
-
Purification: The resulting primary amine can be further purified if necessary by chromatography or distillation.
Strategic Considerations: Advantages and Limitations
The selection of a protecting group is a critical strategic decision in synthesis design.[10][11]
| Parameter | Protection with this compound (Pyrrolidine Formation) |
| Stability | Excellent. The resulting amide is stable to a wide range of conditions, including reducing agents (e.g., LiAlH₄, NaBH₄), oxidizing agents, organometallic reagents (e.g., Grignards), and both mildly acidic and basic conditions. |
| Orthogonality | High. This group is orthogonal to acid-labile groups (Boc, acetals), base-labile groups (Fmoc, acetate esters), and groups removed by hydrogenolysis (Cbz, benzyl ethers).[4][5][12] |
| Introduction | Moderate. Requires high temperatures (reflux) and potentially long reaction times. |
| Removal | Difficult. Requires harsh, forcing conditions (strong acid or base at high temperatures), which limits its use with sensitive substrates containing other hydrolyzable functional groups.[3] |
| Byproducts | Acetic acid (protection) and derivatives of 4-hydroxybutanoic acid (deprotection), which are generally easy to remove during aqueous workup. |
Key Application Insight: This protection strategy is not intended for routine use but is highly valuable in complex syntheses where a particularly robust amine protection is required to withstand harsh downstream reaction conditions that would cleave more common protecting groups. Its strength lies in its exceptional stability.
Conclusion
This compound serves as a valuable, specialized reagent for the protection of primary amines by converting them into highly stable N-substituted pyrrolidine derivatives. This method offers an excellent orthogonal protection strategy due to the robustness of the resulting amide ring, which is resistant to a broad spectrum of reagents. While the protection and, particularly, the deprotection conditions can be demanding, this strategy provides a powerful tool for synthetic chemists tackling complex molecular architectures where conventional amine protecting groups may fail. Careful consideration of its compatibility with other functional groups in the target molecule is essential for its successful implementation.
References
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- National Institutes of Health (NIH). (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- ScienceDirect. (2014). Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan.
- National Institutes of Health (NIH). (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions.
- Google Patents. (n.d.). CN108014791B - Catalyst for preparing 1, 4-diacetoxybutane from butadiene.
- PubChem. (n.d.). 1,4-Butanediol.
- ResearchGate. (2014). Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan.
- NIST WebBook. (n.d.). 1,4-Butanediol, diacetate.
- K. C. Nicolaou, et al. (1998). Protecting Groups. Angew. Chem. Int. Ed.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- MDPI. (2022). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones.
- NIST WebBook. (n.d.). 1,4-Butanediol, diacetate.
- NIST WebBook. (n.d.). 1,4-Butanediol, diacetate.
- Wikipedia. (n.d.). Protecting group.
- CEM Corporation. (n.d.). Protection and Deprotection.
- Organic Synthesis. (n.d.). Protecting Groups.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry.
- PubMed. (2022). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones.
- IIT Bombay. (2020). Protecting Groups.
- GSRS. (n.d.). This compound.
- MDPI. (2022). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones.
- IUPAC. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
- Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis.
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- 12. Protective Groups [organic-chemistry.org]
Application Notes & Protocols: The Strategic Use of 1,4-Diacetoxybutane in Advanced Polymer Synthesis
Abstract
This technical guide offers an in-depth exploration of 1,4-diacetoxybutane (DAB) as a versatile precursor in modern polymer synthesis. Moving beyond its role as a simple chemical intermediate, we dissect its application in the production of high-performance polyesters, such as poly(butylene terephthalate) (PBT), and its indirect but crucial role in formulating polyurethanes. This document is structured to provide researchers, polymer chemists, and material scientists with not only detailed, reproducible protocols but also the underlying chemical principles and strategic considerations that govern the selection of DAB in a synthesis workflow. We emphasize reaction mechanisms, process optimization, and the causality behind experimental choices, ensuring a robust and authoritative resource for the laboratory professional.
Foundational Chemistry of this compound (DAB)
This compound (CAS No: 628-67-1) is the diester of 1,4-butanediol and acetic acid. While its structure is straightforward, its utility in polymer chemistry is nuanced. It is often employed as a surrogate for 1,4-butanediol (BDO), particularly in polyester synthesis, where the reaction dynamics can offer process advantages.
The selection of DAB over BDO is a deliberate choice, often dictated by the desired reaction pathway and management of byproducts. For instance, in polyester synthesis, the transesterification with DAB liberates acetic acid, a less volatile and potentially easier-to-manage byproduct compared to the water eliminated during direct esterification with BDO. The dehydration of BDO to form tetrahydrofuran (THF) is a significant side reaction in PBT synthesis; utilizing DAB can alter the conditions under which this occurs.[1] Furthermore, with growing interest in bio-based feedstocks, DAB can be synthesized from renewable resources like furan (derived from furfural), positioning it as a component in sustainable polymer manufacturing.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O₄ | [3] |
| Molecular Weight | 174.19 g/mol | N/A |
| Appearance | Liquid | [4] |
| Melting Point | 12 - 15 °C | [3][4] |
| Boiling Point | 230 °C | [3][4] |
| CAS Number | 628-67-1 | [3][4] |
Critical Safety & Handling Protocols
As with any laboratory chemical, adherence to strict safety protocols is paramount. This compound is a laboratory-grade chemical and requires careful handling.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), chemical-resistant gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[4]
-
First Aid: In case of eye or skin contact, rinse immediately and thoroughly with plenty of water for at least 15 minutes and seek medical attention.[4] If inhaled, move to fresh air.[4]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Core Application: Polyester Synthesis via Transesterification
The primary application of DAB is in the synthesis of polyesters, most notably poly(butylene terephthalate) (PBT), an engineering thermoplastic with excellent mechanical and thermal properties. The process relies on a two-stage melt polycondensation reaction.
The Underlying Mechanism: Transesterification and Polycondensation
The synthesis of PBT from DAB and a terephthalate source (e.g., dimethyl terephthalate, DMT) is a classic example of step-growth polymerization.
-
Stage 1: Transesterification. In this initial phase, DAB reacts with DMT at elevated temperatures in the presence of a catalyst. The acetyl groups of DAB are exchanged with the methyl groups of DMT, forming a low-molecular-weight oligomer, primarily bis(4-hydroxybutyl) terephthalate (BHBT), and eliminating methyl acetate as a byproduct. This reaction is driven to completion by the continuous removal of the volatile methyl acetate from the reaction vessel.
-
Stage 2: Polycondensation. Once the initial transesterification is complete, the temperature is further increased, and a high vacuum is applied. The hydroxyl-terminated oligomers then react with each other, eliminating 1,4-butanediol (formed in situ) to build high-molecular-weight polymer chains. The efficient removal of the BDO byproduct under vacuum is critical for achieving a high degree of polymerization.
The use of a catalyst is essential. Organotitanium compounds, such as tetrabutyl titanate (TBT), are highly effective for both stages of the reaction.[5]
Visualization: PBT Synthesis Workflow
The logical flow from monomers to the final polymer product is depicted below.
Caption: The two-step pathway for utilizing DAB in polyurethane synthesis.
Standard Characterization of DAB-Derived Polymers
To validate the success of the synthesis and understand the material properties, a suite of analytical techniques is essential.
-
Nuclear Magnetic Resonance (¹H & ¹³C NMR): Confirms the chemical structure of the polymer, verifies the incorporation of the butylene unit, and can be used to determine copolymer composition.
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), which are critical indicators of the polymerization's success. [6]* Differential Scanning Calorimetry (DSC): Measures key thermal transitions, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm), which define the material's service temperature range. [7]* Thermogravimetric Analysis (TGA): Assesses the thermal stability and decomposition profile of the polymer, indicating its performance at elevated temperatures.
References
- TRiiSO. (n.d.). 1,4 BD Chain Extender | Polyurethane Elastomers.
- Gameren, R. V., et al. (2021). Poly(alkylene terephthalate)s: from current developments in synthetic strategies towards applications. Biblio.
- Mikitaev, A. K., & Borukaev, T. A. (2014). Poly(Butylene Terephthalate) Synthesis and Properties. Taylor & Francis.
- ResearchGate. (2014, May). Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan.
- Google Patents. (n.d.). CN108014791B - Catalyst for preparing 1, 4-diacetoxybutane from butadiene.
- Kunioka, M., et al. (2014). Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan. Polymer Degradation and Stability, 109, 289-295.
- ResearchGate. (n.d.). Synthetic scheme of poly(ethylene-co-1,4-butylene terephthalate)s.
- Google Patents. (n.d.). US4656241A - Method for producing polybutylene terephthalate.
- BDMAEE. (n.d.). polyurethane auxiliary agent chain extender selection guide.
- Lume - UFRGS. (n.d.). EFFECT OF CHAIN EXTENDERS ON THE STRUCTURE AND PROPERTIES OF POLYURETHANES.
- Tri-iso. (n.d.). Chain Extenders and Curatives | Polyurethanes and Polyureas.
- Digital Commons @ University of Nebraska - Lincoln. (2025). EXPLORING SUSTAINABLE BIOPOLYESTERS: SYNTHESIS FROM 1,4-BUTANEDIOL AND ALIPHATIC DIACIDS.
- MDPI. (n.d.). Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. fishersci.no [fishersci.no]
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- 5. US4656241A - Method for producing polybutylene terephthalate - Google Patents [patents.google.com]
- 6. digitalcommons.pittstate.edu [digitalcommons.pittstate.edu]
- 7. Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran [mdpi.com]
Application Note: The Reaction of 1,4-Diacetoxybutane with Amines
Mechanisms, Protocols, and Applications in Synthesis and Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1,4-Diacetoxybutane is a versatile C4 chemical intermediate, notable for its dual acetate functionalities. Its primary reaction with amines proceeds via nucleophilic acyl substitution, specifically aminolysis, to yield N-acetylated amines and 1,4-butanediol. This reactivity positions this compound as a valuable tool in organic synthesis and material science. This guide provides an in-depth analysis of its reaction mechanisms with primary and secondary amines, detailed protocols for its application as both a synthetic precursor for 1,4-diaminobutane (putrescine) and as a stable, homobifunctional crosslinking agent for amine-containing polymers and biomolecules. The protocols are designed to be self-validating, with explanations of the chemical principles behind the experimental choices to ensure robust and reproducible outcomes.
Introduction to this compound
This compound (DAB) is a diester of 1,4-butanediol and acetic acid. It serves as a stable, less volatile, and easily handled precursor to the widely used monomer 1,4-butanediol (BDO). DAB can be derived from both traditional petrochemical feedstocks, such as butadiene, and increasingly from sustainable, biomass-based routes via furan.[1][2] This versatility in sourcing, combined with its reactivity, makes it a key building block in the synthesis of polymers, solvents, and specialty chemicals.
| Property | Value |
| Chemical Formula | C₈H₁₄O₄ |
| Molar Mass | 174.19 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 225-227 °C |
| Density | 1.03 g/cm³ |
| Key Functional Groups | Two ester (acetate) groups |
Core Reaction Mechanism: Aminolysis of Esters
The fundamental reaction between this compound and an amine is aminolysis , a type of nucleophilic acyl substitution. The reaction involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acetate group.
Mechanism Causality:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of this compound.
-
Tetrahedral Intermediate: This forms a transient, unstable tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the 1,4-hydroxybutoxide moiety as a leaving group.
-
Proton Transfer: A final proton transfer from the nitrogen to the butoxide leaving group neutralizes the products, yielding an N-substituted acetamide and 1-acetoxy-4-hydroxybutane. The second acetate group can then react in a similar fashion.
This reaction is generally not spontaneous at room temperature and often requires elevated temperatures to overcome the activation energy, as esters are relatively stable functional groups. The stability of the resulting amide bond makes the reverse reaction highly unfavorable.[3]
Caption: General mechanism of aminolysis.
Application I: Synthesis of 1,4-Diaminobutane (Putrescine)
A primary application of this compound is as a stable precursor for the synthesis of 1,4-diaminobutane, a crucial monomer for high-performance polyamides like Nylon-4,6.[4] The synthesis is a two-stage process: first, the aminolysis of DAB with ammonia to form N,N'-diacetyl-1,4-diaminobutane, followed by the hydrolysis of the stable amide intermediates.[5]
Caption: Synthetic workflow from DAB to 1,4-diaminobutane.
Protocol 1: Synthesis of N,N'-Diacetyl-1,4-diaminobutane
This protocol describes the conversion of this compound to its diacetyl diamine derivative using aqueous ammonia. The reaction is conducted under pressure to maintain a sufficient concentration of ammonia and increase the reaction temperature above its atmospheric boiling point.
-
Materials:
-
This compound (17.42 g, 0.1 mol)
-
Aqueous Ammonia (28-30%, ~15 M, 100 mL, approx. 1.5 mol)
-
Pressure vessel or autoclave rated for >10 bar
-
Methanol for recrystallization
-
-
Procedure:
-
Reaction Setup: Place this compound and aqueous ammonia in the pressure vessel. Causality: A large excess of ammonia is used to ensure complete reaction and to act as the solvent.
-
Safety: Seal the vessel according to the manufacturer's instructions. Ensure all safety features (burst disc, pressure gauge) are functional. Conduct the reaction in a fume hood behind a blast shield.
-
Reaction Conditions: Heat the vessel to 120 °C with stirring. The internal pressure will rise. Maintain these conditions for 12-16 hours.
-
Workup: Cool the vessel to room temperature. Crucially, ensure the internal pressure has returned to ambient pressure before opening.
-
Isolation: Transfer the resulting solution to a round-bottom flask and remove the excess ammonia and water under reduced pressure using a rotary evaporator. A white solid should precipitate.
-
Purification: Recrystallize the crude solid from hot methanol or an ethanol/water mixture.
-
Drying: Dry the purified white crystals under vacuum to yield N,N'-diacetyl-1,4-diaminobutane.
-
-
Self-Validation:
-
Expected Yield: 75-85%.
-
Characterization: Melting point of ~135-137 °C. ¹H NMR spectroscopy should confirm the structure.
-
Protocol 2: Acidic Hydrolysis to 1,4-Diaminobutane Dihydrochloride
This protocol cleaves the stable amide bonds using strong acid to yield the dihydrochloride salt of the diamine.[6]
-
Materials:
-
N,N'-Diacetyl-1,4-diaminobutane (8.61 g, 0.05 mol)
-
Hydrochloric Acid (6 M, 100 mL)
-
Ethanol
-
-
Procedure:
-
Reaction Setup: Combine N,N'-diacetyl-1,4-diaminobutane and 6 M HCl in a round-bottom flask equipped with a reflux condenser.
-
Reaction Conditions: Heat the mixture to reflux with stirring for 6-8 hours. Causality: The harsh conditions (strong acid, high temperature) are necessary to hydrolyze the resonance-stabilized amide bonds.
-
Isolation: Cool the reaction mixture to room temperature, then further in an ice bath. The product, 1,4-diaminobutane dihydrochloride, is insoluble in the acidic solution and will precipitate.
-
Purification: Collect the white solid by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove residual acetic acid and HCl.
-
Drying: Dry the product in a vacuum oven.
-
-
Self-Validation:
-
Expected Yield: 90-98%.
-
Characterization: The product is a salt and typically decomposes rather than melts at a sharp point (>280 °C). It should be freely soluble in water.
-
Application II: Homobifunctional Crosslinking Agent
As a difunctional molecule, this compound can act as a homobifunctional crosslinker, forming stable amide linkages between molecules containing primary or secondary amines, such as proteins or synthetic polymers (e.g., polyethyleneimine, chitosan).[7][8] This process enhances the mechanical and thermal properties of materials.[9]
Caption: Crosslinking of two amine-containing polymers.
Protocol 3: General Protocol for Crosslinking of Amine-Functionalized Polymers
This protocol provides a general framework for crosslinking polymers with pendant amine groups in a non-aqueous solvent.
-
Materials:
-
Amine-functionalized polymer (e.g., polyethyleneimine)
-
This compound
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
-
Procedure:
-
Polymer Dissolution: Dissolve the amine-functionalized polymer in the chosen anhydrous solvent to a desired concentration (e.g., 5-10% w/v). Gentle heating may be required.
-
Crosslinker Addition: Calculate the required amount of this compound. The stoichiometry is critical and determines the crosslinking density. A molar ratio of 0.1 to 0.5 moles of DAB per mole of amine functional groups is a typical starting point. Add the DAB to the polymer solution with vigorous stirring.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and maintain for 4-24 hours. Causality: The reaction is performed in a high-boiling polar aprotic solvent to ensure all components remain in solution and to provide the thermal energy needed for aminolysis.
-
Workup: Cool the mixture. The crosslinked polymer may form a gel or become insoluble. If so, it can be purified by washing with a solvent in which the unreacted starting materials are soluble (e.g., acetone, ethanol).
-
Drying: Dry the crosslinked material under vacuum.
-
-
Self-Validation:
-
Gel Formation Test: A successful crosslinking reaction will typically result in the formation of an insoluble gel. Test the solubility of the product in the original solvent.
-
FTIR Spectroscopy: Compare the spectrum of the starting polymer with the product. Look for the appearance of a new amide C=O stretch (typically ~1650 cm⁻¹) and a decrease in the primary amine N-H bending vibration (~1600 cm⁻¹).
-
Data Summary and Troubleshooting
| Protocol | Key Reactants | Solvent | Temp. (°C) | Time (h) | Key Product |
| 1 | DAB, aq. NH₃ | Water | 120 | 12-16 | N,N'-Diacetyl-1,4-diaminobutane |
| 2 | Diacetyl-DAB, HCl | Water | Reflux | 6-8 | 1,4-Diaminobutane Dihydrochloride |
| 3 | Polymer-NH₂, DAB | DMF/DMSO | 80-120 | 4-24 | Crosslinked Polymer |
Troubleshooting:
-
Low Yield in Protocol 1: May indicate a leak in the pressure vessel or insufficient heating. Ensure the vessel is properly sealed and the target temperature is reached.
-
Incomplete Hydrolysis in Protocol 2: The amide bonds are very stable. If the reaction is incomplete, extend the reflux time or use a more concentrated acid.
-
No Gel Formation in Protocol 3: This suggests insufficient crosslinking. Increase the reaction temperature, time, or the amount of this compound. Ensure the solvent is anhydrous, as water can hydrolyze the ester groups in competition with aminolysis.
Conclusion
This compound is a highly effective and versatile reagent for reactions involving amines. Its utility spans from the precise, multi-step synthesis of important monomers like 1,4-diaminobutane to the bulk modification of polymers through crosslinking. The aminolysis reaction, while often requiring thermal input, results in the formation of exceptionally stable amide bonds. Understanding the underlying mechanisms and the rationale for specific reaction conditions, as detailed in this guide, empowers researchers to reliably employ this compound in a wide range of applications in drug development, materials science, and synthetic chemistry.
References
- Benchchem. (n.d.). An In-depth Technical Guide on the Physico-chemical Properties of Butane-1,4-diyl diacetoacetate.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Ishida, H., et al. (2014). Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan.
- Organic Chemistry Portal. (n.d.). Acetyl Protection.
- Google Patents. (n.d.). Process for the preparation of 1,4-diaminobutane derivatives.
- Chemistry LibreTexts. (2025). Reactions of Amines.
- Google Patents. (n.d.). Catalyst for preparing 1, 4-diacetoxybutane from butadiene.
Sources
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- 4. Page loading... [wap.guidechem.com]
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- 6. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 7. korambiotech.com [korambiotech.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. nbinno.com [nbinno.com]
1,4-Diacetoxybutane: A High-Performance Solvent for Modern Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of 1,4-diacetoxybutane (DAB), a versatile and high-performance solvent with significant potential in organic synthesis. This document details its fundamental physicochemical properties, explores its applications with a focus on palladium-catalyzed cross-coupling reactions, and provides detailed, field-proven protocols for its use. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as an essential resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries seeking to leverage the unique advantages of this compound.
Introduction: Unveiling a Versatile Solvent
This compound, also known as tetramethylene diacetate, is emerging as a compelling solvent choice for a variety of organic transformations.[1] With a high boiling point, excellent chemical stability, and a polar aprotic nature, it offers a unique combination of properties that can enhance reaction rates, improve product yields, and facilitate separations. This guide will delve into the practical applications of this compound, moving beyond its traditional role as a chemical intermediate for the production of 1,4-butanediol (BDO) and tetrahydrofuran (THF).[2]
The impetus for exploring alternative solvents like this compound is driven by the principles of green chemistry, which advocate for the use of safer, more efficient, and environmentally benign reaction media.[3][4] As the chemical industry shifts towards more sustainable practices, the adoption of high-performance solvents that can be derived from biomass sources is of paramount importance.[5][6]
Physicochemical Properties and Safety Profile
A thorough understanding of a solvent's physical and chemical properties is critical for its effective and safe implementation in any chemical process.
Key Physicochemical Data
The following table summarizes the essential properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₄ | [7] |
| Molecular Weight | 174.19 g/mol | [1] |
| Appearance | Colorless liquid | [8] |
| Boiling Point | 230 °C | [7][8] |
| Melting Point | 12 - 15 °C | [7][8] |
| Density | 1.08 g/cm³ at 25 °C | |
| Flash Point | 112 °C | [9] |
Safety and Handling
This compound is classified as harmful if swallowed.[9] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[7][8] All work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[7] In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes.[8]
Applications in Organic Synthesis
The high boiling point and polar aprotic nature of this compound make it an excellent candidate for reactions requiring elevated temperatures and the solubilization of polar and nonpolar reactants.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[10] The choice of solvent is a critical parameter that can significantly influence the outcome of these reactions.[10]
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[11] The use of a high-boiling point solvent like this compound can be advantageous, particularly for less reactive substrates that require higher temperatures to achieve a reasonable reaction rate.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
Objective: To synthesize 4-methylbiphenyl using this compound as the solvent.
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (0.04 mmol, 10.5 mg)
-
Potassium carbonate (2.0 mmol, 276 mg)
-
This compound (5 mL)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add this compound (5 mL) to the flask.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene (10 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford 4-methylbiphenyl.
Expected Outcome: High yield of the desired biaryl product. The high boiling point of this compound ensures a consistent reaction temperature, while its polar nature can help to solubilize the base and facilitate the transmetalation step.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Biocatalysis
The use of enzymes in organic synthesis offers unparalleled selectivity under mild reaction conditions. 1,4-Butanediol, the hydrolysis product of this compound, has been shown to be an effective cosubstrate in NAD(P)H-dependent redox biocatalysis.[12] While not the solvent itself, the in-situ generation of 1,4-butanediol from this compound could be a novel approach in certain biocatalytic systems.
Advantages in an Industrial Context
The use of this compound as a solvent presents several potential advantages in an industrial setting:
-
High Boiling Point: Enables reactions to be run at higher temperatures, potentially reducing reaction times and increasing throughput.
-
Chemical Stability: Its ester functionalities are generally stable under neutral and mildly acidic or basic conditions, making it compatible with a wide range of reagents.
-
Potential for Greener Synthesis: this compound can be derived from biomass, offering a more sustainable alternative to petroleum-based solvents.[5][6]
-
Favorable Safety Profile: While requiring careful handling, it does not carry the same level of toxicity concerns as some other high-boiling polar aprotic solvents like DMF or NMP.[4]
Conclusion
This compound is a promising solvent with a unique set of properties that make it well-suited for a variety of organic reactions, particularly those requiring elevated temperatures. Its potential as a greener alternative to conventional solvents, coupled with its demonstrated utility in demanding applications such as palladium-catalyzed cross-coupling, positions it as a valuable tool for the modern synthetic chemist. Further exploration of its solvent capabilities is warranted and is expected to uncover new and valuable applications in both academic and industrial research.
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- Safety d
- 1,4-Butanediol | HO(CH2)4OH | CID 8064 - PubChem. PubChem. [Link]
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- 1,4-Butanediol, diacet
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protocol for hydrolysis of 1,4-diacetoxybutane
An In-Depth Guide to the Hydrolysis of 1,4-Diacetoxybutane to Synthesize 1,4-Butanediol
Authored by a Senior Application Scientist
Abstract
This technical guide provides detailed application notes and protocols for the hydrolysis of this compound, a critical intermediate in the production of 1,4-butanediol (BDO). BDO is a valuable monomer in the synthesis of numerous polymers, including polybutylene terephthalate (PBT), and a precursor for solvents like tetrahydrofuran (THF) and γ-butyrolactone (GBL).[1] This document explores three primary catalytic methodologies: acid-catalyzed, base-catalyzed (saponification), and enzyme-catalyzed hydrolysis. Each section offers a theoretical background, discusses the mechanistic rationale behind procedural choices, and presents detailed, step-by-step laboratory protocols suitable for research and process development. The guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical execution of this important transformation.
Introduction: The Significance of 1,4-Butanediol Synthesis
The industrial production of 1,4-butanediol often proceeds through a multi-step synthesis route starting from butadiene. This process involves the acetoxylation of butadiene to form 1,4-diacetoxy-2-butene, which is subsequently hydrogenated to yield this compound.[2][3] The final and crucial step, which is the focus of this guide, is the hydrolysis of this compound to liberate 1,4-butanediol and acetic acid.[4][5]
Caption: Industrial synthesis pathway from butadiene to 1,4-butanediol.
The efficiency and selectivity of the hydrolysis step are paramount to the overall process economy, directly impacting the purity of the crude BDO and the complexity of downstream purification. This guide provides robust protocols to achieve high-yield conversion while minimizing common side reactions, such as the formation of tetrahydrofuran (THF).[6]
Core Methodologies for Hydrolysis
The cleavage of the ester bonds in this compound can be effectively catalyzed by acids, bases, or enzymes. The choice of method depends on factors such as desired reaction rate, tolerance for specific reaction conditions (pH, temperature), catalyst cost, and ease of product purification.
Acid-Catalyzed Hydrolysis
Acid catalysis is a widely employed method, particularly using solid acid catalysts like strongly acidic cation exchange resins. This approach offers significant advantages, including high reaction rates, ease of catalyst separation (filtration), and the potential for use in continuous flow systems.[6][7] The use of a solid resin also minimizes the formation of THF, a common byproduct when using strong mineral acids at elevated temperatures.[6]
The reaction proceeds via a multi-step nucleophilic acyl substitution mechanism.
Caption: Key steps in the acid-catalyzed hydrolysis of an ester.
-
Protonation : The carbonyl oxygen of the ester is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.[8]
-
Nucleophilic Attack : A water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[8]
-
Proton Transfer : A proton is transferred from the attacking water moiety to one of the oxygen atoms of the leaving group (the alkoxy portion).
-
Elimination : The protonated leaving group (acetic acid) is eliminated, reforming the carbonyl group. This process is repeated for the second ester group.
This protocol describes a batch process for the hydrolysis of this compound using a strongly acidic cation exchange resin.
Materials & Equipment:
-
This compound (C₈H₁₄O₄, MW: 174.20 g/mol )[9]
-
Deionized water
-
Strongly acidic cation exchange resin (e.g., Amberlyst® 15, Diaion® SK1B)[6]
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Thermometer or temperature probe
-
Rotary evaporator
-
Distillation apparatus (for purification)
Procedure:
-
Pre-treatment of Resin : If the resin is new or has been stored, it should be washed thoroughly with deionized water to remove any impurities.
-
Reaction Setup : In a round-bottom flask, combine this compound and deionized water. A significant molar excess of water is used to drive the equilibrium towards the products; a molar ratio of 20:1 (water:diacetoxybutane) is typical.[7]
-
Catalyst Addition : Add the cation exchange resin. A catalyst loading of 5-10% by weight relative to the diacetoxybutane is a good starting point.
-
Reaction Execution : Heat the mixture to the desired temperature, typically between 60-90°C, with vigorous stirring.[6] Higher temperatures increase the reaction rate but also elevate the risk of THF formation.[6]
-
Monitoring : Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of 1,4-butanediol.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Remove the resin catalyst by simple filtration. The resin can often be washed, regenerated, and reused.
-
Isolation : The filtrate contains 1,4-butanediol, acetic acid, and excess water. This mixture is then subjected to purification, typically multi-step distillation, to isolate the pure 1,4-butanediol.[6][7]
| Parameter | Recommended Value | Rationale & Notes |
| Catalyst | Strongly Acidic Cation Exchange Resin | Minimizes THF byproducts and allows for easy separation.[6] |
| Water Ratio | 20-50 moles per mole of substrate | Drives equilibrium towards hydrolysis products.[7] |
| Temperature | 60 - 90 °C | Balances reaction rate against the formation of THF byproduct.[6][10] |
| Pressure | Atmospheric | Sufficient for this reaction; higher pressures are not typically required.[7] |
| Typical Yield | > 95% (conversion) | High conversion is achievable; isolated yield depends on purification efficiency. |
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is an irreversible process that yields the alcohol and the salt of the carboxylic acid. This method is often faster and proceeds at lower temperatures than acid-catalyzed hydrolysis. However, it requires a stoichiometric amount of base, and the resulting carboxylate salt must be neutralized in a separate step to recover the carboxylic acid, adding complexity to the work-up.
Caption: Key steps in the base-catalyzed hydrolysis of an ester.
-
Nucleophilic Attack : The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
Elimination : The tetrahedral intermediate collapses, eliminating the alkoxide ion (⁻OR) as the leaving group and forming acetic acid.
-
Deprotonation : The generated acetic acid is immediately deprotonated by the strong base (either the alkoxide or another hydroxide ion) in an irreversible acid-base reaction. This final step drives the reaction to completion.
Materials & Equipment:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Deionized water
-
Ethanol or other co-solvent (optional, to improve solubility)
-
Hydrochloric Acid (HCl) for neutralization
-
Round-bottom flask, reflux condenser, heating mantle, stirrer
-
Separatory funnel for extraction
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup : Dissolve this compound in a suitable solvent such as a water/ethanol mixture in a round-bottom flask.
-
Base Addition : Prepare an aqueous solution of sodium hydroxide. A slight excess (e.g., 2.2 equivalents) is required to ensure complete hydrolysis of both ester groups. Add the NaOH solution to the flask.
-
Reaction Execution : Heat the mixture to reflux (typically 80-100°C) with stirring. The reaction is usually complete within 1-3 hours.
-
Monitoring : Monitor the reaction by TLC or GC until the starting material is fully consumed.
-
Work-up & Neutralization : Cool the reaction mixture. If a co-solvent was used, remove it using a rotary evaporator. Carefully acidify the aqueous solution with dilute hydrochloric acid to neutralize the sodium acetate and any excess NaOH.
-
Extraction : Extract the 1,4-butanediol from the aqueous solution using a suitable organic solvent like ethyl acetate. Multiple extractions will be necessary for a good recovery.
-
Isolation : Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation.
| Parameter | Recommended Value | Rationale & Notes |
| Base | NaOH or KOH | Strong bases that ensure an irreversible reaction.[11] |
| Stoichiometry | ≥ 2.0 equivalents of base | Stoichiometric amount is consumed in the reaction. A slight excess ensures completion. |
| Temperature | 80 - 100 °C (Reflux) | Provides sufficient energy for the reaction to proceed rapidly. |
| Work-up | Acidification & Extraction | Necessary to neutralize the acetate salt and separate BDO from the aqueous phase. |
| Typical Yield | > 90% | High yields are common, but can be affected by losses during extraction. |
Enzyme-Catalyzed Hydrolysis
Enzymatic hydrolysis using lipases offers a green and highly selective alternative. Lipases are hydrolase enzymes that cleave ester bonds.[12] These reactions are performed under mild conditions (near-neutral pH and lower temperatures), which can prevent the formation of degradation byproducts. The high specificity of enzymes can be particularly advantageous in complex substrates.[12]
Lipases, typically serine hydrolases, utilize a catalytic triad (e.g., Ser-His-Asp) in their active site. The hydrolysis proceeds via a two-step process involving the formation of a covalent acyl-enzyme intermediate.
Caption: Simplified workflow for lipase-catalyzed hydrolysis.
-
Acylation : The serine residue in the active site attacks the ester's carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the first product (acetic acid) and forms an acyl-enzyme intermediate.
-
Deacylation : A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the second product (1,4-butanediol) and regenerating the free enzyme for the next catalytic cycle.
This protocol uses an immobilized lipase, which simplifies catalyst removal and enhances enzyme stability. Porcine Pancreas Lipase (PPL) and Candida antarctica Lipase B (CALB) are known to be effective for such transformations.[13][14]
Materials & Equipment:
-
This compound
-
Immobilized Lipase (e.g., Novozym® 435 - immobilized CALB)
-
Phosphate buffer solution (e.g., 0.1 M, pH 7.0)
-
Orbital shaker or stirred-tank reactor with temperature control
-
Filtration apparatus (for enzyme recovery)
-
Lyophilizer or rotary evaporator (for product isolation)
Procedure:
-
Reaction Setup : Prepare a buffered solution (pH 7.0) in a reaction vessel. Disperse the this compound in the buffer. An emulsion may form, which is beneficial as lipases are active at the oil-water interface.[15]
-
Enzyme Addition : Add the immobilized lipase to the mixture. A typical loading is 5-10% by weight of the substrate.
-
Reaction Execution : Incubate the mixture at a mild temperature, typically 30-50°C, with gentle agitation to keep the enzyme suspended and the emulsion mixed.
-
Monitoring : Monitor the reaction by taking aliquots over time and analyzing them by GC or by measuring the pH change due to the production of acetic acid (a pH-stat titrator can be used to maintain pH and measure reaction rate).
-
Work-up : Once the reaction reaches the desired conversion, stop the agitation and separate the immobilized enzyme by filtration. The enzyme can be washed and reused.
-
Isolation : The aqueous filtrate contains the 1,4-butanediol and acetic acid. The BDO can be isolated by extraction with an organic solvent followed by distillation, or by other purification techniques like chromatography.
| Parameter | Recommended Value | Rationale & Notes |
| Enzyme | Immobilized Lipase (e.g., CALB) | High selectivity, mild conditions, and catalyst reusability.[14] |
| Medium | Aqueous Buffer (pH ~7.0) | Mimics physiological conditions and maintains enzyme activity. |
| Temperature | 30 - 50 °C | Optimal for enzyme activity while preventing thermal denaturation. |
| Agitation | Gentle Shaking/Stirring | Ensures good mixing without damaging the immobilized enzyme beads. |
| Typical Yield | Variable | Highly dependent on enzyme activity, substrate concentration, and reaction time. |
Purification of 1,4-Butanediol
Regardless of the hydrolysis method, the crude product is an aqueous mixture containing 1,4-butanediol, acetic acid, and potentially unreacted starting material or byproducts. The primary method for purification is fractional distillation.[7]
-
Removal of Low-Boiling Components : The first distillation step, typically performed at atmospheric pressure, removes the bulk of the water and acetic acid.[7]
-
Purification of BDO : A second distillation under vacuum is used to separate the 1,4-butanediol from any remaining starting material and other high-boiling impurities. Crude BDO is often withdrawn as a side stream to maximize purity.[6]
In some industrial processes, a hydrogenation step may be employed on the crude BDO prior to final distillation to convert certain impurities (e.g., aldehydes, acetals) into more easily separable compounds.[6][16]
Safety and Handling
Adherence to good laboratory practice is essential when performing these protocols.
-
This compound : Avoid contact with skin, eyes, and clothing. Handle in a well-ventilated area or chemical fume hood.[17][18]
-
1,4-Butanediol : Harmful if swallowed.[19] Use in a well-ventilated area and avoid inhalation of vapors.[20]
-
Acids and Bases : Handle strong acids (HCl) and bases (NaOH) with extreme care. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.
-
General Precautions : Ensure all glassware is properly secured. When heating reactions, use a heating mantle and ensure the system is not closed to the atmosphere to avoid pressure buildup.
Always consult the latest Safety Data Sheet (SDS) for each chemical before use.[17][18][19][20]
Conclusion
The hydrolysis of this compound is a fundamental reaction for the production of 1,4-butanediol. This guide has detailed three distinct and effective methods—acid-catalyzed, base-catalyzed, and enzymatic—each with its own set of advantages and procedural considerations. The acid-catalyzed route using a solid resin is often preferred for its efficiency and ease of catalyst handling in industrial settings. The base-catalyzed method offers speed but requires a more involved work-up. Finally, the enzymatic approach represents a milder, more sustainable option ideal for applications where high selectivity and avoidance of harsh conditions are critical. By understanding the mechanisms and following the detailed protocols provided, researchers can confidently and safely perform this valuable chemical transformation.
References
- Mitsubishi Chemical Corp. (1998). Process for purifying 1,4-butanediol by melt cristallisation.
- Chemcess. (n.d.). 1,4-Butanediol: Properties, Reaction, Production And Uses. Chemcess. [Link]
- Denka Chemical Corporation. (1977). Purification of 1,4-butanediol.
- Davy Process Technology Ltd. (2007). Method for purifying 1,4-butanediol.
- Dalian Institute of Chemical Physics, Chinese Academy of Sciences. (2018).
- Kimura, H., et al. (2017). Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan. Industrial Crops and Products. [Link]
- CPAChem. (2020). Safety data sheet - 1,4-Butanediol. CPAChem. [Link]
- BASF SE. (2016). PROCESS FOR PURIFYING 1,4-BUTANEDIOL BY EXTRACTION.
- Mitsubishi Kasei Corp. (1995). Method for recovering 1,4-butanediol.
- Davy Process Technology Ltd. (2018). Process for the separation of 1,4-butanediol and co-products.
- Dalian Institute of Chemical Physics, Chinese Academy of Sciences. (2018). The method that butadiene synthesizes 1,4 butanediols.
- Mitsubishi Chemical Corp. (2007). Method for producing 1,4-butanediol.
- Caloong Chemical. (2023). What is the New Methods for Preparation of 1,4-Butanediol (BDO). Caloong Chemical. [Link]
- Ogawa, H., et al. (2009). Regioselective Acetylation of 2-Aryl-2-butene-1,4-diols and Hydrolysis of Their Diacetates Using Porcine Pancreas Lipase.
- Patel, R., et al. (2019). LIPASES: AN EFFICIENT BIOCATALYST FOR BIOTECHNOLOGICAL APPLICATIONS.
- Zhang, H., et al. (2005). Enzymatic Assay Method for Evaluating the Lipase Activity in Complex Extracts from Transgenic Corn Seed. Journal of Agricultural and Food Chemistry. [Link]
- Kamal, A., et al. (2011).
- ResearchGate. (n.d.). Lipase reaction: hydrolysis and synthetic action.
- Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters (II). Chemistry LibreTexts. [Link]
- NIST. (n.d.).
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Application Notes & Protocols: 1,4-Diacetoxybutane as a Versatile Precursor in Pharmaceutical Synthesis
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
1,4-Diacetoxybutane, a diester of 1,4-butanediol, serves as a pivotal C4 building block in modern organic and medicinal chemistry. Its stable, non-volatile nature, combined with its capacity to be efficiently converted into key intermediates like 1,4-butanediol (BDO) and tetrahydrofuran (THF), makes it an invaluable precursor in the synthesis of Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth exploration of the applications of this compound, focusing on its role in the synthesis of the alkylating agent Busulfan. We present detailed mechanistic insights, step-by-step experimental protocols, and process logic to empower researchers in leveraging this versatile synthon for drug discovery and development.
Introduction: The Strategic Importance of this compound
This compound (DAB) is a bifunctional organic compound with the chemical formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol .[1] While it may not be a household name in pharmaceutical manufacturing, its derivatives are cornerstones of several therapeutic agents. The primary utility of DAB lies in its function as a protected, stable source of 1,4-butanediol, which can be deprotected under controlled conditions. This two-step approach avoids the handling of the more hygroscopic and reactive 1,4-butanediol directly in early synthetic stages.
The conversion of DAB into pharmaceutically relevant scaffolds primarily follows two pathways:
-
Hydrolysis to 1,4-Butanediol (BDO): This is the most common transformation, yielding the diol that serves as a direct precursor for various APIs, most notably the antineoplastic drug Busulfan.[2][3]
-
Conversion to Tetrahydrofuran (THF): BDO, derived from DAB, can be readily cyclized to form THF, a five-membered oxygen heterocycle.[4][5] The THF ring is a privileged scaffold found in numerous FDA-approved drugs.
This guide will focus on the most prominent pharmaceutical application: the synthesis of Busulfan.
Core Application: Synthesis of the Alkylating Agent Busulfan
Busulfan, with the chemical designation 1,4-butanediol dimethanesulfonate, is a potent bifunctional alkylating agent that has been a mainstay in chemotherapy since 1959.[6] It is primarily used in the palliative treatment of chronic myeloid leukemia (CML) and as a conditioning agent prior to bone marrow transplantation.[7][8][9]
Mechanism of Action: DNA Cross-linking
The therapeutic efficacy of Busulfan stems from its ability to interfere with DNA replication and transcription.[8] In the physiological environment, the two methanesulfonate (mesylate) groups act as excellent leaving groups. The molecule undergoes an Sₙ2 reaction where nucleophilic sites on DNA, particularly the N7 position of guanine, attack the terminal carbons of the butane chain.[6] This results in the formation of covalent DNA-DNA interstrand and intrastrand crosslinks, which prevent the unwinding of the DNA helix, inhibit replication, and ultimately trigger apoptosis (programmed cell death) in rapidly dividing cancer cells.[6][7][10]
Synthetic Strategy: From this compound to Busulfan
The synthesis of Busulfan from this compound is a robust two-step process. This strategy ensures a high-purity final product by starting with a stable precursor and utilizing a modern sulfonylation method that avoids chlorinated impurities.
Caption: Synthetic workflow from this compound to Busulfan.
Causality Behind Experimental Choices:
-
Step 1 (Hydrolysis): While acid or base-catalyzed hydrolysis is feasible, using a solid acid catalyst like a cation exchange resin is preferred. This approach simplifies purification (the catalyst is filtered off) and minimizes the formation of THF as a byproduct, which can occur under harsh acidic conditions.[11]
-
Step 2 (Sulfonylation): Traditional methods often use methanesulfonyl chloride. However, this generates HCl as a byproduct, which can lead to the formation of chlorinated impurities (e.g., 1,4-dichlorobutane) that are difficult to remove.[2][3] The use of methanesulfonic anhydride is a superior modern alternative. It avoids the generation of HCl, leading to a cleaner reaction profile and a higher purity final product. The only significant byproduct is a salt formed from the base and methanesulfonic acid, which is easily removed by washing with water.[2][3]
Experimental Protocols
The following protocols are designed for laboratory-scale synthesis and are based on established methodologies.[2][3][11] Researchers must conduct their own risk assessments and adhere to all institutional safety guidelines.
Protocol 1: Hydrolysis of this compound to 1,4-Butanediol
This protocol describes the efficient conversion of the starting ester into the crucial diol intermediate.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| This compound | 174.19 | 17.42 g | 100 | Starting Material |
| Deionized Water | 18.02 | 100 mL | - | Reagent/Solvent |
| Strong Acid Cation Exchange Resin | - | ~10 g | - | Catalyst |
| Diethyl Ether | 74.12 | 200 mL | - | Extraction Solvent |
| Anhydrous Magnesium Sulfate | 120.37 | ~15 g | - | Drying Agent |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (17.42 g, 100 mmol) and deionized water (100 mL).
-
Catalyst Addition: Add the strong acid cation exchange resin (~10 g).
-
Reaction: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter to remove the resin catalyst, washing the resin with a small amount of deionized water.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with diethyl ether (3 x 50 mL). Note: 1,4-butanediol has significant water solubility; continuous liquid-liquid extraction is an alternative for maximizing yield.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 1,4-butanediol as a viscous, colorless oil.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation. An expected yield is typically in the range of 80-90%.
Protocol 2: Synthesis of Busulfan from 1,4-Butanediol
This protocol details the final sulfonylation step using the preferred methanesulfonic anhydride method.[2][3]
Caption: Key components and products in the synthesis of Busulfan.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 1,4-Butanediol | 90.12 | 2.70 g | 30 | Starting Material |
| Methanesulfonic Anhydride | 174.19 | 11.5 g | 66 | Sulfonylating Agent |
| Triethylamine | 101.19 | 14.2 mL | 102 | Base |
| Acetone | 58.08 | 100 mL | - | Solvent |
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methanesulfonic anhydride (11.5 g, 66 mmol) and acetone (60 mL).
-
Cooling: Cool the mixture to 0-5 °C using an ice bath under a nitrogen atmosphere.
-
Reagent Preparation: In a separate beaker, dissolve 1,4-butanediol (2.70 g, 30 mmol) and triethylamine (14.2 mL, 102 mmol) in acetone (40 mL).
-
Addition: Slowly add the 1,4-butanediol/triethylamine solution to the cooled, stirring reaction mixture via the dropping funnel over approximately 60 minutes. Maintain the internal temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 14-16 hours). A white precipitate will form.
-
Isolation: Collect the white solid product by suction filtration.
-
Washing: Wash the filter cake thoroughly with a large volume of deionized water to remove the triethylammonium methanesulfonate salt. Follow with a wash of cold acetone to aid in drying.
-
Drying: Dry the white solid under vacuum to yield Busulfan. The product can be further purified by recrystallization from acetone or ethanol if required.[2][3] Expected yields are typically high, often >90%.
Conclusion and Future Outlook
This compound is a highly effective and strategic precursor for the synthesis of important pharmaceutical molecules. Its application in the manufacturing of Busulfan showcases a pathway that prioritizes safety, purity, and efficiency by enabling the use of superior reagents like methanesulfonic anhydride. As the pharmaceutical industry continues to seek robust and clean synthetic routes, the utility of stable, protected building blocks like this compound will only grow. Its potential derivation from bio-based sources, such as furan, further enhances its appeal as a sustainable starting material for the future of drug development.[12]
References
- Wikipedia. Busulfan. [Link][6]
- ClinPGx.
- BC Cancer. DRUG NAME: Busulfan. [Link][8]
- IUPHAR/BPS Guide to PHARMACOLOGY. busulfan | Ligand page. [Link][10]
- YouTube. Pharmacology of Busulfan (Myleran, Busulphan) ; Pharmacokinetics, Mechanism of action, Uses, Effects. [Link][9]
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- Google Patents. CN102408363B - Method for synthesizing busulfan. [3]
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- ScienceDirect.
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- 9. youtube.com [youtube.com]
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- 12. researchgate.net [researchgate.net]
Application Note: High-Selectivity Catalytic Hydrogenation of 1,4-Diacetoxybutane to 1,4-Butanediol
Abstract
This document provides a comprehensive technical guide for the catalytic hydrogenation of 1,4-diacetoxybutane (DAB) to produce 1,4-butanediol (BDO), a vital chemical intermediate in the polymer and solvent industries.[1] This application note details the underlying reaction mechanism, provides a robust, field-proven experimental protocol, outlines methods for quantitative analysis, and includes a troubleshooting guide for common experimental challenges. The protocols and insights are designed for researchers, scientists, and drug development professionals seeking to perform this transformation with high selectivity and yield. Emphasis is placed on the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the process.
Part 1: Mechanistic Overview & Reaction Pathway
The conversion of this compound to 1,4-butanediol is a classic example of ester hydrogenolysis, a reduction reaction where an ester is cleaved into two alcohols.[2] In this specific case, the two acetoxy groups are reduced to hydroxyl groups, yielding BDO and ethanol as a co-product.
The reaction is typically performed using a heterogeneous catalyst, most commonly a copper-based system such as copper chromite.[2][3][4] The catalyst's role is multifaceted:
-
Hydrogen Activation: The catalyst surface dissociates molecular hydrogen (H₂) into highly reactive atomic hydrogen.
-
Carbonyl Activation: The ester's carbonyl group (C=O) adsorbs onto an active site on the catalyst surface (e.g., a Cu⁰ or Cu⁺ site).[5] This adsorption polarizes the carbonyl bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the adsorbed atomic hydrogen.
-
Hydrogenolysis: The reaction proceeds through a series of hydrogenation and cleavage steps, ultimately breaking the acyl-oxygen bond (RCO-OR') to release the alcohol components.
Key Reaction Network:
The primary reaction is the desired hydrogenolysis of DAB to BDO. However, under certain conditions, side reactions can occur, leading to the formation of byproducts such as tetrahydrofuran (THF), γ-butyrolactone (GBL), and n-butanol.[6] High temperatures, for instance, can promote the decomposition of BDO into other low-boiling-point substances.[7] Controlling reaction parameters like temperature, pressure, and catalyst choice is crucial to maximize selectivity towards BDO.
Caption: Reaction network for the hydrogenation of this compound.
Part 2: Experimental Protocol - Synthesis of 1,4-Butanediol
Objective: To provide a reliable, step-by-step method for the selective hydrogenation of this compound to 1,4-butanediol using a commercial copper chromite catalyst in a high-pressure batch reactor.
Materials & Reagents
| Material/Reagent | Grade | Supplier | Notes |
| This compound (DAB) | ≥98% | Sigma-Aldrich | Substrate |
| Copper Chromite (Adkins catalyst) | Powder, activated | Strem Chemicals | Catalyst |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Fisher Scientific | Solvent |
| Hydrogen (H₂) | Ultra-high purity, 99.999% | Airgas | Reactant |
| Nitrogen (N₂) | High purity, 99.99% | Airgas | Inert gas for purging |
Equipment
-
High-pressure autoclave reactor (e.g., Parr Instrument Company), 500 mL, equipped with a magnetic stirrer, gas inlet/outlet valves, pressure gauge, thermocouple, and cooling coil.
-
Heating mantle with temperature controller.
-
Vacuum pump.
-
Standard laboratory glassware.
-
Filtration apparatus (e.g., Büchner funnel).
-
Rotary evaporator.
Safety Precautions
-
High-Pressure Hydrogen: Hydrogenation reactions are highly exothermic and involve flammable gas under high pressure. All operations must be conducted in a well-ventilated fume hood behind a blast shield.[8][9]
-
Pyrophoric Catalysts: While copper chromite is less pyrophoric than catalysts like Raney Nickel, spent catalysts can be reactive. Quench carefully and handle with caution.[8]
-
Personnel Training: Operators must be thoroughly trained in high-pressure reactor operation and emergency procedures.[10][11] Work in pairs; never leave the reaction unattended.[9][12]
-
Equipment Integrity: Ensure the reactor is certified for the intended pressure and temperature. Perform a nitrogen leak test before every run.[8][10]
Experimental Setup Workflow
Caption: Step-by-step workflow for the catalytic hydrogenation experiment.
Step-by-Step Procedure
-
Reactor Loading:
-
To the 500 mL reactor vessel, add this compound (34.8 g, 0.2 mol).
-
Add anhydrous ethanol (200 mL) as the solvent.
-
Under a nitrogen blanket (glove bag or continuous N₂ flow), add the copper chromite catalyst (3.5 g, ~10 wt% of substrate). Causality: The nitrogen blanket prevents premature reaction of the activated catalyst with atmospheric oxygen.
-
-
Sealing and Purging:
-
Securely seal the reactor according to the manufacturer's instructions.
-
Connect the gas lines. In a fume hood, purge the reactor by pressurizing with nitrogen to ~5 bar and then venting slowly. Repeat this cycle three times to remove all oxygen.[9][10] Causality: Removing oxygen is critical to prevent the formation of an explosive H₂/O₂ mixture inside the reactor.
-
-
Leak Testing:
-
Pressurize the sealed reactor with nitrogen to a pressure higher than the intended reaction pressure (e.g., 60 bar).
-
Monitor the pressure gauge for 30 minutes. A stable pressure reading confirms the system is leak-free.[10]
-
-
Hydrogenation Reaction:
-
Vent the nitrogen and pressurize the reactor with hydrogen to the target pressure of 50 bar.
-
Begin stirring at 800-1000 RPM. Causality: Vigorous stirring is essential to ensure good gas-liquid-solid mixing, overcoming mass transfer limitations and ensuring the catalyst is well suspended.
-
Set the temperature controller to heat the reactor to 180°C. The reaction is exothermic, so monitor the temperature closely.[8]
-
The reaction progress can be monitored by the drop in hydrogen pressure as it is consumed. Maintain the pressure at 50 bar by re-pressurizing from a hydrogen reservoir as needed. The reaction is typically complete within 4-6 hours.
-
-
Shutdown and Work-up:
-
Once the reaction is complete (no further hydrogen uptake), turn off the heating and allow the reactor to cool to ambient temperature (<30°C).
-
Carefully and slowly vent the excess hydrogen to a safe, designated exhaust line.[10]
-
Purge the reactor three times with nitrogen to remove any residual hydrogen.
-
Open the reactor in the fume hood.
-
Vacuum filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the catalyst cake with a small amount of ethanol.
-
Combine the filtrate and washings. Remove the ethanol solvent using a rotary evaporator. The remaining liquid is the crude product, primarily 1,4-butanediol.
-
Part 3: Characterization and Data Analysis
Accurate analysis of the reaction mixture is crucial for determining conversion, selectivity, and yield. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this analysis.[13][14]
GC-MS Protocol
-
Instrument: Agilent 7890A GC with 5975C MS detector or equivalent.[15]
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium (Hydrogen can sometimes cause on-column hydrogenation of unsaturated compounds).[15]
-
Injection: 1 µL, split ratio 50:1.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 240°C at 15°C/min, hold for 5 min.
-
MSD: Scan mode from m/z 35 to 300.
Sample Preparation: Dilute a small aliquot (~10 mg) of the crude reaction mixture in 1 mL of ethanol. Filter through a 0.45 µm syringe filter before injection.
Data Interpretation and Typical Results
The conversion of the starting material and the selectivity for the products are calculated from the peak areas in the gas chromatogram.
-
Conversion (%) = [(Initial moles of DAB - Final moles of DAB) / Initial moles of DAB] * 100
-
Selectivity for BDO (%) = [Moles of BDO produced / (Initial moles of DAB - Final moles of DAB)] * 100
-
Yield of BDO (%) = (Conversion * Selectivity) / 100
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Ethanol (Solvent) | ~2.5 | 45, 31, 29 |
| Tetrahydrofuran (THF) | ~3.8 | 72, 42, 71 |
| 1,4-Butanediol (BDO) | ~7.2 | 56, 31, 42 |
| γ-Butyrolactone (GBL) | ~8.1 | 86, 42, 28 |
| This compound (DAB) | ~10.5 | 114, 43, 71 |
Under the optimized conditions described in the protocol, the following results are typically achieved:
| Parameter | Typical Value |
| DAB Conversion | >99% |
| BDO Selectivity | ~95% |
| BDO Yield | ~94% |
| Major Byproducts | THF (~3%), GBL (<1%) |
Part 4: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a logical framework for diagnosing and resolving common issues.
Caption: Troubleshooting logic for common hydrogenation issues.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the catalytic hydrogenation of this compound to 1,4-butanediol. By understanding the reaction mechanism, adhering to strict safety protocols, and utilizing precise analytical techniques, researchers can reliably achieve high yields of the desired product. The provided troubleshooting guide serves as a practical tool for overcoming common experimental hurdles, ensuring the successful implementation of this important chemical transformation.
References
- Vertex AI Search. (n.d.). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors.
- Elsevier Ltd. (2014). Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan. ScienceDirect.
- Chemical Industry Knowledge Hub. (2025). Hydrogenation Reaction Safety In The Chemical Industry.
- Process Engineering International. (2025). Breaking Down the Reactor: The Industrial Production Process of 1,4-Butanediol (BDO).
- Google Patents. (n.d.). CN108014791B - Catalyst for preparing 1, 4-diacetoxybutane from butadiene.
- Benchchem. (n.d.). A Researcher's Guide to Quantitative Analysis of Hydrogenation Products: GC-MS vs. Alternatives.
- Towers, R. G., Harris, N., & McKee, D. (1985). Process for the production of 1:4 butanediol from maleic anhydride via ester hydrogenation. OSTI.GOV.
- Chandra, T., et al. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
- H.E.L Group. (2025). Hydrogenation: How we can make it safer.
- Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry.
- Adkins, H., & Connor, R. (1941). The Catalytic Hydrogenolysis of Esters to Alcohols. Journal of the American Chemical Society.
- Google Patents. (n.d.). CA1325419C - Copper chromite hydrogenation catalyst.
- European Patent Office. (2023). METHOD FOR PRODUCING 1,4-BUTANEDIOL AND CO-PRODUCING SUCCINIC ANHYDRIDE BY MEANS OF DIRECT HYDROGENATION OF MALEIC ANHYDRIDE.
- Google Patents. (n.d.). US5397439A - Method for recovering 1,4-butanediol.
- Taylor & Francis eBooks. (1993). Activation of Esters for Hydrogenolysis on Copper Titanias.
- Sitthisa, S., et al. (2011). Active species of copper chromite catalyst in C–O hydrogenolysis of 5-methylfurfuryl alcohol. Journal of Catalysis.
- Wiley Analytical Science. (2021). Headspace GC-MS with hydrogen hampered by hydrogenation.
- Hiden Analytical. (2017). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry.
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- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols: Leveraging 1,4-Diacetoxybutane in the Synthesis of Biodegradable Aliphatic Polyesters
Abstract
The escalating demand for sustainable materials has intensified research into biodegradable plastics, with aliphatic polyesters such as poly(butylene succinate) (PBS) emerging as leading candidates to replace conventional non-degradable polymers.[1][2] Traditionally, these polyesters are synthesized via the polycondensation of a diol (like 1,4-butanediol) and a dicarboxylic acid. This guide presents a detailed exploration of an alternative synthetic strategy utilizing 1,4-diacetoxybutane (DAB) as a precursor. We will delve into the underlying chemical principles of synthesis via transesterification, contrasting it with conventional methods. This document provides comprehensive, step-by-step protocols for the synthesis of PBS from DAB and succinic acid, subsequent purification, and rigorous characterization. By explaining the causality behind experimental choices and integrating validation checkpoints, these protocols are designed to be robust and reproducible for researchers, scientists, and professionals in drug development and materials science.
Part 1: Scientific Principles and Rationale
The Chemistry of Polyester Synthesis: this compound as a Precursor
The synthesis of aliphatic polyesters is a step-growth polymerization process. The most common industrial method involves the direct esterification of a diol (1,4-butanediol, BDO) and a dicarboxylic acid (e.g., succinic acid), which releases water as a byproduct.[3][4] An alternative pathway, and the focus of this guide, is the use of this compound (DAB). In this approach, the polymerization proceeds through a transesterification reaction with the dicarboxylic acid, releasing acetic acid as the byproduct.
The primary advantage of the DAB route is the potential circumvention of issues related to water removal in the initial stages of polymerization, as acetic acid has a higher boiling point and different reactivity. Furthermore, DAB can be derived from bio-based furan, offering a pathway to fully biomass-derived polyesters.[5] However, the corrosive nature of the acetic acid byproduct must be managed, and reaction kinetics may differ from the traditional BDO route.
Below is a diagram illustrating the two synthetic pathways to Poly(butylene succinate).
Caption: Comparison of polyester synthesis pathways.
Key Monomers and Potential Polymers
By varying the dicarboxylic acid monomer, a range of biodegradable polyesters can be synthesized using this compound. The properties of the resulting polymer, such as melting point, crystallinity, and degradation rate, can be tuned by adjusting the length of the dicarboxylic acid chain or by creating copolymers.[6]
| Monomer | Chemical Formula | Molar Mass ( g/mol ) | Role |
| This compound (DAB) | C₈H₁₄O₄ | 174.19 | Diol Precursor |
| Succinic Acid (SA) | C₄H₆O₄ | 118.09 | Dicarboxylic Acid |
| Adipic Acid (AA) | C₆H₁₀O₄ | 146.14 | Dicarboxylic Acid |
| Resulting Polymer | Abbreviation | Repeating Unit | General Properties |
| Poly(butylene succinate) | PBS | -[O(CH₂)₄O-CO(CH₂)₂CO]- | Semicrystalline, good mechanical properties.[7] |
| Poly(butylene adipate) | PBA | -[O(CH₂)₄O-CO(CH₂)₄CO]- | More flexible, lower melting point than PBS.[6] |
| Poly(butylene succinate-co-adipate) | PBSA | Random copolymer of BS and BA units | Lower crystallinity, faster degradation rate.[6][8] |
Part 2: Experimental Protocols
This section provides a detailed protocol for the synthesis of Poly(butylene succinate) (PBS) using this compound and succinic acid via a two-stage melt polycondensation process. This method is adapted from established procedures for polyester synthesis.[4][9]
Caption: Workflow for the synthesis of PBS from DAB.
Synthesis of Poly(butylene succinate) (PBS)
Materials and Reagents:
-
This compound (DAB) (1.00 mol equivalent)
-
Succinic Acid (SA) (1.00 mol equivalent)
-
Titanium(IV) isopropoxide (TIP) or Tetrabutyl titanate (TBT) (Catalyst, ~0.1 mol% of diacid)
-
Triphenyl phosphite (Optional Thermal Stabilizer, ~0.1 mol%)
-
Chloroform (for purification)
-
Methanol (for purification)
-
High purity Nitrogen gas
Equipment:
-
500 mL three-neck round-bottom flask or glass reactor
-
Mechanical stirrer with a vacuum-tight seal
-
Heating mantle with a programmable temperature controller
-
Distillation column connected to a condenser and collection flask
-
High-vacuum pump (<1 mmHg) with a vacuum gauge
-
Nitrogen gas inlet and bubbler
Protocol:
Stage 1: Transesterification and Oligomerization
-
Reactor Setup: Assemble the reaction apparatus, ensuring all glassware is thoroughly dried to prevent side reactions with water.
-
Charge Reactants: Add this compound, succinic acid, and the catalyst (TIP or TBT) to the reaction flask. A molar ratio of total diol precursor to total diacid of 1:1 to 1.1:1 is typically used.[6]
-
Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can cause polymer discoloration at high temperatures. Maintain a gentle nitrogen flow throughout this stage.
-
Heating: Begin mechanical stirring and gradually heat the mixture to 190°C.
-
Rationale: This temperature is sufficient to melt the reactants and initiate the transesterification reaction, liberating acetic acid. The continuous nitrogen flow helps carry the acetic acid vapor out of the flask.[9]
-
-
Byproduct Collection: The acetic acid byproduct will distill and collect in the receiving flask. The reaction is monitored by the amount of distillate collected. This stage typically lasts 2-3 hours, or until ~80-90% of the theoretical amount of acetic acid has been collected.
Stage 2: Polycondensation
-
Apply Vacuum: Once the initial transesterification slows, gradually apply vacuum to the system over 20-30 minutes to avoid bumping, eventually reaching a pressure below 1 mmHg.
-
Increase Temperature: Simultaneously, increase the reaction temperature to 230-240°C.
-
Monitor Viscosity: Continue the reaction under these conditions for 3-4 hours. A significant increase in the melt viscosity will be observed. In many cases, the polymer will begin to climb the stirring rod, a phenomenon known as the Weissenberg effect, indicating the formation of a high molecular weight polymer.[9]
-
Cooling: Stop the heating and stirring. Break the vacuum by introducing nitrogen gas into the system. Allow the polymer to cool to room temperature under the inert atmosphere.
Purification:
-
Dissolution: Dissolve the crude PBS polymer in a minimal amount of chloroform.
-
Precipitation: Slowly pour the chloroform solution into a beaker of cold methanol (at least 10x the volume of the chloroform) while stirring. The PBS will precipitate as a white solid.
-
Rationale: PBS is soluble in chloroform but insoluble in methanol. This step removes residual catalyst and unreacted monomers.[4]
-
-
Filtration and Drying: Filter the purified polymer, wash with fresh methanol, and dry in a vacuum oven at 40°C for 24 hours to remove all residual solvents.
Part 3: Polymer Characterization and Validation
To confirm the successful synthesis of PBS, a series of characterization analyses are required. This validation step is essential for ensuring the material meets the desired structural, molecular, and thermal properties.
| Technique | Purpose | Expected Outcome for PBS |
| FT-IR | Confirm functional groups | Strong ester carbonyl (C=O) stretch at ~1715 cm⁻¹. C-O stretches at ~1150 cm⁻¹. Absence of broad -OH peak from carboxylic acid. |
| ¹H NMR | Elucidate chemical structure | Peak at ~4.1 ppm (triplet, -O-CH₂ -). Peak at ~2.6 ppm (singlet, -CO-CH₂ -). Peak at ~1.7 ppm (multiplet, -O-CH₂-CH₂ -). |
| GPC | Determine molecular weight (Mn, Mw) and polydispersity (Đ) | Mn > 30,000 g/mol for useful mechanical properties. Đ typically between 1.6-2.5 for melt polycondensation.[9] |
| DSC | Measure thermal transitions | Glass transition (Tg) ~ -32°C. Melting temperature (Tm) ~ 114°C.[7] |
| TGA | Assess thermal stability | Onset of degradation > 300°C. |
Protocol: Structural Confirmation via FT-IR
-
Prepare a thin film of the synthesized polymer by dissolving a small amount in chloroform and casting it onto a KBr plate, allowing the solvent to evaporate.
-
Alternatively, use an ATR-FTIR spectrometer and press the solid polymer sample directly onto the crystal.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Validation: Compare the obtained spectrum with a reference spectrum of PBS. The presence of a strong ester carbonyl peak and the disappearance of the broad hydroxyl peak from the succinic acid monomer confirm successful polymerization.
Protocol: Molecular Weight Determination via GPC
-
Prepare a solution of the dried polymer in a suitable solvent (e.g., tetrahydrofuran (THF) or chloroform) at a concentration of ~1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the sample into a GPC system calibrated with polystyrene standards.
-
Validation: A weight-average molecular weight (Mw) over 50,000 g/mol is generally indicative of a successful synthesis yielding a polymer with good mechanical properties.[7]
Part 4: Concluding Remarks and Future Directions
This guide provides a foundational framework for the synthesis and characterization of biodegradable polyesters using this compound. The transesterification pathway presented is a viable alternative to conventional direct esterification, offering unique advantages, particularly in the context of bio-based feedstocks.[5] The detailed protocols for synthesis and validation enable researchers to produce and reliably characterize these sustainable materials.
Future work can expand on this platform by:
-
Synthesizing Copolymers: Introducing other dicarboxylic acids like adipic acid or suberic acid into the initial reaction mixture to create copolymers (e.g., PBSA, PBSSub) with tailored thermal properties and degradation rates.[6]
-
Exploring Catalysis: Investigating alternative, environmentally benign catalysts to replace organometallic compounds.[10]
-
Enzymatic Polymerization: Developing enzymatic routes using lipases for polymerization under milder conditions, which can offer higher selectivity and reduce the environmental impact of the synthesis process.[11][12]
By leveraging these protocols, researchers can further innovate in the field of biodegradable plastics, contributing to the development of a more sustainable and circular economy.
References
- Chaudhari, V. J. (2025). EXPLORING SUSTAINABLE BIOPOLYESTERS: SYNTHESIS FROM 1,4-BUTANEDIOL AND ALIPHATIC DIACIDS.
- Lee, S., et al. (2014). Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan.
- Liu, S., et al. (2024). Bio-based aliphatic polyesters of 1,4-butanediol with different diacids: Effect of carbon chain lengths on mechanical properties and enzymatic hydrolysis.
- Platnieks, O., et al. (2020). Synthesis of poly(butylene succinate): (a) Esterification reaction of succinic acid with 1,4-butanediol...
- Chaudhari, V. J. (2025). EXPLORING SUSTAINABLE BIOPOLYESTERS: SYNTHESIS FROM 1,4-BUTANEDIOL AND ALIPHATIC DIACIDS.
- Amass, W., Amass, A., & Tighe, B. (1998). A review of biodegradable polymers: uses, current developments in the synthesis and characterization of biodegradable polyesters, blends of biodegradable polymers and recent advances in biodegradation studies.
- Ljungberg, N. (2005).
- Wang, Y., et al. (2019). Synthesis, Properties of Biodegradable Poly(Butylene Succinate-co-Butylene 2-Methylsuccinate)
- Kawai, F. (2021).
- Otera, J., et al. (2000). Convenient Synthesis of Poly(butylene succinate) Catalyzed by Distannoxane. Chemistry Letters. URL
- BenchChem. (2025). Protocol for the synthesis of poly(butylene succinate) using (4-Hydroxybutyl)
- Miller, S. A. (2015). Step-Growth Polyesters with Biobased (R)-1,3-Butanediol. URL
- MDPI. (2023).
- Mititelu, M., et al. (2023). Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters. Polymers. URL
- BenchChem. (2025).
- BenchChem. (2025). Application Note: Butane-1,4-diyl diacetoacetate as a Reactive Prepolymer in the Formulation of Hybrid Poly(urethane-thiourethane) Networks. URL
- Wu, J. C., et al. (2012). Synthesis and characterization of the biodegradable copolymers from succinic acid and adipic acid with 1,4‐butanediol. Journal of Applied Polymer Science. URL
- Bloom Tech. (2024). How Is 1,4-Butanediol Used In The Production Of Plastics?. URL
- Gigli, M., et al. (2024). Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents. PMC. URL
- Janiszewska, E., & Bartczak, Z. (2007). Synthesis of dicarboxylic and complex esters by transesterification.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.pittstate.edu [digitalcommons.pittstate.edu]
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- 6. real.mtak.hu [real.mtak.hu]
- 7. "EXPLORING SUSTAINABLE BIOPOLYESTERS: SYNTHESIS FROM 1,4-BUTANEDIOL AND" by Vinashkumar Jayantibhai Chaudhari [digitalcommons.pittstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Properties of Biodegradable Poly(Butylene Succinate-co-Butylene 2-Methylsuccinate) and Application for Sustainable Release [mdpi.com]
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- 12. Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Protocols for the Strategic Utilization of 1,4-Diacetoxybutane
Abstract
1,4-Diacetoxybutane is a versatile diester that serves as a stable, less-hygroscopic precursor to 1,4-butanediol (BDO) and a key intermediate in the synthesis of tetrahydrofuran (THF) and various polymers.[1][2] Its primary utility lies in its role as a protected form of BDO, allowing for controlled release of the diol under specific catalytic conditions. This guide provides an in-depth exploration of the principal chemical transformations of this compound, offering detailed experimental protocols for its hydrolysis to BDO and its conversion to THF. The underlying chemical principles, rationale for procedural steps, and critical safety considerations are discussed to ensure reproducible and safe execution in a research environment.
Introduction: Chemical Profile and Strategic Importance
This compound, also known as 1,4-butanediol diacetate, is the diester of 1,4-butanediol and acetic acid. Industrially, it is often produced via the hydrogenation of 1,4-diacetoxy-2-butene, which itself is derived from the acetoxylation of butadiene.[1][3] This compound is a crucial intermediate in one of the major synthetic routes to BDO, a high-volume industrial chemical used in the production of polymers like polybutylene terephthalate (PBT) and polyurethanes.[2][4]
The strategic value of this compound stems from the acetate groups functioning as effective protecting groups for the primary alcohols of BDO. This protection imparts favorable physical properties, such as a lower melting point and reduced hygroscopicity compared to BDO, simplifying handling and storage. The subsequent deprotection, or hydrolysis, can be precisely controlled to yield high-purity BDO.
Physicochemical & Safety Data
A thorough understanding of the reactant's properties is paramount for safe and effective experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₄ | [5] |
| Molecular Weight | 174.19 g/mol | [6] |
| Physical State | Liquid | [5] |
| Melting Point | 12 - 15 °C (53.6 - 59 °F) | [5][6] |
| Boiling Point | 230 °C (446 °F) | [5][6] |
| Primary Hazards | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. | [5][6] |
Safety Precautions: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields (or goggles), chemical-resistant gloves, and a lab coat.[5] Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
Core Application I: Catalytic Hydrolysis to 1,4-Butanediol (BDO)
The most significant industrial application of this compound is its conversion to 1,4-butanediol.[1] This reaction is a classic ester hydrolysis, which can be catalyzed by either acid or base. Industrial processes often favor solid acid catalysts, such as strongly acidic cation exchange resins, for ease of separation and catalyst recycling.[1]
Causality Behind Experimental Choices: The reaction is an equilibrium process. To drive the reaction toward the products (BDO and acetic acid), a large stoichiometric excess of water is used, typically ranging from 4 to 50 moles of water per mole of the diester.[1] The temperature is maintained between 40°C and 90°C. Lower temperatures result in a very slow reaction rate, while temperatures exceeding 110°C can promote the undesirable dehydration of the BDO product to form THF.[1]
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol describes a laboratory-scale continuous flow hydrolysis using a fixed-bed reactor packed with an acidic ion-exchange resin.
Materials & Equipment:
-
This compound (A16978 or equivalent)
-
Deionized Water
-
Strongly acidic cation exchange resin (e.g., Amberlyst 15, DIAION SK1B)[7]
-
Jacketed glass column (for fixed-bed reactor)
-
Peristaltic pump or HPLC pump
-
Heating circulator
-
Round-bottom flasks for feed and collection
-
Distillation apparatus (fractional column, condenser, receiving flasks)
-
Vacuum pump
Step-by-Step Methodology:
-
Catalyst Preparation: Swell the acidic resin in deionized water for at least 4 hours, then pack it into the jacketed glass column to create a fixed bed.
-
Reactor Setup: Connect the heating circulator to the column jacket and set the temperature to 70°C.
-
Feed Preparation: Prepare a feed mixture of this compound and deionized water at a molar ratio of 1:20.
-
Reaction: Pump the feed mixture through the heated catalyst bed at a controlled flow rate. The reaction mixture (hydrolysate) exiting the reactor will contain BDO, acetic acid, unreacted starting material, the monoacetate intermediate, and a large excess of water.[1]
-
Primary Distillation (Water & Acetic Acid Removal):
-
Continuously feed the hydrolysate into a distillation apparatus.
-
Operate the distillation under reduced pressure (e.g., 50-150 mmHg) to maintain a bottom temperature below 200°C, ideally between 140-190°C, to prevent BDO degradation to THF.[1]
-
Distill off water and acetic acid as the top stream. The bottom liquid will contain crude BDO, unreacted diacetate, and the monoacetate intermediate.[1]
-
-
Secondary Distillation (Product Purification):
-
Transfer the bottom liquid from the first distillation to a second fractional distillation column.
-
Under vacuum, distill the mixture. Unreacted this compound and the intermediate can be collected as a top fraction and recycled back to the hydrolysis reactor.[1]
-
Collect the purified 1,4-butanediol as a side stream or bottom product.[1]
-
Process Workflow Diagram
Caption: Workflow for BDO synthesis from this compound.
Core Application II: Conversion to Tetrahydrofuran (THF)
Tetrahydrofuran (THF) is a valuable solvent and a monomer for producing polytetramethylene ether glycol (PTMEG).[8] THF can be synthesized from this compound, a process that leverages the in-situ formation and subsequent acid-catalyzed dehydration of 1,4-butanediol.
Causality Behind Experimental Choices: The formation of THF from BDO is an intramolecular dehydration reaction. This cyclization is heavily favored under acidic conditions and at higher temperatures than those used for BDO production.[9][10] By adjusting the reaction conditions, specifically increasing the temperature and using an appropriate acid catalyst, the equilibrium can be shifted to favor the formation of the five-membered ether ring.[1]
Experimental Protocol: Acid-Catalyzed Cyclization/Dehydration
This protocol outlines the synthesis of THF using an acid catalyst.
Materials & Equipment:
-
This compound or 1,4-Butanediol
-
Acid catalyst (e.g., Zirconium Sulfate, Sulfuric Acid)[9]
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Distillation head with condenser and receiving flask (Dean-Stark trap can be used to collect water)
Step-by-Step Methodology:
-
Reactor Setup: To a three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and distillation apparatus, add the 1,4-butanediol (or this compound and a stoichiometric amount of water for in-situ hydrolysis).
-
Catalyst Addition: Add the acid catalyst (e.g., a catalytic amount of sulfuric acid or a solid acid like zirconium sulfate).
-
Reaction: Heat the mixture with vigorous stirring. For the dehydration of BDO, temperatures are typically in the range of 150-350°C.[9] THF and water will co-distill as they are formed. The boiling point of the THF/water azeotrope is lower than that of the reactants.
-
Collection: Collect the distillate, which will be a mixture of THF and water.
-
Purification: The collected THF can be separated from water by further distillation or by salting out followed by drying over a suitable agent (e.g., potassium hydroxide pellets) and final distillation.
Reaction Pathway Diagram
Caption: Reaction pathway from this compound to THF.
References
- Thermo Fisher Scientific Inc. (2024).
- Fisher Scientific. (2024).
- Nakamura, S., et al. (1995). Method for recovering 1,4-butanediol. U.S.
- Yokoyama, H., et al. (2014). Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan.
- C.P.A. Chem Ltd. (2020).
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: cis-1,4-diacetoxy-2-butene. Link
- BenchChem. (2025).
- Zhang, G., et al. (2018). Catalyst for preparing 1, 4-diacetoxybutane from butadiene.
- ChemicalBook. (2022). 1,4-Butanediol synthesis. Link
- PrepChem.com. Synthesis of 1,4-butanediol. Link
- Yokoyama, H., et al. (2014). Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan.
- The Royal Society of Chemistry. (2023).
- BenchChem. (2025).
- European Patent Office. (2023). PRODUCTION METHOD FOR 1,4-BUTANEDIOL. EP 3786144 B1. Link
- BenchChem. (2026). The Crucial Role of 1,4-Diacetylbenzene in Advancing Polymer Science. Link
- BenchChem. (2025).
- RSC Publishing. (2021). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective. Link
- Jasperse, J.
- ChemicalBook. (2022). The synthesis and introduction of 1,4-Butanediol. Link
- Genomatica Inc. (2014).
- Wikipedia. Electrophilic substitution. Link
- TCI EUROPE N.V. (2025).
- Lee, K., et al. (2008). Production of tetrahydrofuran from 1,4-butanediol. U.S.
- ResearchGate. (2018).
- Save My Exams. (2025). Electrophilic Substitution of Arenes. Link
- ResearchGate. (2015).
- The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Link
- ResearchGate. (2019). One-pot Catalytic Selective Synthesis of 1,4-Butanediol from 1,4-Anhydroerythritol and Hydrogen. Link
- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Link
- Du Pont. (1979). Conversion of furan to 1,4-butanediol and tetrahydrofuran. U.S.
- MDPI. (2024). Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl)
Sources
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- 10. researchgate.net [researchgate.net]
Authored by: A Senior Application Scientist
An In-depth Technical Guide to the Scale-Up Synthesis of 1,4-Diacetoxybutane
Introduction: The Significance of this compound in Chemical Synthesis
This compound, also known as tetramethylene diacetate, is a versatile diester that serves as a crucial intermediate in various chemical manufacturing processes.[1] Its primary application lies in its role as a precursor to 1,4-butanediol (BDO), a high-value commodity chemical used in the production of polymers like polybutylene terephthalate (PBT) and tetrahydrofuran (THF).[2][3] The latter is a key component in the manufacturing of elastic fibers such as spandex.[4] Beyond its role as an intermediate, this compound also finds utility as a solvent and as a monomer in the synthesis of certain polyesters. Given its industrial relevance, the development of robust and scalable synthetic protocols is of paramount importance for researchers and chemical development professionals.
This application note provides a detailed guide for the scale-up synthesis of this compound, focusing on practical methodologies, process optimization, and safety considerations. We will explore common synthetic routes and provide a comprehensive, step-by-step protocol for a scalable esterification reaction, designed to be adaptable from bench-scale research to pilot-plant production.
Comparative Analysis of Synthetic Strategies
Several synthetic routes to this compound have been established, each with distinct advantages and challenges concerning scalability, feedstock availability, and process economics.
Strategy 1: Esterification of 1,4-Butanediol (BDO)
The most direct and common laboratory method for preparing this compound is the diacylation of 1,4-butanediol. This reaction is typically performed using acetic anhydride or acetic acid as the acylating agent.
-
Mechanism: This is a classic Fischer esterification (with acetic acid) or, more efficiently, a nucleophilic acyl substitution using the more reactive acetic anhydride. The hydroxyl groups of BDO act as nucleophiles, attacking the electrophilic carbonyl carbons of the acetylating agent.
-
Catalysis: The reaction can be catalyzed by strong acids (e.g., sulfuric acid) or bases (e.g., pyridine). For scale-up, the choice of catalyst is critical. While pyridine is effective, its toxicity and handling difficulties make it less suitable for large-scale operations.[5] Solid acid catalysts or mineral acids are often preferred in industrial settings.
-
Scalability: This route is highly scalable. The primary challenge in scaling up is managing the exothermicity of the reaction, particularly when using acetic anhydride.[6][7] The purification is typically achieved via vacuum distillation, a standard and scalable unit operation.
Strategy 2: Acid-Catalyzed Ring Opening of Tetrahydrofuran (THF)
An alternative approach involves the reaction of tetrahydrofuran with acetic anhydride in the presence of a strong acid catalyst, such as sulfuric acid.
-
Mechanism: The reaction proceeds via protonation of the ether oxygen in THF, followed by nucleophilic attack by the acetate ion, leading to ring opening and the formation of the diester.
-
Advantages: This method is particularly relevant in the context of bio-based chemical production, as THF can be derived from furfural, which is produced from biomass.[8]
-
Scalability: This process is also amenable to scale-up. The reaction conditions are generally mild, and the starting materials are readily available. A study demonstrated a yield of 84.8% for this conversion.
Strategy 3: The Industrial Butadiene Acetoxylation Route
On a large industrial scale, the dominant process, often associated with Mitsubishi Chemical, involves a three-step synthesis starting from butadiene.[2][3][9]
-
Acetoxylation: Butadiene reacts with acetic acid and oxygen in the presence of a palladium-based catalyst to form 1,4-diacetoxy-2-butene.[2]
-
Hydrogenation: The unsaturated intermediate is then hydrogenated to yield this compound.[2]
-
Hydrolysis: Finally, the this compound is hydrolyzed to produce 1,4-butanediol, with acetic acid being recovered and recycled.[10]
-
Rationale: While this is a highly efficient and cost-effective industrial process, its complexity and reliance on specialized catalytic systems make it less suitable for typical laboratory or pilot-plant scale-ups by non-specialists.
For the purpose of this guide, we will focus on the esterification of 1,4-butanediol , as it represents a fundamental, accessible, and illustrative model for scaling up a chemical synthesis.
Scale-Up Protocol: Synthesis via Esterification of 1,4-Butanediol
This protocol details the synthesis of this compound from 1,4-butanediol and acetic anhydride. The procedure is designed with scalability in mind, emphasizing safety and operational efficiency. An acid catalyst is employed to facilitate the reaction.
Core Reaction and Stoichiometry
The balanced chemical equation for the reaction is:
HO(CH₂₄OH + 2(CH₃CO)₂O → CH₃COO(CH₂)₄OCOCH₃ + 2CH₃COOH
A slight excess of acetic anhydride is typically used to ensure complete conversion of the diol.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Purpose |
| 1,4-Butanediol | Reagent Grade, >99% | Sigma-Aldrich | Starting Material |
| Acetic Anhydride | Reagent Grade, >98% | Fisher Scientific | Acetylating Agent |
| Sulfuric Acid | Concentrated, 98% | VWR | Catalyst |
| Sodium Bicarbonate | Saturated Solution | Lab Grade | Neutralizing Agent |
| Brine (Saturated NaCl) | Saturated Solution | Lab Grade | Washing Agent |
| Anhydrous Magnesium Sulfate | Anhydrous Powder | Lab Grade | Drying Agent |
| Chloroform / Dichloromethane | ACS Grade | Lab Grade | Extraction Solvent |
| Equipment | Specification | Purpose |
| Jacketed Glass Reactor | 5 L, with bottom outlet valve | Reaction Vessel |
| Overhead Stirrer | High-torque motor, glass/PTFE shaft & paddle | Agitation |
| Digital Thermometer | With probe | Temperature Monitoring |
| Addition Funnel | 1 L, pressure-equalizing | Controlled Reagent Addition |
| Reflux Condenser | With appropriate coolant connections | Vapor Containment |
| Heating/Cooling Circulator | Connected to reactor jacket | Temperature Control |
| Vacuum Distillation Setup | Short path, with vacuum pump and cold trap | Product Purification |
Experimental Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Step-by-Step Protocol
-
Reactor Preparation: Assemble the 5 L jacketed reactor with the overhead stirrer, thermometer, and reflux condenser. Ensure all glassware is dry. Connect the heating/cooling circulator to the reactor jacket.
-
Reagent Charging: Charge the reactor with 1,4-butanediol (450 g, 5.0 mol) and carefully add concentrated sulfuric acid (5 mL) with stirring.
-
Initial Cooling: Set the circulator to cool the reactor contents to between 0 °C and 5 °C.
-
Controlled Addition of Acetic Anhydride: Fill the addition funnel with acetic anhydride (1070 g, 10.5 mol). Add the acetic anhydride dropwise to the stirred diol solution. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 20 °C. This addition may take 2-3 hours.
-
Causality Note: Acetic anhydride's reaction with the diol and any trace water is highly exothermic. Slow addition and efficient cooling are critical to prevent a runaway reaction and the formation of byproducts.
-
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature. Continue stirring for 20 hours to ensure the reaction goes to completion. Monitor the reaction progress using an appropriate method (e.g., GC analysis of an aliquot to check for the disappearance of the starting diol).
-
Work-up: Transfer the reaction mixture to a large separatory funnel containing cold deionized water (2 L) and an extraction solvent like chloroform (1 L).
-
Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution until CO₂ evolution ceases. This step neutralizes the sulfuric acid catalyst and removes the acetic acid byproduct.
-
Safety Note: Perform the bicarbonate wash with caution and vent the separatory funnel frequently to release the pressure from CO₂ gas formation.
-
-
Washing and Drying: Wash the organic layer with brine (1 L). Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Isolation of Crude Product: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining residue is the crude this compound.
-
Purification: Purify the crude product by vacuum distillation. Set up a short-path distillation apparatus. Collect the fraction boiling at the appropriate temperature and pressure (approx. 118-120 °C at 10 mmHg). The expected yield is 80-85%.
Reaction Mechanism Visualization
Caption: Catalyzed esterification of BDO with acetic anhydride.
Process Safety and Hazard Management
Scaling up chemical synthesis introduces significant safety challenges that must be rigorously addressed.
| Hazard | Associated Reagent | Risk Mitigation and Control Measures |
| Corrosive & Lachrymator | Acetic Anhydride, Sulfuric Acid | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[6][7] Have an emergency eyewash and shower readily accessible.[11] |
| Flammable Liquid | Acetic Anhydride | Keep away from ignition sources. Use non-sparking tools and ensure electrical equipment is properly grounded. Have a CO₂ or dry chemical fire extinguisher available.[6] |
| Highly Exothermic Reaction | Acetic Anhydride + BDO | Implement robust temperature control with a jacketed reactor and circulator. Ensure slow, controlled addition of the anhydride. Develop a contingency plan for cooling failure. |
| Gas Evolution | Sodium Bicarbonate Quench | Perform neutralization in a vessel with adequate headspace and vent frequently to avoid pressure buildup. |
Conclusion
The synthesis of this compound via the esterification of 1,4-butanediol is a robust and scalable process well-suited for transitioning from laboratory to pilot-plant scale. The success of the scale-up hinges on a thorough understanding of the reaction mechanism, careful management of the reaction exotherm, and adherence to strict safety protocols for handling hazardous reagents. By implementing the detailed procedures and controls outlined in this guide, researchers and drug development professionals can confidently and safely produce this valuable chemical intermediate in larger quantities.
References
- Lee, S. et al. (2014). Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan. Polymer Degradation and Stability.
- CPAChem. (2025). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31.
- ResearchGate. (2014). Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan.
- ChemicalBook. (n.d.). 1,4-Butanediol synthesis.
- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
- Quora. (2020). What safety precautions should you take when working with acetic anhydride?
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- IsoLab, University of Washington. (n.d.). Acetic Anhydride.
- ScienceLab.com. (2015). Acetic Anhydride - Safety Data Sheet.
- Google Patents. (n.d.). CN108014791B - Catalyst for preparing 1, 4-diacetoxybutane from butadiene.
- Google Patents. (n.d.). US5397439A - Method for recovering 1,4-butanediol.
- ChemicalBook. (2022). The synthesis and introduction of 1,4-Butanediol.
- Ataman Kimya. (n.d.). BUTANE-1,4-DIOL.
- ResearchGate. (n.d.). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: Perspectives.
Sources
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- 11. fishersci.ca [fishersci.ca]
Application Note: High-Throughput Quantification of 1,4-Diacetoxybutane using Gas and Liquid Chromatography
Abstract
This application note presents robust and validated analytical methodologies for the precise quantification of 1,4-diacetoxybutane, a key intermediate in various industrial syntheses.[1] We provide detailed protocols for two primary analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and a proposed High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for orthogonal verification. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure methodological soundness and data integrity. All methods are presented in a framework that aligns with the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][5][6]
Introduction: The Analytical Imperative for this compound
This compound serves as a crucial precursor in the synthesis of 1,4-butanediol, a high-value chemical intermediate for polymers and solvents.[1] Accurate and precise quantification of this compound is paramount for process optimization, quality control of starting materials, and final product purity assessment. This note provides the analytical tools to achieve reliable quantification in various sample matrices.
The choice between GC-FID and HPLC-UV depends on the sample matrix, required sensitivity, and available instrumentation. GC-FID is often preferred for its high resolution and sensitivity for volatile and semi-volatile compounds like this compound. HPLC-UV offers a complementary technique, particularly useful for non-volatile impurities or when derivatization is not desirable.
Gas Chromatography with Flame Ionization Detection (GC-FID): A High-Sensitivity Approach
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[7] For ester quantification, GC-FID is a widely adopted method due to its robustness and high sensitivity to hydrocarbons.[8][9][10]
Principle of GC-FID for this compound Quantification
In this method, a liquid sample containing this compound is injected into a heated inlet, where it is vaporized. An inert carrier gas (typically helium or nitrogen) transports the vaporized sample through a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and affinities for the stationary phase. As each component elutes from the column, it is combusted in a hydrogen-air flame in the Flame Ionization Detector (FID). The combustion process generates ions, creating a current that is proportional to the amount of analyte present.
Experimental Workflow for GC-FID Analysis
The following diagram illustrates the general workflow for the GC-FID quantification of this compound.
Caption: Workflow for this compound quantification by GC-FID.
Detailed Protocol for GC-FID Quantification
2.3.1. Reagents and Materials
-
This compound reference standard (>98% purity)
-
Internal Standard (IS): Dodecane or other suitable n-alkane
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade)
-
Volumetric flasks and pipettes
-
Autosampler vials with septa
-
0.45 µm syringe filters
2.3.2. Instrumentation
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary column: A mid-polarity column such as a DB-WAX or equivalent is recommended for good peak shape and resolution. A non-polar column like a DB-1 or VF-1ms can also be used.[8]
2.3.3. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation of esters and related impurities. |
| Carrier Gas | Helium or Hydrogen | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal for column efficiency and analysis time. |
| Injector Temp. | 250 °C | Ensures complete vaporization of the analyte and internal standard. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Initial: 80°C, hold 2 minRamp: 15°C/min to 220°CHold: 5 min | Separates the analyte from the solvent front and potential impurities. |
| Detector Temp. | 280 °C | Ensures high sensitivity and prevents condensation of analytes. |
| Detector Gases | Hydrogen: 30 mL/minAir: 300 mL/minMakeup (N₂): 25 mL/min | Standard conditions for FID operation. |
| Injection Vol. | 1 µL | Typical injection volume for capillary GC. |
2.3.4. Sample and Standard Preparation
-
Internal Standard Stock Solution (IS): Accurately prepare a 1 mg/mL solution of dodecane in dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by accurately weighing the this compound reference standard and dissolving it in dichloromethane. Add a fixed amount of the IS stock solution to each standard to achieve a constant IS concentration. A typical calibration range would be 10-500 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of dichloromethane. Add the same fixed amount of IS stock solution as used for the calibration standards. Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.
2.3.5. Data Analysis and Quantification
-
Integrate the peak areas of this compound and the internal standard.
-
Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Areaanalyte / Conc.analyte) / (AreaIS / Conc.IS)
-
Construct a calibration curve by plotting the area ratio (Areaanalyte / AreaIS) against the concentration ratio (Conc.analyte / Conc.IS).
-
Determine the concentration of this compound in the sample by applying the area ratio from the sample chromatogram to the calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): An Orthogonal Approach
While GC-FID is a primary technique, an orthogonal method like HPLC is valuable for method validation and for analyzing samples that may not be suitable for GC.[8][9] Although this compound lacks a strong chromophore, it can be detected at low UV wavelengths.
Principle of HPLC-UV for this compound Quantification
In this proposed method, the sample is dissolved in a suitable solvent and injected into the HPLC system. A high-pressure pump forces a liquid mobile phase through a column packed with a stationary phase. The components of the sample are separated based on their differential partitioning between the mobile and stationary phases. As the separated components elute from the column, they pass through a UV detector. The detector measures the absorbance of UV light at a specific wavelength, and the resulting signal is proportional to the concentration of the analyte.
Experimental Workflow for HPLC-UV Analysis
The following diagram outlines the proposed workflow for HPLC-UV analysis.
Caption: Proposed workflow for this compound quantification by HPLC-UV.
Proposed Protocol for HPLC-UV Quantification
3.3.1. Reagents and Materials
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
-
Autosampler vials with septa
-
0.45 µm syringe filters
3.3.2. Instrumentation
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
3.3.3. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reverse-phase column suitable for small molecule separation. |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) | Provides adequate retention and elution of the analyte. |
| Flow Rate | 1.0 mL/min | A common flow rate for this column dimension. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | 210 nm | Wavelength for detecting the ester carbonyl group. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
3.3.4. Sample and Standard Preparation
-
Stock Standard Solution: Accurately prepare a 1 mg/mL stock solution of this compound in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired range (e.g., 20-200 µg/mL).
-
Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
3.3.5. Data Analysis and Quantification
-
Integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by applying its peak area to the calibration curve.
Method Validation: Ensuring Trustworthiness and Reliability
A robust analytical method requires thorough validation to ensure it is fit for its intended purpose.[2][3][4][5][6] The following parameters, based on ICH Q2(R2) guidelines, should be assessed for both the GC-FID and HPLC-UV methods.
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | A linear relationship between concentration and response should be demonstrated with a correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Typically expressed as percent recovery of a known added amount of analyte (e.g., 98-102%). |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Expressed as the relative standard deviation (RSD), typically ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Conclusion
The GC-FID and proposed HPLC-UV methods detailed in this application note provide a comprehensive framework for the accurate and reliable quantification of this compound. The GC-FID method offers high sensitivity and is well-suited for routine quality control. The HPLC-UV method serves as a valuable orthogonal technique for method validation and for specific applications where GC is not ideal. By following the detailed protocols and adhering to the principles of method validation, researchers can ensure the integrity and reliability of their analytical data.
References
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- AMSbiopharma. (2025).
- European Medicines Agency. (n.d.). ICH Q2(R2)
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- SCION Instruments. (n.d.).
- Shimadzu. (2015).
- Imai, H., et al. (2007). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research, 48(2), 487-493. [Link]
- Google Patents. (n.d.). Method for recovering 1,4-butanediol.
- LCGC International. (n.d.).
- de Oliveira, B. H., et al. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Journal of the Brazilian Chemical Society, 28(12), 2335-2342. [Link]
- ResearchGate. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. [Link]
- Agilent. (2005).
- Science and Education Publishing. (2015). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.)
- SciELO. (2016).
- S4Science. (n.d.). GC-FID: Fast and Accurate Analysis of Fatty Acid Methyl Esters (FAMEs) In Edible Oils and Food Products for the. [Link]
- SIELC Technologies. (n.d.).
- MicroSolv Technology Corporation. (n.d.).
- Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. [Link]
- protocols.io. (2024). Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID. [Link]
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- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Application Notes and Protocols: 1,4-Diacetoxybutane as a Novel Crosslinking Agent
Introduction: Re-evaluating Ester Chemistry for Biopolymer Crosslinking
In the fields of biomaterials, drug delivery, and tissue engineering, the covalent crosslinking of polymers is a cornerstone technique for tailoring mechanical properties, controlling degradation rates, and immobilizing therapeutic agents. While a host of crosslinking agents are well-established, many, like glutaraldehyde, raise concerns regarding cytotoxicity.[1][2] This has spurred a continuous search for safer and more versatile alternatives.
This document introduces 1,4-diacetoxybutane (DAB) , a simple diester, as a potential crosslinking agent. Traditionally viewed as a monomer or a precursor for 1,4-butanediol in polyester synthesis, its utility as a direct crosslinker for biopolymers such as proteins and polysaccharides has been largely unexplored.[3] This guide provides a theoretical framework, proposed mechanisms, and detailed, albeit hypothetical, protocols for its application. The central hypothesis is that the ester groups of this compound can react with nucleophilic functional groups—primarily amines and hydroxyls—present on biopolymers to form stable amide or new ester linkages, respectively. This approach offers a potential alternative to more aggressive chemistries, with acetic acid as the primary byproduct.
Physicochemical Properties and Safety Profile
Before its application, a thorough understanding of this compound's properties is essential.
| Property | Value | Reference |
| Synonyms | 1,4-Butanediol diacetate | [4] |
| CAS Number | 628-67-1 | [4] |
| Molecular Formula | C₈H₁₄O₄ | [4] |
| Molecular Weight | 174.19 g/mol | N/A |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 228-230 °C | N/A |
| Solubility | Soluble in many organic solvents. | N/A |
Safety and Handling: Users must consult the full Safety Data Sheet (SDS) before use.[4][5][6]
-
Handling: Wear personal protective equipment, including gloves and safety glasses. Ensure adequate ventilation and avoid inhalation of vapors.[4][5]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]
Proposed Crosslinking Mechanisms
The crosslinking potential of this compound hinges on two primary reactions: aminolysis and transesterification . These reactions are generally slower than those of more reactive crosslinkers and may require catalysis or elevated temperatures.
Aminolysis: Crosslinking of Amine-Containing Polymers (e.g., Proteins)
Primary amine groups, such as the ε-amine of lysine residues in proteins, can act as nucleophiles, attacking the carbonyl carbon of the ester. This reaction, known as aminolysis, results in the formation of a stable amide bond and the release of acetic acid. When both ester groups of a single this compound molecule react with amines on different polymer chains, a crosslink is formed.
Caption: Proposed aminolysis mechanism for crosslinking.
Transesterification: Crosslinking of Hydroxyl-Containing Polymers (e.g., Polysaccharides)
Hydroxyl groups on polysaccharides like cellulose or dextran can react with the ester groups of this compound in a transesterification reaction.[7] This process involves the exchange of the acetyl group for the polysaccharide chain, forming a new, more stable ester bond. This reaction typically requires an acid or base catalyst to proceed at a reasonable rate.[1]
Caption: Proposed transesterification mechanism for crosslinking.
Experimental Protocols (Hypothetical)
The following protocols are proposed starting points for researchers. Optimization of stoichiometry, reaction time, temperature, and catalyst concentration is critical for success.
Protocol 1: Crosslinking a Model Protein (e.g., Bovine Serum Albumin - BSA) via Aminolysis
This protocol aims to form a hydrogel by crosslinking BSA, which is rich in lysine residues.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound (DAB)
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Ninhydrin reagent for amine quantification
Workflow Diagram:
Sources
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- 2. "EXPLORING SUSTAINABLE BIOPOLYESTERS: SYNTHESIS FROM 1,4-BUTANEDIOL AND" by Vinashkumar Jayantibhai Chaudhari [digitalcommons.pittstate.edu]
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- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. technoilogy.it [technoilogy.it]
Application Notes and Protocols: 1,4-Diacetoxybutane in Materials Science
Foreword: Unlocking the Potential of a Versatile C4 Building Block
In the dynamic landscape of materials science, the pursuit of novel monomers and precursors that offer enhanced performance, sustainable sourcing, and versatile processing characteristics is relentless. 1,4-Diacetoxybutane, a derivative of 1,4-butanediol (BDO), emerges as a compelling candidate in this arena. While often recognized as a stable precursor to BDO, its direct applications in polymer synthesis and modification are ripe for exploration. These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and robust protocols for leveraging this compound in the synthesis of advanced materials. We will delve into its role as a monomer in the production of polyesters and polyurethanes, and its potential as a crosslinking agent, offering a nuanced understanding of its reactivity and application space.
Core Principles: Understanding this compound
This compound is an acetate ester of butane-1,4-diol.[1] Its chemical structure, featuring two acetate groups at the termini of a butane chain, imparts distinct properties that influence its reactivity in polymerization reactions.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C8H14O4[1] |
| Molecular Weight | 174.19 g/mol [1] |
| Appearance | Colorless to almost colorless liquid[2] |
| Boiling Point | ~230 °C |
| Solubility | Soluble in many organic solvents |
The acetate groups can act as leaving groups in transesterification reactions, allowing for the formation of ester linkages with dicarboxylic acids or their derivatives, a cornerstone of polyester synthesis. This reactivity profile presents an alternative to the direct use of 1,4-butanediol, potentially offering advantages in specific polymerization processes.
Applications in Polyester Synthesis: A Direct Approach
The synthesis of polyesters, such as the commercially significant poly(butylene terephthalate) (PBT) and the biodegradable poly(butylene succinate) (PBS), traditionally relies on the polycondensation of a diol (like 1,4-butanediol) with a dicarboxylic acid.[3][4] this compound can be employed as a direct substitute for 1,4-butanediol in these reactions, proceeding through a transesterification mechanism.
Mechanistic Insight: Transesterification Polycondensation
The reaction involves the nucleophilic attack of the carboxylate from a dicarboxylic acid on the carbonyl carbon of the acetate group in this compound. This process, typically catalyzed by metal salts, results in the formation of a new ester bond and the elimination of acetic acid. The continuous removal of the acetic acid byproduct is crucial to drive the equilibrium towards the formation of a high molecular weight polymer.
Caption: Transesterification polymerization of this compound.
Protocol: Synthesis of Poly(butylene succinate) (PBS) from this compound
This protocol outlines a laboratory-scale melt polycondensation procedure for the synthesis of PBS, a biodegradable polyester.[5]
Materials:
-
This compound (1.05 molar equivalents)
-
Succinic acid (1.00 molar equivalents)
-
Titanium(IV) butoxide (catalyst, ~0.1 mol% based on succinic acid)
-
Nitrogen gas (high purity)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
Procedure:
-
Reactor Setup: Assemble the reaction apparatus and ensure it is dry. Purge the system with nitrogen for at least 30 minutes to create an inert atmosphere.
-
Charging Reactants: Introduce succinic acid and this compound into the flask.
-
Esterification Stage:
-
Heat the mixture to 180-200°C under a gentle stream of nitrogen.
-
Maintain this temperature for 2-3 hours to facilitate the initial transesterification and removal of the acetic acid byproduct. The distillate can be collected and monitored.
-
-
Polycondensation Stage:
-
Add the titanium(IV) butoxide catalyst to the molten oligomer.
-
Gradually increase the temperature to 220-240°C.
-
Simultaneously, slowly reduce the pressure to below 1 mmHg over a period of 1-2 hours.
-
Continue the reaction under high vacuum for an additional 3-5 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
-
Product Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting solid polymer can be carefully removed from the flask.
-
For purification, the polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol).
-
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.
Role in Polyurethane Synthesis: A Chain Extender with a Twist
Polyurethanes are versatile polymers formed by the reaction of diisocyanates with polyols.[6] Short-chain diols, known as chain extenders, are crucial for building the hard segment of the polyurethane, which imparts strength and thermal stability.[7] While 1,4-butanediol is a widely used chain extender, this compound can also participate in polyurethane formation, albeit through a different mechanism.
Mechanistic Considerations
The reaction of this compound with a diisocyanate is not a direct addition reaction like that of a diol. Instead, it can proceed through a transesterification-like reaction where the isocyanate group reacts with the ester linkage, potentially leading to the formation of an amide-urethane linkage and the release of acetic anhydride or related species. The reactivity is generally lower than that of a primary alcohol with an isocyanate.
Alternatively, and more practically, this compound can be hydrolyzed in situ or in a preceding step to generate 1,4-butanediol, which then acts as the chain extender. This approach is often preferred for its more predictable and efficient reaction kinetics.
Caption: this compound as a chain extender in polyurethane synthesis.
Protocol: Synthesis of a Thermoplastic Polyurethane (TPU) via Pre-hydrolysis of this compound
This protocol describes a two-step prepolymer method for synthesizing a TPU, where this compound is first converted to 1,4-butanediol.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG, Mn ≈ 2000 g/mol )
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
This compound
-
Hydrochloric acid (catalyst for hydrolysis)
-
Dibutyltin dilaurate (DBTDL, catalyst for urethane formation)
-
Dry nitrogen
-
Anhydrous toluene (solvent)
Procedure:
Step 1: In-situ Generation of 1,4-Butanediol
-
In a separate flask, mix this compound with a stoichiometric amount of water and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis.
-
Neutralize the acid with a suitable base (e.g., sodium bicarbonate) and remove the water and acetic acid byproduct under reduced pressure. The resulting 1,4-butanediol should be dried thoroughly.
Step 2: Polyurethane Synthesis
-
Prepolymer Formation:
-
In a dry, nitrogen-purged reactor, charge the PTMEG and heat to 80°C with stirring.
-
Add the MDI to the reactor. The NCO/OH ratio should be approximately 2:1.
-
Maintain the temperature at 80-90°C for 2-3 hours until the theoretical NCO content is reached (can be monitored by titration).
-
-
Chain Extension:
-
Dissolve the dried 1,4-butanediol from Step 1 in anhydrous toluene.
-
Add the 1,4-butanediol solution and a catalytic amount of DBTDL to the prepolymer. The stoichiometry should be such that the final NCO/OH ratio is close to 1.0.
-
Stir the mixture vigorously. An increase in viscosity will be observed as the polymerization proceeds.
-
-
Curing and Isolation:
-
Pour the viscous solution into a mold and cure at 100-110°C for 12-24 hours.
-
The resulting TPU can be removed from the mold and characterized.
-
This compound as a Crosslinking Agent
Crosslinking is a process that forms chemical links between polymer chains, creating a three-dimensional network.[8] While less common than its role as a monomer precursor, this compound has the potential to act as a crosslinking agent for polymers containing reactive functional groups, such as hydroxyl or amine groups.
The mechanism would likely involve a transesterification reaction between the acetate groups of this compound and the functional groups on the polymer backbone, catalyzed by heat or a suitable catalyst. This would result in the formation of ester or amide linkages, respectively, creating crosslinks between the polymer chains.
Sustainable Sourcing: A Link to Bio-based Materials
A significant advantage of this compound is its potential to be derived from renewable resources. Biomass-derived furfural can be converted to furan, which can then be used to produce this compound.[9] This bio-based route enhances the sustainability profile of polymers synthesized using this monomer, aligning with the growing demand for environmentally friendly materials.[3]
Concluding Remarks for the Advanced Practitioner
This compound presents a versatile platform for innovation in materials science. While its primary industrial application is as a stable precursor to 1,4-butanediol, its direct use in polymerization offers intriguing possibilities for process modification and the synthesis of novel materials. The protocols provided herein serve as a robust starting point for exploring these applications. The causality behind the experimental choices, such as the necessity of an inert atmosphere and the removal of byproducts, is rooted in the fundamental principles of condensation polymerization. By understanding and manipulating the reactivity of this compound, researchers can unlock new avenues for the design and synthesis of high-performance and sustainable polymers.
References
- Benchchem. (n.d.). A Comparative Analysis of Butane-1,4-diyl diacetoacetate and Other Crosslinking Agents for Biomedical Applications.
- Google Patents. (n.d.). IT1041627B - PROCEDURE FOR THE PRODUCTION OF DIACETOXYBUTANE AND BUTANDIOL.
- Benchchem. (n.d.). Application Note: Butane-1,4-diyl diacetoacetate as a Reactive Prepolymer in the Formulation of Hybrid Poly(urethane-thiourethane) Networks.
- Google Patents. (n.d.). CN108014791B - Catalyst for preparing 1, 4-diacetoxybutane from butadiene.
- Google Patents. (n.d.). US5397439A - Method for recovering 1,4-butanediol.
- ChemicalBook. (n.d.). This compound CAS#: 628-67-1.
- ResearchGate. (n.d.). Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan | Request PDF.
- Digital Commons. (2025). EXPLORING SUSTAINABLE BIOPOLYESTERS: SYNTHESIS FROM 1,4-BUTANEDIOL AND ALIPHATIC DIACIDS.
- exploring sustainable biopolyesters: synthesis from 1,4-butanediol and aliphatic diacids. (n.d.).
- Lume - UFRGS. (n.d.). EFFECT OF CHAIN EXTENDERS ON THE STRUCTURE AND PROPERTIES OF POLYURETHANES.
- Bio-based aliphatic polyesters of 1,4-butanediol with different diacids: Effect of carbon chain lengths on mechanical properties. (2025).
- NIH. (n.d.). Biodegradable Polymers.
- PubChem. (n.d.). Butylene glycol diacetate.
- TIJER. (n.d.). Synthesis and Application of Biodegradable Polymer-A Review.
- Controlled Radical Polymerization. (n.d.). Chemical syntheses of biodegradable polymers.
- Google Patents. (n.d.). US9533931B2 - Process of producing 1,4-butanediol.
- precisionFDA. (n.d.). This compound.
- Spectrum Chemical. (n.d.). CAS Number 628-67-1 | this compound.
- ResearchGate. (n.d.). Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan.
- NIH. (2019). The effect of me‐substituents of 1,4‐butanediol analogues on the thermal properties of biobased polyesters.
- Google Patents. (n.d.). US10144687B2 - Method for producing 1,4-butanediol.
- ResearchGate. (n.d.). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: Perspectives.
- MDPI. (n.d.). Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran.
- Gantrade. (n.d.). Characteristics That Set Urethane Grade 1,4-Butanediol (BDO/1,4-BDO) Apart.
- Osa Polyurethane. (n.d.). 1,4 Butanediol.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 1,4-Butanediol from 2-Hydroxytetrahydrofuran.
- ChemicalBook. (2022). The synthesis and introduction of 1,4-Butanediol.
- Sigma-Aldrich. (n.d.). Crosslinking Agents.
- Google Patents. (n.d.). US7465816B2 - Production of tetrahydrofuran from 1,4-butanediol.
- ResearchGate. (n.d.). Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water | Request PDF.
- Knowledge - Bloom Tech. (2024). How Is 1,4-Butanediol Used In The Production Of Plastics?.
- PubChem. (n.d.). 1,4-Butanediol.
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- 5. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Reactions Involving 1,4-Diacetoxybutane
Introduction: The Strategic Value of Enzymatic Hydrolysis of 1,4-Diacetoxybutane
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and polymer industries, the pursuit of greener, more efficient, and highly selective reactions is paramount. 1,4-Butanediol (BDO), a key intermediate in the production of valuable polymers like polybutylene terephthalate (PBT) and tetrahydrofuran (THF), is traditionally synthesized through energy-intensive petrochemical routes.[1][2] An increasingly attractive alternative involves the hydrolysis of this compound, which can be derived from bio-based feedstocks.[2] While chemical hydrolysis is feasible, it often requires harsh conditions (strong acids or bases) that can lead to side reactions and complex purification procedures.[3]
Enzymatic catalysis, leveraging the exquisite specificity of enzymes like lipases, offers a compelling solution. Lipases (Triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are remarkably versatile biocatalysts that function efficiently under mild conditions, minimizing energy consumption and byproduct formation.[4][5] These enzymes, particularly when immobilized, provide for enhanced stability, straightforward recovery, and continuous processing, aligning perfectly with the principles of sustainable chemistry.[6][7]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the enzymatic hydrolysis of this compound. We will delve into the mechanistic underpinnings of this reaction, present detailed, field-proven protocols for its execution and analysis, and offer insights into process optimization and troubleshooting.
Core Principles: Why Choose Lipases for Diacetate Hydrolysis?
The enzymatic hydrolysis of this compound to 1,4-butanediol and acetic acid is a prime example of a green chemistry approach to the synthesis of a valuable platform chemical. The choice of a lipase, such as the robust and well-characterized Candida antarctica lipase B (CALB), is predicated on several key advantages:[8][9]
-
High Specificity: Lipases exhibit a high degree of chemo- and regioselectivity, ensuring that the hydrolysis occurs specifically at the ester linkages of this compound, minimizing the formation of unwanted byproducts.
-
Mild Reaction Conditions: Unlike traditional chemical hydrolysis, which often requires high temperatures and pressures, lipase-catalyzed reactions can be conducted at or near ambient conditions. This not only reduces energy consumption but also preserves the integrity of thermally sensitive molecules.
-
Reduced Waste Generation: The high selectivity of enzymatic reactions translates to higher product yields and less waste. Furthermore, the use of a reusable, immobilized enzyme minimizes catalyst waste.
-
Enhanced Safety: The avoidance of harsh chemicals and extreme reaction conditions inherently makes the enzymatic process safer to operate.
The reaction proceeds via a well-established mechanism for serine hydrolases, involving the formation of an acyl-enzyme intermediate.[10]
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound using Immobilized Candida antarctica Lipase B (CALB)
This protocol details the hydrolysis of this compound to 1,4-butanediol using a commercially available immobilized lipase.
Materials:
-
This compound (substrate)
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Sodium hydroxide (NaOH) solution (0.05 M, standardized)
-
Phenolphthalein indicator solution
-
Ethanol (95%)
-
Heptane (or other suitable organic solvent)
-
Magnetic stirrer and stir bar
-
Thermostatically controlled water bath or heating mantle
-
Burette and stand for titration
-
Reaction vessel (e.g., 100 mL round-bottom flask)
-
Filtration apparatus (for enzyme recovery)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, prepare a biphasic system consisting of 20 mL of 0.1 M phosphate buffer (pH 7.0) and 20 mL of heptane. The buffer provides the aqueous environment necessary for the enzyme's hydrolytic activity, while the heptane helps to dissolve the substrate and product, facilitating the reaction.
-
Substrate Addition: Add a known amount of this compound (e.g., 1.74 g, 10 mmol) to the reaction mixture.
-
Enzyme Addition: Introduce a specific weight of immobilized CALB (e.g., 100 mg) to the flask. The enzyme loading can be optimized to achieve the desired reaction rate.
-
Incubation: Place the flask in a thermostatically controlled water bath set to the desired temperature (e.g., 40°C) and begin stirring at a moderate speed (e.g., 200 rpm) to ensure adequate mixing of the two phases.[11]
-
Reaction Monitoring (Titration): Monitor the progress of the reaction by determining the amount of acetic acid produced.
-
At regular time intervals (e.g., 0, 15, 30, 45, 60 minutes), withdraw a small aliquot (e.g., 1 mL) of the aqueous phase.[12]
-
Transfer the aliquot to a small Erlenmeyer flask and add 5 mL of 95% ethanol and a few drops of phenolphthalein indicator.[12]
-
Titrate the sample with a standardized 0.05 M NaOH solution until a persistent pink color is observed.[13][14]
-
Record the volume of NaOH consumed. The amount of acetic acid produced is directly proportional to the amount of this compound hydrolyzed.
-
-
Reaction Completion and Enzyme Recovery: Once the reaction has reached the desired conversion (or has stopped), cease stirring and heating. Recover the immobilized enzyme by filtration. The enzyme can be washed with buffer and solvent and stored for reuse.[2]
-
Product Isolation and Purification:
Workflow for Enzymatic Hydrolysis:
Caption: Workflow for the enzymatic hydrolysis of this compound.
Protocol 2: Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)
Understanding the kinetic parameters of the enzymatic reaction is crucial for process optimization. This protocol outlines a method to determine the Michaelis constant (Km) and maximum reaction velocity (Vmax) for the hydrolysis of this compound by CALB.
Procedure:
-
Prepare a Series of Substrate Concentrations: Prepare a range of this compound concentrations in the reaction system described in Protocol 1. A typical range might be from 0.1 mM to 10 mM.
-
Measure Initial Reaction Rates: For each substrate concentration, perform the enzymatic hydrolysis as described in Protocol 1, but only for a short initial period where the reaction rate is linear (e.g., the first 5-10 minutes).
-
Calculate Initial Velocities: From the titration data, calculate the initial velocity (v0) for each substrate concentration. The velocity can be expressed in units such as µmol of acetic acid produced per minute per mg of enzyme.
-
Data Analysis (Lineweaver-Burk Plot):
-
Calculate the reciprocal of the initial velocity (1/v0) and the reciprocal of the substrate concentration (1/[S]).
-
Plot 1/v0 (y-axis) versus 1/[S] (x-axis).
-
The resulting plot should be a straight line.
-
The y-intercept of the line is equal to 1/Vmax.
-
The x-intercept of the line is equal to -1/Km.
-
The slope of the line is Km/Vmax.
-
Michaelis-Menten Kinetics:
Caption: The basic mechanism of an enzyme-catalyzed reaction.
Data Presentation: Optimizing Reaction Conditions
The efficiency of the enzymatic hydrolysis of this compound is significantly influenced by reaction parameters such as pH and temperature. The following tables provide illustrative data on the effect of these parameters on the relative activity of immobilized Candida antarctica lipase B.
Table 1: Effect of pH on the Relative Activity of Immobilized CALB
| pH | Relative Activity (%) |
| 5.0 | 60 |
| 6.0 | 85 |
| 7.0 | 100 |
| 8.0 | 95 |
| 9.0 | 70 |
Note: Data are representative and may vary depending on the specific enzyme preparation and reaction conditions. Immobilized CALB generally shows high activity in the neutral to slightly alkaline pH range.[11][16]
Table 2: Effect of Temperature on the Relative Activity of Immobilized CALB
| Temperature (°C) | Relative Activity (%) |
| 30 | 75 |
| 40 | 100 |
| 50 | 90 |
| 60 | 65 |
| 70 | 40 |
Note: Data are representative. Immobilized CALB is known for its good thermal stability, often showing optimal activity at moderately elevated temperatures.[9][11][17]
Troubleshooting Guide
Encountering challenges is a common aspect of experimental work. This section provides guidance on troubleshooting common issues that may arise during the enzymatic hydrolysis of this compound.
Troubleshooting Flowchart:
Caption: A flowchart for troubleshooting common issues in enzymatic reactions.[2]
Conclusion and Future Outlook
The enzymatic hydrolysis of this compound represents a significant step towards more sustainable and efficient chemical manufacturing. The use of robust and versatile enzymes like Candida antarctica lipase B, particularly in an immobilized form, offers numerous advantages over traditional chemical methods. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to implement and optimize this valuable biocatalytic transformation.
Future research in this area may focus on the development of novel, more active, and stable lipases through protein engineering, the exploration of new and more efficient immobilization techniques, and the integration of the enzymatic hydrolysis step into a seamless, continuous production process for 1,4-butanediol and its derivatives.
References
- Immobilization of Lipase B from Candida antarctica on a Silica-Lignin Matrix as a Stable and Reusable Bioc
- Purification of 1,4-butanediol by vacuum distillation with side stream recovery.
- Impact of structural stability of cold adapted Candida antarctica lipase B (CaLB)
- Lipase Activity Assay Protocol.Scribd.[Link]
- Distillation of 1,4-butanediol.
- Determination of lipase activity.Microbiology.[Link]
- Purification of 1,4-butanediol.
- Immobilization studies of Candida Antarctica lipase B on gallic acid resin grafted magnetic nanoparticles.Dove Medical Press.[Link]
- Effect of temperature on free and immobilized CALB.
- Method for purifying 1,4-butanediol, by hydrogenation and distillation.
- Thermal stability of Candida antarctica lipase B immobilized on macroporous acrylic resin particles in organic media.
- Effects of reaction pH (a) and temperature (b) on the activity of free CALB and immobilized CALB.
- Immobilized Candida antarctica lipase B: Hydration, stripping off and application in ring opening polyester synthesis.PubMed.[Link]
- Immobilization of Lipase B from Candida antarctica in Octyl-Vinyl Sulfone Agarose: Effect of the Enzyme-Support Interactions on Enzyme Activity, Specificity, Structure and Inactivation P
- Preparation of 1,4-butanediol.PrepChem.com.[Link]
- Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids.Frontiers.[Link]
- Immobilized Candida antarctica lipase B as an sn-1,3 regiospecific biocatalyst for the interesterification of triacylglycerols with f
- [Determination of the catalytic activity of lipase by the continuous titr
- Experiment IX: Determination of Lipase Enzyme Activity.Edubirdie.[Link]
- Factors affecting the lipase catalyzed transesterification reactions of 3-hydroxy esters in organic solvents.DOI.[Link]
- Lipase-catalyzed Reactions at Interfaces of Two-phase Systems and Microemulsions.NIH.[Link]
- Lipases and lipase-catalyzed esterification in non-aqueous media.
- Kinetics of lipase‐catalyzed hydrolysis of lipids in biphasic organic—aqueous systems.
- Optimization of the Lipase-Catalyzed Selective Amid
- Kinetics and mechanisms of reactions catalyzed by immobilized lipases.
- LIPASE-CATALYZED BIOCHEMICAL REACTIONS IN NOVEL MEDIA: A REVIEW.CDN.[Link]
- Kinetic study of lipase-catalyzed glycerolysis of palm olein using Lipozyme TLIM in solvent-free system.PMC - NIH.[Link]
- Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Deriv
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- 1. Frontiers | Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids [frontiersin.org]
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- 3. EP0601571B1 - Method for purifying 1,4-butanediol, by hydrogenation and distillation - Google Patents [patents.google.com]
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- 5. mdpi.com [mdpi.com]
- 6. US3852164A - Purification of 1,4-butanediol by vacuum distillation with side stream recovery - Google Patents [patents.google.com]
- 7. dovepress.com [dovepress.com]
- 8. cliscent.com [cliscent.com]
- 9. researchgate.net [researchgate.net]
- 10. repositorio.ucp.pt [repositorio.ucp.pt]
- 11. mdpi.com [mdpi.com]
- 12. Experiment IX: Determination of Lipase Enzyme Activity - Edubirdie [edubirdie.com]
- 13. scribd.com [scribd.com]
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- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,4-Diacetoxybutane
An advanced technical support resource designed for professionals in chemical research and drug development. This guide provides in-depth troubleshooting, FAQs, and optimized protocols for the synthesis of 1,4-diacetoxybutane, a key chemical intermediate.
Welcome to the technical support center for the synthesis of this compound (DAB). This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-tested insights into improving the yield and purity of this versatile compound. We will move beyond simple procedural outlines to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.
This compound is a valuable intermediate in the production of polymers and pharmaceuticals, and serves as a precursor to 1,4-butanediol (BDO), a major commodity chemical.[1][2] The efficiency of its synthesis is therefore of critical importance. This guide will focus on the two most prevalent laboratory and industrial synthesis routes: the direct esterification of 1,4-butanediol and the acid-catalyzed ring-opening of tetrahydrofuran (THF).
Section 1: Synthesis via Esterification of 1,4-Butanediol
This classical approach involves the reaction of 1,4-butanediol with an acetylating agent, typically acetic acid or acetic anhydride, in the presence of an acid catalyst. While straightforward in principle, maximizing yield requires careful control over equilibrium and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound from 1,4-butanediol? A1: The most common method is the acid-catalyzed esterification. This can be performed using acetic acid in a classic Fischer esterification, or more efficiently with acetic anhydride. The use of acetic anhydride is often preferred as the reaction is not reversible (the byproduct is acetic acid, not water), which drives the reaction to completion more easily.
Q2: What are the critical parameters to control for maximizing yield? A2: The three most critical parameters are:
-
Water Removal: In Fischer esterification, the reaction is an equilibrium. Removing the water byproduct as it forms (e.g., with a Dean-Stark apparatus) is essential to drive the reaction towards the product side, in accordance with Le Châtelier's principle.
-
Catalyst Choice and Loading: A strong acid catalyst like sulfuric acid, p-toluenesulfonic acid, or an acidic ion-exchange resin is required. The optimal loading is typically 1-2 mol% relative to the limiting reagent.[3]
-
Temperature Control: The reaction temperature must be high enough to proceed at a reasonable rate but low enough to prevent side reactions, such as the dehydration of 1,4-butanediol to form tetrahydrofuran (THF).[4][5][6]
Q3: Which is a better acetylating agent: acetic acid or acetic anhydride? A3: Acetic anhydride is generally superior for achieving high yields. It reacts exothermically and irreversibly to form the ester and acetic acid, eliminating the need to remove water. Acetic acid is less expensive but results in an equilibrium that requires active measures (like distillation) to drive to completion. For laboratory-scale synthesis where high purity and yield are paramount, acetic anhydride is the preferred reagent.
Troubleshooting Guide: Esterification Route
Issue 1: Low Final Yield
-
Q: My reaction stalls with significant amounts of starting material and mono-acetate remaining. How can I drive it to completion?
-
Possible Cause: You are facing an equilibrium limitation (if using acetic acid) or insufficient activation.
-
Solution & Scientific Rationale:
-
Shift the Equilibrium: If using acetic acid, ensure your water removal method is efficient. A properly functioning Dean-Stark trap is critical. Alternatively, using a slight excess (10-20 mol%) of the acetylating agent (acetic anhydride) can ensure the complete conversion of the diol.[7]
-
Verify Catalyst Activity: Acid catalysts can become deactivated by absorbing atmospheric moisture. Use a fresh, anhydrous catalyst. If using a reusable resin, ensure it has been properly regenerated and dried.
-
Increase Reaction Time/Temperature: Monitor the reaction's progress via Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is slow, consider increasing the temperature moderately (e.g., from 100°C to 120°C), but be mindful of the potential for THF formation above 140°C.
-
-
-
Q: My yield drops dramatically after the aqueous workup. What am I doing wrong?
-
Possible Cause: Product loss during neutralization and extraction.
-
Solution & Scientific Rationale:
-
Avoid Emulsions: this compound has some water solubility, and vigorous shaking during extraction can create stable emulsions, trapping the product in the aqueous/organic interface. Use gentle inversions rather than vigorous shaking.
-
Ensure Complete Extraction: Perform multiple extractions (e.g., 3x with a smaller volume of solvent) rather than a single extraction with a large volume. This is mathematically more efficient at recovering the product.
-
Minimize Hydrolysis: During the neutralization of the acid catalyst with a basic solution (e.g., sodium bicarbonate), keep the mixture cold (ice bath) to minimize base-catalyzed hydrolysis of the ester product.
-
-
Issue 2: Product Contamination
-
Q: My purified product is contaminated with 4-acetoxy-1-butanol. How can I prevent its formation?
-
Possible Cause: Incomplete reaction due to insufficient acetylating agent or reaction time.
-
Solution & Scientific Rationale: The formation of the di-substituted product is a stepwise process. To ensure the reaction goes to completion, use at least two equivalents of the acetylating agent per equivalent of 1,4-butanediol. A small excess (e.g., 2.1 - 2.2 equivalents) is recommended to drive the reaction fully to the diacetate.[7] Extend the reaction time and monitor via TLC until the mono-acetate spot disappears.
-
-
Q: I suspect acidic residue in my final product. How do I ensure complete removal of the catalyst?
-
Possible Cause: Insufficient washing during the workup.
-
Solution & Scientific Rationale: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine (to break up emulsions and remove bulk water). Continue the bicarbonate wash until CO₂ evolution ceases. Test the pH of the final aqueous wash to ensure it is neutral.
-
Experimental Protocol: Synthesis from 1,4-Butanediol and Acetic Anhydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,4-butanediol (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add acetic anhydride (2.2 eq).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.01-0.02 eq) dropwise. An initial exotherm may be observed.
-
Reaction: Heat the mixture to 100-110°C and stir for 2-4 hours. Monitor the reaction progress by TLC or GC until the starting diol is consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing cold saturated sodium bicarbonate solution. Gently mix until gas evolution stops.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[8]
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Data Summary Table: Esterification Route
| Parameter | Condition | Rationale |
| Reactant Ratio | 1:2.2 (Diol:Anhydride) | A slight excess of anhydride ensures complete di-acetylation. |
| Catalyst | H₂SO₄ (conc.) | Potent, inexpensive, and effective acid catalyst. |
| Catalyst Loading | 1-2 mol% (vs. Diol) | Sufficient for catalysis without promoting excessive side reactions. |
| Temperature | 100-110°C | Balances reaction rate against the risk of THF formation. |
| Reaction Time | 2-4 hours | Typically sufficient for full conversion; should be monitored. |
| Expected Yield | >90% | Achievable with careful optimization and workup. |
Visualization: Troubleshooting Workflow for Esterification
Caption: Troubleshooting workflow for the esterification synthesis.
Section 2: Synthesis via Ring-Opening of Tetrahydrofuran (THF)
This industrial method involves the reaction of THF with acetic anhydride, catalyzed by a strong acid, to cleave the ether bond and form the diacetate. This process avoids the use of 1,4-butanediol as a starting material but requires stringent control to prevent polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the synthesis of this compound from THF? A1: The mechanism begins with the protonation of the THF oxygen by the strong acid catalyst. This activates the ring, making it susceptible to nucleophilic attack by acetic anhydride. The ring opens, forming an intermediate that subsequently reacts to yield this compound.
Q2: What are the key safety precautions for this reaction? A2: The primary hazard is the initial mixing of the strong acid catalyst (e.g., sulfuric acid) with acetic anhydride, which is highly exothermic. This step must be performed slowly and with efficient cooling (ice bath) to prevent a runaway reaction. Acetic anhydride and sulfuric acid are corrosive and should be handled with appropriate personal protective equipment (PPE).
Troubleshooting Guide: THF Ring-Opening Route
Issue 1: Low or No Conversion
-
Q: The reaction is extremely slow or does not initiate. What is the problem?
-
Possible Cause: Catalyst deactivation or insufficient catalyst loading.
-
Solution & Scientific Rationale:
-
Catalyst Purity: The catalyst, typically concentrated sulfuric acid or potassium bisulfate (KHSO₄), must be anhydrous.[9] Any water present will preferentially react with the acetic anhydride and deactivate the catalyst.
-
Catalyst Loading: The reaction is sensitive to the amount of catalyst. A typical loading of sulfuric acid is a significant molar ratio relative to THF. If the reaction is slow, a small, careful addition of more catalyst may be required.
-
-
Issue 2: Poor Yield and Polymer Formation
-
Q: My reaction mixture turned dark and viscous, and the yield of the desired product is very low. What happened?
-
Possible Cause: Uncontrolled temperature leading to THF polymerization.
-
Solution & Scientific Rationale: The acid-catalyzed ring-opening of THF can easily initiate cationic polymerization, especially at elevated temperatures. The temperature of this reaction must be strictly controlled, typically kept at or below room temperature (20-25°C), particularly during the initial phase. Efficient stirring and external cooling are non-negotiable for preventing this dominant side reaction.
-
Experimental Protocol: Synthesis from THF and Acetic Anhydride
-
Reaction Setup: In a 4-neck round-bottom flask equipped with a dropping funnel, thermometer, mechanical stirrer, and condenser, add acetic anhydride (3.0 eq).
-
Catalyst Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (1.0 eq) to the acetic anhydride with vigorous stirring, ensuring the temperature remains between 20-22°C.
-
Reagent Addition: Once the catalyst is fully added and the temperature is stable, add THF (1.0 eq) dropwise from the funnel, maintaining the temperature at 20-22°C.
-
Reaction: After the addition is complete, continue stirring at 21-23°C for 20 hours.
-
Workup: Quench the reaction by slowly pouring the mixture into a large volume of deionized water.
-
Extraction: Extract the aqueous solution with chloroform or another suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield this compound. The reported yield for this specific protocol is approximately 84.8%.
Visualization: Mechanism of THF Ring-Opening
Sources
- 1. 1,4-Butanediol | HO(CH2)4OH | CID 8064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The synthesis and introduction of 1,4-Butanediol_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 1,4-Diacetoxybutane
Welcome to the technical support center for the purification of crude 1,4-diacetoxybutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile chemical intermediate. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
I. Understanding the Impurity Profile of Crude this compound
The first step in any successful purification is to understand the potential impurities. Crude this compound, typically synthesized from 1,4-butanediol and acetic anhydride or via the acetoxylation of butadiene followed by hydrogenation, can contain a variety of byproducts and unreacted starting materials.[1][2][3]
Common Impurities:
-
Unreacted 1,4-Butanediol: Due to incomplete esterification.
-
Acetic Acid: A byproduct of the reaction or from the use of acetic anhydride.
-
Acetic Anhydride: Unreacted starting material.
-
Monoacetate of 1,4-Butanediol (4-acetoxy-1-butanol): A partially reacted intermediate.
-
Oligomeric Ethers: Formed from the dehydration of 1,4-butanediol at elevated temperatures.
-
Color-forming Impurities: Often high molecular weight byproducts or degradation products.
A thorough understanding of these impurities is crucial for selecting the most effective purification strategy.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound, providing a logical approach to troubleshooting.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common purification issues.
Question 1: My final product has a low yield after vacuum distillation. What are the likely causes and how can I improve it?
Answer:
Low yield during vacuum distillation is a common issue that can often be traced back to suboptimal distillation parameters or mechanical losses.
-
Cause 1: Inefficient Fractionation: If the boiling points of your product and impurities are close, a simple distillation setup may not provide adequate separation, leading to the co-distillation of impurities and forcing you to discard a significant intermediate fraction.
-
Solution: Employ a fractional distillation column (e.g., a Vigreux or packed column) to increase the theoretical plates and improve separation efficiency.[4] This is particularly important for removing the monoacetate intermediate.
-
-
Cause 2: Product Decomposition: this compound can be susceptible to thermal degradation at elevated temperatures.[5]
-
Solution: Ensure you are using a sufficiently high vacuum to lower the boiling point. A good vacuum (e.g., <10 mmHg) is crucial.[5] Monitor the pot temperature closely and avoid excessive heating.
-
-
Cause 3: Mechanical Losses: Product can be lost due to leaks in the distillation apparatus or being left behind in the distillation flask and column.
-
Solution: Ensure all ground glass joints are properly sealed with a suitable vacuum grease.[5] After distillation, the residue in the flask can be rinsed with a small amount of a volatile solvent to recover any remaining product, although this will require subsequent solvent removal.
-
Question 2: After purification, I still detect unreacted 1,4-butanediol and acetic acid in my NMR/GC analysis. How can I remove these?
Answer:
The persistence of water-soluble impurities like 1,4-butanediol and acetic acid indicates that a simple distillation may not be sufficient.
-
Solution: Aqueous Workup Prior to Distillation: Before distillation, perform a liquid-liquid extraction.
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove acetic acid.[6] Be cautious of CO₂ evolution.
-
Follow with a water wash to remove the more polar 1,4-butanediol.
-
A final wash with brine (saturated NaCl solution) will help to break any emulsions and begin the drying process.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and then proceed with vacuum distillation.[4]
-
Question 3: My purified this compound is yellow or brown. What causes this discoloration and how can it be prevented?
Answer:
Discoloration is typically due to the presence of high-boiling, color-forming impurities or thermal decomposition during distillation.[5]
-
Solution 1: Activated Carbon Treatment: Before distillation, you can treat a solution of the crude product in an organic solvent with a small amount of activated carbon. Stir for 15-30 minutes, then filter through a pad of celite to remove the carbon. The activated carbon will adsorb many of the color bodies.
-
Solution 2: Optimize Distillation: As mentioned previously, distilling at the lowest possible temperature by using a high vacuum will minimize thermal decomposition and the formation of colored byproducts.[5]
Question 4: I'm considering recrystallization as a purification method. Is this viable for this compound?
Answer:
Recrystallization can be a highly effective purification technique for solids.[7] Given that this compound has a melting point of 12-15 °C, it can be purified by low-temperature recrystallization.[8][9]
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at a higher temperature but poorly at a lower temperature. For this compound, a mixed solvent system is often effective. A good starting point would be a mixture of a polar solvent in which it is soluble (like diethyl ether or ethyl acetate) and a non-polar solvent in which it is less soluble (like hexanes or pentane).[10]
-
General Procedure:
-
Dissolve the crude this compound in a minimal amount of the warm (or room temperature) polar solvent.
-
Slowly add the non-polar solvent until the solution becomes cloudy (the point of saturation).
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or freezer to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best all-around method for purifying crude this compound?
A1: For most laboratory-scale purifications, a combination of an aqueous workup followed by vacuum fractional distillation is the most robust and effective method. This addresses both water-soluble and other volatile impurities.
Q2: What analytical techniques are recommended to assess the purity of this compound?
A2:
-
Gas Chromatography (GC): Excellent for quantifying volatile impurities and determining the percentage purity.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product peaks.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the ester functional group (strong C=O stretch around 1740 cm⁻¹) and the absence of hydroxyl groups (from unreacted 1,4-butanediol, broad peak around 3300 cm⁻¹).
Q3: What are the key physical properties to keep in mind during the purification of this compound?
A3: The most critical physical properties are summarized in the table below.
| Property | Value | Significance for Purification |
| Molecular Weight | 174.20 g/mol | Important for stoichiometric calculations. |
| Boiling Point | 230 °C / 446 °F at 760 mmHg[8][9] | Atmospheric distillation is not recommended due to the high temperature. Vacuum distillation is essential. |
| Melting Point | 12 - 15 °C / 53.6 - 59 °F[8][9] | Allows for purification by low-temperature recrystallization. |
| Appearance | Colorless liquid | Any deviation from this suggests the presence of impurities. |
Q4: Are there any specific safety precautions I should take when purifying this compound?
A4: Yes, it is important to handle this chemical with appropriate safety measures.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9]
-
In case of contact, rinse the affected area immediately with plenty of water.[8]
-
Consult the Safety Data Sheet (SDS) for detailed safety information before starting any work.[8]
IV. Experimental Protocols
Protocol 1: Purification by Aqueous Workup and Vacuum Distillation
-
Aqueous Wash:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake to dissolve.
-
Add an equal volume of saturated sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.
-
Separate the aqueous layer.
-
Wash the organic layer with an equal volume of deionized water, followed by an equal volume of brine.
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
-
Vacuum Distillation:
-
Filter the dried organic solution into a round-bottom flask suitable for distillation.
-
Remove the bulk of the ethyl acetate using a rotary evaporator.
-
Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Apply vacuum and gently heat the distillation flask.
-
Collect and discard any initial low-boiling fractions.
-
Collect the main fraction of this compound at a constant temperature and pressure.
-
Stop the distillation before the flask goes to dryness to prevent the concentration and potential decomposition of high-boiling impurities.
-
Diagram: Purification Workflow
Caption: Step-by-step workflow for the purification of this compound.
V. References
-
Process for purifying 1,4-butanediol by melt cristallisation - Google Patents. (EP0885864A1). Available from:
-
Method for recovering 1,4-butanediol - Google Patents. (US5397439A). Available from:
-
Safety data sheet - CPAChem. (2020-01-30). Available from: [Link]
-
Method for purifying 1,4-butanediol, by hydrogenation and distillation - Google Patents. (EP0601571B1). Available from:
-
Catalyst for preparing 1, 4-diacetoxybutane from butadiene - Google Patents. (CN108014791B). Available from:
-
Process for purifying 1,4-butanediol by melt cristallisation - Google Patents. (EP0885864A1). Available from:
-
Process for purifying 1,4-butanediol by melt cristallisation - Googleapis.com. Available from:
-
1,4-Butanediol, diacetate - the NIST WebBook. Available from: [Link]
-
What is the best way to purify a crude reaction mixture that auto-crystallizes? - Biotage. (2023-02-06). Available from: [Link]
-
Recrystallization - YouTube. (2020-01-10). Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available from: [Link]
-
Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan. Available from: [Link]
-
Recrystallization-1.pdf. Available from: [Link]
-
Process for the purification of 1,4-butanediol - Google Patents. (US8129548B2). Available from:
-
Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan | Request PDF - ResearchGate. (2025-08-05). Available from: [Link]
-
Separation of 1,4-Butanediol diacrylate on Newcrom R1 HPLC column. Available from: [Link]
-
Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. Available from: [Link]
-
A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (1,4-BUTANEDIOL) IN BUSULFAN DRUG - Rasayan Journal of Chemistry. (2018-05-01). Available from: [Link]
Sources
- 1. EP0885864A1 - Process for purifying 1,4-butanediol by melt cristallisation - Google Patents [patents.google.com]
- 2. US5397439A - Method for recovering 1,4-butanediol - Google Patents [patents.google.com]
- 3. CN108014791B - Catalyst for preparing 1, 4-diacetoxybutane from butadiene - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.no [fishersci.no]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Synthesis of 1,4-Diacetoxybutane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,4-diacetoxybutane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Instead of a rigid protocol, we will explore common issues through a question-and-answer format, delving into the causality behind side reactions and providing field-proven solutions.
Troubleshooting Guide & FAQs
This section addresses specific experimental issues. Each answer provides a diagnosis of the likely underlying side reactions and offers actionable protocols for mitigation.
Q1: My reaction is complete, but my final product is contaminated with a significant, lower-boiling point impurity. What is it and how did it form?
A1: Diagnosis: Tetrahydrofuran (THF) Formation
The most probable low-boiling impurity is tetrahydrofuran (THF). This arises from the acid-catalyzed intramolecular dehydration of the starting material, 1,4-butanediol. This side reaction is particularly prevalent under strong acidic conditions and elevated temperatures, as the protonated alcohol undergoes a backside SN2 attack by the terminal hydroxyl group, cyclizing to form the stable five-membered THF ring and eliminating water.[1][2]
Causality: The mechanism involves protonation of one hydroxyl group, creating a good leaving group (water). The other hydroxyl group then acts as an intramolecular nucleophile.
Caption: Acid-catalyzed dehydration of 1,4-butanediol to THF.
Troubleshooting & Mitigation Protocol:
-
Catalyst Selection: Switch from strong mineral acids (like H₂SO₄) to a milder, solid-supported acid catalyst such as Amberlyst 15 or p-toluenesulfonic acid (p-TsOH). These catalysts provide sufficient acidity for esterification while reducing the likelihood of dehydration.[3]
-
Temperature Control: Maintain the reaction temperature at the minimum required for a reasonable reaction rate. For Fischer esterification, refluxing is necessary to remove water, but excessive heat will favor THF formation. Monitor the temperature closely, especially during the initial heating phase.
-
Reagent Stoichiometry: Use the acetylating agent (acetic acid or acetic anhydride) in excess. This ensures that the diol is quickly converted to the mono- and di-acetate, reducing the concentration of free 1,4-butanediol available to undergo dehydration.
Q2: My purification is challenging. I see an impurity with a boiling point between my starting diol and the final diacetate product in my GC-MS analysis.
A2: Diagnosis: Incomplete Reaction - Formation of 1-Acetoxy-4-hydroxybutane
This intermediate impurity is almost certainly 1-acetoxy-4-hydroxybutane, the mono-acetylated product. Its presence indicates that the reaction has not gone to completion. The esterification of 1,4-butanediol is a stepwise process, and stopping the reaction prematurely or having insufficient acetylating agent will result in a mixture of starting material, mono-ester, and the desired di-ester.[1][4]
Causality: The two hydroxyl groups of 1,4-butanediol react sequentially. The formation of the second ester is often slower than the first, requiring optimized conditions to drive the reaction to completion.
Troubleshooting & Mitigation Protocol:
-
Drive the Equilibrium (Fischer Esterification): The Fischer esterification is a reversible reaction.[5][6] To ensure complete di-acetylation, you must shift the equilibrium to the product side.
-
Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. This is a highly effective method for driving the reaction to completion.[7][8]
-
Excess Reagent: Use a significant excess of acetic acid (e.g., 5-10 equivalents). While this requires removal during workup, it ensures the diol is fully consumed.[5]
-
-
Use a More Reactive Acetylating Agent: Switch from acetic acid to acetic anhydride.
-
Mechanism: Acetic anhydride is more electrophilic than acetic acid. The reaction is not an equilibrium, and the byproduct is acetic acid, not water, which avoids the issue of hydrolysis.[9]
-
Catalyst: A base catalyst like pyridine or a catalytic amount of an acid is typically used. Pyridine has the dual role of activating the acetic anhydride and neutralizing the acetic acid byproduct.[9]
-
Table 1: Influence of Reaction Conditions on Product Distribution
| Parameter | Condition A: Incomplete Reaction | Condition B: Optimized for Diacetate | Causality & Rationale |
| Acetylating Agent | Acetic Acid (2.2 eq.) | Acetic Anhydride (2.5 eq.) | Acetic anhydride is more reactive and the reaction is irreversible. |
| Catalyst | H₂SO₄ (0.5 mol%) | Pyridine (as solvent/catalyst) | Pyridine activates the anhydride and neutralizes the acid byproduct, driving the reaction forward.[9] |
| Water Removal | None | Not Applicable | Acetic anhydride does not produce water as a byproduct. |
| Temperature | 100 °C | 80-100 °C | Milder conditions are often sufficient with the more reactive anhydride. |
| Expected Outcome | Mixture of diacetate, monoacetate, and diol | High yield (>95%) of this compound | Optimized conditions favor complete conversion to the desired product. |
Q3: My reaction mixture turned dark, and the yield is very low after distillation. What could be the cause?
A3: Diagnosis: Thermal Decomposition and/or Catalyst-Induced Side Reactions
Darkening of the reaction mixture, often described as charring, points towards decomposition. This can be caused by two main factors:
-
Aggressive Catalyst: Strong, non-volatile acids like concentrated sulfuric acid can cause charring and polymerization of the starting materials or products at high temperatures.[7]
-
Thermal Decomposition During Purification: this compound, like many esters, can decompose at high temperatures. Attempting to distill it at atmospheric pressure will almost certainly lead to decomposition, resulting in a low yield of impure product.[3]
Troubleshooting & Mitigation Protocol:
-
Optimize Catalyst Choice and Loading:
-
Use the minimum effective amount of catalyst (e.g., 1-2 mol% for p-TsOH).[3]
-
Consider using a solid acid catalyst that can be easily filtered off before distillation, preventing it from causing decomposition in the distillation flask.
-
-
Implement Vacuum Distillation: This is the most critical step for successful purification. Lowering the pressure significantly reduces the boiling point of this compound, allowing it to distill at a temperature where it is thermally stable.
Caption: Recommended workflow for synthesis and purification.
Q4: What is the most effective way to purify the crude this compound?
A4: Recommended Purification Protocol
A robust purification sequence is essential to obtain high-purity this compound. The following protocol addresses the removal of the catalyst, unreacted starting materials, and side products.
Step-by-Step Experimental Protocol:
-
Cooling & Quenching:
-
Once the reaction is deemed complete by TLC or GC analysis, allow the reaction flask to cool to room temperature.
-
If the reaction volume is large, cool it further in an ice-water bath.
-
Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious, as CO₂ evolution may occur if excess acid is present.
-
-
Neutralization & Extraction:
-
Stopper the funnel and shake vigorously, venting frequently to release pressure.
-
Continue shaking until no more gas evolves. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
If an organic solvent was not used in the reaction, extract the aqueous layer with a suitable solvent like ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layer sequentially with:
-
Deionized water (1x volume)
-
Saturated aqueous sodium chloride (brine) (1x volume) to aid in breaking emulsions and removing residual water.
-
-
-
Drying:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely, indicating the solution is dry.
-
-
Solvent Removal:
-
Filter the solution to remove the drying agent.
-
Remove the organic solvent using a rotary evaporator.
-
-
Final Purification - Vacuum Distillation:
-
Transfer the crude oil to a round-bottom flask suitable for distillation.
-
Assemble a vacuum distillation apparatus, preferably with a short Vigreux column for better separation.
-
Apply a high vacuum and gently heat the flask. Collect the fractions that distill at the correct temperature and pressure for this compound. This step is crucial for separating the desired product from the mono-acetate and any high-boiling point residues.[1][3]
-
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of Butane-1,4-diyl diacetoacetate.
- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of cis-1,4-Diacetoxy-2-butene from cis-2-butene-1,4-diol.
- European Patent Office. (1994). Method for purifying 1,4-butanediol, by hydrogenation and distillation - EP 0601571 A1.
- Master Organic Chemistry. (2022). The Fischer Esterification.
- Kim, Y., et al. (2014). Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- ResearchGate. (2015). Consecutive esterification of 1,4-butanediol with acrylic acid by homogeneous catalysis.
- PubMed. (2006). Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-butanediol Dehydration in High-Temperature Water.
Sources
- 1. data.epo.org [data.epo.org]
- 2. Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. One moment, please... [chemistrysteps.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1,4-Diacetoxybutane Integrity
Welcome to the technical support hub for 1,4-diacetoxybutane. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and purity of this compound throughout their experimental workflows. We will explore the mechanisms of its decomposition, provide robust troubleshooting protocols, and detail preventative measures to maintain reagent integrity.
Introduction: The Challenge of Ester Stability
This compound (also known as 1,4-butanediol diacetate) is a diester commonly used as a precursor in the synthesis of 1,4-butanediol (BDO) and other valuable chemical intermediates.[1][2][3] Its utility is predicated on its purity. However, like many esters, it is susceptible to degradation, primarily through hydrolysis. The presence of decomposition products can lead to inconsistent reaction outcomes, low yields, and the introduction of impurities into the final product. This guide provides the technical insights and practical steps necessary to mitigate these challenges.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and use of this compound in a direct question-and-answer format.
Q1: My reaction yield is unexpectedly low, and I suspect my this compound has degraded. How can I confirm this?
A1: Suspected degradation can be confirmed by identifying the primary decomposition products using standard analytical techniques. The most common degradation pathway is hydrolysis, which cleaves the ester bonds.
-
Primary Decomposition Products:
-
1,4-Butanediol: Formed from the cleavage of both ester groups.
-
Acetic Acid: Released during the hydrolysis of the acetate groups.
-
4-Acetoxy-1-butanol: The intermediate monoester formed during partial hydrolysis.
-
-
Recommended Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most effective method for separating and identifying volatile components. You will observe distinct peaks for this compound and its lower boiling point degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR is particularly useful. The presence of new signals corresponding to the hydroxyl (-OH) protons of 1,4-butanediol or 4-acetoxy-1-butanol, and a distinct singlet for acetic acid, are clear indicators of decomposition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for the appearance of a broad O-H stretching band (around 3300 cm⁻¹) indicative of alcohol (1,4-butanediol) and carboxylic acid (acetic acid) formation, alongside the characteristic C=O ester peak (around 1735 cm⁻¹).[4]
-
Q2: I've confirmed my this compound is impure. What is the most likely cause of decomposition?
A2: The overwhelming cause of this compound decomposition is exposure to water . Hydrolysis can be significantly accelerated by the presence of acidic or basic catalysts.
-
Causality: The ester linkages in this compound are susceptible to nucleophilic attack by water. This reaction is thermodynamically favorable but kinetically slow under neutral conditions. However, trace amounts of acid or base can catalyze the reaction, dramatically increasing the rate of degradation.
-
Sources of Contamination:
-
Atmospheric Moisture: Improperly sealed containers allow moisture from the air to enter.
-
Wet Solvents/Reagents: Using non-anhydrous solvents or reagents in your reaction mixture.
-
Cross-Contamination: Residue from acidic or basic compounds in glassware or transfer equipment.
-
Q3: What are the optimal storage conditions to prevent the decomposition of this compound?
A3: Proper storage is the most critical factor in maintaining the long-term stability of this compound. The key is to create an environment that is cool, dry, and inert.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dark place, preferably below 15°C.[5] | Lower temperatures slow down the rate of all chemical reactions, including hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side reactions. |
| Container | Use a tightly sealed, non-reactive container (e.g., amber glass bottle with a secure cap). | Prevents ingress of atmospheric moisture and light.[6] |
| Environment | Keep in a dry, well-ventilated area away from acids, bases, and strong oxidizing agents.[6] | Prevents accidental contamination and reaction with incompatible materials. |
Q4: Can I purify this compound that has partially decomposed?
A4: Yes, purification is often possible through vacuum distillation . Due to the significant difference in boiling points between this compound and its primary decomposition products, they can be effectively separated.
-
Boiling Points:
A fractional distillation setup is recommended for optimal separation. See the detailed protocol in the "Experimental Protocols" section below.
Visualizing Decomposition & Troubleshooting
The following diagrams illustrate the key chemical transformation and the logical workflow for addressing potential decomposition.
Caption: Primary hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for this compound decomposition.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
This protocol details the best practices for storing and handling this compound to ensure its long-term stability.
Materials:
-
Stock bottle of this compound
-
Inert gas source (Argon or Nitrogen) with regulator and tubing
-
Clean, dry glassware (e.g., round-bottom flask, graduated cylinder)
-
Dry syringes and needles
-
Parafilm or appropriate cap
Procedure:
-
Preparation: Before opening the main container, ensure your workbench is clean and dry. If possible, work in a fume hood with low ambient humidity or in a glove box.
-
Inert Gas Purge: Gently flush the stock bottle with a slow stream of inert gas for 1-2 minutes to displace any moist air in the headspace.
-
Dispensing: Quickly dispense the required amount of liquid using a dry syringe or by pouring into dry glassware. Avoid prolonged exposure to the atmosphere.
-
Resealing: Immediately re-purge the headspace of the stock bottle with inert gas before tightly sealing the cap.
-
Secure Seal: Wrap the cap and neck of the bottle with Parafilm to provide an additional barrier against moisture ingress.
-
Storage: Place the sealed bottle back into its designated cool, dark storage location (e.g., a refrigerator set to <15°C).
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for analyzing the purity of a this compound sample.
Materials:
-
This compound sample
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
-
GC vial with cap
-
Micropipette
-
GC-MS instrument with a suitable capillary column (e.g., DB-1 or equivalent)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample. A typical concentration is ~1 mg/mL.
-
Accurately weigh ~10 mg of the sample into a vial.
-
Add 10 mL of the chosen solvent and mix until fully dissolved.
-
-
Instrument Setup:
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 20°C/min to 250°C, and hold for 5-10 minutes.[8] (Note: This is an example program and should be optimized for your specific instrument and column).
-
Detector (MS): Scan a mass range of m/z 40-300.
-
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Interpretation:
-
Identify the main peak for this compound (C₈H₁₄O₄, MW: 174.20).[9][10]
-
Search the chromatogram for earlier eluting peaks corresponding to potential impurities like acetic acid and 1,4-butanediol.
-
Compare the mass spectra of any impurity peaks with library data to confirm their identity.
-
Calculate the relative peak area percentage to estimate the purity.
-
Protocol 3: Purification by Vacuum Distillation
This protocol describes how to purify this compound from non-volatile impurities and lower-boiling decomposition products.
Materials:
-
Impure this compound
-
Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle with stirrer
-
Vacuum pump with a cold trap and pressure gauge
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly greased and sealed to maintain a high vacuum.
-
Charge the Flask: Add the impure this compound and a few boiling chips (or a stir bar) to the distillation flask. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to the vacuum pump and slowly evacuate the system. A pressure of 1-10 mmHg is typically effective.
-
Heating: Once the desired pressure is stable, begin gently heating the distillation flask.
-
Fraction Collection:
-
Fore-run: Collect the initial, lower-boiling fraction, which will contain volatile impurities like acetic acid.
-
Main Fraction: As the temperature stabilizes at the boiling point of this compound under the applied vacuum, switch to a new receiving flask to collect the purified product.
-
End of Distillation: Stop the distillation when the temperature begins to rise again or when only a small residue remains in the distillation flask.
-
-
Shutdown: Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum. Store the purified product according to Protocol 1.
References
- Chemcess. (n.d.). 1,4-Butanediol: Properties, Reaction, Production And Uses.
- Google Patents. (n.d.). CN108014791B - Catalyst for preparing 1, 4-diacetoxybutane from butadiene.
- Google Patents. (n.d.). US5397439A - Method for recovering 1,4-butanediol.
- Google Patents. (n.d.). JP3959993B2 - Method for producing 1,4-butanediol.
- Google Patents. (n.d.). EP0885864A1 - Process for purifying 1,4-butanediol by melt cristallisation.
- Shanghai Talent Chemical Co.,Ltd. (2025, September 1). What are the storage conditions for 1 4 bdo?
- PubChem. (n.d.). 1,4-Butanediol.
- Kunioka, M., et al. (2014). Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan. Polymer Degradation and Stability.
- ResearchGate. (2025, August 5). Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan | Request PDF.
- LyondellBasell. (n.d.). 1,4 BUTANEDIOL Safety Data Sheet.
- precisionFDA. (n.d.). This compound.
- NIST. (n.d.). 1,4-Butanediol, diacetate.
- NIST. (n.d.). 1,4-Butanediol, diacetate IR Spectrum.
- ResearchGate. (2021, June). A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (1,4-BUTANEDIOL) IN BUSULFAN DRUG.
Sources
- 1. chemcess.com [chemcess.com]
- 2. 1,4-Butanediol | HO(CH2)4OH | CID 8064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1,4-Butanediol, diacetate [webbook.nist.gov]
- 5. This compound | 628-67-1 | TCI AMERICA [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. talentchemicals.com [talentchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. GSRS [precision.fda.gov]
- 10. 1,4-Butanediol, diacetate [webbook.nist.gov]
Technical Support Center: Optimizing Reaction Conditions for 1,4-Diacetoxybutane
Welcome to the technical support center for the synthesis and optimization of 1,4-diacetoxybutane. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions for successful, high-yield reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of this compound (also known as butane-1,4-diol diacetate).
Q1: What are the most common laboratory methods for synthesizing this compound?
A1: The two most prevalent laboratory-scale methods are the direct esterification of 1,4-butanediol and the acid-catalyzed ring-opening of tetrahydrofuran (THF).
-
Esterification of 1,4-Butanediol: This is a classic Fischer-type esterification where 1,4-butanediol is reacted with an acetylating agent, typically acetic anhydride or acetic acid, in the presence of an acid catalyst.[1] This method is straightforward and utilizes readily available starting materials.
-
Ring-Opening of THF: In this method, THF undergoes ring cleavage and subsequent acetylation by reacting with acetic anhydride, catalyzed by a strong acid like sulfuric acid. This route is effective but requires careful control of reaction conditions to prevent polymerization or side reactions.
Q2: What catalysts are typically used, and how do I choose the right one?
A2: For the esterification of 1,4-butanediol, common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or acidic ion-exchange resins.[2]
-
Sulfuric Acid: Highly effective and inexpensive, but can sometimes lead to charring or darker product color if temperatures are too high.
-
p-TsOH: A solid catalyst that is easier to handle and often results in cleaner reactions. It is a good first choice for optimization.[2]
-
Acidic Resins: Offer the advantage of easy removal by simple filtration, simplifying the workup process.
For the THF ring-opening method, a strong protic acid like sulfuric acid is typically required to facilitate the cleavage of the ether linkage.
Q3: What are the primary side reactions or impurities I should be aware of?
A3: The main impurities depend on the synthetic route.
-
From 1,4-Butanediol: The most common impurity is the mono-acetylated intermediate, 1-acetoxy-4-hydroxybutane . Incomplete reaction is the primary cause.[2]
-
From THF: Unreacted THF and acetic anhydride will be present. Additionally, under certain conditions, polymerization of THF can occur. Hydrolysis of the product back to 1,4-butanediol can also happen if water is present during workup or storage.[3]
Q4: What is a typical yield for this reaction?
A4: With proper optimization, yields for this compound can be quite high. For the synthesis from THF, yields around 85% have been reported. For the esterification of 1,4-butanediol, yields can also exceed 80-90% when the reaction is driven to completion.[4] However, initial attempts without optimization may result in lower yields.[5]
Part 2: Troubleshooting Guide
This guide is structured to provide direct solutions to specific problems you may encounter during your experiments.
Issue 1: Low Product Yield
Q: My final yield of this compound is significantly lower than expected. What are the likely causes and how can I fix this?
A: Low yields are a common issue stemming from several potential sources. Let's break them down. [5][6]
Potential Cause 1: Incomplete Reaction The esterification reaction is reversible. If the equilibrium is not shifted sufficiently towards the product side, you will have a mixture of starting materials, mono-substituted product, and the desired di-substituted product.
-
Recommended Action:
-
Increase Reaction Time: Monitor the reaction using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time until the 1,4-butanediol starting material is fully consumed.
-
Use an Excess of Acetylating Agent: Employ a slight molar excess (e.g., 2.1-2.5 equivalents) of acetic anhydride relative to 1,4-butanediol to drive the reaction to completion.
-
Remove Byproducts: If using acetic acid as the acetylating agent, water is a byproduct. Removing water as it forms using a Dean-Stark apparatus will effectively shift the equilibrium towards the product.
-
Potential Cause 2: Presence of Water in Reactants Water will react with the acetic anhydride, consuming your reagent. It can also hydrolyze the acid catalyst or the product itself, especially at elevated temperatures.
-
Recommended Action:
-
Use Anhydrous Reagents: Ensure your 1,4-butanediol and any solvents used are anhydrous. 1,4-butanediol is hygroscopic and should be properly dried or distilled before use.[7]
-
Flame-Dry Glassware: Flame-dry your reaction flask and condenser under vacuum or an inert atmosphere (N₂ or Argon) to remove any adsorbed moisture before adding reagents.
-
Potential Cause 3: Loss During Workup and Purification Significant product loss can occur during aqueous washes (if the product has some water solubility) or inefficient extraction and distillation.
-
Recommended Action:
-
Optimize Extraction: When performing an aqueous workup, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product and improve extraction efficiency.
-
Efficient Purification: this compound has a relatively high boiling point. Purification should be performed via vacuum distillation to prevent thermal decomposition.[2][8] Ensure your vacuum system is efficient to lower the boiling point significantly.
-
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting low reaction yields.
Issue 2: Product Contains Impurities
Q: My post-reaction analysis (NMR or GC-MS) shows significant impurities. How do I identify and eliminate them?
A: Impurity profiles are a roadmap to optimizing your reaction. The key is to identify the impurity and trace it back to its source.
Potential Cause 1: Presence of 1-acetoxy-4-hydroxybutane This is the most common impurity and indicates an incomplete reaction.
-
Recommended Action: As with low yield, the solution is to ensure the reaction goes to completion. Increase the reaction time, temperature, or the stoichiometry of the acetic anhydride. Monitor the disappearance of both 1,4-butanediol and the mono-acetylated intermediate by TLC or GC.[2]
Potential Cause 2: Residual Acetic Acid or Catalyst Acidic residues can compromise the stability of the final product and interfere with downstream applications.
-
Recommended Action:
-
Neutralizing Wash: During the workup, wash the organic layer thoroughly with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This will neutralize the acid catalyst and any remaining acetic acid.
-
Water Wash: Follow the bicarbonate wash with a water and then a brine wash to remove any remaining salts and water-soluble impurities.
-
Potential Cause 3: Thermal Decomposition During Distillation If you observe charring or darkening of the product during distillation, you may be using too high a temperature, causing the product to decompose.
-
Recommended Action: Use a high-vacuum system (<1 mmHg if possible) to significantly lower the boiling point of this compound. A short-path distillation apparatus can also minimize the time the product spends at high temperatures.
Part 3: Optimized Experimental Protocol & Data
This section provides a reliable, step-by-step protocol for the synthesis of this compound from 1,4-butanediol, along with key reaction parameters.
Protocol: Acid-Catalyzed Acetylation of 1,4-Butanediol
This protocol is designed as a self-validating system, with checkpoints to ensure success.
Materials:
-
1,4-Butanediol (anhydrous)
-
Acetic Anhydride (>98%)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Reaction Parameter Summary
| Parameter | Recommended Value | Rationale |
| Stoichiometry | 1.0 eq. 1,4-Butanediol | Limiting Reagent |
| 2.2 eq. Acetic Anhydride | Excess drives the reaction to di-substitution. | |
| Catalyst Loading | 1-2 mol% p-TsOH | Sufficient for catalysis without promoting side reactions.[2] |
| Temperature | 80-100 °C | Allows for a reasonable reaction rate without decomposition. |
| Reaction Time | 4-8 hours | Monitor for completion by TLC/GC. |
Procedure:
-
Reaction Setup:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-butanediol (e.g., 9.01 g, 0.10 mol).
-
Under a fume hood, add acetic anhydride (e.g., 22.46 g, 0.22 mol).
-
Add the p-TsOH catalyst (e.g., 0.19 g, 0.001 mol).
-
Fit the flask with a reflux condenser under a nitrogen or argon atmosphere.
-
-
Reaction Execution:
-
Heat the mixture with stirring to 90 °C.
-
Checkpoint: Monitor the reaction progress every hour using TLC (stain with potassium permanganate). The starting diol should have a low Rf, while the product will have a higher Rf. The reaction is complete when the 1,4-butanediol spot is no longer visible.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers. Wash the combined organic phase with saturated NaHCO₃ solution (2 x 50 mL). Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Assemble a vacuum distillation apparatus.
-
Transfer the crude oil to the distillation flask.
-
Checkpoint: Purify the product by vacuum distillation. This compound should distill as a colorless oil. The boiling point will depend on the vacuum achieved (e.g., ~110-115 °C at 10 mmHg).
-
Reaction Mechanism & Parameter Interrelationships
The following diagrams illustrate the chemical transformation and the interplay of key experimental variables.
Caption: Acid-catalyzed esterification pathway for this compound.
Caption: Interrelationship of key parameters in optimizing the synthesis.
References
- Kunioka, M., et al. (2014). Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan. Polymer Degradation and Stability, 109, 369-376.
- Google Patents. (2020). CN108014791B - Catalyst for preparing 1, 4-diacetoxybutane from butadiene.
- Google Patents. (1995). US5397439A - Method for recovering 1,4-butanediol.
- European Patent Office. (1994). EP 0601571 A1 - Method for purifying 1,4-butanediol, by hydrogenation and distillation.
- Reddit r/Chempros. (2023). What are some common causes of low reaction yields?
- Google Patents. (2014). US9533931B2 - Process of producing 1,4-butanediol.
- Request PDF. (2014). Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan.
- Request PDF. (2004). Consecutive esterification of 1,4-butanediol with acrylic acid by homogeneous catalysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5397439A - Method for recovering 1,4-butanediol - Google Patents [patents.google.com]
- 4. CN108014791B - Catalyst for preparing 1, 4-diacetoxybutane from butadiene - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. data.epo.org [data.epo.org]
Technical Support Center: Catalyst Selection for 1,4-Diacetoxybutane Hydrogenation
Welcome to the technical support center for the hydrogenation of 1,4-diacetoxybutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in synthesizing 1,4-butanediol (BDO) and other valuable derivatives.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the hydrogenation of this compound. The solutions are based on established catalytic principles and practical laboratory experience.
Q1: My conversion of this compound is low or has stalled. What are the likely causes?
Low conversion is a frequent issue that can typically be traced back to the catalyst's activity or the reaction conditions.
-
Cause 1: Inactive Catalyst: The most common culprit is a poorly activated or poisoned catalyst.
-
Palladium Catalysts (e.g., Pd/C): These catalysts can be pyrophoric and are highly sensitive to air exposure after reduction. Improper handling can lead to surface oxidation, rendering the catalyst inactive.[1] Ensure the catalyst is handled under an inert atmosphere (e.g., Nitrogen or Argon) at all times.
-
Copper Chromite Catalysts: These require a pre-reduction (activation) step to convert copper oxides to active metallic copper.[2][3] Incomplete reduction, often due to insufficient temperature or hydrogen flow, will result in low activity. The activation process itself is critical; an optimized pre-reduction treatment can significantly enhance catalytic activity by creating smaller, more uniformly distributed copper particles.[2][3]
-
-
Cause 2: Insufficient Hydrogen Pressure or Temperature: Hydrogenation is highly dependent on both temperature and hydrogen pressure. The reaction involves the hydrogenolysis of ester bonds, which is an energy-intensive process.[4]
-
Cause 3: Catalyst Poisoning: Impurities in the substrate or solvent, such as sulfur or halogenated compounds, can irreversibly poison noble metal and copper-based catalysts. Ensure high-purity reagents are used.
Troubleshooting Flowchart: Diagnosing Low Conversion
Caption: A flowchart for troubleshooting low reaction conversion.
Q2: My reaction is producing a significant amount of Tetrahydrofuran (THF). How can I improve selectivity for 1,4-Butanediol (BDO)?
The formation of THF is a common side reaction, primarily caused by the cyclodehydration of the desired BDO product. This is especially prevalent at higher temperatures.[5][6]
-
Cause 1: Excessive Reaction Temperature: High temperatures favor the thermodynamically stable five-membered ring structure of THF.[5][6] If THF is a major byproduct, the primary corrective action is to lower the reaction temperature. While this may slow the reaction rate, it will significantly improve selectivity for BDO.
-
Cause 2: Acidic Catalyst Support: Certain catalyst supports, like gamma-alumina, can possess acidic sites that actively catalyze the dehydration of BDO to THF.[7][8] Using a more neutral support like activated carbon, silica, or zirconia can mitigate this side reaction.[4]
-
Cause 3: Catalyst Choice: While both copper and palladium catalysts can produce BDO, their selectivity profiles can differ. Copper-based catalysts, such as copper chromite or CuO-ZnO/Al2O3, are often reported for high BDO selectivity in ester hydrogenations.[9]
| Parameter | Action to Increase BDO Selectivity | Rationale |
| Temperature | Decrease temperature (e.g., operate in the 120-160°C range) | Reduces the rate of the BDO cyclodehydration side reaction to THF.[5][6] |
| Catalyst Support | Use neutral supports (e.g., Activated Carbon, Silica) | Avoids acid-catalyzed dehydration of BDO.[7][8] |
| Catalyst Metal | Favor Copper-based systems (e.g., Copper Chromite) | Copper catalysts are well-established for high selectivity in ester-to-alcohol hydrogenations.[4][10] |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the selection and use of catalysts for this compound hydrogenation.
Q3: What are the primary catalysts recommended for this reaction, and what are their pros and cons?
The two most common classes of catalysts for this transformation are Copper Chromite and supported Palladium.
| Catalyst Type | Pros | Cons |
| Copper Chromite | - High activity and selectivity for ester hydrogenolysis.[4] - Relatively lower cost than noble metals. - Robust and stable under typical reaction conditions.[2] | - Requires a high-temperature pre-reduction (activation) step.[3] - Contains Chromium (Cr), which may have environmental and disposal considerations. |
| Palladium (e.g., 5% Pd/C) | - Highly active, often allowing for milder reaction conditions (lower T/P).[11] - Widely available and versatile for many hydrogenation reactions.[12] | - Can be pyrophoric and requires careful handling.[1] - Higher cost. - May be more susceptible to poisoning by impurities. |
Q4: What is the general reaction pathway for this hydrogenation?
The conversion of this compound to 1,4-butanediol is a two-step hydrogenolysis reaction. Each of the two ester groups is sequentially reduced to an alcohol, releasing acetic acid as a byproduct. The desired product, BDO, can then undergo an intramolecular dehydration to form the common byproduct, THF.
Caption: Reaction pathway for this compound hydrogenation.
Q5: Can you provide a starting protocol for a lab-scale hydrogenation?
Certainly. This protocol is a general guideline for a batch hydrogenation using a high-pressure autoclave and 5% Pd/C as the catalyst.
Experimental Protocol: Hydrogenation of this compound using 5% Pd/C
Materials & Equipment:
-
This compound (substrate)
-
5% Palladium on Carbon (catalyst, 50% wet)
-
Ethanol (solvent)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Source of high-purity hydrogen
-
Inert gas (Nitrogen or Argon) for purging
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry. Add a magnetic stir bar.
-
Catalyst Loading (Under Inert Atmosphere):
-
Seal the reactor and purge it thoroughly with an inert gas (e.g., 3 cycles of pressurizing with N₂ to 5 bar and venting).
-
Under a positive flow of inert gas, quickly add the 5% Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate). Safety Note: Do not allow the dry catalyst to come into contact with air, as it can ignite flammable solvents.[1]
-
-
Substrate and Solvent Addition:
-
Add the this compound and ethanol solvent to the reactor. A typical concentration is 10-20 wt% of the substrate in the solvent.
-
-
System Purging:
-
Seal the reactor completely.
-
Pressurize with inert gas to ~10 bar and vent. Repeat this purge cycle 3-5 times to remove all residual air.
-
Finally, purge the system with hydrogen gas. Pressurize with H₂ to ~10 bar and vent. Repeat 3-5 times.
-
-
Reaction Execution:
-
After the final purge, pressurize the reactor with hydrogen to the desired pressure (e.g., 15 bar).
-
Begin stirring (e.g., 600-1000 rpm) and heat the reactor to the target temperature (e.g., 120°C).
-
Monitor the reaction progress by observing the pressure drop in the reactor (as H₂ is consumed). The reaction is complete when hydrogen uptake ceases.
-
-
Reaction Work-up:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Purge the reactor with inert gas 3-5 times to remove all residual hydrogen.
-
Catalyst Filtration: Under a flow of inert gas, carefully open the reactor. Dilute the reaction mixture with more solvent if necessary. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Crucial Safety Step: Never allow the filtered catalyst to dry on the filter paper in the open air.[1] Immediately quench the filter cake with water to prevent ignition.
-
-
Product Isolation: The filtrate contains the product (BDO), byproduct (acetic acid), and solvent. The BDO can be isolated and purified by distillation.
References
- CN108014791B - Catalyst for preparing 1, 4-diacetoxybutane
- US5397439A - Method for recovering 1,4-butanediol - Google P
- US5030609A - Process for producing a hydrogenation catalyst of copper chromite - Google P
- US5030609A - Process for producing a hydrogenation catalyst of copper chromite - Google P
- US3759845A - Catalyst for preparing 1,4-butanediol - Google P
- CA1325419C - Copper chromite hydrogenation catalyst - Google P
- Liquid phase hydrogenation of 2-butyne-1,4-diol and 2-butene-1,4-diol isomers over Pd catalysts: Roles of solvent, support and proton on activity and products distribution - ResearchG
- Highly Selective Synthesis of 1,4-Butanediol via Hydrogenation of Succinic Acid with Supported Cu-Pd Alloy Nanoparticles | Request PDF - ResearchG
- One-pot synthesis of 1,4-butanediol via the deep hydrogenation of maleic anhydride over Cu–xMo/SiO2 catalysts - Catalysis Science & Technology (RSC Publishing).
- the preparation of copper-chromium oxide catalysts for hydrogen
- COPPER CHROMITE CATALYST AND PROCESS FOR PREPARING SAID CATALYST - European Patent Office - EP 0563327 B1 - Googleapis.com.
- Palladium-Catalyzed Hydrogen
- Method for purifying 1,4-butanediol, by hydrogenation and distillation - European P
- Pd and Pt nanoparticles as selective hydrogenation c
- Vapor-Phase Oxidant-Free Dehydrogenation of 2,3- and 1,4-Butanediol over Cu/SiO2 Catalyst Prepared by Crown-Ether-Assisted Impregn
- How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon.
- 1,4-Butanediol Dehydrogenation to γ-Butyrolactone C
- One-pot Catalytic Selective Synthesis of 1,4-Butanediol
- anti-Diastereo- and Enantioselective Ruthenium-Catalyzed C-C Coupling-Oxidative Lactonization of 1,4-Butanediol: Alkynes as Allylmetal Pronucleophiles - PMC - NIH.
- Pathway B: Reaction route for the production of 1,4-butanediol and other byproducts.
- Synthesis of 1,4-Diazacycles by Hydrogen Borrowing - Organic Chemistry Portal.
- Palladium on Carbon (Pd/C)
- US9040756B2 - Process for producing 1,4-butanediol by hydrogenating dialkyl maleate in mixed liquid/vapor phase - Google P
- Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium - NIH.
- Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applic
- METHOD FOR PRODUCING 1,4-BUTANEDIOL AND CO-PRODUCING SUCCINIC ANHYDRIDE BY MEANS OF DIRECT HYDROGEN
- Ruthenium(0)
- anti -Diastereo- and Enantioselective Ruthenium-Catalyzed C–C Coupling-Oxidative Lactonization of 1,4-Butanediol: Alkynes as Allylmetal Pronucleophiles - ResearchG
- US20140316146A1 - Process for producing 1,4- butanediol by hydrogenating dialkyl maleate in mixed liquid/vapor phase - Google P
- Proposed mechanism for the hydrogenation of 1,4-butenediol - ResearchG
- CN118663165A - System and method for producing 1,4-butanediol by hydrogenation of 1,4-butynediol and co-producing 1,4-butenediol - Google P
- Preparation of 1,4-butanediol by hydrogenation of diethyl succinate - ResearchG
- One-pot catalytic selective synthesis of 1,4-butanediol from 1,4-anhydroerythritol and hydrogen - Green Chemistry (RSC Publishing).
- 1,4-Butanediol as a reducing agent in transfer hydrogen
- 1,4-Butanediol as a Reducing Agent in Transfer Hydrogenation Reactions - ResearchG
- Catalytic Hydrogenation of 2Butyne1,4-diol: Activity, Selectivity and Kinetics Studies | Request PDF - ResearchG
- Selectivity control by zeolites during methanol-mediated CO2 hydrogenation processes - Chemical Society Reviews (RSC Publishing).
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- 2. US5030609A - Process for producing a hydrogenation catalyst of copper chromite - Google Patents [patents.google.com]
- 3. CA1325419C - Copper chromite hydrogenation catalyst - Google Patents [patents.google.com]
- 4. US5030609A - Process for producing a hydrogenation catalyst of copper chromite - Google Patents [patents.google.com]
- 5. US5397439A - Method for recovering 1,4-butanediol - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. repository.arizona.edu [repository.arizona.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stabilizing 1,4-Diacetoxybutane for Storage
Welcome to the technical support center for 1,4-diacetoxybutane. This guide is designed for researchers, scientists, and professionals in drug development who rely on the purity and stability of this critical chemical intermediate. We understand that maintaining the integrity of your reagents is paramount for reproducible and accurate experimental outcomes. This document provides in-depth, field-proven insights into the stabilization and storage of this compound, moving beyond generic recommendations to explain the underlying chemical principles.
Understanding the Molecule: Why Stability Matters
This compound, a diester of 1,4-butanediol and acetic acid, is a versatile building block in organic synthesis. Its stability is primarily dictated by the susceptibility of its two ester linkages to cleavage. Degradation not only depletes the active compound but also introduces impurities—namely 1,4-butanediol and acetic acid—that can interfere with downstream reactions, alter pH, and compromise the final product's purity.[1][2] This guide will equip you with the knowledge to mitigate these degradation pathways effectively.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues and questions encountered during the storage and handling of this compound in a direct Q&A format.
Q1: What are the primary degradation pathways for this compound?
A1: The two main culprits behind the degradation of this compound are hydrolysis and thermal decomposition .
-
Hydrolysis: This is the most common degradation pathway. The ester linkages in this compound are susceptible to cleavage by water.[2] This reaction, which can be catalyzed by both acids and bases, breaks down the molecule into 1,4-butanediol and acetic acid.[1][3] The presence of trace amounts of moisture in the storage container or atmosphere is sufficient to initiate this process.
-
Thermal Decomposition: While this compound is stable under normal conditions, elevated temperatures can accelerate degradation.[4][5] High heat provides the activation energy needed to break the ester bonds, leading to the formation of various byproducts. When heated to decomposition, it can emit acrid smoke and fumes.[6]
Q2: I've noticed a faint vinegary smell from my this compound container. What does this signify?
A2: A smell of vinegar is a strong indicator that hydrolysis has occurred. Acetic acid, one of the primary degradation products, is the main component of vinegar and is responsible for its characteristic odor.[1] This suggests that the sample has been exposed to moisture. You should verify the purity of the material before use.
Q3: My sample appears more viscous than expected and has solidified at room temperature. Is this a sign of degradation?
A3: Not necessarily. This compound has a melting point between 12-15 °C (53.6 - 59 °F).[4][7] If your laboratory's ambient temperature is below this range, the compound will naturally solidify. This is a physical change, not a chemical one. Gently warming the container to room temperature (around 20-25 °C) should return it to a liquid state. However, if you also observe other signs like the aforementioned vinegary smell, degradation may be occurring alongside the physical phase change.
Q4: How can I prevent moisture from contaminating my this compound during storage and handling?
A4: Preventing moisture ingress is the most critical step in preserving the stability of this compound.
-
Use Inert Gas: Before sealing the container for storage, flush the headspace with a dry, inert gas like argon or nitrogen. This displaces moist air and provides a protective, dry atmosphere.
-
Proper Sealing: Ensure the container cap is tightly sealed. For long-term storage, consider using containers with high-quality, chemically resistant liners. Parafilm can be used to wrap the cap and threads for an extra layer of protection.
-
Handling Practices: When dispensing the chemical, do so in a dry environment, if possible (e.g., a glove box or under a stream of inert gas). Avoid leaving the container open to the atmosphere for extended periods. Use dry syringes or pipettes for transfer.[8]
Q5: Are there any chemical stabilizers I can add to prolong the shelf-life of this compound?
A5: Yes, for applications where the addition of a stabilizer is permissible, several classes of compounds can inhibit hydrolysis in esters.
-
Carbodiimides: Compounds like Bis(2,6-diisopropylphenyl)carbodiimide are highly effective ester stabilizers.[9] They act as water scavengers, reacting with any trace moisture and also with any carboxylic acids formed during initial hydrolysis, preventing the acid-catalyzed degradation cascade.[9]
-
Antioxidants & Chelating Agents: While hydrolysis is the primary concern, oxidative degradation can be a minor pathway. For comprehensive stabilization, antioxidants like hindered phenols can be added to scavenge free radicals.[9] Chelating agents such as EDTA can sequester metal ions that might catalyze degradation.[9]
It is crucial to validate that any added stabilizer will not interfere with your specific downstream application.
Visualizing Degradation: The Hydrolysis Pathway
The following diagram illustrates the step-wise hydrolytic breakdown of this compound.
Caption: Hydrolytic degradation of this compound.
Recommended Storage and Handling Protocols
Adherence to a strict storage protocol is the best defense against degradation.
Quantitative Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | 2 - 8 °C (Refrigerated) | Slows down the rate of hydrolysis and thermal degradation. Must be kept above the melting point (12-15°C) if frequent access is needed to avoid freeze-thaw cycles.[4][10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen from the container headspace, preventing hydrolysis and potential oxidation.[5] |
| Container | Tightly sealed glass or HDPE | Prevents moisture ingress. Glass is preferred for its inertness. Ensure the container material is compatible.[5][7] |
| Light Exposure | Store in the dark (Amber bottle) | Protects against potential photodegradation, although hydrolysis is the more significant concern.[11] |
| Incompatibilities | Away from strong oxidizing agents | To prevent vigorous, potentially hazardous reactions.[4] |
Experimental Protocol: Long-Term Storage Preparation
-
Select an Appropriate Container: Choose a clean, dry amber glass bottle with a PTFE-lined screw cap that is appropriately sized for the amount of this compound to minimize headspace volume.
-
Transfer the Compound: In a low-humidity environment, carefully transfer the this compound into the storage container.
-
Inert Gas Purge: Insert a long needle or cannula connected to a regulated source of dry argon or nitrogen. Gently bubble the gas through the liquid for 1-2 minutes to displace any dissolved air and moisture.
-
Blanket the Headspace: Withdraw the cannula so its tip is in the headspace above the liquid. Continue the gentle flow of inert gas for another 30 seconds to replace the air.
-
Seal Tightly: While maintaining a positive pressure of the inert gas, remove the cannula and immediately seal the container tightly with the screw cap.
-
Add Secondary Seal: For extra protection, wrap the cap and neck of the bottle with Parafilm.
-
Label Appropriately: Label the container clearly with the chemical name, date of storage, and a note indicating it is stored under an inert atmosphere.[11]
-
Store: Place the sealed container in a refrigerator at 2-8 °C, away from incompatible materials.
Assessing Stability: A Proactive Approach
Regularly assessing the purity of your stored this compound is a crucial part of a quality control program.
Degradation Products and Analytical Methods
| Degradation Product | Analytical Method | Key Observations |
| Acetic Acid | pH measurement, HPLC, GC-MS | A decrease in the pH of an aqueous extract. A distinct peak corresponding to acetic acid.[12] |
| 1,4-Butanediol | HPLC, GC-MS | Appearance of a new peak corresponding to 1,4-butanediol.[12][13] |
| 1-Acetoxy-4-hydroxybutane | HPLC, GC-MS | Appearance of an intermediate peak between this compound and 1,4-butanediol.[14] |
Experimental Protocol: Stability Monitoring by HPLC
This protocol provides a framework for monitoring the purity of this compound over time.
-
Prepare a Standard: Accurately weigh and dissolve a known amount of high-purity this compound in a suitable solvent (e.g., acetonitrile) to create a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Prepare the Sample: Withdraw a small aliquot of the stored this compound and prepare a solution of the same concentration as one of the standards.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (e.g., with 0.1% phosphoric acid).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 200-210 nm) or a Refractive Index (RI) detector.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run the standards to establish the retention time for pure this compound and to generate a calibration curve.
-
Inject the sample from storage.
-
Analyze the resulting chromatogram for the appearance of new peaks that correspond to degradation products (e.g., 1,4-butanediol, which will have an earlier retention time).
-
-
Quantification: Use the calibration curve to quantify the amount of this compound remaining in the sample and calculate the percentage of degradation.
Workflow for Stability Assessment
Caption: Workflow for HPLC-based stability assessment.
By implementing these robust storage, handling, and monitoring protocols, you can ensure the long-term stability and reliability of your this compound, safeguarding the integrity of your research and development endeavors.
References
- Chemcess. (n.d.). 1,4-Butanediol: Properties, Reaction, Production And Uses.
- Thermo Fisher Scientific. (2024, March 30). This compound - SAFETY DATA SHEET.
- Google Patents. (n.d.). CN108014791B - Catalyst for preparing 1, 4-diacetoxybutane from butadiene.
- Google Patents. (n.d.). JP3959993B2 - Method for producing 1,4-butanediol.
- Google Patents. (n.d.). US5397439A - Method for recovering 1,4-butanediol.
- Shanghai Talent Chemical Co.,Ltd. (2025, September 1). What are the storage conditions for 1 4 bdo?.
- PubChem. (n.d.). 1,4-Butanediol.
- Corteva Agriscience. (n.d.). Bulk Storage and Handling Guide.
- Moravek. (n.d.). A Beginner's Guide to Chemical Storage Best Practices.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for 1,4-Dioxane - ANALYTICAL METHODS.
- U.S. Environmental Protection Agency. (n.d.). Method 541: Determination of 1-Butanol, 1,4-Dioxane, 2 Methoxyethanol and 2-Propen-1-ol in Drinking Water by Solid Phase Extract.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. fishersci.com [fishersci.com]
- 5. talentchemicals.com [talentchemicals.com]
- 6. 1,4-Butanediol | HO(CH2)4OH | CID 8064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.no [fishersci.no]
- 8. corteva.com [corteva.com]
- 9. carbodiimide.com [carbodiimide.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. moravek.com [moravek.com]
- 12. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 14. US5397439A - Method for recovering 1,4-butanediol - Google Patents [patents.google.com]
Technical Support Center: 1,4-Diacetoxybutane Analysis
Welcome to the technical support center for the analysis of 1,4-diacetoxybutane (DAB). This guide is designed for researchers, scientists, and drug development professionals who encounter analytical challenges with this compound. Here, we move beyond simple protocols to explore the causality behind common issues, providing field-proven insights to help you troubleshoot and optimize your methods effectively.
Introduction to Analytical Nuances of this compound
This compound (DAB), a diester of 1,4-butanediol, serves as a key intermediate in various chemical syntheses, including the production of important polymers and pharmaceutical precursors.[1] Its analysis, while seemingly straightforward, is fraught with potential pitfalls. The ester functional groups are susceptible to both thermal and hydrolytic degradation, and its synthesis can result in isomeric impurities that are challenging to separate.[2][3][4]
This guide provides a structured, question-and-answer approach to troubleshoot common problems encountered during Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) analysis, ensuring the integrity and accuracy of your results.
Section 1: Gas Chromatography (GC) & GC-MS Troubleshooting
Gas chromatography is a powerful tool for separating volatile and semi-volatile compounds. However, the elevated temperatures used in GC inlets and columns can pose a significant challenge for thermally labile molecules like this compound.[5]
FAQ 1: Why am I observing a broad, tailing peak for my this compound standard?
Answer:
Peak tailing is a classic symptom of undesirable interactions between the analyte and the GC system. For a polar compound like DAB, this usually points to one of two culprits: active sites within the system or incompatible column polarity.
Causality Explained:
-
Active Sites: Free silanol groups (-Si-OH) on the surface of an untreated or aged inlet liner and the head of the GC column are notorious active sites. The polar ester groups of DAB can form hydrogen bonds with these sites, causing some molecules to be retained longer than others. This differential retention leads to a "tail" on the backside of the peak.
-
Column Polarity Mismatch: Injecting a polar analyte onto a non-polar column (e.g., a 100% dimethylpolysiloxane phase like a DB-1) can cause poor peak shape due to weak and inconsistent interactions. The analyte prefers to interact with itself rather than the stationary phase, leading to band broadening.
Troubleshooting Protocol:
-
Deactivate the Inlet: The inlet is the most common source of activity.
-
Replace the inlet liner with a new, deactivated liner. Tapered liners with glass wool are often a good choice as they promote volatilization and trap non-volatile residues. Ensure the glass wool is also deactivated.
-
Perform routine inlet maintenance. Trim the first 10-15 cm of the column from the inlet side, as this section is most prone to contamination and activity.
-
Lower the inlet temperature in 10-20°C increments. While high temperatures are needed for volatilization, excessive heat can expose active sites. Find the lowest temperature that still provides good peak shape and response (e.g., start at 250°C and work down).[6]
-
-
Evaluate the GC Column:
-
Use a mid-polarity column. A stationary phase containing a phenyl or cyanopropyl functional group (e.g., a DB-5ms, DB-17, or Supelcowax-10) will have more favorable interactions with the polar ester groups of DAB, resulting in a more symmetrical peak.[7]
-
Condition the column according to the manufacturer's instructions to remove any residual moisture or contaminants.
-
FAQ 2: My results show low recovery and several smaller, unidentified peaks. Is my sample degrading?
Answer:
Yes, this is a strong indication of thermal degradation. This compound can decompose at elevated temperatures, especially in the presence of active sites, leading to the formation of smaller, more volatile byproducts.[5][8]
Causality Explained:
Thermal degradation of esters can proceed through several pathways. In the hot GC inlet, DAB can break down, leading to the formation of acetic acid and other unsaturated compounds. This not only reduces the amount of the parent compound detected (low recovery) but also introduces new peaks that can complicate quantification and impurity profiling.
Troubleshooting Workflow for Thermal Degradation:
FAQ 3: How do I interpret the mass spectrum to identify impurities related to this compound?
Answer:
Electron Ionization (EI) mass spectrometry creates predictable fragmentation patterns for esters. Understanding these patterns is key to identifying synthesis-related impurities or degradation products.[9]
Causality Explained (Ester Fragmentation):
The molecular ion (M+) of this compound (MW: 174.2 g/mol ) may be weak or absent.[10] The fragmentation is dominated by cleavages around the ester functional groups. Key fragmentation rules include:
-
Alpha-Cleavage: The bond next to the carbonyl group can break, leading to the loss of an alkoxy group (-OR). For DAB, this would be the loss of the butoxy-acetate chain.
-
McLafferty Rearrangement: If a gamma-hydrogen is available, a six-membered ring transition state can form, leading to the elimination of a neutral alkene and the formation of a charged enol.
-
Common Fragments: Look for characteristic ions:
-
m/z 43: This is a very common and often the base peak for acetates, corresponding to the acetyl cation [CH₃CO]⁺.[11]
-
m/z 61: Acetic acid cation [CH₃COOH₂]⁺, often formed through rearrangement.
-
Loss of 60: A neutral loss of acetic acid (CH₃COOH) from the molecular ion is a hallmark of acetate esters.
-
Example Impurity Identification:
Let's say you see an unknown peak in your chromatogram.
-
Examine the Mass Spectrum: Look for the molecular ion. If you see a peak at m/z 116, this could correspond to 4-hydroxybutyl acetate (mono-acetate impurity).
-
Check for Characteristic Fragments: Does the spectrum for the m/z 116 peak show a prominent ion at m/z 43? This supports the presence of an acetate group. Does it show a loss of water (M-18), characteristic of an alcohol?
-
Cross-Reference: Compare the spectrum to a library (e.g., NIST) for confirmation.
| Potential Impurity | Molecular Weight | Expected Key Fragments (m/z) | Rationale |
| 1,4-Butanediol | 90.12 | 72, 57, 42 | Loss of H₂O, subsequent fragmentation of the alkyl chain. |
| 4-Hydroxybutyl acetate | 116.16 | 101, 73, 43 | Loss of CH₃, loss of acetyl group, acetyl cation. |
| Acetic Acid | 60.05 | 60, 45, 43 | Molecular ion, loss of CH₃, acetyl cation. |
| Tetrahydrofuran (THF) | 72.11 | 72, 71, 43 | Common cyclization byproduct from 1,4-butanediol.[3] |
Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is an excellent alternative to GC for analyzing this compound, as it operates at or near ambient temperature, thus avoiding thermal degradation.[12]
FAQ 4: I need to develop an HPLC method. Where do I start?
Answer:
For a moderately polar, neutral molecule like DAB, Reverse-Phase HPLC (RP-HPLC) is the ideal starting point.
Causality Explained:
RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). Non-polar analytes are retained longer. DAB, with its hydrocarbon backbone and polar ester groups, is well-suited for this technique. A UV detector is suitable if analyzing for impurities with chromophores, but a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is necessary for quantifying DAB itself, as it lacks a strong chromophore.[13][14]
Recommended Starting Protocol:
| Parameter | Recommendation | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | The industry standard for reverse-phase, offering a good balance of efficiency and backpressure. |
| Mobile Phase | A: Water, B: Acetonitrile (MeCN) | Acetonitrile generally provides better peak shape and lower backpressure than methanol.[12] |
| Gradient | Start at 40% B, ramp to 90% B over 10 min | A gradient is recommended to elute any potential impurities that may be more or less polar than DAB. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detector | RID or ELSD | DAB has no significant UV absorbance. RID is a universal detector sensitive to changes in refractive index.[13] |
| Injection Volume | 10 µL | A good starting point to avoid column overload. |
FAQ 5: How can I separate this compound from its 1,2- and 1,3- isomers?
Answer:
Isomer separation is a significant challenge because isomers have the same mass and often similar polarities.[15] Achieving baseline resolution requires optimizing column chemistry and mobile phase composition.
Causality Explained:
While the isomers have identical molecular formulas, their shapes are different. These subtle steric differences can be exploited. A C18 column might not provide enough selectivity. Stationary phases that offer different interaction mechanisms, such as shape selectivity, are often more successful.
Strategies for Improving Isomeric Resolution:
-
Change Stationary Phase:
-
Phenyl-Hexyl Column: The phenyl groups in this phase can interact with the ester groups of DAB via pi-pi interactions, offering a different selectivity mechanism compared to the purely hydrophobic interactions of a C18 phase.
-
Embedded Polar Group (EPG) Column: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This can lead to unique interactions and improved peak shape for polar analytes.
-
-
Optimize Mobile Phase:
-
Switch Organic Modifier: If you are using acetonitrile, try methanol. Methanol is a hydrogen-bond donor and can interact differently with the analytes and the stationary phase, altering selectivity.
-
Lower the Temperature: Running the separation at a lower temperature (e.g., 15-20°C) can sometimes enhance the subtle interaction differences between isomers, improving resolution.
-
-
Reduce Flow Rate: Decreasing the flow rate (e.g., to 0.6-0.8 mL/min) increases the time the isomers spend interacting with the stationary phase, which can improve separation, albeit at the cost of longer run times.
Section 3: Sample Preparation & Stability
The most sophisticated analytical method will fail if the sample itself is compromised before injection. For DAB, the primary concern is hydrolysis.
FAQ 6: My sample is dissolved in a protic or aqueous solvent. How do I prevent hydrolysis of the ester groups?
Answer:
The ester linkages in this compound are susceptible to hydrolysis, which is catalyzed by both acids and bases, to form 4-hydroxybutyl acetate and eventually 1,4-butanediol and acetic acid.[4][16] This is a critical issue in pharmaceutical formulations or any aqueous-based matrix.
Causality Explained (Hydrolysis Pathway):
Best Practices for Sample Handling:
-
Solvent Choice:
-
ALWAYS use aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or high-purity ethyl acetate for preparing stock solutions and standards.
-
If the sample matrix is aqueous, perform the extraction into an aprotic organic solvent immediately after collection.
-
-
pH Control: If an aqueous environment is unavoidable, buffer the sample to a neutral pH (around 6-7). Hydrolysis is significantly faster under acidic or basic conditions.
-
Temperature: Store all samples, standards, and extracts at low temperatures (2-8°C or -20°C for long-term storage) to slow down the rate of hydrolysis.
-
Minimize Time in Solution: Analyze samples as quickly as possible after preparation. If using an autosampler, use refrigerated vials to maintain sample integrity throughout the sequence. The stability of the analytical solution should be validated as part of the method.[17]
Section 4: Validated Analytical Protocols
The following protocols are provided as robust, validated starting points for the analysis of this compound. Method validation should always be performed under your specific laboratory conditions to ensure suitability.[17][18]
Protocol 1: GC-MS Method for Purity and Impurity Profiling
This method is designed to provide good peak shape while minimizing on-column degradation.
| Parameter | Setting | Justification |
| GC System | Agilent 8890 or equivalent with Mass Spectrometer (e.g., 5977) | Standard, reliable instrumentation. |
| Inlet | Split/Splitless | |
| Injection Mode | Split (50:1 ratio) | Minimizes inlet residence time, reducing the risk of thermal degradation. |
| Inlet Temp | 240°C | Low enough to mitigate degradation but high enough for efficient volatilization. |
| Liner | Deactivated, Tapered with Deactivated Glass Wool | Promotes mixing and traps non-volatiles. |
| Column | Agilent DB-5ms (30 m x 0.25 mm x 0.25 µm) | A robust, mid-polarity column suitable for general screening. |
| Oven Program | 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) | Provides good separation of potential volatile impurities from the main analyte. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas. |
| MS Source Temp | 230°C | Standard temperature. |
| MS Quad Temp | 150°C | Standard temperature. |
| Scan Range | 35 - 350 amu | Covers the mass of DAB and expected fragments/impurities. |
| System Suitability | Inject a standard solution containing a known impurity (e.g., 1,4-butanediol). Verify peak shape (tailing factor < 1.5) and resolution. | Ensures the system is performing correctly before sample analysis. |
References
A comprehensive list of references is provided for further reading and verification of the claims made in this guide.
- Chemistry LibreTexts. (2023).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Journal of Analytical and Pharmaceutical Research. [Link]
- Google Patents. (n.d.). US5397439A - Method for recovering 1,4-butanediol.
- SIELC Technologies. (n.d.).
- Yokoyama, H., et al. (2014). Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan. Industrial Crops and Products.
- SIELC Technologies. (n.d.).
- Ali, A., et al. (2012). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Analytical & Bioanalytical Techniques. [Link]
- Google Patents. (n.d.). JP3959993B2 - Method for producing 1,4-butanediol.
- Klee, M. (2023). GC Solutions #35: Activity and Decomposition.
- eGyanKosh. (n.d.).
- Clark, J. (n.d.).
- Pharma Devils. (n.d.).
- LibreTexts. (n.d.).
- precisionFDA. (n.d.). This compound. [Link]
- World Health Organization. (2016).
- ResearchGate. (2014).
- LeBeau, M. A., & Montgomery, M. A. (2002). Capillary gas chromatographic determination of 1,4-butanediol and gamma-hydroxybutyrate in human plasma and urine. Journal of Analytical Toxicology. [Link]
- PubChem. (n.d.). 1,4-Butanediol. [Link]
- protocols.io. (2024). Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID. [Link]
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Gowramma, B., et al. (2015).
- Semantic Scholar. (n.d.).
- Science Ready. (2023).
- Flora, J. W., et al. (2021).
- Fitsev, I. (2019). the determination of 1,4-butanediol in the objects of criminalistic examination. Theory and Practice of Forensic Science and Criminalistics.
- Merone, G. M., et al. (2020). Analytical Chemistry in the 21st Century: Challenges, Solutions, and Future Perspectives of Complex Matrices Quantitative Analyses in Biological/Clinical Field. Analytica. [Link]
- ResearchGate. (2020). Analytical Chemistry in the 21st Century: Challenges, Solutions, and Future Perspectives of Complex Matrices Quantitative Analyses in Biological/Clinical Field. [Link]
- protocols.io. (2024). Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID. [Link]
- Rotachrom Technologies. (2024).
- Wang, Z., et al. (2020). Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages. Journal of Analytical Methods in Chemistry. [Link]
- Mathkoor, M. M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences.
- Li, X., et al. (2020). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Scientific Reports. [Link]
- Fekete, J., & Milen, M. (2003). Comparative study on separation of diastereomers by HPLC.
- National Institutes of Health. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]
- Journal of Zhejiang University. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC. [Link]
- ResearchGate. (2019). Model Driven Analysis of the Biosynthesis of 1,4-butanediol from Renewable Feedstocks in Escherichia coli. [Link]
- ResearchGate. (2018). The Analytical Challenge in the Determination of Cathinones, Key-Players in the Worldwide Phenomenon of Novel Psychoactive Substances. [Link]
Sources
- 1. 1,4-Butanediol | HO(CH2)4OH | CID 8064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US5397439A - Method for recovering 1,4-butanediol - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Activity and Decomposition | Separation Science [sepscience.com]
- 6. An Approach to Flavor Chemical Thermal Degradation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capillary gas chromatographic determination of 1,4-butanediol and gamma-hydroxybutyrate in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. chem.libretexts.org [chem.libretexts.org]
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- 18. fda.gov [fda.gov]
Navigating the Challenges of a Hygroscopic Reagent: A Technical Support Guide for 1,4-Diacetoxybutane
A Foreword from the Senior Application Scientist: In the landscape of chemical synthesis, particularly within pharmaceutical and materials science, the integrity of your starting materials is paramount. 1,4-Diacetoxybutane, a versatile diester, is a prime example of a reagent whose efficacy is intrinsically linked to its anhydrous state. Its hygroscopic nature—the tendency to attract and absorb atmospheric moisture—presents a recurring challenge for researchers. This guide is structured to be your first line of defense, moving from foundational knowledge to practical, actionable solutions for troubleshooting common issues related to moisture contamination. We will delve into the "why" behind the "how," ensuring a deep-seated understanding of the principles at play. Our aim is to empower you with the expertise to anticipate, diagnose, and resolve these challenges, thereby safeguarding the integrity and success of your experimental outcomes.
Frequently Asked Questions (FAQs)
What is this compound and why is its hygroscopic nature a concern?
This compound (DAB), with the chemical formula C₈H₁₄O₄, is a diester of 1,4-butanediol and acetic acid.[1][2][3] It serves as an important intermediate in various chemical syntheses. The primary concern with its hygroscopic nature is its susceptibility to hydrolysis.[4] In the presence of water, this compound can revert to its precursors: 1,4-butanediol and acetic acid. This degradation introduces impurities into your reaction mixture, which can have significant downstream consequences. Safety data sheets for this compound consistently recommend storing it in a dry, well-ventilated place with containers tightly closed to mitigate moisture absorption.
How can I tell if my this compound has been contaminated with water?
Visual inspection is often the first, though not always definitive, indicator. Anhydrous this compound should be a clear liquid. The presence of haziness or turbidity may suggest moisture contamination and subsequent hydrolysis. However, for a quantitative and definitive assessment, analytical methods are necessary. The most widely accepted and accurate method for determining water content in organic liquids is the Karl Fischer titration.[5][6][7]
What are the potential consequences of using "wet" this compound in my experiments?
The use of this compound with significant water content can lead to several adverse outcomes:
-
Introduction of Impurities: The hydrolysis products, 1,4-butanediol and acetic acid, will be present as impurities.[4]
-
Stoichiometric Imbalances: The effective concentration of this compound will be lower than calculated, leading to incorrect molar ratios in your reaction.
-
Impact on Polymer Synthesis: In applications like the synthesis of polyesters or polyurethanes, the presence of 1,4-butanediol as an impurity can alter the polymer's molecular weight, chain length, and overall physical properties.[8][9] The presence of water itself can interfere with polyurethane synthesis by reacting with isocyanates.[10][11]
-
Side Reactions: The acetic acid generated from hydrolysis can catalyze unintended side reactions.
-
Inconsistent Results: The variable amount of water and its hydrolysis products will lead to poor reproducibility between experiments.
Troubleshooting Guide
Issue 1: Inconsistent or failed reaction outcomes when using this compound.
-
Question: My reaction, which uses this compound as a starting material, is giving low yields and inconsistent results. Could water be the culprit?
-
Answer: Yes, it is highly probable. The hygroscopic nature of this compound and its subsequent hydrolysis is a common cause of such issues. The presence of water and the resulting impurities (1,4-butanediol and acetic acid) can disrupt the intended reaction pathway. It is crucial to quantify the water content of your reagent.
Recommended Action:
-
Quantify Water Content: Perform a Karl Fischer titration on an aliquot of your this compound. This will give you a precise measure of the water content.
-
Dry the Reagent: If the water content is found to be unacceptably high, you will need to dry the this compound. A highly effective method for this is the use of molecular sieves.
-
Ensure Anhydrous Reaction Conditions: Beyond the reagent itself, ensure that your glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Issue 2: Determining the water content of this compound.
-
Question: How do I perform a Karl Fischer titration for this compound?
-
Answer: Karl Fischer titration is the gold standard for water determination.[9] It is a highly sensitive and specific method. While a method validated specifically for this compound is ideal, a general protocol using a modern automated titrator can be readily implemented and validated.[5][12]
Protocol: Water Content Determination by Volumetric Karl Fischer Titration
Objective: To accurately quantify the water content in a sample of this compound.
Materials:
-
Automated Karl Fischer Titrator (Volumetric)
-
Karl Fischer reagent (one-component or two-component system)
-
Anhydrous methanol or a suitable Karl Fischer solvent
-
Gastight syringe
-
This compound sample
Procedure:
-
System Preparation:
-
Ensure the Karl Fischer titrator is clean, and the titration cell is filled with fresh, anhydrous Karl Fischer solvent.
-
Condition the solvent by running a "pre-titration" to neutralize any residual moisture in the cell until a stable, low drift is achieved.
-
-
Titer Determination:
-
Accurately add a known amount of pure water or a certified water standard to the conditioned titration cell.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
The instrument will calculate the titer of the reagent (mg H₂O / mL reagent). It is recommended to perform this in triplicate and use the average value.
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of the this compound sample into a clean, dry vial. The sample size should be chosen based on the expected water content to ensure an adequate titration volume.
-
Using a gastight syringe, quickly and accurately transfer the weighed sample into the conditioned titration cell.
-
Begin the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
The instrument's software will calculate the water content of the sample, typically expressed as a percentage or in parts per million (ppm).
-
-
Data Interpretation:
-
Compare the measured water content to the acceptable limits for your specific application. If no specification is available, a general guideline for moisture-sensitive reactions is to aim for a water content below 50-100 ppm.
-
-
Issue 3: Drying this compound that has been exposed to moisture.
-
Question: My Karl Fischer titration confirms that my this compound has a high water content. How can I effectively dry it?
-
Answer: For laboratory-scale drying of organic liquids like this compound, the use of activated molecular sieves is a highly effective and convenient method. Molecular sieves are zeolites with a precise pore size that selectively adsorb water molecules.
Protocol: Drying this compound with Molecular Sieves
Objective: To reduce the water content of this compound to an acceptable level for use in moisture-sensitive reactions.
Materials:
-
"Wet" this compound
-
3Å or 4Å molecular sieves
-
Oven or vacuum oven for activation
-
Dry, clean flask with a tightly sealing cap or septum
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Activation of Molecular Sieves:
-
Place the required amount of molecular sieves in a clean, dry flask.
-
Heat the sieves in an oven at a temperature of at least 200-300 °C for a minimum of 3 hours. For more rigorous drying, heating under vacuum is recommended.
-
Allow the sieves to cool to room temperature in a desiccator or under a stream of inert gas to prevent re-adsorption of atmospheric moisture.
-
-
Drying Process:
-
To the flask containing your "wet" this compound, add the activated molecular sieves (approximately 5-10% w/v).
-
Seal the flask tightly and allow it to stand for at least 24 hours. Occasional swirling can improve the efficiency of the drying process.
-
For optimal results, store the this compound over the molecular sieves.
-
-
Dispensing the Dry Reagent:
-
When you need to use the dried this compound, carefully decant or transfer the liquid via a dry syringe or cannula, leaving the molecular sieves behind.
-
It is advisable to perform a post-drying Karl Fischer titration to confirm that the water content has been reduced to the desired level.
-
-
Visualizing the Process
The following diagram illustrates the troubleshooting workflow when dealing with potential moisture contamination in this compound.
Caption: Troubleshooting workflow for moisture in this compound.
The diagram below illustrates the hydrolysis of this compound in the presence of water.
Caption: The hydrolysis reaction of this compound.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₈H₁₄O₄ | [1][2][3] |
| Molecular Weight | 174.19 g/mol | [2] |
| CAS Number | 628-67-1 | [1] |
| Appearance | Clear Liquid | [4] |
| Boiling Point | 230 °C / 446 °F | [4] |
| Melting Point | 12 - 15 °C / 53.6 - 59 °F | [4] |
References
- The preparation method of nonionic waterborne polyurethane. (2018). IIETA.
- Zhang, R., et al. (2020). Preparation and Characterization of Waterborne Polyurethane with Unique Nanoparticles by Controlling Water. Tech Science Press.
- Patel, J. (2024). Biobased Linear Polyester: Effect of Acids and Diols. Pittsburg State University.
- Kunioka, M., et al. (2014). Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan.
- Validation of Parameters for Karl Fischer Titration. (2023). LabRulez LCMS.
- What Is Karl Fischer Titration? (n.d.). Mettler Toledo.
- THE BASICS OF KARL FISCHER TITRATION. (n.d.). Quveon.
- Verification of a compendial method: Water Determination by Karl Fischer Titration. (2022). GMP-Verlag.
- NIST. (n.d.). 1,4-Butanediol, diacetate. NIST Chemistry WebBook.
- Global Substance Registration System. (n.d.). This compound. precisionFDA.
- National Center for Biotechnology Information. (n.d.). 1,4-Butanediol, diacetate. PubChem.
Sources
- 1. 1,4-Butanediol, diacetate [webbook.nist.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 1,4-Butanediol, diacetate [webbook.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. "Biobased Linear Polyester: Effect of Acids and Diols" by Jainishkumar Patel [digitalcommons.pittstate.edu]
- 10. iieta.org [iieta.org]
- 11. Preparation and Characterization of Waterborne Polyurethane with Unique Nanoparticles by Controlling Water [techscience.com]
- 12. Verification of a compendial method: Water Determination by Karl Fischer Titration [mpl.loesungsfabrik.de]
Technical Support Center: Workup Procedures for 1,4-Diacetoxybutane Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for handling reactions involving 1,4-diacetoxybutane. This document provides in-depth, field-proven insights into the critical workup and purification stages, designed for researchers, scientists, and professionals in drug development. Our focus is to move beyond simple step-by-step instructions, offering a rationale-driven approach to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the workup of reactions involving this compound, primarily focusing on its hydrolysis (deprotection) to 1,4-butanediol.
Q1: What is the primary objective of the workup for a this compound hydrolysis reaction? The main goal is to isolate the target product, typically 1,4-butanediol, from the reaction mixture. This involves separating it from the co-product (acetic acid), any unreacted starting material (this compound), partially reacted intermediates (e.g., 4-hydroxybutyl acetate), the catalyst (if used), and the reaction solvent.[1][2]
Q2: What are the most common challenges encountered during the workup of 1,4-butanediol? The primary challenge stems from the high water solubility of 1,4-butanediol. This property can lead to significant product loss into the aqueous layers during standard extraction procedures. Additionally, removing the final traces of acetic acid and separating the product from impurities with close boiling points can be difficult.[1]
Q3: Why is a weak base like sodium bicarbonate (NaHCO₃) recommended for neutralization instead of a strong base like sodium hydroxide (NaOH)? Using a strong base like NaOH can catalyze the hydrolysis of any remaining ester starting material or intermediates, a reaction known as saponification.[3][4][5] While this may drive the reaction to completion, it is often an uncontrolled process during the workup phase. A weak base like saturated sodium bicarbonate is sufficient to neutralize the acidic co-product (acetic acid) without aggressively promoting further hydrolysis. The reaction with NaHCO₃ is also easily monitored by the cessation of CO₂ gas evolution.[3][6]
Q4: How can I minimize product loss into the aqueous layer? Due to the high polarity and water solubility of 1,4-butanediol, several strategies are essential:
-
"Salting Out": Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). The high salt concentration reduces the solubility of organic compounds like 1,4-butanediol in the aqueous phase, driving it into the organic layer.[3]
-
Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering dissolved product from the aqueous phase.
-
Choice of Solvent: Use a relatively polar organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane, to effectively extract the diol.
Q5: Is temperature control important during the aqueous wash steps? Yes, temperature control is crucial. The rate of ester hydrolysis is highly dependent on temperature.[3] Performing aqueous washes with cold solutions (e.g., ice-cold water and cold saturated NaHCO₃) slows the kinetics of any unwanted hydrolysis of unreacted starting material, thereby maximizing the integrity of the reaction snapshot before purification.[3]
Troubleshooting Guide: Hydrolysis of this compound
This guide provides a structured approach to diagnosing and solving common issues encountered during the workup and purification of this compound hydrolysis reactions.
Problem 1: Low Yield of 1,4-Butanediol
| Possible Cause | Recommended Solution & Scientific Rationale |
| Incomplete Hydrolysis | Solution: Before workup, ensure the reaction has gone to completion using an appropriate monitoring technique (TLC, GC, or NMR). If the reaction is stalled, consider extending the reaction time, increasing the temperature moderately, or adding more catalyst/reagent. Rationale: The workup only isolates what is present in the flask. Incomplete conversion of this compound is a common source of low yield. |
| Product Loss During Aqueous Extraction | Solution: 1,4-butanediol is highly water-soluble. To minimize loss, extract the aqueous layer multiple times (3-5x) with a suitable organic solvent (e.g., ethyl acetate). Use brine washes to "salt out" the product from the aqueous phase.[3] For particularly challenging separations, continuous liquid-liquid extraction may be necessary. Rationale: The partition coefficient of 1,4-butanediol favors the aqueous phase. Repeated extractions and salting out are necessary to shift the equilibrium and efficiently move the product into the organic phase. |
| Formation of Tetrahydrofuran (THF) | Solution: Avoid harsh acidic conditions and high temperatures during the reaction and workup, as these conditions can promote the intramolecular cyclization (dehydration) of 1,4-butanediol to form THF. Rationale: The formation of a stable five-membered ring is thermodynamically favored, especially with acid catalysis which protonates a terminal hydroxyl group, making it a good leaving group (water). |
| Product Loss During Distillation | Solution: 1,4-butanediol has a high boiling point (~230 °C). Purify via vacuum distillation to lower the boiling point and prevent thermal decomposition.[6] Ensure the vacuum system is efficient and free of leaks. Rationale: High temperatures can lead to degradation and side reactions. Reducing the pressure lowers the temperature required for boiling, preserving the product's integrity. |
Problem 2: Product Contamination
| Possible Cause | Recommended Solution & Scientific Rationale |
| Residual Acetic Acid | Solution: Wash the organic layer thoroughly with a saturated solution of sodium bicarbonate until CO₂ evolution ceases completely.[6][7] Test the final aqueous wash with pH paper to ensure it is neutral or slightly basic. Rationale: Acetic acid will partition between the organic and aqueous layers. A basic wash converts the acidic acid into its water-soluble salt (sodium acetate), which is then efficiently removed in the aqueous phase. |
| Unreacted this compound or Mono-acetate Intermediate | Solution: If the reaction was incomplete, these impurities will be present. They can be separated from 1,4-butanediol by fractional vacuum distillation, taking advantage of their different boiling points (see table below). Rationale: Separation by distillation is effective when components of a mixture have sufficiently different volatilities.[2] |
| Emulsion Formation During Extraction | Solution: To break an emulsion, add brine to the separatory funnel and swirl gently (do not shake). Let the funnel stand for an extended period. If the emulsion persists, filtering the mixture through a pad of Celite® or anhydrous sodium sulfate can be effective. Rationale: Emulsions are colloidal suspensions of one liquid in another, often stabilized by surfactants or fine particles. Increasing the ionic strength of the aqueous phase with brine destabilizes the colloid, promoting layer separation. |
Key Compound Properties for Purification Strategy
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Water Solubility |
| This compound | 174.19 | 231-233 | Slightly soluble |
| 4-Hydroxybutyl acetate | 132.16 | ~215-220 (est.) | Soluble |
| 1,4-Butanediol | 90.12 | 230 | Miscible |
| Acetic Acid | 60.05 | 118 | Miscible |
Data compiled from various sources. This table highlights the challenge of separating these components by distillation due to their close boiling points, underscoring the importance of an effective chemical workup prior to distillation.
Visualized Workflows & Logic
General Workup Workflow for this compound Hydrolysis
Caption: General experimental workflow for the hydrolysis and workup of this compound.
Troubleshooting Decision Tree for Low Product Yield
Caption: A decision tree for troubleshooting low yields in 1,4-butanediol synthesis.
Experimental Protocols
Protocol 1: Workup for Base-Catalyzed Hydrolysis (Saponification) of this compound
This protocol assumes the reaction was performed using a base like KOH or NaOH in an alcohol/water solvent system and has been monitored to completion.
-
Cooling & Solvent Removal: Cool the reaction mixture to room temperature. If the reaction solvent is a low-boiling alcohol (e.g., methanol, ethanol), remove the bulk of it under reduced pressure using a rotary evaporator.
-
Neutralization: Cool the remaining aqueous residue in an ice bath (0 °C). Slowly and carefully add dilute HCl (e.g., 1-2 M) with stirring until the pH of the solution is ~7. This step neutralizes the excess base used in the reaction. Caution: This can be an exothermic process.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous solution with ethyl acetate (3 x 50 mL for a ~10g scale reaction). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Deionized water (1 x 50 mL)
-
Saturated aqueous NaCl (brine) (1 x 50 mL) to initiate drying and break any minor emulsions.[3]
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The drying agent should be added until it no longer clumps together.[3]
-
Isolation: Filter the drying agent and wash the solid with a small amount of fresh ethyl acetate. Combine the filtrate and washings.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1,4-butanediol.
-
Purification: Purify the crude product by vacuum distillation to obtain pure 1,4-butanediol.[6]
Protocol 2: Workup for Acid-Catalyzed Hydrolysis of this compound
This protocol is for reactions using a catalytic amount of strong acid (e.g., H₂SO₄) in water.
-
Cooling & Quenching: After confirming reaction completion, cool the mixture in an ice bath to 0 °C.
-
Neutralization: Transfer the mixture to a separatory funnel. Slowly add ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution in small portions. Swirl gently after each addition. Continue adding until the evolution of CO₂ gas ceases.[6] Check that the aqueous layer is neutral or slightly basic (pH 7-8) using pH paper. Caution: This produces gas; vent the funnel frequently to release pressure.
-
Extraction: Extract the neutralized mixture with an appropriate solvent like ethyl acetate or dichloromethane (4 x 50 mL for a ~10g scale reaction).
-
Washing: Combine the organic layers and wash with saturated aqueous NaCl (brine) (1 x 50 mL).[3]
-
Drying: Dry the organic phase over anhydrous MgSO₄, filter, and wash the drying agent with fresh solvent.
-
Concentration & Purification: Concentrate the combined organic filtrate using a rotary evaporator. Purify the resulting crude oil via vacuum distillation to yield pure 1,4-butanediol.[2]
References
- Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions - Benchchem.
- Technical Support Center: Deprotection of 2-O-acetyl Groups - Benchchem.
- Technical Support Center: Synthesis of Butane-1,4-diyl diacetoacetate - Benchchem.
- Deprotection of acetyl group on amino group with thionyl chloride and pyridine - FAO AGRIS.
- Acetyl Deprotection - Basic Conditions - Common Organic Chemistry.
- CN108014791B - Catalyst for preparing 1, 4-diacetoxybutane from butadiene - Google Patents.
- Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan | Request PDF - ResearchGate.
- Process for purifying 1,4-butanediol by melt cristallisation - Googleapis.com.
- US5397439A - Method for recovering 1,4-butanediol - Google Patents.
- Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan. Polymer Degradation and Stability.
- Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine - CABI Digital Library.
- Hydrolysis of esters - Chemguide.
- De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI.
- 1,4-Butanediol synthesis - ChemicalBook.
- CN107915579A - The method that butadiene synthesizes 1,4 butanediols - Google Patents.
- Characterization of impurities in Butane-1,4-diyl diacetoacetate synthesis - Benchchem.
- An In-depth Technical Guide on the Physico-chemical Properties of Butane-1,4-diyl diacetoacetate - Benchchem.
- A brief description of 1,4-Butanediol synthesis method - ChemicalBook.
- How To Run A Reaction: The Workup - Department of Chemistry : University of Rochester.
- Hydrolysis product troubleshooting : r/Chempros - Reddit.
- The Hydrolysis of Esters - Chemistry LibreTexts.
- Ester Reactions Summary and Practice Problems - Chemistry Steps.
- 4.7: Reaction Work-Ups - Chemistry LibreTexts.
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Technical Support Center: Minimizing Byproduct Formation with 1,4-Diacetoxybutane
Welcome to the technical support center for optimizing reactions involving 1,4-diacetoxybutane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to minimize byproduct formation and enhance reaction efficiency. Here, we will delve into the practical and theoretical aspects of working with this versatile reagent, providing you with actionable insights and troubleshooting strategies.
Introduction to this compound
This compound, also known as butanediol diacetate, is a valuable chemical intermediate used in the synthesis of polymers, pharmaceuticals, and other specialty chemicals.[1] It serves as a stable, less volatile precursor to 1,4-butanediol and its derivatives. While a versatile building block, its reactivity can lead to the formation of undesired byproducts, which can complicate purification processes and reduce overall yields. This guide will equip you with the knowledge to anticipate and mitigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common byproducts observed in reactions involving this compound, and what causes their formation?
A1: The primary byproducts in reactions with this compound typically arise from intramolecular cyclization, incomplete reactions, or side reactions related to the starting materials or catalysts.
-
Tetrahydrofuran (THF): This is one of the most common byproducts, especially in processes where this compound is used to generate 1,4-butanediol in situ.[2][3] THF is formed via the acid-catalyzed intramolecular dehydration of the 1,4-butanediol intermediate.[4][5][6] Elevated temperatures can also promote this cyclization.[7]
-
Mono-acetylated Byproducts: Incomplete hydrolysis or transesterification of this compound can result in the formation of 4-acetoxy-1-butanol.[8] This occurs when the reaction is not driven to completion.
-
Byproducts from Synthesis: The synthesis of this compound itself can introduce impurities. For example, when produced from butadiene, 3,4-diacetoxybutene can be a byproduct.[9]
Caption: Formation of THF via intramolecular cyclization of the 1,4-butanediol intermediate.
Q2: How can I minimize the formation of Tetrahydrofuran (THF) during my reaction?
A2: Minimizing THF formation is crucial for improving product purity and yield. The key is to control the reaction conditions to disfavor the intramolecular cyclization of the 1,4-butanediol intermediate.
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures promote the dehydration reaction that leads to THF.[7]
-
pH Management: Avoid acidic conditions, as the cyclization is often acid-catalyzed.[4][5][6] If an acid catalyst is necessary, use the mildest acid possible at the lowest effective concentration.
-
Catalyst Selection: In some cases, the choice of catalyst can significantly influence byproduct formation. For instance, in hydrogenation reactions to produce this compound, the catalyst can affect selectivity.[9]
-
Reaction Time: Monitor the reaction closely and stop it once the desired conversion is achieved to avoid prolonged exposure to conditions that favor byproduct formation.
| Parameter | Condition Favoring THF Formation | Recommended Condition to Minimize THF |
| Temperature | High | Low to moderate |
| pH | Acidic | Neutral to slightly basic |
| Catalyst | Strong acids | Mild or non-acidic catalysts |
| Reaction Time | Prolonged | Optimized for reaction completion |
Q3: I am observing incomplete conversion and the presence of mono-acetylated byproducts. What are the likely causes and how can I address this?
A3: The presence of mono-acetylated intermediates, such as 4-acetoxy-1-butanol, is a clear indication of an incomplete reaction.[8] To address this, consider the following:
-
Reaction Time and Temperature: The reaction may require a longer duration or a modest increase in temperature to proceed to completion. It is essential to find a balance, as excessive heat can lead to other byproducts like THF.
-
Catalyst Efficiency: Ensure that the catalyst is active and present in the correct amount. Deactivated or insufficient catalyst can lead to sluggish and incomplete reactions.
-
Stoichiometry: Verify that the molar ratios of your reactants are correct to drive the reaction to completion.
-
Mixing: In heterogeneous reactions, ensure efficient mixing to maximize contact between reactants and the catalyst.
-
Sample Preparation: Withdraw a small aliquot of the reaction mixture at regular intervals. Dilute the sample with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Analysis: Inject the prepared sample into a gas chromatograph equipped with a suitable column (e.g., a polar capillary column for separating the components).
-
Data Interpretation: Monitor the disappearance of the this compound peak and the appearance and subsequent disappearance of the mono-acetylated intermediate peak. The reaction is complete when the starting material and intermediate peaks are no longer detectable.
Q4: Are there alternative reagents or synthetic routes that could be less prone to these byproduct issues?
A4: Yes, depending on your target molecule, there may be alternative approaches to consider:
-
Direct Use of 1,4-Butanediol: If your reaction conditions permit, using 1,4-butanediol directly can eliminate the deacetylation step and the associated byproducts. However, be mindful of its hygroscopic nature.
-
Alternative Protecting Groups: If a protected form of 1,4-butanediol is required, other protecting groups such as silyl ethers or benzyl ethers can be employed, which have different deprotection conditions.
-
Alternative Synthetic Routes: Consider alternative synthetic pathways to your target molecule that do not involve this compound. For example, 1,4-diazacycles can be synthesized from diols and diamines using a ruthenium catalyst in a "hydrogen borrowing" process that can be high yielding with minimal byproducts.[10]
| Reagent | Advantages | Disadvantages |
| This compound | Stable, less volatile, easy to handle | Potential for THF and mono-acetylated byproducts |
| 1,4-Butanediol | Direct use of the diol | Hygroscopic, higher boiling point |
| 1,4-Dihalobutanes | Reactive for nucleophilic substitution | Can also form THF and polymeric byproducts[7][11] |
Workflow for Optimizing Reactions and Minimizing Byproducts
Sources
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Temperature Control in 1,4-Diacetoxybutane Reactions
Welcome to the technical support guide for handling 1,4-diacetoxybutane. As a key intermediate in the synthesis of valuable compounds like 1,4-butanediol (BDO) and various polymers, precise control over reaction parameters is paramount.[1][2] This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues related to temperature management in reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical when working with this compound?
A1: Temperature is arguably the most critical variable in reactions involving this compound for three primary reasons:
-
Reaction Rate and Kinetics: Like most chemical reactions, the rate is highly dependent on temperature. Insufficient heat can lead to stalled or impractically slow reactions, while excessive heat can accelerate the reaction beyond manageable levels.[3][4] The Arrhenius equation quantitatively describes how the rate constant increases with temperature, which is a direct result of more molecules possessing the necessary activation energy to react.[4]
-
Selectivity and Byproduct Formation: Many reactions, particularly the hydrolysis to 1,4-butanediol, are sensitive to temperature-induced side reactions. At elevated temperatures, the desired product can undergo further reactions, such as dehydration, to form undesirable impurities like tetrahydrofuran (THF).[5] Precise temperature control is therefore essential to maximize the yield of the target molecule and minimize complex purification steps.
-
Safety and Runaway Potential: Exothermic reactions, such as acid-catalyzed hydrolysis, release heat. If this heat is not effectively removed, the reaction temperature can rise, further accelerating the reaction rate and heat generation. This feedback loop can lead to a thermal runaway, characterized by a rapid increase in temperature and pressure that can result in vessel rupture and release of hazardous materials.[6][7]
Q2: What are the generally recommended temperature ranges for the most common reactions?
A2: Optimal temperature is always a balance between reaction rate and selectivity. Based on established protocols, the following ranges are recommended:
-
Synthesis (via Hydrogenation): The catalytic hydrogenation of 1,4-diacetoxy-2-butene to this compound is typically performed in a range of 20°C to 120°C .[8][9] Specific protocols have demonstrated high yield and selectivity at controlled temperatures of 60°C.[8]
-
Hydrolysis to 1,4-Butanediol: For the acid-catalyzed hydrolysis, a temperature range of 30°C to 100°C is preferred.[8][9] A more optimized range is often cited as 40°C to 90°C .[5] Exceeding this range significantly increases the risk of THF formation.[5]
-
Post-Hydrolysis Distillation: During purification, the bottom temperature of the distillation column used to remove water and acetic acid should be maintained below 200°C, and preferably between 140°C and 190°C , to prevent the thermal conversion of the 1,4-butanediol product into THF.[5]
Q3: How does one choose between an acid- or base-catalyzed transesterification, and how does that impact temperature?
A3: Both acid and base catalysis can be used for transesterification reactions involving this compound.[10]
-
Acid-Catalyzed Transesterification: This pathway involves protonating the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by an alcohol.[10] These reactions often require heat to proceed at a reasonable rate, with temperatures sometimes reaching 140-150°C to drive off the alcohol byproduct and shift the equilibrium.[11]
-
Base-Catalyzed Transesterification (Saponification): This method uses a strong base (e.g., an alkoxide) to directly attack the ester's carbonyl carbon.[10][12] This process is typically faster and can often be run at lower temperatures than acid-catalyzed methods. However, it is irreversible and produces a carboxylate salt, requiring an acidic workup to obtain the final product. The choice depends on the substrate's sensitivity to acid or base and the desired reaction conditions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, with a focus on temperature-related causes and solutions.
Issue 1: Low Product Yield
Low yield is a common problem that can often be traced back to improper temperature management.
-
Possible Cause A: Temperature Too Low
-
The "Why": The reaction mixture may not have sufficient thermal energy to overcome the activation energy barrier, resulting in a slow or incomplete conversion of starting materials.[13] This is a frequent issue in both hydrogenation and hydrolysis reactions.[5]
-
Solution: Gradually increase the reaction temperature in 5-10°C increments, carefully monitoring the reaction progress via an appropriate analytical method (e.g., TLC, GC, or NMR). Ensure your heating apparatus (mantle, oil bath) is calibrated and providing consistent heat.
-
-
Possible Cause B: Temperature Too High
-
The "Why": Excessive heat can trigger side reactions or cause product decomposition. In the hydrolysis of this compound, high temperatures are known to promote the formation of THF, directly reducing the yield of the desired 1,4-butanediol.[5] Thermal decomposition can also lead to the emission of acrid fumes.[1]
-
Solution: Reduce the reaction temperature to stay within the recommended optimal range. If the reaction is highly exothermic, consider improving heat dissipation by using a larger reaction vessel (to increase surface area), improving stirring, or using a more efficient cooling bath. For scaled-up reactions, semi-batch addition of a reactant can help control the rate of heat generation.[7]
-
Data Summary Tables
Table 1: Recommended Temperature Ranges for Key Reactions
| Reaction/Process | Substrate | Product | Recommended Temperature Range (°C) | Notes | Source(s) |
| Hydrogenation | 1,4-Diacetoxy-2-butene | This compound | 20 - 120 | Optimal yield and selectivity observed at the lower end of this range (e.g., 60°C). | [8][9] |
| Hydrolysis | This compound | 1,4-Butanediol | 40 - 90 | Exceeding 100°C significantly increases THF byproduct formation. | [5][8] |
| Transesterification | This compound | Varies | 80 - 150 | Highly dependent on catalyst and reactants; often reflux temperature is used. | [11][14] |
| Purification | Crude 1,4-Butanediol | Pure 1,4-Butanediol | 140 - 190 (Pot Temp.) | Applies to distillation post-hydrolysis to prevent product degradation to THF. | [5] |
Detailed Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol describes a lab-scale synthesis of 1,4-butanediol using a strongly acidic cation exchange resin as a recyclable catalyst.
Materials:
-
This compound (1 mole)
-
Deionized Water (10 moles)
-
Strongly acidic cation exchange resin (e.g., Amberlyst 15)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer and temperature controller
-
Thermocouple
Procedure:
-
Reactor Setup: To a round-bottom flask, add the this compound, deionized water, and the cation exchange resin. The large excess of water serves as both a reactant and a solvent. [5]2. Assemble Apparatus: Equip the flask with a magnetic stir bar, a reflux condenser, and a thermocouple placed in the reaction mixture to monitor the internal temperature accurately.
-
Heating and Reaction: Begin stirring and heat the mixture to 80°C using the temperature controller. Maintain this temperature for the duration of the reaction. The 40-90°C range is ideal to ensure a reasonable reaction rate while minimizing THF formation. [5]4. Monitoring: Monitor the reaction's progress by taking small aliquots over time and analyzing them by GC or TLC to track the disappearance of the starting material.
-
Workup: Once the reaction is complete (typically several hours), cool the mixture to room temperature. Filter off the catalyst resin (which can be washed and reused).
-
Purification: The resulting aqueous solution containing 1,4-butanediol and acetic acid is then purified via distillation, carefully following the temperature guidelines in Table 1.
References
- CN108014791B - Catalyst for preparing 1, 4-diacetoxybutane
- US5397439A - Method for recovering 1,4-butanediol - Google P
- Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived
- 1,4-Butanediol | HO(CH2)4OH | CID 8064 - PubChem. [Link]
- Process for purifying 1,4-butanediol by melt cristallis
- CN107915579A - The method that butadiene synthesizes 1,4 butanediols - Google P
- 1,4-Butanediol: Properties, Reaction, Production And Uses - Chemcess. [Link]
- What is the New Methods for Preparation of 1,4-Butanediol (BDO) - Caloong Chemical. [Link]
- Breaking Down the Reactor: The Industrial Production Process of 1,4-Butanediol (BDO). [Link]
- Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan | Request PDF - ResearchG
- Transesterific
- Catalytic Properties and Structural Optimization of Solid Transesterification Catalysts to Enhance the Efficiency of Biodiesel Synthesis - MDPI. [Link]
- 14.
- MSDS of 2-Oxa-1,4-Butanediol Diacet
- Reaction Kinetics - Claire Vallance. [Link]
- Catalysts for Transesterific
- Conditions that affect transesterification.
- Kinetics of Transesterification of 1,4-Butanediol With Methyl Acetate by the Ion-exchange Resin - ResearchG
- Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review - Journal of Biochemical Technology. [Link]
- 1,4-Butanediol, diacet
- Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production - MDPI. [Link]
- Runaway reactions, case studies, lessons learned - ARIA. [Link]
- 8.
- Emergency Runaway Reaction - What Precedes?
- Dependence Of Reaction Rate Upon Temperature - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MC
- 1,4-Butanediol, diacet
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Validation & Comparative
An Application-Centric Guide to 1,4-Butanediol Diacetate: A Comparative Analysis Against Key Industrial Alternatives
Abstract
This guide provides an in-depth technical analysis of 1,4-butanediol diacetate, a versatile chemical compound known interchangeably as 1,4-diacetoxybutane. We will first establish the singular identity of this compound, clarifying the nomenclature often encountered in literature and commercial listings. The core of this document moves beyond a simple product description to offer a comparative analysis of its performance against established alternatives in key industrial applications. By synthesizing data from peer-reviewed studies and industry publications, this guide offers researchers, scientists, and drug development professionals a clear, evidence-based perspective on where 1,4-butanediol diacetate provides distinct advantages and where other alternatives may be better suited.
Introduction: Clarifying the Nomenclature
In the field of organic chemistry, it is not uncommon for a single compound to be referred to by multiple names depending on the context, industry, or historical naming conventions. A case in point is the topic of this guide. "this compound" and "1,4-butanediol diacetate" are synonymous terms for the same chemical entity.[1][2][3][4] Both names accurately describe the structure: a butane chain where the hydroxyl groups of butane-1,4-diol have been formally condensed with two molecules of acetic acid to form acetate esters at positions 1 and 4.[4]
To eliminate ambiguity, this guide will refer to the compound by its IUPAC-preferred name, Butane-1,4-diyl diacetate , or its common industrial name, 1,4-butanediol diacetate (BDO diacetate) . All references point to the compound with the CAS Registry Number 628-67-1 .[1][2][3][5][6][7]
This molecule serves as a versatile chemical intermediate, solvent, and plasticizer.[8] Its utility stems from its ester functionalities and the underlying four-carbon aliphatic chain, which impart a unique combination of polarity, boiling point, and reactivity. This guide will compare its performance in three primary application areas:
-
As a chemical intermediate for the synthesis of 1,4-butanediol (BDO) and Tetrahydrofuran (THF).
-
As a specialty solvent in formulations.
-
As a plasticizer in polymer systems.
Chemical Structure of 1,4-Butanediol Diacetate
Caption: Chemical structure of 1,4-Butanediol Diacetate (CAS 628-67-1).
Physicochemical Properties
Understanding the fundamental properties of BDO diacetate is crucial for evaluating its suitability for various applications. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 628-67-1 | [1][3][5] |
| Molecular Formula | C₈H₁₄O₄ | [3][5][6] |
| Molecular Weight | 174.19 g/mol | [3][5][6] |
| Appearance | Colorless to almost colorless liquid | [1] |
| Boiling Point | 227.4 °C at 760 mmHg | [5] |
| Melting Point | 12-15 °C | [5] |
| Density | 1.039 g/cm³ | [5] |
| Flash Point | 105.2 °C | [5] |
| Water Solubility | 34.94 g/L at 26 °C | [5] |
| Refractive Index | 1.4240 | [5] |
These properties, particularly its high boiling point, moderate water solubility, and liquid state at room temperature, define its role as a high-performance solvent and a stable chemical intermediate.
Comparative Analysis in Key Applications
As a Chemical Intermediate: Synthesis of 1,4-Butanediol (BDO) and Tetrahydrofuran (THF)
1,4-Butanediol (BDO) and its dehydration product, Tetrahydrofuran (THF), are cornerstone chemicals used in the production of polymers like polyurethanes, polyesters (e.g., PBT), and spandex fibers.[9][10][11] While several large-scale industrial routes to BDO exist, such as the Reppe process (from acetylene and formaldehyde) and hydrogenation of maleic anhydride, the butadiene-based route involves BDO diacetate as a key intermediate.[12][13]
The Butadiene-to-BDO Pathway: This process involves three main steps:
-
Acetoxy-addition: Butadiene reacts with acetic acid to form 1,4-diacetoxy-2-butene.
-
Hydrogenation: The intermediate is hydrogenated to yield this compound (BDO diacetate).[14]
-
Hydrolysis: BDO diacetate is hydrolyzed to produce 1,4-butanediol (BDO) and acetic acid, which can be recycled.[14]
Caption: Synthesis pathways involving 1,4-Butanediol Diacetate.
Performance Comparison:
-
vs. Reppe Process: The butadiene route avoids the use of acetylene, which can be hazardous to handle. However, the Reppe process is a mature technology with high yields and is still a dominant production method.[12]
-
vs. Direct BDO Dehydration for THF: THF is most commonly produced by the acid-catalyzed dehydration of BDO.[15][16][17] Using BDO diacetate as a precursor adds steps (hydrolysis/alcoholysis) to the overall process. However, recent research has explored the direct alcoholysis of biomass-derived BDO diacetate to produce BDO with high selectivity, presenting a potentially greener pathway.[18] This route can be advantageous under mild conditions and can co-produce valuable alkyl esters.[18]
Experimental Data Summary:
| Pathway | Key Features | Reported Yield/Selectivity | Reference |
| BDO from Dimethyl Succinate | Hydrogenation over Cu-Ni-Cr-Zn/SiO₂ catalyst at 230 °C and 18 MPa. | 99.4% mass selectivity to BDO. | [13] |
| THF from BDO | Catalyst-free dehydration in high-temperature water (200-350 °C). | 84-94% equilibrium yield. | [15][19] |
| Bio-based BDO from BDO Diacetate | Alcoholysis using a recyclable KHSO₄ catalyst under mild conditions. | High selectivity. | [18] |
Expert Insight: The value of BDO diacetate as an intermediate is highly dependent on feedstock availability and process economics. While not the most direct route to BDO or THF in traditional petrochemistry, its role in butadiene-based and emerging bio-based pathways makes it a relevant compound for process diversification and sustainable chemical production.[18]
As a Specialty Solvent
With a high boiling point (227.4 °C) and good solvency for many resins, BDO diacetate can be compared to other high-performance polar aprotic solvents.
Performance Comparison vs. Alternatives:
-
vs. N-Methyl-2-pyrrolidone (NMP) / Dimethylformamide (DMF): NMP and DMF are powerful and widely used solvents, but they face increasing regulatory scrutiny due to toxicity concerns. BDO diacetate, while not a universal replacement, offers a more favorable safety profile for certain applications.
-
vs. Other Glycol Ether Acetates (e.g., DBE, PMA): Compared to dibasic esters (DBE) or propylene glycol methyl ether acetate (PMA), BDO diacetate has a higher boiling point and lower volatility, making it suitable for formulations like coatings, inks, and cleaning agents where slow evaporation is desired.[8]
Expert Insight: BDO diacetate is a niche but effective solvent. Its primary advantages are low volatility and a better EHS (Environment, Health, and Safety) profile compared to substances like NMP. It is best suited for applications requiring a slow-evaporating, strong polar solvent, such as in specialized coatings or as a cleaning agent in electronics manufacturing.
As a Plasticizer for Polymers
Plasticizers are added to polymers like polyvinyl chloride (PVC) to increase their flexibility and durability. The performance of a plasticizer is judged by its efficiency, permanence (low migration), and compatibility.
Performance Comparison vs. Alternatives:
-
vs. Phthalates (e.g., DEHP): Di(2-ethylhexyl) phthalate (DEHP) is a highly effective and common plasticizer but is also under scrutiny for potential health risks. Research into alternatives is a major driver in polymer science. Diol dibenzoates, including derivatives of 1,4-butanediol, have been studied as potential "green" replacements.[20]
-
vs. Other Benzoate Esters: A study comparing linear alkyl diol dibenzoates found that 1,4-butanediol dibenzoate exhibited unique behavior. While an effective plasticizer at elevated temperatures (>60 °C), it was found to partially crystallize within the PVC matrix at room temperature over time, leading to hardening of the material.[20] This makes it unsuitable as a direct drop-in replacement for DEHP but suggests a novel application as a thermally reversible, heat-activated plasticizer or processing aid .[20]
-
In Biopolymers: BDO diacetate's parent diol, 1,4-butanediol, is a key monomer in biodegradable polyesters like poly(butylene succinate) (PBS) and poly(butylene adipate-co-terephthalate) (PBAT).[21][22] Furthermore, hyperbranched polyesters derived from 1,4-butanediol and citric acid have been shown to act as effective co-plasticizers for thermoplastic starch, improving its mechanical properties and resisting aging.[23]
Expert Insight: While simple 1,4-butanediol diacetate is not a primary plasticizer, its derivatives and parent alcohol are central to modern plasticizer and biopolymer research. The unique thermal-reversibility of the related 1,4-butanediol dibenzoate highlights the potential for designing "smart" additives based on the C4 diol backbone.[20]
Experimental Protocol: Synthesis of 1,4-Butanediol via Hydrolysis of 1,4-Butanediol Diacetate
This protocol provides a laboratory-scale procedure for the hydrolysis of BDO diacetate. It is a self-validating system where reaction completion can be monitored by the disappearance of the ester starting material and the appearance of the diol product.
Objective: To quantitatively convert 1,4-butanediol diacetate to 1,4-butanediol.
Materials:
-
1,4-Butanediol Diacetate (CAS 628-67-1), >98% purity
-
Sulfuric Acid (H₂SO₄), concentrated
-
Sodium Hydroxide (NaOH), 10 M solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 17.4 g (0.1 mol) of 1,4-butanediol diacetate and 100 mL of deionized water.
-
Catalyst Addition: While stirring, slowly add 2 mL of concentrated sulfuric acid to the mixture.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 100 °C) using a heating mantle. Maintain a gentle reflux for 4 hours.
-
Causality Note: The acid catalyzes the hydrolysis of the ester bonds. Refluxing ensures the reaction proceeds at a reasonable rate without loss of solvent.
-
-
Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding 10 M NaOH solution until the pH is ~7. Monitor with pH paper.
-
Extraction: Transfer the cooled, neutralized solution to a separatory funnel. Extract the aqueous phase three times with 50 mL portions of diethyl ether.
-
Causality Note: 1,4-butanediol has significant water solubility but will partition into the ether phase. Multiple extractions are necessary for a high recovery rate.
-
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate for 15 minutes.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Validation & Analysis: The resulting colorless, viscous liquid is 1,4-butanediol. Confirm purity and yield using Gas Chromatography (GC) and/or Nuclear Magnetic Resonance (NMR) spectroscopy. The expected yield should be >90%.
Conclusion
1,4-Butanediol diacetate (this compound) is a single, versatile chemical compound whose utility is best understood through a comparative lens. While not always the most direct or economical choice, it offers distinct advantages in specific contexts.
-
As a chemical intermediate , it is a key component in the butadiene-based synthesis of BDO and offers a promising platform for bio-based production routes, avoiding harsher traditional reagents.
-
As a specialty solvent , its low volatility and more favorable safety profile make it a viable alternative to regulated solvents like NMP for high-temperature applications.
-
In polymer science , while not a conventional plasticizer itself, its structural backbone is fundamental to the development of modern bioplastics and innovative, thermally-responsive polymer additives.
For researchers and developers, 1,4-butanediol diacetate should be considered a valuable tool, particularly when seeking process diversification, improved safety profiles, or novel material properties.
References
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- The Good Scents Company. (n.d.). 1,4-butane diol diacetate, 628-67-1.
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- Cheméo. (n.d.). Chemical Properties of 1,4-Butanediol, diacetate (CAS 628-67-1).
- Cheméo. (n.d.). 1,4-Butanediol, diacetate.
- ResearchGate. (n.d.). One-pot Catalytic Selective Synthesis of 1,4-Butanediol from 1,4-Anhydroerythritol and Hydrogen.
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- Green Chemistry. (2022). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective.
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- ACS Publications. (2006). Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water. The Journal of Organic Chemistry.
- BoJie Chemical Co.,Ltd. (2024). What is 1,4-butanediol used for?.
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- Pioneer. (2024). 1,4-Butanediol in Manufacturing: Key Uses and Alternatives.
- Wikipedia. (n.d.). 1,4-Butanediol.
- MDPI. (2024). Enhanced Synthesis of Poly(1,4-butanediol itaconate) via Box–Behnken Design Optimization.
- PubMed Central. (2018). Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer.
- MDPI. (2023). Synthesis and Cytotoxicity Studies of Poly(1,4-butanediol citrate) Gels for Cell Culturing.
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A Comparative Guide to the Synthesis of 1,4-Diacetoxybutane for Researchers and Drug Development Professionals
Introduction: The Versatility of 1,4-Diacetoxybutane in Chemical Synthesis
This compound is a key bifunctional molecule utilized across the chemical sciences, from polymer chemistry to the synthesis of complex pharmaceutical intermediates. Its symmetrical diester structure provides a stable yet reactive platform for a variety of chemical transformations. The selection of a synthetic route to this valuable compound is a critical decision for any research and development team, balancing factors of yield, purity, cost, scalability, and environmental impact. This guide provides an in-depth, objective comparison of the three primary synthetic pathways to this compound, supported by experimental data and protocols to empower researchers in making informed decisions.
At a Glance: Comparative Overview of Synthesis Routes
| Parameter | Route 1: Acetylation of 1,4-Butanediol | Route 2: From Butadiene | Route 3: Ring-Opening of Tetrahydrofuran (THF) |
| Starting Materials | 1,4-Butanediol, Acetic Anhydride/Acid | 1,3-Butadiene, Acetic Acid, Oxygen | Tetrahydrofuran (THF), Acetic Anhydride |
| Key Transformation | Fischer Esterification / Acetylation | Oxyacetylation followed by Hydrogenation | Acid-catalyzed ring-opening |
| Typical Yield | High (>90%) | Good (80-85% for hydrogenation step) | Good (around 85%) |
| Reaction Conditions | Mild to moderate | High pressure and temperature | Mild (room temperature) |
| Catalyst | Acid (e.g., PTSA) or Base (e.g., Pyridine) | Pd-Te/C (acetoxylation), Pt-based (hydrogenation) | Strong acid (e.g., H₂SO₄) |
| Key Advantages | High yield, simple procedure, potential for bio-based starting material. | Established industrial process, utilizes a readily available petrochemical feedstock. | Mild reaction conditions, potential for bio-based THF from furfural.[1] |
| Key Disadvantages | Use of corrosive acids or noxious bases. | Multi-step process, reliance on fossil fuels, safety concerns with butadiene.[2] | Use of strong, corrosive acid, potential for side reactions. |
| Green Chemistry | Good atom economy, potential for green starting materials. | Lower atom economy, reliance on non-renewable resources. | Good atom economy, potential for a fully bio-based route. |
Route 1: Acetylation of 1,4-Butanediol
This classical approach involves the direct esterification of 1,4-butanediol with an acetylating agent. The choice of catalyst, either acidic or basic, dictates the specific protocol and work-up procedure. This route is often favored in laboratory settings due to its straightforward nature and high yields.
Scientific Rationale
The reaction proceeds via a nucleophilic acyl substitution. In acid-catalyzed esterification (Fischer esterification), the acid protonates the carbonyl oxygen of the acetylating agent, rendering it more electrophilic for attack by the hydroxyl groups of 1,4-butanediol. Base-catalyzed acetylation, typically using a non-nucleophilic base like pyridine or triethylamine, involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks the acetylating agent.
Experimental Protocol: Base-Catalyzed Acetylation
This protocol is adapted from standard procedures for the acetylation of diols.[3]
Materials:
-
1,4-Butanediol (1.0 equiv.)
-
Acetic Anhydride (2.2 equiv.)
-
Pyridine (dried, 3.0 equiv.)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing 1,4-butanediol dissolved in anhydrous dichloromethane, add pyridine and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise via a dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to yield pure this compound.
Visualization of the Workflow
Caption: Two-step synthesis of this compound from butadiene.
Route 3: Ring-Opening of Tetrahydrofuran (THF)
This method provides a direct route to this compound from tetrahydrofuran, a common and relatively inexpensive solvent. The potential for producing THF from bio-based furfural adds a green chemistry dimension to this pathway. [1]
Scientific Rationale
The reaction is an acid-catalyzed nucleophilic ring-opening of the cyclic ether, THF. A strong acid, such as sulfuric acid, protonates the oxygen atom of THF, activating the ring towards nucleophilic attack. Acetic anhydride serves as both the source of the acetate nucleophile and the acetylating agent for the resulting hydroxyl group.
Experimental Protocol
This procedure is based on a published method with a reported yield of 84.8%. Materials:
-
Tetrahydrofuran (THF)
-
Acetic Anhydride
-
Concentrated Sulfuric Acid
-
Deionized water
-
Chloroform
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer, dropping funnel, and condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and condenser, add acetic anhydride and cool to 20-22 °C.
-
Slowly add concentrated sulfuric acid while maintaining the temperature.
-
Add THF to the mixture and stir at 20-22 °C for 20 minutes.
-
Continue stirring the reaction mixture at 21-23 °C for 20 hours.
-
Pour the reaction mixture into a beaker containing deionized water.
-
Extract the aqueous solution with chloroform in a separatory funnel.
-
Dry the combined organic extracts with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualization of the Mechanism
Caption: Simplified mechanism of THF ring-opening to form this compound.
Performance Comparison and Discussion
Yield and Purity: All three routes can provide good to high yields of this compound. The acetylation of 1,4-butanediol often gives the highest and most consistent yields on a lab scale. The purity of the final product is highly dependent on the purification method, with vacuum distillation being the standard for all routes. Side reactions, such as the formation of isomers in the butadiene route or polymerization in the THF route, can affect the final purity.
Cost and Scalability: For large-scale industrial production, the butadiene route is well-established. [4]The cost-effectiveness of this route is dependent on the price of butadiene, a petrochemical. The THF and 1,4-butanediol routes become more economically attractive if these starting materials can be sourced from renewable feedstocks at a competitive price.
Environmental and Safety Considerations: The butadiene route has the most significant environmental and safety concerns due to the use of a flammable and carcinogenic starting material and a high-pressure hydrogenation step. [2]The use of strong acids and noxious bases in the THF and 1,4-butanediol routes, respectively, are the main drawbacks from a green chemistry perspective. However, the potential for bio-based starting materials in these two routes offers a significant advantage in terms of sustainability.
Product Validation: Spectroscopic Data
Confirmation of the synthesis of this compound can be achieved through standard spectroscopic techniques.
-
¹H NMR (CDCl₃): δ 4.07 (t, 4H), 2.04 (s, 6H), 1.70 (m, 4H). [5]* ¹³C NMR (CDCl₃): δ 171.0, 63.8, 25.3, 20.9.
-
IR (neat): ν 2960, 1740 (C=O), 1365, 1240, 1040 cm⁻¹. [6]* Mass Spectrum (EI): m/z 115, 87, 73, 55, 43. [7]
Conclusion
The choice of the optimal synthesis route for this compound is contingent upon the specific requirements of the research or manufacturing process. For laboratory-scale synthesis where high yield and simplicity are paramount, the acetylation of 1,4-butanediol is an excellent choice. For large-scale industrial production, the established butadiene route remains a viable, albeit less green, option. The ring-opening of THF presents a compelling alternative, particularly with the increasing availability of bio-based THF, offering a balance of mild reaction conditions and good yields. As the chemical industry continues to move towards more sustainable practices, the routes utilizing renewable starting materials are poised to become increasingly important.
References
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- Google Patents. CN107915579A - The method that butadiene synthesizes 1,4 butanediols.
- Google Patents. JP3959993B2 - Method for producing 1,4-butanediol.
- NIST WebBook. 1,4-Butanediol, diacetate.
- ResearchGate. Biomass-Derived Butadiene by Dehydra-Decyclization of Tetrahydrofuran | Request PDF.
- ResearchGate. Bio-based 1,4-butanediol and tetrahydrofuran synthesis: Perspectives.
- Google Patents. US5397439A - Method for recovering 1,4-butanediol.
- Google Patents. US3720704A - Process for preparing 1,4-diacetoxy-2-butene from dichlorobutenes.
- Google Patents. Process for purifying 1,4-butanediol by melt cristallisation.
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- ResearchGate. 1,4-butanediol biosynthesis. The figure shows three routes from...
- OUCI. Synthesis of bio-derived 1,4-butanediol by succinic acid esterification and hydrogenation over CuFeAl catalysts.
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- DTU Research Database. Assessing the economic and environmental sustainability of bio-olefins: The case of 1,3-butadiene production from bioethanol.
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- Green Chemistry. Hydrogenation of 2-butyne-1,4-diol to butane-1,4-diol in supercritical carbon dioxide.
- PubMed. Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-butanediol Dehydration in High-Temperature Water.
- World Scientific Publishing. Life Cycle Inventory Data Variability: Case of Tetrahydrofuran Manufacture.
- PubChem. Butane-1,4-diyl diacetoacetate | C12H18O6 | CID 83049.
- Kunioka, M., et al. (2014). Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan.
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- Heterogeneous Catalysis Engineering.
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- FIVE-MEMBERED RING FORMATION.
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- REF Case study search. Economical and beneficial environmental impact on industrial production of ethyl acetate.
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A Senior Application Scientist's Guide to Purity Analysis of 1,4-Diacetoxybutane by GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the purity of a compound is not merely a quality metric; it is a critical determinant of safety, efficacy, and regulatory compliance. This is particularly true for versatile building blocks like 1,4-diacetoxybutane, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and polymers.[1] Ensuring its purity is paramount, and Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and definitive analytical technique for this purpose.[2]
This guide provides an in-depth, experience-driven comparison of GC-MS with other analytical methods for the purity analysis of this compound. We will delve into the causality behind experimental choices, present a detailed, self-validating protocol, and support our claims with authoritative references.
The Critical Role of Purity Analysis for this compound
This compound (DAB), with the chemical formula C8H14O4, is a diester that serves as a precursor in numerous synthetic pathways.[3][4] Impurities in DAB can arise from its synthesis, which often involves the transesterification of ethyl acetoacetate with 1,4-butanediol or the hydrogenation of 1,4-diacetoxybutene.[1][5] These impurities can include residual starting materials, by-products, or degradation products.
The presence of such impurities can have significant consequences in drug development, potentially leading to:
-
Altered pharmacological or toxicological profiles of the final API.
-
Reduced yield and efficiency in subsequent synthetic steps.
-
Difficulties in meeting stringent regulatory requirements set by bodies like the FDA.[6]
Therefore, a robust and reliable analytical method for purity assessment is not just a procedural step but a cornerstone of quality assurance.
GC-MS: The Gold Standard for Volatile Compound Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the exceptional separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.[2][7] This synergy makes it particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.
Why GC-MS is the Preferred Method:
-
High-Resolution Separation: The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the analytical column. This allows for the effective separation of this compound from structurally similar impurities.
-
Definitive Identification: The mass spectrometer fragments the separated components into characteristic ions, creating a unique mass spectrum for each compound. This "molecular fingerprint" allows for unambiguous identification by comparing it to spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST).[8]
-
High Sensitivity: GC-MS can detect and quantify impurities at very low levels, which is crucial for meeting the stringent purity requirements of the pharmaceutical industry.[9]
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed to be a self-validating system, incorporating steps that ensure the accuracy and reliability of the results.
Caption: A comprehensive workflow for the GC-MS purity analysis of this compound.
Detailed Step-by-Step Methodology:
-
Sample and Standard Preparation:
-
Rationale: Accurate weighing and dilution are fundamental for quantitative analysis. The choice of solvent is critical; it must dissolve the sample completely without reacting with it and should not co-elute with any peaks of interest. Dichloromethane is a common choice due to its volatility and ability to dissolve a wide range of organic compounds.
-
Protocol:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in and dilute to the mark with dichloromethane.
-
Prepare a stock solution of a certified this compound reference standard (e.g., from LGC Standards or Sigma-Aldrich) at a similar concentration.[10][11]
-
From the stock solution, prepare a series of calibration standards at different concentrations to establish linearity.
-
-
-
GC-MS Instrumentation and Parameters:
-
Rationale: The choice of GC column and temperature program is crucial for achieving good separation. A non-polar column like an HP-5MS is often a good starting point for ester analysis.[12] The temperature program should be optimized to separate the main component from potential impurities, such as residual 1,4-butanediol or by-products of the synthesis.
-
Typical Parameters:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 240 °C at 10 °C/min.
-
Hold at 240 °C for 5 minutes.
-
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis and Interpretation:
-
Rationale: The primary output of a GC-MS analysis is a total ion chromatogram (TIC), which shows the separated components as peaks. The mass spectrum of each peak provides the information for identification.
-
Procedure:
-
Integrate the peaks in the TIC.
-
For the main peak corresponding to this compound, confirm its identity by comparing the acquired mass spectrum with the NIST library spectrum.[4]
-
Identify any impurity peaks by the same method.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100.
-
-
-
Method Validation: Ensuring Trustworthiness
For use in a regulated environment, the analytical method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH).[13]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can differentiate the analyte from impurities. | Baseline resolution between the main peak and any impurity peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over a range of concentrations. |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of spiked known impurities should be within 80-120%. |
| Precision | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2% for multiple injections. |
| Limit of Detection (LOD) | The lowest amount of an analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, etc. |
Comparative Analysis: GC-MS vs. Other Techniques
While GC-MS is a powerful tool, it's important to understand its performance in comparison to other analytical techniques that could be employed for purity analysis.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis |
| GC-MS | Separation by volatility and interaction with a stationary phase, followed by mass-based detection. | High sensitivity and specificity; definitive identification of volatile impurities.[14] | Not suitable for non-volatile impurities; may require derivatization for some compounds.[15] |
| High-Performance Liquid Chromatography (HPLC) | Separation by partitioning between a mobile liquid phase and a stationary phase. | Suitable for a wider range of polarities and non-volatile impurities. | May have lower resolution for some volatile impurities compared to GC; requires a chromophore for UV detection, which this compound lacks.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information for both the main compound and impurities; can be quantitative (qNMR).[6] | Lower sensitivity compared to GC-MS and HPLC; complex mixtures can lead to overlapping signals. |
| Gas Chromatography with Flame Ionization Detection (GC-FID) | Similar separation to GC-MS, but with a less specific detector. | Robust and provides a good quantitative response for most organic compounds. | Does not provide structural information for impurity identification.[14] |
Logical Relationship Diagram:
Caption: A decision-making diagram for selecting the appropriate analytical technique.
Conclusion
For the comprehensive purity analysis of this compound, GC-MS emerges as the superior technique due to its unparalleled combination of separation efficiency, definitive identification capabilities, and high sensitivity. While other methods like HPLC and NMR have their merits and can be used as complementary techniques, GC-MS provides the most robust and reliable data for ensuring the quality and safety of this important chemical intermediate in a drug development setting. By following a well-designed and validated protocol, researchers and scientists can have high confidence in their purity assessments, ultimately contributing to the successful development of safe and effective pharmaceuticals.
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- A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. (n.d.). MDPI. [Link]
- Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. (2006).
- Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. (2023).
- Gas chromatography-mass spectrometry methods for structural analysis of f
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Resolvemass. [Link]
- Catalyst for preparing 1, 4-diacetoxybutane
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- 1,4-Butanediol, diacet
- 1,4-Butanediol, diacet
- Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan. (2014). ScienceDirect. [Link]
- Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived
- Analysis of 1,4-Dioxane by Purge and Trap and Gas Chromatography/Mass Spectrometry. (n.d.). OI Analytical. [Link]
- Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (2021).
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1,4-Diacetoxybutane Isomers
Introduction
In the fields of synthetic chemistry and drug development, the precise identification of molecular structure is not merely a procedural step but the bedrock of safety, efficacy, and innovation. Positional isomers—molecules sharing the same molecular formula but differing in the location of functional groups—often exhibit distinct physical, chemical, and biological properties. Consequently, robust analytical methods for their unambiguous differentiation are paramount. This guide provides an in-depth spectroscopic comparison of 1,4-diacetoxybutane and its primary positional isomers: 1,2-, 1,3-, and 2,3-diacetoxybutane.
All four isomers share the molecular formula C₈H₁₄O₄, yet the placement of the two acetoxy groups along the butane backbone creates unique electronic environments and symmetries.[1][2] These structural nuances are directly reflected in their spectroscopic signatures. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be leveraged, both individually and collectively, to confidently identify each isomer. This document is intended for researchers and professionals who require not just the data, but a causal understanding of why these spectra differ, enabling a more profound and predictive approach to structural elucidation.
Molecular Structures and Symmetry
The fundamental principle behind spectroscopic differentiation lies in molecular symmetry. Symmetrical molecules will produce simpler spectra due to the chemical equivalence of certain atoms, while asymmetrical molecules will display more complex patterns.
Caption: Positional isomers of diacetoxybutane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for differentiating these isomers, as it provides detailed information about the connectivity and chemical environment of individual carbon and hydrogen atoms.
¹H NMR Analysis
The ¹H NMR spectrum is defined by chemical shift (δ), integration (proton count), and multiplicity (splitting pattern). The key differentiator among the isomers is the symmetry, which dictates the number of unique proton environments.
-
This compound: Due to its C₂h symmetry, the molecule has only two unique proton environments in the butane chain.
-
δ ~4.1 ppm (4H, triplet): These are the protons on the carbons directly attached to the oxygen atoms (C1 and C4). They are deshielded by the electronegative oxygen and appear downfield. They are split into a triplet by the two adjacent protons on C2 and C3.
-
δ ~1.7 ppm (4H, multiplet): These are the inner methylene protons (C2 and C3). They are chemically equivalent and couple with the protons on C1 and C4, resulting in a more complex multiplet (often appearing as a quintet).
-
δ ~2.05 ppm (6H, singlet): The protons of the two equivalent methyl groups of the acetate functions are not coupled to other protons, hence they appear as a sharp singlet.
-
-
2,3-Diacetoxybutane: This isomer also possesses a high degree of symmetry (C₂).
-
δ ~4.8 ppm (2H, multiplet): Protons on C2 and C3 are equivalent and highly deshielded as they are both attached to oxygen. They couple with the methyl protons on C1 and C4.
-
δ ~1.2 ppm (6H, doublet): The terminal methyl protons (C1 and C4) are equivalent. They are split into a doublet by the single proton on the adjacent carbon (C2 or C3).
-
δ ~2.05 ppm (6H, singlet): The two acetate methyl groups are equivalent, producing a single singlet.
-
-
1,2-Diacetoxybutane & 1,3-Diacetoxybutane (Asymmetrical): Lacking symmetry, all four carbons in the butane backbone are chemically distinct, leading to more complex spectra.
-
1,2-Diacetoxybutane: Will show four distinct sets of signals for the butane backbone protons. The protons on C1 and C2 will be the most downfield, but they will have different chemical shifts and complex splitting patterns due to coupling with each other and their other neighbors.
-
1,3-Diacetoxybutane: Will also show four distinct proton environments for the backbone. The signals for protons on C1 and C3 will be significantly downfield. The lack of symmetry ensures a complex spectrum with no simple triplets or doublets for the backbone.[2]
-
For both asymmetrical isomers, the two acetate methyl groups are also non-equivalent and may show two separate singlets around δ ~2.0-2.1 ppm, a key differentiating feature from the symmetrical isomers.
-
¹³C NMR Analysis
¹³C NMR spectroscopy directly counts the number of unique carbon environments. This provides an immediate and powerful diagnostic for differentiating symmetrical from asymmetrical isomers.
-
This compound: Symmetry dictates only 3 unique carbon signals .
-
δ ~171 ppm: Carbonyl carbon of the equivalent acetate groups.
-
δ ~64 ppm: C1 and C4 of the butane chain (attached to oxygen).
-
δ ~25 ppm: C2 and C3 of the butane chain.
-
δ ~21 ppm: Methyl carbons of the equivalent acetate groups.
-
-
2,3-Diacetoxybutane: Symmetry also results in a simple spectrum with 3 unique carbon signals .
-
δ ~170 ppm: Carbonyl carbon of the equivalent acetate groups.
-
δ ~72 ppm: C2 and C3 of the butane chain (methine carbons attached to oxygen).
-
δ ~16 ppm: C1 and C4 of the butane chain (terminal methyl groups).
-
δ ~21 ppm: Methyl carbons of the equivalent acetate groups.
-
-
1,2- & 1,3-Diacetoxybutane: The lack of symmetry means all carbons are unique. Both isomers are expected to show 6 distinct carbon signals : four for the butane backbone and two for the non-equivalent acetate groups (one carbonyl and one methyl each). The precise chemical shifts will differ, allowing for their mutual differentiation.
| Isomer | Symmetry | Expected ¹H Signals (Backbone) | Expected ¹³C Signals (Total) | Acetate Me Signals (¹H) |
| This compound | Symmetrical | 2 | 4 | 1 Singlet |
| 2,3-Diacetoxybutane | Symmetrical | 2 | 4 | 1 Singlet |
| 1,2-Diacetoxybutane | Asymmetrical | 4 | 8 | Potentially 2 Singlets |
| 1,3-Diacetoxybutane | Asymmetrical | 4 | 8 | Potentially 2 Singlets |
| Caption: Comparative summary of expected NMR signals for diacetoxybutane isomers. |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups present in a molecule.[3] All four isomers are esters and will therefore exhibit two characteristic and strong absorption bands.[4][5]
-
C=O Carbonyl Stretch: A strong, sharp peak between 1735-1750 cm⁻¹ . This is indicative of the aliphatic ester functional group.[4]
-
C-O Stretch: One or two strong bands in the region of 1000-1300 cm⁻¹ . These correspond to the C-O single bond stretching vibrations within the ester linkage.[4]
While IR spectroscopy can confirm that all isomers are di-esters, it is generally not a primary tool for differentiating between these specific positional isomers. The electronic environment of the carbonyl group is very similar across all four molecules, leading to minimal and often unreliable shifts in the C=O absorption frequency. Subtle differences in the fingerprint region (<1000 cm⁻¹) exist, but interpreting these for structural assignment without a reference spectrum of a known standard is not practical. The primary value of IR here is to confirm the presence of the ester functional groups and the absence of other groups (like hydroxyls from incomplete reaction).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.[6] While all isomers have the same molecular weight (174.19 g/mol ), their fragmentation patterns under techniques like Electron Ionization (EI) will be distinct, providing a clear method of identification.[1][7]
The fragmentation is driven by the stability of the resulting carbocations and neutral losses, which is dictated by the position of the acetoxy groups.
-
Molecular Ion (M⁺): The molecular ion peak at m/z 174 may be weak or absent for all isomers, as esters can fragment readily.[8][9]
-
Key Fragmentation Pathways:
-
Loss of Acetoxy Radical (•OCOCH₃): A peak at M-59 (m/z 115) is possible.
-
Loss of Acetic Acid (CH₃COOH): A peak at M-60 (m/z 114) via a McLafferty-type rearrangement is often prominent, especially if a gamma-hydrogen is available.
-
Acylium Ion (CH₃CO⁺): A prominent peak at m/z 43 is characteristic of the acetyl group and will be present and often the base peak in all spectra.
-
-
Isomer-Specific Fragments: The most diagnostic information comes from the cleavage of the C-C bonds in the butane chain.
-
This compound: Cleavage between C2-C3 is not favored. A key fragment is often seen at m/z 87 (CH₃COOCH₂CH₂⁺) or related ions. The loss of one molecule of acetic acid to give m/z 114 is a major pathway.
-
2,3-Diacetoxybutane: Cleavage of the C2-C3 bond is now favorable, leading to a fragment at m/z 87 corresponding to [CH₃CH(OCOCH₃)]⁺. This fragment is isobaric with one from the 1,4-isomer, but its relative abundance may differ.
-
1,2-Diacetoxybutane: Will show a unique fragmentation pattern. Cleavage between C1-C2 and C2-C3 will produce different fragments. A fragment corresponding to the loss of an ethyl group after rearrangement might be observed.
-
1,3-Diacetoxybutane: The fragmentation will be dictated by the 1,3-substitution. Alpha-cleavage next to the oxygen atoms will lead to characteristic ions. For instance, cleavage between C1-C2 and C3-C4 would be expected.
-
The key to using MS is to carefully compare the entire fragmentation pattern, including the relative intensities of common ions like m/z 43 and m/z 114, against a library of known spectra or by predicting the most stable fragment ions for each structure.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, standardized protocols must be followed.
Workflow for Spectroscopic Analysis
Caption: General workflow for sample analysis.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the diacetoxybutane isomer into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
Homogenization: Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Tuning and Shimming: Allow the instrument to lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H Spectrum Acquisition: Acquire the proton spectrum using standard parameters (e.g., 16 scans, 1-second relaxation delay).
-
¹³C Spectrum Acquisition: Acquire the carbon spectrum, typically using a proton-decoupled pulse sequence (e.g., 1024 scans).
-
Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals.
Protocol 2: FT-IR Sample Preparation and Acquisition
-
Sample Preparation: As diacetoxybutane isomers are liquids at room temperature, a neat sample is preferred. Place a single drop of the liquid onto the surface of a salt plate (e.g., NaCl or KBr).
-
Assembly: Place a second salt plate on top, spreading the liquid into a thin film.
-
Acquisition: Place the salt plate assembly into the spectrometer's sample holder.
-
Background Scan: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Protocol 3: GC-MS Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the isomer (~1 µg/mL) in a volatile solvent compatible with the GC system, such as methanol or acetonitrile.
-
Instrument Setup: Use a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms) coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Injection: Inject 1 µL of the sample into the GC inlet, which is typically held at a high temperature (e.g., 250°C) to ensure rapid volatilization.
-
Chromatographic Separation: Use a temperature program to separate the analyte from any impurities. For a pure sample, this step ensures a clean entry into the MS.
-
Ionization and Analysis: As the compound elutes from the GC column, it enters the EI source (standard energy 70 eV). The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected. The MS will scan a mass range (e.g., m/z 35-300).
-
Data Analysis: Identify the chromatographic peak corresponding to the analyte. Extract the mass spectrum associated with this peak. Compare the fragmentation pattern to spectral libraries or theoretical predictions.
Conclusion
The positional isomers of diacetoxybutane, while chemically similar, possess distinct spectroscopic fingerprints that allow for their confident and unambiguous differentiation. ¹H and ¹³C NMR spectroscopy serve as the most definitive techniques, directly probing the molecular symmetry and providing a unique signal map for each isomer. Mass spectrometry offers a robust confirmatory method, yielding characteristic fragmentation patterns based on the relative positions of the acetoxy functional groups. While IR spectroscopy is excellent for functional group confirmation, it provides limited value for distinguishing between these specific positional isomers. By employing a multi-technique approach guided by a foundational understanding of structure-property relationships, researchers can ensure the accurate structural elucidation essential for advancing their scientific objectives.
References
- KAUST Repository. (2023). Mid-IR absorption spectra of C1-C4 alkyl acetates at high temperatures. URL: https://repository.kaust.edu.sa/handle/10754/688194
- PubChem. Butane-2,3-diyl diacetate. URL: https://pubchem.ncbi.nlm.nih.gov/compound/66193
- ChemicalBook. This compound(628-67-1) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/628-67-1_1HNMR.htm
- UCLA Chemistry. IR Spectroscopy Tutorial: Esters. URL: https://www.chem.ucla.edu/~harding/IGOC/E/esterir.html
- NIST. 1,4-Butanediol, diacetate - IR Spectrum. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C628671&Type=IR-SPEC&Index=1#IR-SPEC
- NIST. 1,4-Butanediol, diacetate - Mass Spectrum. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C628671&Type=MASS&Index=1#MASS
- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. URL: https://www.masterorganicchemistry.com/2016/11/23/quick_analysis_of_ir_spectra/
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. URL: https://www.sciencedirect.com/book/9780444518118/basic-1h-and-13c-nmr-spectroscopy
- Wiley Analytical Science. (2004). Interpretation of Infrared Spectra, A Practical Approach. URL: https://analyticalscience.wiley.com/do/10.1002/sepspec.2120411x/full/
- Clark, J. Fragmentation patterns in mass spectra. Chemguide. URL: https://www.chemguide.co.
- Doc Brown's Chemistry. 13C nmr spectrum of butane. URL: https://www.docbrown.info/page06/molecule_isomers/butaneC13NMR.htm
- NIST. 1,3-Butanediol, diacetate. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1117313
- Singh, S. et al. (2012). A mass spectrometric investigation of isomers of butane. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/22544778/
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A Comparative Cost-Benefit Analysis of 1,4-Diacetoxybutane in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Feedstock Selection
In the landscape of industrial chemistry and pharmaceutical manufacturing, the selection of appropriate building blocks is a critical decision point, balancing cost, efficiency, safety, and environmental impact. 1,4-Diacetoxybutane (DAB), a key intermediate in the production of 1,4-butanediol (BDO) and tetrahydrofuran (THF), presents a compelling case for a thorough cost-benefit analysis against its alternatives. This guide provides an in-depth technical comparison to inform strategic feedstock selection for researchers and chemical production professionals.
The Role of this compound: A Strategic Intermediate
This compound primarily serves as a precursor in the Mitsubishi Chemical process for producing 1,4-butanediol, a high-volume commodity chemical with a global market projected to reach over USD 13 billion by 2030.[1] BDO is a versatile monomer used in the synthesis of valuable polymers such as polybutylene terephthalate (PBT), thermoplastic polyurethanes (TPU), and copolyester ethers.[2] Additionally, BDO is a primary raw material for the production of tetrahydrofuran (THF), a widely used industrial solvent and a monomer for polytetramethylene ether glycol (PTMEG), a key component of spandex fibers.[2]
The synthesis of BDO via DAB, often referred to as the Mitsubishi process, involves the acetoxylation of butadiene in the presence of acetic acid, followed by hydrogenation and subsequent hydrolysis of the resulting DAB.[3] This route offers an alternative to other major industrial processes, including the Reppe process (from acetylene and formaldehyde), the Davy process (from maleic anhydride), and emerging bio-based fermentation routes.[4][5]
Cost Analysis: A Multifaceted Perspective
A comprehensive cost analysis of utilizing this compound extends beyond its market price to include the cost of raw materials, energy consumption of the synthetic process, and downstream processing expenses.
Raw Material Costs: The Volatility Factor
The primary feedstocks for the production of this compound via the Mitsubishi process are butadiene and acetic acid. The prices of these petrochemicals are subject to market fluctuations influenced by supply and demand dynamics, as well as the price of crude oil and natural gas.
Butadiene: As a key C4 chemical, butadiene prices have shown significant volatility. For instance, in the third quarter of 2025, the global butadiene market displayed uneven performance with price fluctuations ranging from 5% to 15%.[6] In the US, prices weakened notably, with a quarterly decline of 11.25%, while Indian prices dropped sharply by 14.9%.[6]
Acetic Acid: Acetic acid prices are also subject to market dynamics. In the third quarter of 2025, US export prices for acetic acid experienced a notable increase of approximately 5%, driven by rising demand and tightening supply.[7] Conversely, prices in India for the same period showed a downward trend.[7]
This compound: While not a widely traded commodity chemical with a readily available market price, its production cost is directly tied to the prices of butadiene and acetic acid. For laboratory and research purposes, the price of this compound can vary significantly based on purity and quantity. For example, prices can range from approximately $11 for 25g to over $100 for 500g from chemical suppliers. Industrial-scale pricing is proprietary but can be estimated through techno-economic models based on raw material costs and process efficiency.
Process Economics: A Comparative Overview
The economic viability of the this compound route to 1,4-butanediol is best understood in comparison to its major industrial counterparts.
| Production Route | Key Feedstocks | Advantages | Disadvantages |
| Mitsubishi Process (via DAB) | Butadiene, Acetic Acid | Mild operating conditions, high selectivity, ability to produce THF at any ratio.[2] | Dependent on volatile petrochemical feedstock prices. |
| Reppe Process | Acetylene, Formaldehyde | Well-established technology. | High energy consumption, safety concerns with acetylene handling.[4][8] |
| Davy Process | Maleic Anhydride | Can utilize bio-based succinic acid as a feedstock. | Expensive hydrogenation catalyst.[3] |
| Bio-fermentation | Sugars (e.g., from corn, sugarcane) | Renewable feedstock, lower CO2 emissions.[9] | Higher initial capital investment, complex downstream processing.[10] |
Techno-economic analyses suggest that while bio-based routes are becoming increasingly competitive, petrochemical processes currently dominate the market. A 2019 analysis found the minimum sales price for bio-based BDO to be economically feasible at $1.82/kg compared to a market price of $2.5/kg for petroleum-based BDO.[11] However, the production cost of bio-based chemicals is still generally higher than their petrochemical counterparts due to factors like feedstock variability and process complexity.[10]
The Reppe process, while having high energy consumption, has been widely adopted in regions with access to cheap coal-based feedstocks for acetylene production.[5][8] The Mitsubishi process, utilizing the this compound intermediate, is presented as a low-cost and safe process with stable and high-quality product output.[2]
Benefit Analysis: Performance and Environmental Impact
The "benefit" of using this compound is ultimately realized in the performance of the final products and the overall environmental footprint of the manufacturing process.
Product Quality and Performance
The purity of 1,4-butanediol is crucial for its application in polymer synthesis. The Mitsubishi process, via this compound, is reported to produce high-quality BDO with low moisture and impurity levels, which is highly valued by manufacturers of PBT and TPU.[2] The quality of the BDO monomer directly impacts the molecular weight, mechanical properties, and thermal stability of the resulting polymers. While specific comparative studies on the performance of PBT derived from different BDO sources are not extensively published in public literature, the consistent quality from the DAB route is a key selling point.
Environmental Impact and Sustainability
The environmental performance of chemical production processes is increasingly under scrutiny. A life cycle assessment (LCA) is a valuable tool for comparing the environmental footprint of different manufacturing routes.
-
Petrochemical Routes: The production of BDO from petrochemical feedstocks like butadiene and acetylene is associated with greenhouse gas emissions and reliance on non-renewable resources.
-
Bio-based Routes: Bio-fermentation processes offer a significant advantage in terms of reduced greenhouse gas emissions. One life cycle analysis of bio-based BDO from wheat straw showed a general reduction in environmental impacts compared to the fossil-based counterpart.[12][13][14] However, factors such as land use for feedstock cultivation and the energy required for fermentation and purification must be considered.
Experimental Protocols
For researchers investigating the use of this compound, the following experimental protocols provide a starting point for laboratory-scale synthesis and hydrolysis.
Laboratory Synthesis of this compound from Tetrahydrofuran
This method provides a route to this compound from a readily available starting material.
Materials:
-
Tetrahydrofuran (THF)
-
Acetic anhydride
-
Sulfuric acid
-
Chloroform
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a 4-neck round-bottom flask equipped with a dropping funnel, thermometer, and condenser, add acetic anhydride.
-
Slowly add sulfuric acid to the stirred solution, maintaining the temperature at 20-22°C.
-
Add THF to the reactant mixture and maintain the temperature at 20-22°C for 20 minutes.
-
Continue stirring the reaction mixture at 21-23°C for 20 hours.
-
Pour the resulting liquid into deionized water.
-
Extract the this compound from the aqueous solution using chloroform.
-
Dry the chloroform extract with anhydrous sodium sulfate.
-
Purify the this compound by distillation under reduced pressure.
Hydrolysis of this compound to 1,4-Butanediol
This protocol outlines the conversion of this compound to 1,4-butanediol.
Materials:
-
This compound
-
Water
-
Strongly acidic cation exchange resin (catalyst)
Procedure:
-
Prepare a liquid mixture of this compound and water. The water content should be 2 to 100 times the theoretical amount required for complete hydrolysis.
-
Pass the mixture continuously through a reactor packed with a strongly acidic cation exchange resin.
-
Maintain the hydrolysis temperature between room temperature and 110°C (preferably 40 to 90°C).[15]
-
The resulting hydrolysate will contain 1,4-butanediol, acetic acid, water, and potentially unreacted this compound and the intermediate 1-acetoxy-4-hydroxybutane.
-
The 1,4-butanediol can be purified from the hydrolysate through a series of distillation steps.[16]
Visualization of Synthetic Pathways
The following diagrams illustrate the key chemical transformations discussed in this guide.
Caption: Synthesis of this compound from Butadiene.
Caption: Hydrolysis of this compound to 1,4-Butanediol.
Conclusion and Strategic Outlook
The use of this compound as an intermediate in the production of 1,4-butanediol and tetrahydrofuran represents a mature and economically significant industrial process. Its primary advantages lie in the mild reaction conditions, high selectivity, and the production of high-quality end products.
However, the cost-benefit analysis is not static. The increasing volatility of petrochemical feedstock prices and the growing demand for sustainable and bio-based alternatives are shifting the economic and environmental landscape. While the Mitsubishi process via DAB remains a strong contender, particularly due to its established infrastructure and efficiency, the long-term strategic advantage may pivot towards bio-based routes as technology matures and economies of scale are achieved.
For researchers and drug development professionals, understanding the nuances of these different synthetic pathways is crucial. The choice of starting materials can have cascading effects on the purity of the final product, the cost of synthesis, and the overall sustainability of the process. While this compound offers a reliable and high-quality route to essential chemical building blocks, a continuous evaluation of the evolving economic and technological landscape is imperative for informed and strategic decision-making.
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A Researcher's Guide to Bifunctional Reagents: Deconstructing 1,4-Diacetoxybutane and its High-Efficacy Alternatives
In the intricate world of chemical biology and drug development, the ability to covalently link biological macromolecules is a cornerstone technique. Bifunctional reagents, molecules armed with two reactive groups, are the workhorses for applications ranging from elucidating protein-protein interactions to developing antibody-drug conjugates. This guide provides an in-depth comparison of 1,4-diacetoxybutane and its more reactive and widely used alternatives, offering both theoretical rationale and practical, data-supported insights for the discerning researcher.
While structurally simple, this compound is seldom the reagent of choice for crosslinking in aqueous biological systems. This guide will delve into the chemical principles that govern its limited reactivity and contrast it with highly effective alkylating agents such as Busulfan, Diepoxybutane (DEB), and 1,4-Butanediol diglycidyl ether (BDDGE). By understanding the "why" behind reagent selection, researchers can design more robust and efficient bioconjugation strategies.
The Central Tenet of Reactivity: Leaving Group Efficacy
The utility of a bifunctional alkylating agent hinges on its ability to form covalent bonds with nucleophilic residues on proteins (e.g., lysine, cysteine) and nucleic acids (e.g., guanine). This occurs via a nucleophilic substitution reaction, where the efficiency is largely dictated by the nature of the "leaving group" — the part of the molecule that detaches to allow the new bond to form.
A good leaving group is a weak base, meaning it is stable on its own. This is where this compound falters. Its acetate groups are relatively poor leaving groups compared to the highly efficient sulfonate esters or the strained ring systems of epoxides.
Caption: Comparative reactivity of bifunctional agents based on their leaving groups.
Comparative Analysis of this compound and Key Alternatives
The following sections provide a detailed comparison of this compound with Busulfan, Diepoxybutane, and 1,4-Butanediol diglycidyl ether, focusing on their mechanism, applications, and performance.
This compound
-
Mechanism of Action: In theory, this compound could act as a bifunctional alkylating agent. However, the acetate ion is a relatively strong base, making it a poor leaving group. This significantly reduces the electrophilicity of the adjacent carbon atoms, rendering the molecule largely unreactive towards common biological nucleophiles under physiological conditions. Its primary utility is as a stable precursor in organic synthesis, for example, in the production of 1,4-butanediol.[1]
-
Experimental Performance: There is a notable absence of published data demonstrating the use of this compound for protein or DNA crosslinking in biological research. This lack of evidence strongly suggests its inefficacy for these applications.
Busulfan (1,4-Butanediol Dimethanesulfonate)
-
Mechanism of Action: Busulfan is a potent, cell-cycle non-specific alkylating agent.[2] It functions by releasing methanesulfonate (mesylate) groups, which are excellent leaving groups due to their stability as anions. This allows the butyl chain to form covalent crosslinks, primarily with the N7 position of guanine bases in DNA, leading to DNA damage and apoptosis.[3][4]
-
Applications: Primarily used as an antineoplastic agent in chemotherapy, particularly in conditioning regimens for hematopoietic stem cell transplantation.[4][5]
-
Performance Data: The pharmacokinetics of busulfan are well-studied, with established therapeutic windows and dose-dependent toxicities.[6] Its ability to deplete hematopoietic stem cells is a testament to its high reactivity.[5]
Diepoxybutane (DEB)
-
Mechanism of Action: DEB is a highly reactive bifunctional electrophile due to its two strained epoxide rings.[7] These rings readily open upon nucleophilic attack from residues such as cysteine thiols in proteins and the N7 position of guanine in DNA.[7] This results in the formation of stable DNA-DNA and DNA-protein crosslinks.[7]
-
Applications: DEB is a known carcinogen and a metabolite of 1,3-butadiene.[7] In research, it is used to study DNA damage and repair mechanisms. It is also the diagnostic agent in the DEB test for Fanconi anemia, a genetic disorder characterized by defects in DNA repair.
-
Performance Data: Studies have shown that DEB can induce DNA-protein crosslinks with efficiencies ranging from 2-12%, depending on the protein.[7] Its high mutagenicity underscores its potent crosslinking ability.
1,4-Butanediol Diglycidyl Ether (BDDGE)
-
Mechanism of Action: Similar to DEB, BDDGE's reactivity stems from its two epoxide groups. It can react with amine, carboxyl, and hydroxyl groups on proteins.[8] The reaction mechanism is pH-dependent; under basic conditions, it primarily reacts with amine groups (e.g., lysine), while under acidic conditions, it can react with carboxylic acid groups (e.g., aspartate, glutamate).[8][9]
-
Applications: BDDGE is used as a crosslinking agent for biopolymers, such as collagen, to enhance their mechanical properties and stability for applications in biomaterials and tissue engineering.[8][9][10]
-
Performance Data: The kinetics of BDDGE crosslinking with collagen have been studied, demonstrating a pH and concentration-dependent reaction rate.[10] It is considered a less toxic alternative to aldehyde-based crosslinkers like glutaraldehyde.[8]
Quantitative Comparison of Reagent Properties
| Feature | This compound | Busulfan | Diepoxybutane (DEB) | 1,4-Butanediol Diglycidyl Ether (BDDGE) |
| Leaving Group | Acetate (poor) | Mesylate (excellent) | Epoxide ring opening | Epoxide ring opening |
| Primary Target | (Theoretically nucleophiles) | DNA (N7 of Guanine) | DNA (N7 of Guanine), Proteins (Cysteine) | Proteins (Amines, Carboxyls) |
| Reactivity | Very Low | High | Very High | Moderate to High |
| Primary Application | Chemical intermediate | Chemotherapy | DNA damage research, Fanconi anemia diagnosis | Biomaterial crosslinking |
| Biocompatibility | Likely low cytotoxicity | High cytotoxicity | High cytotoxicity, carcinogenic | Generally considered biocompatible |
Experimental Protocols: A Case Study in Crosslinking
To illustrate the practical application of these principles, detailed protocols for DNA-protein crosslinking using DEB and a hypothetical protocol for this compound are presented. The latter serves to demonstrate the experimental conditions that would be necessary and why it is not a feasible approach.
Protocol 1: DNA-Protein Crosslinking with Diepoxybutane (DEB)
This protocol is adapted from established methods for identifying DNA-protein crosslinks.[7]
Materials:
-
HeLa cell nuclear extract
-
Biotinylated double-stranded DNA oligonucleotides
-
Diepoxybutane (DEB) solution (handle with extreme caution in a certified chemical hood)
-
Streptavidin-coated magnetic beads
-
Wash buffers (1% SDS, 4 M urea, 1 M NaCl, PBS)
-
Elution buffer (e.g., LDS sample buffer)
-
SDS-PAGE and Western blotting or mass spectrometry equipment
Procedure:
-
Binding Reaction: Incubate the biotinylated DNA with the nuclear extract to allow for the formation of DNA-protein complexes.
-
Crosslinking: Add DEB to a final concentration of 25 mM. Incubate for a specified time (e.g., 1-2 hours) at 37°C to induce crosslinking.
-
Quenching: Stop the reaction by adding a quenching agent like β-mercaptoethanol.
-
Capture: Add streptavidin-coated magnetic beads to the reaction mixture to capture the biotinylated DNA and any crosslinked proteins.
-
Washing: Perform a series of stringent washes with 1% SDS, 4 M urea, and 1 M NaCl to remove non-covalently bound proteins.
-
Elution: Elute the crosslinked proteins from the DNA by heating in LDS sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting for specific targets or by mass spectrometry for proteome-wide identification.
Caption: Experimental workflow for DNA-protein crosslinking using DEB.
Protocol 2: Hypothetical Crosslinking with this compound
This theoretical protocol highlights the challenges of using a reagent with poor leaving groups.
Materials:
-
Purified protein solution (e.g., BSA)
-
This compound
-
High-temperature reaction vessel
-
Non-aqueous solvent (e.g., DMSO)
-
SDS-PAGE analysis equipment
Procedure:
-
Solvent Exchange: The reaction would likely require a non-aqueous solvent, as the presence of water would favor hydrolysis of the ester over nucleophilic attack by the protein.
-
Reaction Setup: Dissolve the purified protein and a large molar excess of this compound in an anhydrous solvent like DMSO.
-
Forced Conditions: The reaction would necessitate harsh conditions, such as elevated temperatures (>> 37°C) and prolonged incubation times, to potentially force the departure of the acetate groups.
-
Analysis: After the reaction, the sample would be analyzed by SDS-PAGE to look for a shift in the protein's molecular weight, which would indicate crosslinking. It is highly probable that no significant crosslinking would be observed before protein denaturation occurs due to the harsh conditions.
The impracticality of this hypothetical protocol underscores why this compound is not used for biological crosslinking. The conditions required to make it react are incompatible with maintaining the native structure and function of proteins.
Conclusion: Making an Informed Reagent Choice
The selection of a bifunctional reagent should be a deliberate process guided by a clear understanding of the underlying chemical principles. While this compound is a stable and useful chemical intermediate, its inherent lack of reactivity, due to the poor leaving group ability of acetate, makes it unsuitable for crosslinking applications in biological research.
In contrast, reagents like busulfan, with its excellent sulfonate leaving groups, and the epoxide-containing compounds DEB and BDDGE, offer high reactivity and have well-defined applications. Busulfan is a powerful tool for DNA alkylation in therapeutic contexts. DEB provides a means to investigate DNA-protein interactions through its potent crosslinking activity. BDDGE offers a biocompatible option for modifying the properties of biomaterials.
For researchers in drug development and chemical biology, a deep appreciation for the nuances of reactivity and mechanism is not merely academic—it is essential for the successful design of experiments and the generation of reliable, reproducible data. This guide serves as a testament to the principle that in the world of bioconjugation, not all bifunctional reagents are created equal.
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A Senior Application Scientist’s Guide: Performance of 1,4-Diacetoxybutane as a Bio-Based Precursor for High-Performance Polymers
This guide provides an in-depth comparison of the performance of polymers synthesized using 1,4-butanediol (BDO), with a specific focus on BDO derived from the bio-based intermediate 1,4-diacetoxybutane (DAB). For researchers and professionals in materials science and drug development, understanding the route from bio-based feedstocks to final polymer performance is critical for developing sustainable and effective materials. This document moves beyond a simple product-to-product comparison, instead exploring the synthetic causality and validating the performance of polymers derived from this sustainable pathway against their conventional petroleum-based counterparts.
The central thesis is that while this compound is not typically used as a direct monomer in polycondensation reactions, it serves as a crucial, storable intermediate for producing high-purity, bio-based 1,4-butanediol. The performance of the final polymer is therefore contingent on the quality of the BDO derived from this intermediate.
Part 1: The Bio-Based Synthesis Pathway: From Furan to 1,4-Butanediol via this compound
The drive towards a circular economy has placed immense value on monomers derived from renewable resources. Furfural, obtainable from agricultural waste, is a key platform chemical that can be converted to furan. This furan serves as the starting point for a low-pressure synthesis route to 1,4-butanediol, with this compound (DAB) as a key intermediate.[1]
This pathway is significant because it avoids the high-pressure conditions often required in other bio-based chemical conversions, potentially offering a more energy-efficient and scalable process.[1] The conversion of DAB to BDO is achieved through alcoholysis, a reaction that yields high-purity BDO and recyclable alkyl esters as by-products.
Diagram: Synthesis Pathway from Furan to 1,4-Butanediol (BDO)
Caption: Synthesis route from biomass-derived furfural to 1,4-butanediol.
Experimental Protocol 1: Synthesis of Bio-Based 1,4-Butanediol via Alcoholysis of this compound
This protocol describes the conversion of this compound (DAB) to 1,4-butanediol (BDO). The causality behind this choice of reaction (alcoholysis over hydrolysis) lies in the generation of valuable alkyl acetate co-products instead of acetic acid, which simplifies purification.
Materials:
-
This compound (DAB)
-
Ethanol (or other suitable alcohol)
-
Potassium bisulfate (KHSO₄) catalyst
-
Nitrogen gas supply
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Methodology:
-
Reactor Setup: Charge the reaction flask with this compound, a molar excess of ethanol, and a catalytic amount of KHSO₄.
-
Inert Atmosphere: Purge the system with nitrogen to prevent side reactions.
-
Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Gas Chromatography (GC) to track the conversion of DAB.
-
Product Separation: Upon completion, the mixture will contain BDO, ethyl acetate, unreacted ethanol, and the catalyst.
-
Purification:
-
Neutralize and remove the solid KHSO₄ catalyst by filtration.
-
Separate the ethyl acetate and excess ethanol from the BDO via fractional distillation. The significant difference in boiling points (Ethyl Acetate: 77°C, Ethanol: 78°C, BDO: 230°C) makes this separation highly effective.
-
-
Validation: The purity of the resulting BDO should be confirmed using ¹H NMR and GC-MS analysis. The bio-based carbon content can be verified using accelerator mass spectrometry per ASTM D6866.[1]
Part 2: Performance Comparison in Key Polymer Systems
The central premise of using bio-based BDO derived from DAB is performance equivalence. The BDO molecule is chemically identical regardless of its source. Therefore, the performance of polymers like Polybutylene Terephthalate (PBT) and Polyurethanes (PU) should be indistinguishable from those made with petroleum-based BDO, provided the monomer meets purity standards.
Polybutylene Terephthalate (PBT)
PBT is a semi-crystalline engineering thermoplastic known for its excellent mechanical strength, thermal stability, and electrical resistance.[2] It is synthesized via the polycondensation of BDO with terephthalic acid (TPA) or its esters.[2][3]
Performance Expectation: PBT synthesized from high-purity, DAB-derived BDO will exhibit thermal and mechanical properties that fall within the established specifications for petroleum-based PBT. The key validation is to confirm that no trace impurities from the bio-synthesis route negatively impact polymerization or final properties.
Diagram: PBT Synthesis and Characterization Workflow
Caption: Experimental workflow for PBT synthesis and performance validation.
Table 1: Comparative Performance Data for PBT
This table outlines the target performance characteristics for a standard PBT grade. The objective of using DAB-derived BDO is to produce a PBT that meets these specifications.
| Property | Test Method | Typical Value Range | Causality of BDO's Role |
| Melting Temperature (Tₘ) | DSC (e.g., ISO 11357) | 220 - 230 °C | The length and flexibility of the butylene (-C₄H₈-) segment derived from BDO directly influence chain packing and crystallinity. |
| Glass Transition (T₉) | DSC / DMA (e.g., ISO 11357) | 40 - 60 °C | Affects the mobility of the amorphous regions of the polymer. |
| Tensile Strength | ISO 527 | 50 - 60 MPa | The regularity of the polymer chain, enabled by high-purity BDO, allows for the formation of strong crystalline domains.[4] |
| Elongation at Break | ISO 527 | 50 - 300 % | Contributes to the material's ductility. |
| Thermal Decomposition (T₅%) | TGA (e.g., ISO 11358) | > 320 °C | High monomer purity ensures a stable polymer backbone without weak links that could initiate early degradation.[5] |
Experimental Protocol 2: Synthesis and Characterization of PBT
Materials:
-
1,4-Butanediol (Bio-based from Protocol 1)
-
Terephthalic acid (TPA)
-
Tetrabutyl titanate (TBT) catalyst
-
High-temperature reactor with mechanical stirrer, inert gas inlet, and vacuum connection
Methodology:
-
Esterification Stage:
-
Charge the reactor with TPA and a molar excess of BDO (e.g., 1.5:1 ratio).[2] An excess of BDO is used to drive the reaction to completion.[2]
-
Add the TBT catalyst.
-
Heat the mixture to 180-240°C under a slow stream of nitrogen.[2] Water, the reaction by-product, is continuously removed.
-
The reaction is monitored until the formation of bis(4-hydroxybutyl) terephthalate (BHBT) oligomers is complete, often indicated by the reaction mixture becoming clear.[6]
-
-
Polycondensation Stage:
-
Increase the temperature to 240-260°C.[2]
-
Gradually apply a high vacuum (< 1 mmHg) to the system.
-
This stage removes excess BDO and builds the polymer's molecular weight. The reaction is continued until a target melt viscosity is achieved, which correlates with the desired molecular weight.
-
-
Characterization:
-
Thermal Properties: Analyze the resulting PBT polymer using Differential Scanning Calorimetry (DSC) to determine Tₘ and T₉, and Thermogravimetric Analysis (TGA) to assess thermal stability.[7]
-
Mechanical Properties: Mold test specimens and perform tensile testing according to ISO 527 to measure tensile strength and elongation.[5]
-
Structural Verification: Use Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of ester linkages and ¹H NMR to verify the polymer structure.[8]
-
Polyurethanes (PU)
In polyurethanes, particularly thermoplastic polyurethanes (TPUs), BDO acts as a chain extender. It reacts with diisocyanates to form the "hard segments" of the polymer. These hard segments are thermodynamically incompatible with the "soft segments" (derived from long-chain polyols), leading to microphase separation.[9] This morphology is fundamental to the unique elastomeric properties of TPUs. The linearity and even number of carbon atoms in BDO promote efficient chain packing within the hard domains, enhancing the mechanical properties of the final elastomer.[10]
Performance Expectation: TPUs formulated with DAB-derived BDO will exhibit a morphology and property profile (hardness, tensile strength, elasticity) consistent with those made from conventional BDO. The efficiency of hard segment formation and the degree of phase separation are key performance indicators.
Diagram: Role of BDO Chain Extender in Polyurethane Structure
Caption: BDO as a chain extender forms rigid hard segments in polyurethane.
Table 2: Comparative Performance Data for BDO-Extended TPU
This table shows typical properties for a TPU with approximately 50% hard segment content, a common formulation where BDO's impact is significant.
| Property | Test Method | Typical Value Range | Causality of BDO's Role |
| Hardness (Shore A/D) | ISO 7619-1 | 80A - 70D | BDO creates highly ordered, rigid hard segments that act as physical crosslinks, directly controlling the material's hardness.[9][11] |
| Tensile Strength | ISO 527 | 30 - 50 MPa | The strong hydrogen bonding and crystallinity within the BDO-based hard domains provide excellent strength.[12] |
| Elongation at Break | ISO 527 | 300 - 600 % | The phase-separated morphology allows the flexible soft segments to uncoil under stress, providing high elongation. |
| Compression Set (23°C, 24h) | ISO 815-1 | < 35 % | Well-defined hard domains created by linear BDO provide a stable network that can recover its shape after deformation.[9] |
| T₉ of Hard Segment (T₉ₕₛ) | DSC / DMA | 100 - 115 °C | The glass transition of the hard domains indicates the upper service temperature. The symmetry of BDO promotes a distinct and high T₉ₕₛ.[9] |
Experimental Protocol 3: Synthesis and Characterization of a Thermoplastic Polyurethane (TPU)
Materials:
-
4,4'-Diphenylmethane diisocyanate (MDI)
-
Polyester or polyether polyol (e.g., Poly(butylene adipate), MW ~2000 g/mol )
-
1,4-Butanediol (Bio-based from Protocol 1)
-
Catalyst (e.g., Dibutyltin dilaurate)
-
Solvent (e.g., Dimethylformamide, if solution polymerization is used)
Methodology (One-Shot Process):
-
Preparation: Thoroughly dry all reactants. The polyol and BDO are pre-mixed and heated to a specified temperature (e.g., 80°C) in a reactor.
-
Polymerization: Add the pre-heated liquid MDI to the polyol/BDO mixture with vigorous stirring. Add the catalyst to initiate the reaction.
-
Curing: The exothermic reaction proceeds, and the viscosity increases rapidly. The mixture is poured into a mold and cured in an oven (e.g., 100°C for 24 hours) to complete the polymerization.
-
Characterization:
-
Morphology and Thermal Properties: Use DSC to identify the glass transitions of the soft (T₉ₛₛ) and hard (T₉ₕₛ) segments and any melting endotherms of the hard segments.[9]
-
Mechanical Properties: Measure Shore hardness, tensile properties, and compression set on cured samples according to ISO standards.
-
Structural Verification: Use FTIR to analyze hydrogen bonding between urethane groups, which is a key indicator of phase separation. The shift in the carbonyl (C=O) stretching peak reveals the extent of hydrogen-bonded vs. free carbonyl groups.[12][13]
-
Conclusion
This compound is a highly valuable intermediate in the production of bio-based 1,4-butanediol. The experimental evidence and established polymer science principles confirm that BDO's performance as a monomer is dictated by its purity, not its origin. By following robust synthesis and purification protocols, BDO derived from DAB can be used to produce high-performance polyesters and polyurethanes with properties indistinguishable from their petroleum-based counterparts.
For researchers and developers, this pathway represents a viable and sustainable alternative, enabling the creation of environmentally responsible materials without compromising performance. The protocols and data presented in this guide provide a framework for validating these materials and integrating them into advanced applications.
References
- Vertex AI Search. (n.d.). The Role of PU Chain Extenders in Polyurethane Elastomers.
- Lume - UFRGS. (n.d.). EFFECT OF CHAIN EXTENDERS ON THE STRUCTURE AND PROPERTIES OF POLYURETHANES.
- RSC Publishing. (n.d.).
- ResearchGate. (n.d.). The effect of chain extenders structure on properties of new polyurethane elastomers.
- MDPI. (n.d.). Investigation on the Influence of Chain Extenders on the Performance of One-Component Moisture-Curable Polyurethane Adhesives.
- (n.d.).
- Biblio. (n.d.). Poly(alkylene terephthalate)
- BenchChem. (2025). Application Note: Butane-1,4-diyl diacetoacetate as a Reactive Prepolymer in the Formulation of Hybrid Poly(urethane-thiourethane) Networks.
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- Elsevier. (2014).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Polybutylene Terephthalate (PBT)
- (n.d.).
- Digital Commons. (2025).
- MDPI. (n.d.). Tuning Thermal, Morphological, and Physicochemical Properties of Thermoplastic Polyurethanes (TPUs) by the 1,4-Butanediol (BDO)/Dipropylene Glycol (DPG)
- BenchChem. (n.d.). A Comparative Performance Analysis of 1,4-Butanediol Divinyl Ether and Other Common Divinyl Ethers in Polymer Synthesis.
- (2024). Bio-based aliphatic polyesters of 1,4-butanediol with different diacids: Effect of carbon chain lengths on mechanical properties.
- Google Patents. (n.d.).
- UPCommons. (n.d.). Synthesis and characterization of poly(butylene terephthalate)
- MDPI. (n.d.). Design and Performance of Polyurethane Elastomers Composed with Different Soft Segments.
- BenchChem. (2025). A Comparative Analysis of Polyesters Synthesized with 1,2-Octanediol and 1,4-Butanediol for Drug Development.
- Semantic Scholar. (2015). Physical, Thermal, and Mechanical Properties of Polymers.
- MDPI. (n.d.). Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl)
- NIH PMC. (n.d.). The effect of me‐substituents of 1,4‐butanediol analogues on the thermal properties of biobased polyesters.
- MDPI. (2021). Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol.
- Bloom Tech. (2024). How Is 1,4-Butanediol Used In The Production Of Plastics?
- Gantrade. (n.d.). Characteristics That Set Urethane Grade 1,4-Butanediol (BDO/1,4-BDO) Apart.
- J-GLOBAL. (n.d.).
- NIST. (n.d.).
- PubMed Central. (2024).
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A Comparative Guide to the Synthesis of 1,4-Diacetoxybutane: Method Validation and Performance Analysis
Introduction
1,4-Diacetoxybutane, also known as 1,4-butanediol diacetate, is a versatile diester with significant applications across the chemical industry. It serves as a specialty solvent, a plasticizer, and a crucial intermediate in the synthesis of polymers and pharmaceuticals, including the production of 1,4-butanediol (BDO) itself. The selection of a synthetic route to this compound is a critical decision in process development, directly impacting yield, purity, cost, and environmental footprint.
This in-depth technical guide provides a comparative analysis of the three principal methods for synthesizing this compound. We will delve into the mechanistic underpinnings, provide validated experimental protocols, and present a side-by-side performance comparison to empower researchers, chemists, and drug development professionals in making informed decisions for their specific applications.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached from several distinct starting materials, each with its own chemical logic and process considerations. The three most prevalent routes—direct esterification of a diol, ring-opening of a cyclic ether, and biocatalytic transformation—are fundamentally different in their approach to forming the two ester linkages.
Caption: High-level overview of the primary synthetic routes to this compound.
Method 1: Direct Acid-Catalyzed Esterification (Fischer Esterification)
The most traditional and fundamentally straightforward approach is the direct esterification of 1,4-butanediol with acetic acid, a classic example of the Fischer-Speier esterification.[1]
Mechanism and Rationale
This reaction is an equilibrium process catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2] The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. The alcohol's hydroxyl group then performs a nucleophilic attack on the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester and regenerate the acid catalyst.[3]
Causality of Experimental Choices:
-
Acid Catalyst: A strong acid is essential to protonate the carbonyl group, making the carboxylic acid a more potent electrophile for attack by the weakly nucleophilic alcohol.
-
Driving the Equilibrium: The reaction is reversible. To achieve high conversion, the equilibrium must be shifted towards the products. This is typically accomplished in two ways:
-
Excess Reagent: Using a large excess of one reactant (usually the less expensive one, like acetic acid) increases the probability of forward reaction according to Le Châtelier's principle.[3]
-
Water Removal: Actively removing water as it forms, for instance through azeotropic distillation with a Dean-Stark apparatus, prevents the reverse reaction (ester hydrolysis).[4][5]
-
Experimental Protocol
This protocol is a representative example and may require optimization.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-butanediol (0.2 mol, 18.02 g).
-
Reagent Addition: In a fume hood, add glacial acetic acid (0.8 mol, 48.04 g, 4 equivalents). The excess acetic acid serves to drive the equilibrium.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approx. 1 mL) to the stirred mixture.
-
Reaction: Heat the mixture to a gentle reflux (approximately 110-120°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with 100 mL of diethyl ether.
-
Wash the organic layer sequentially with 50 mL of water, 2 x 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution) to neutralize the excess acid, and finally with 50 mL of brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Performance and Considerations
| Parameter | Typical Value / Observation |
| Yield | 65-85% (highly dependent on conditions)[3] |
| Purity | >98% after vacuum distillation |
| Reaction Time | 4-10 hours[4] |
| Temperature | 110-120°C (Reflux) |
| Catalyst | Strong Brønsted acids (H₂SO₄, p-TsOH) |
Advantages:
-
Cost-Effective: Utilizes inexpensive and readily available starting materials and catalysts.[7]
-
Simplicity: The procedure is straightforward and uses standard laboratory equipment.[7]
-
Thermodynamically Controlled: The slow nature of the reaction favors the formation of the most stable product, which is beneficial for avoiding side products.[4]
Disadvantages:
-
Equilibrium-Limited: Requires strategies like excess reagents or water removal to achieve high yields, which can complicate purification and increase waste.[4]
-
Harsh Conditions: The use of strong, corrosive acids and high temperatures may not be suitable for substrates with sensitive functional groups.[7]
-
Slow Reaction Rate: The reaction is often slow, requiring several hours of reflux.[7]
Method 2: Acylative Ring-Opening of Tetrahydrofuran (THF)
An alternative strategy involves using the cyclic ether tetrahydrofuran (THF) as the C4 backbone. This method cleaves the C-O bond of the ether and simultaneously introduces the acetate groups.
Mechanism and Rationale
The ring-opening of THF is typically achieved with acetic anhydride in the presence of a strong acid catalyst. The mechanism begins with the protonation of the ether oxygen by the acid catalyst, making the ring susceptible to nucleophilic attack. Acetic anhydride, or the acetate ion generated from it, then attacks one of the α-carbons, leading to the opening of the ring and the formation of an intermediate that is subsequently acetylated to give the final product.[8]
Causality of Experimental Choices:
-
Acetic Anhydride: Serves as both the acylating agent and a reactant that helps to consume any water present, preventing side reactions.
-
Acid Catalyst: Strong Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., FeCl₃, Sc(OTf)₃) are required to activate the stable ether ring for cleavage.[8] The choice of catalyst can influence the reaction rate and selectivity, with stronger acids potentially leading to undesired polymerization of THF.
Experimental Protocol
This protocol is adapted from a published procedure with a reported yield of 84.8%.[9]
-
Setup: In a 200 mL four-neck round-bottom flask equipped with a dropping funnel, thermometer, condenser, and Teflon stirrer bar, add acetic anhydride (1.06 mol, 108 g).
-
Catalyst Addition: Cool the flask in an ice-water bath (20-22°C). Slowly add concentrated sulfuric acid (0.35 mol, 34.1 g).
-
Substrate Addition: While maintaining the temperature at 20-22°C, add THF (0.348 mol, 25.1 g) dropwise from the funnel over 20 minutes.
-
Reaction: Allow the reaction to proceed with stirring at 21-23°C for 20 hours.
-
Work-up:
-
Pour the reaction mixture into 500 mL of deionized water.
-
Extract the aqueous solution with chloroform (500 mL).
-
Dry the chloroform layer with anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and remove the chloroform by rotary evaporation. The resulting crude product is purified by distillation under reduced pressure to yield this compound (51.34 g, 0.30 mol, 84.8% yield).[9]
Performance and Considerations
| Parameter | Reported Value / Observation |
| Yield | 84.8%[9] |
| Purity | >99% after distillation |
| Reaction Time | 20 hours |
| Temperature | 21-23°C (Room Temperature) |
| Catalyst | Strong Brønsted acid (H₂SO₄) |
Advantages:
-
High Yield: Can achieve excellent yields under optimized conditions.
-
Alternative Feedstock: Utilizes THF, which may be a more cost-effective or readily available starting material depending on the industrial context.
-
Milder Temperature: The reaction proceeds at room temperature, reducing energy consumption compared to Fischer esterification.
Disadvantages:
-
Stoichiometric Reagents: Requires stoichiometric amounts of strong acid and acetic anhydride, leading to significant waste streams.
-
Potential for Polymerization: A common side reaction is the cationic ring-opening polymerization of THF, which must be carefully controlled.[8]
-
Long Reaction Time: The reported procedure requires a 20-hour reaction time.
Method 3: Biocatalytic Synthesis via Enzymatic Esterification
Leveraging the principles of green chemistry, enzymatic synthesis offers a mild and highly selective alternative to traditional chemical methods. Lipases are particularly effective for esterification reactions.
Mechanism and Rationale
Enzymatic esterification employs lipases, such as the immobilized Candida antarctica Lipase B (commercially known as Novozym 435), to catalyze the reaction between 1,4-butanediol and an acyl donor, such as acetic acid or an acetate ester (via transesterification).[10][11] The reaction occurs at the enzyme's active site, which provides a specific environment that facilitates catalysis under significantly milder conditions than chemical methods.
Causality of Experimental Choices:
-
Immobilized Enzyme (Novozym 435): Immobilization of the enzyme on a solid support (e.g., a polymer resin) is crucial. It simplifies catalyst removal from the reaction mixture, allows for easy recycling and reuse of the expensive biocatalyst, and often enhances enzyme stability.[11]
-
Solvent-Free or Organic Medium: Reactions can often be run neat (solvent-free), which increases volumetric productivity and simplifies downstream processing.[12] Alternatively, a non-polar organic solvent can be used.
-
Mild Conditions: Lipases operate optimally at moderate temperatures (typically 40-70°C), avoiding the high heat and strong acids that can cause substrate degradation or side reactions.[12]
Experimental Protocol
This is a general protocol for lipase-catalyzed acetylation and requires optimization.
-
Setup: In a 100 mL flask, combine 1,4-butanediol (0.1 mol, 9.01 g) and vinyl acetate (0.25 mol, 21.5 g) as the acyl donor. (Vinyl acetate is often used as it produces acetaldehyde as a byproduct, which does not promote the reverse reaction).
-
Enzyme Addition: Add Novozym 435 (typically 5-10% by weight of the substrates, e.g., 1.5 g).
-
Reaction: Stir the mixture in a shaker incubator at 50°C for 24-48 hours. Progress can be monitored by GC.
-
Work-up:
-
Filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with a solvent (e.g., hexane) and dried for reuse.
-
The filtrate contains the product. Excess vinyl acetate can be removed by rotary evaporation.
-
-
Purification: The crude product is typically of high purity, but can be further purified by vacuum distillation if required.
Performance and Considerations
| Parameter | Typical Value / Observation |
| Yield | >90% (under optimized conditions) |
| Purity | High (>95%) often without distillation |
| Reaction Time | 24-72 hours |
| Temperature | 40-70°C |
| Catalyst | Immobilized Lipase (e.g., Novozym 435) |
Advantages:
-
Green Chemistry: Operates under mild conditions, reduces energy consumption, uses a non-toxic and biodegradable catalyst, and minimizes waste.[13]
-
High Selectivity: Enzymes offer excellent chemo-, regio-, and stereoselectivity, reducing the formation of byproducts.
-
Catalyst Reusability: The immobilized enzyme can be recovered and reused for multiple cycles, offsetting its initial higher cost.[14]
-
Simplified Work-up: The heterogeneous nature of the catalyst simplifies purification.
Disadvantages:
-
Enzyme Cost: Biocatalysts are generally more expensive than simple acid catalysts, although reusability mitigates this.
-
Slower Reaction Rate: Enzymatic reactions can be slower than conventional chemical methods.
-
Enzyme Sensitivity: The enzyme's activity can be sensitive to temperature, pH, and the presence of certain solvents or inhibitors.[11]
Comparative Analysis and Validation
To provide a clear, objective comparison, the performance of each method is summarized below.
Caption: Comparative experimental workflows for the three primary synthesis methods.
Quantitative Performance Comparison
| Metric | Method 1: Fischer Esterification | Method 2: THF Ring-Opening | Method 3: Enzymatic Synthesis |
| Typical Yield | 65-85% | ~85%[9] | >90% |
| Reaction Temp. | High (110-120°C) | Ambient (~22°C) | Mild (40-70°C) |
| Reaction Time | Moderate (4-10 h) | Long (20 h) | Long (24-72 h) |
| Catalyst | H₂SO₄ / p-TsOH (Corrosive) | H₂SO₄ (Corrosive) | Novozym 435 (Benign, Reusable) |
| Green Score | Low (High energy, waste) | Moderate (Low energy, high waste) | High (Low energy, minimal waste) |
| Scalability | High (Established technology) | Moderate (Polymerization risk) | Moderate-High (Batch process) |
Product Validation and Characterization
Regardless of the synthetic method, the identity and purity of the final this compound product must be rigorously validated. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides definitive structural information. The spectrum of this compound is expected to show two distinct multiplets. A singlet around δ 2.05 ppm corresponds to the six protons of the two equivalent methyl groups (–C(O)CH₃). A triplet around δ 4.05 ppm corresponds to the four protons of the two equivalent methylene groups adjacent to the oxygen atoms (–CH₂O–). A multiplet around δ 1.70 ppm corresponds to the four protons of the central two methylene groups (–CH₂CH₂–).
-
¹³C NMR: Confirms the carbon framework. Expected chemical shifts are approximately δ 171 ppm for the carbonyl carbon (C=O), δ 64 ppm for the carbons adjacent to the oxygen (–CH₂O–), δ 25 ppm for the internal methylene carbons (–CH₂CH₂–), and δ 21 ppm for the methyl carbons (–CH₃).[7]
-
-
Infrared (IR) Spectroscopy: A strong absorbance band around 1735-1740 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch. The absence of a broad O-H stretch (around 3300 cm⁻¹) confirms the complete conversion of the diol starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine purity and confirm the molecular weight of the product.
Conclusion and Recommendations
The optimal synthesis method for this compound is dictated by the specific requirements of the application, including scale, purity demands, cost constraints, and environmental considerations.
-
Method 1 (Fischer Esterification) remains a viable option for large-scale industrial production where the low cost of raw materials is the primary driver and the infrastructure to handle strong acids and perform efficient distillations is in place.
-
Method 2 (THF Ring-Opening) presents an interesting alternative, particularly if THF is an advantageous feedstock. Its high reported yield at room temperature is attractive, but the long reaction time and risk of polymerization must be carefully managed.
-
Method 3 (Enzymatic Synthesis) is the superior choice for applications demanding high purity, sustainability, and mild reaction conditions. It is particularly well-suited for the pharmaceutical and fine chemical industries where product quality and green processes are paramount. While the initial catalyst cost is higher, its reusability and the simplification of purification often make it economically competitive in the long term.
Ultimately, this guide provides the foundational data and protocols for researchers to validate each method within their own laboratories. By understanding the causality behind the experimental choices and the inherent trade-offs of each route, scientists can confidently select and optimize the synthesis of this compound to meet their strategic goals.
References
- Wikipedia. (2024). Fischer–Speier esterification.
- Oregon State University. 13C NMR Chemical Shifts.
- Quora. (2016). What are the advantages and disadvantages of Fischer esterification in synthesizing esters?
- University of Colorado Boulder. Fischer Esterification.
- University of Missouri–St. Louis. The Fischer Esterification.
- Thientu, T., et al. (2019). Lipase-Catalyzed Esterification: An Inquiry-Based Laboratory Activity To Promote High School Students' Understanding and Positive Perceptions of Green Chemistry. Journal of Chemical Education.
- Thomas, R. M., et al. (2024).
- Lipshutz, B. H., et al. (2024). Dehydration in water: solid-supported lipases as green catalysts for esterification. RSC Publishing.
- Chenprakhon, P., et al. (2019). Lipase-Catalyzed Esterification: An Inquiry-Based Laboratory Activity To Promote High School Students' Understanding and Positive Perceptions of Green Chemistry. ResearchGate.
- HMDB. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003156).
- Kunioka, M., et al. (2014). Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan. ResearchGate.
- Anastas, P., & Eghbali, N. (2010). Green Chemistry: Principles and Practice. Chemical Society Reviews.
- Master Organic Chemistry. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions.
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- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft.
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- accedaCRIS. SOLVENT-FREE ENZYMATIC SYNTHESIS OF PENTYL ESTERS IN A BATCH REACTOR USING A COMMERCIAL IMMOBILIZED LIPASE.
- Russo, V., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI.
- Abraham, R. J., et al. (2014). 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. Magnetic Resonance in Chemistry.
- Li, G., et al. (2020). Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). PubMed.
- Ortiz, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Digital CSIC.
- Sadek, O., et al. (2014). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. International Journal of Polymer Science.
- Li, C. J., & Trost, B. M. (2008). Green chemistry for chemical synthesis. Proceedings of the National Academy of Sciences.
- Ghadge, S. A., et al. (2015). Preparation of (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate via Novozym-435® catalyzed desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene. ResearchGate.
- Singh, R. K., et al. (2014). Comparative Study of Various Green Chemistry Approaches for the Efficient Synthesis of 1,4-Dihydropyridines. ResearchGate.
- Clark, J. H., et al. (2015). A comparison between the manufacturing processes of 1,4-butanediol from biomass. ResearchGate.
- Chen, C. H., et al. (2019). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. Molecules.
- Zhu, Y., et al. (2022). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: Perspectives. Green Chemistry.
- Sittel, F., et al. (2020). Furfural to 1,4‐Butanediol/Tetrahydrofuran – A Detailed Catalyst and Process Design. ChemCatChem.
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characterization of 1,4-diacetoxybutane reaction products
An In-Depth Technical Guide to the Characterization and Comparative Analysis of 1,4-Diacetoxybutane Reaction Products
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the reaction products derived from this compound, a key intermediate in various chemical syntheses. We will explore its primary transformations, compare these pathways with major industrial alternatives, and provide detailed experimental protocols for researchers, scientists, and professionals in drug development and materials science. Our focus is on the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative scientific principles.
Introduction: The Role of this compound in C4 Chemistry
This compound (DAB), with the chemical formula C₈H₁₄O₄, is a diester of 1,4-butanediol and acetic acid.[1][2] While not an end-product itself, it serves as a crucial, stable intermediate in multi-step syntheses, most notably in the production of 1,4-butanediol (BDO).[3][4] Its primary utility lies in the butadiene acetoxylation pathway, where it is formed via the hydrogenation of 1,4-diacetoxy-2-butene.[5] The subsequent conversion of DAB is the final and critical step to yield high-purity BDO, a high-value chemical used to produce polymers like polybutylene terephthalate (PBT), spandex, and solvents such as tetrahydrofuran (THF) and gamma-butyrolactone (GBL).[6][7][8]
The acetate groups in DAB effectively act as protecting groups for the hydroxyl functionalities of BDO, allowing for purification and handling before the final deprotection step.[9][10] Understanding the reactions of DAB is fundamental to optimizing the yield and purity of its valuable downstream products.
Primary Reaction Pathways of this compound
The principal reaction of this compound is the cleavage of its ester bonds to liberate 1,4-butanediol. This is typically achieved through hydrolysis or alcoholysis, with the choice of method impacting co-products, reaction kinetics, and overall process efficiency.
Hydrolysis: The Direct Route to 1,4-Butanediol
Hydrolysis is the most straightforward method for converting DAB to BDO. The reaction involves the nucleophilic attack of water on the carbonyl carbons of the acetate groups, leading to the formation of 1,4-butanediol and two equivalents of acetic acid.
Reaction: C₈H₁₄O₄ (this compound) + 2 H₂O ⇌ C₄H₁₀O₂ (1,4-butanediol) + 2 CH₃COOH (acetic acid)
This equilibrium reaction can be catalyzed by either acids or bases to enhance the reaction rate.[8][11]
-
Acid Catalysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to attack by water.
-
Base Catalysis (Saponification): A hydroxide ion directly attacks the carbonyl carbon in a nucleophilic substitution reaction.[12][13]
In industrial settings, solid acid catalysts like cation exchange resins are often preferred because they are easily separated from the reaction mixture, simplifying purification.[14] The acetic acid co-product is typically recovered and recycled, for instance, by feeding it back into the initial butadiene acetoxylation step.[5]
Experimental Protocol 1: Acid-Catalyzed Hydrolysis of this compound
Objective: To produce 1,4-butanediol from this compound with high conversion.
Methodology Rationale: A cation exchange resin is chosen for its high catalytic activity and ease of separation. The reaction temperature is maintained between 70-90°C to ensure a reasonable reaction rate without promoting the dehydration of the 1,4-butanediol product to tetrahydrofuran (THF).[14] An excess of water is used to drive the equilibrium towards the products.
Materials:
-
This compound (174.19 g/mol )
-
Deionized Water
-
Strong acid cation exchange resin (e.g., Amberlyst 15)
-
Sodium Bicarbonate (for neutralization)
-
Anhydrous Magnesium Sulfate (for drying)
-
Rotary Evaporator
-
Distillation Apparatus
Procedure:
-
Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (50 g, 0.287 mol) and deionized water (100 mL, 5.55 mol).
-
Catalyst Addition: Add the acid cation exchange resin (10 g). The choice of a heterogeneous catalyst simplifies post-reaction work-up.
-
Reaction: Heat the mixture to 80°C with vigorous stirring. Monitor the reaction progress using gas chromatography (GC) by analyzing aliquots over time until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter to remove the catalyst resin.
-
Neutralization: Carefully neutralize the filtrate, which contains acetic acid, by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction & Drying: The resulting aqueous solution can be concentrated, and the BDO extracted with an appropriate solvent or purified directly. For lab scale, concentrating the neutralized solution under reduced pressure and then performing fractional distillation is effective.
-
Purification: Purify the crude 1,4-butanediol by vacuum distillation. BDO has a high boiling point (230°C), so vacuum is necessary to prevent degradation.
Alcoholysis: Co-production of Valuable Esters
An alternative to hydrolysis is alcoholysis (transesterification), where an alcohol is used instead of water. This pathway yields BDO and a corresponding alkyl acetate.
Reaction: C₈H₁₄O₄ (this compound) + 2 R-OH (alcohol) ⇌ C₄H₁₀O₂ (1,4-butanediol) + 2 CH₃COOR (alkyl acetate)
This route is particularly attractive when the this compound is derived from biomass sources like furan.[15] The co-production of useful and environmentally benign solvents like ethyl acetate or butyl acetate, which can serve as substitutes for benzene, toluene, and xylene (BTX), enhances the economic viability of the overall process. Catalysts such as potassium bisulfate (KHSO₄) have proven effective for this transformation under mild conditions.[15]
Logical Flow: From Butadiene to 1,4-Butanediol
Caption: The Mitsubishi three-step process for 1,4-butanediol synthesis.[3][4]
Comparison with Alternative Industrial Syntheses of 1,4-Butanediol
The conversion of this compound is just one of several commercial routes to 1,4-butanediol. Understanding its performance requires a comparison with established and emerging alternatives. Each process has distinct advantages related to feedstock availability, cost, and environmental impact.[6]
| Process Name | Primary Feedstock(s) | Brief Description | Advantages | Disadvantages |
| Butadiene Process | Butadiene, Acetic Acid, O₂ | A three-step process involving acetoxylation, hydrogenation to this compound, and hydrolysis.[3][5] | High selectivity; avoids hazardous feedstocks like acetylene. | Multi-step process can be complex; relies on petrochemical butadiene. |
| Reppe Process | Acetylene, Formaldehyde | Reaction of acetylene with formaldehyde to form 1,4-butynediol, which is then hydrogenated to BDO.[3][16] | Mature, well-established technology with high yield. | Requires handling of explosive acetylene under high pressure; energy-intensive. |
| Davy Process | Maleic Anhydride (from n-butane) | Esterification of maleic anhydride followed by catalytic hydrogenation to produce BDO.[6][7] | Utilizes readily available n-butane feedstock. | Involves multiple reaction and purification steps. |
| Propylene Oxide Process | Propylene Oxide | Isomerization of propylene oxide to allyl alcohol, followed by hydroformylation and hydrogenation to BDO.[7] | Alternative feedstock base. | Can be less economically competitive than other large-scale routes. |
| Bio-based (Fermentation) | Sugars (Glucose from Corn/Biomass) | Fermentation of sugars to produce succinic acid, which is then purified and catalytically hydrogenated to BDO.[15][17][18] | Uses renewable resources; lower greenhouse gas emissions.[17] | Can be more expensive; purification of fermentation products can be challenging. |
Comparative Overview of BDO Synthesis Routes
Caption: Major industrial pathways for the synthesis of 1,4-butanediol (BDO).
Characterization Data and Side Products
The primary side product of concern during the synthesis and handling of 1,4-butanediol is tetrahydrofuran (THF), formed via acid-catalyzed dehydration.[19][20] This reaction is especially prevalent at temperatures above 100-110°C in the presence of an acid catalyst.[14]
Reaction: C₄H₁₀O₂ (1,4-butanediol) --(Acid, Heat)--> C₄H₈O (THF) + H₂O
Other impurities can arise from the initial feedstock, such as isomers (e.g., 1,2-diacetoxybutane) or incompletely reacted intermediates like 1-acetoxy-4-hydroxybutane.[14] Rigorous purification, typically involving multi-stage distillation, is necessary to achieve the high-purity BDO required for polymerization.[14]
Comparative Performance Data
The following table summarizes typical performance metrics for the key reaction pathways discussed. Yields can vary significantly based on specific catalyst systems and process optimizations.
| Reaction Pathway | Catalyst Example | Typical Temp. | Typical Yield/Selectivity | Key Co-product(s) |
| DAB Hydrolysis | Cation Exchange Resin | 40 - 90 °C[14] | >95% Selectivity to BDO | Acetic Acid |
| DAB Alcoholysis | KHSO₄ | ~150 °C | High Selectivity to BDO[15] | Alkyl Acetate |
| Hydrogenation of 1,4-diacetoxy-2-butene to DAB | Pt-based catalyst | 20 - 120 °C | Yield: ~83%, Selectivity: ~94%[8] | N/A |
Conclusion for the Field Professional
For researchers and developers, this compound represents a versatile and stable intermediate for the synthesis of 1,4-butanediol. The choice between its primary conversion pathways—hydrolysis and alcoholysis—depends on strategic considerations.
-
Hydrolysis is the direct, atom-economical route when integrated into a process where acetic acid can be efficiently recycled.
-
Alcoholysis offers a compelling alternative, particularly in bio-refinery contexts, by transforming a co-product into a valuable, green solvent, thereby improving the overall process value proposition.
When comparing the entire BDO synthesis chain, the butadiene-to-DAB route offers a safer alternative to the high-pressure Reppe process. However, the future of BDO production is increasingly pointing towards bio-based fermentation routes.[21] These methods, while currently facing cost and purification hurdles, align with the growing demand for sustainable and renewable chemical manufacturing, offering a significantly reduced carbon footprint.[17] The continuous development of more efficient fermentation strains and downstream processing will likely make this the dominant technology in the coming decades.
References
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- Kunioka, M., et al. (2014). Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of this compound derived from furan. Polymer Degradation and Stability, 109, 289-295. [Link]
- Assobiotec. (2024). The world's first plant for the production of 1,4 bio-butanediol from renewable resources. EuropaBio. [Link]
- Toray Industries Inc. (2017). Process of producing 1,4-butanediol. U.S.
- Yadav, G. D., & Kulkarni, A. A. (2022). Developed and emerging 1,4-butanediol commercial production strategies: forecasting the current status and future possibility. Biofuels, 1-15. [Link]
- Dalian Institute of Chemical Physics, Chinese Academy of Sciences. (2019). Catalyst for preparing 1, 4-diacetoxybutane from butadiene.
- Kunioka, M., et al. (2014).
- Dalian Institute of Chemical Physics, Chinese Academy of Sciences. (2018). The method that butadiene synthesizes 1,4 butanediols.
- Caloong Chemical. (2023). What is the New Methods for Preparation of 1,4-Butanediol (BDO). Caloong Chemical. [Link]
- Mitsubishi Chemical Corp. (1995). Method for recovering 1,4-butanediol. U.S.
- Bloomtech. (2024).
- National Center for Biotechnology Information. (n.d.). 1,4-Butanediol. PubChem. [Link]
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- Blaser, H. U., Baiker, A., & Prins, R. (Eds.). (1997). Heterogeneous Catalysis and Fine Chemicals IV. Elsevier Science B.V. [Link]
- Hunter, S. E., et al. (2006). Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-butanediol Dehydration in High-Temperature Water. Industrial & Engineering Chemistry Research, 45(19), 6244-6251. [Link]
- National Institute of Standards and Technology. (n.d.).
- Li, J., et al. (2021). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective. Green Chemistry, 23(16), 5749-5771. [Link]
- Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
- Clark, J. (2015). THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND HYDROXIDE IONS. Chemguide. [Link]
- Quora. (2017).
- Mitsubishi Chemical Corp. (2003). Method for producing 1,4-butanediol.
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A Comparative Guide to the Kinetic Studies of 1,4-Diacetoxybutane Reactions
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the reaction kinetics of 1,4-diacetoxybutane, a versatile diester with applications in polymer synthesis and as a precursor to valuable chemicals. This document moves beyond a simple recitation of facts to offer a cohesive narrative grounded in experimental data and established chemical principles. We will explore the kinetics of its principal reactions—hydrolysis and transesterification—and compare its performance profile with relevant alternatives, providing you with the insights necessary for informed experimental design and process optimization.
Fundamental Reactions of this compound
This compound, also known as 1,4-butanediol diacetate, is an organic compound featuring two acetate groups ester-linked to a butane backbone. Its reactivity is primarily centered on the cleavage of these ester bonds, which can be achieved through several pathways.
Hydrolysis: A Gateway to 1,4-Butanediol
Hydrolysis of this compound yields 1,4-butanediol (BDO) and acetic acid. This reaction is of significant industrial importance as BDO is a key monomer in the production of polyurethanes, polyesters, and other polymers[1][2]. The hydrolysis can be catalyzed by acids, bases, or enzymes, each exhibiting distinct kinetic profiles.
-
Acid-Catalyzed Hydrolysis : This is a reversible reaction proceeding through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. The reaction follows a pseudo-first-order kinetics when water is in large excess[3][4].
-
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction involving the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. Generally, base-catalyzed hydrolysis is significantly faster than acid-catalyzed hydrolysis[5][6]. The reaction typically follows second-order kinetics[6].
-
Enzyme-Catalyzed Hydrolysis : Lipases are commonly employed for the hydrolysis of esters under mild conditions[7][8]. These reactions are highly selective and follow Michaelis-Menten kinetics, which can be modeled using mechanisms like the Ping-Pong Bi-Bi mechanism[7].
Transesterification: An Alternative Route to Functionalized Molecules
Transesterification involves the reaction of this compound with an alcohol to form a new ester and acetic acid. This process is crucial for producing specialty esters and for the alcoholysis of the diacetate to yield BDO and a different acetate ester[9]. The reaction is typically catalyzed by an acid or a base.
Kinetic Analysis: A Comparative Perspective
While specific kinetic data for this compound is not extensively reported in publicly available literature, we can draw valuable comparisons from studies on analogous linear aliphatic diesters and the reverse transesterification reaction.
Hydrolysis Kinetics: Insights from Analogous Esters
The hydrolysis of diesters like succinates and adipates proceeds in a stepwise manner, with the hydrolysis of the first ester group influencing the rate of the second. Generally, the rate of hydrolysis is influenced by the length of the alkyl chain and the nature of the ester group.
| Ester | Catalyst | Second-Order Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | Reference |
| Diethyl Succinate | NaOH | Data for stepwise hydrolysis available[10] | 40 | [10] |
| Diethyl Adipate | NaOH | Slower than diethyl succinate | - | [5] |
| Bis(2-ethylhexyl) adipate (DEHA) | NaOH | (4.86 ± 0.11) × 10⁻⁴ | Room Temp | [5] |
The hydrolysis of this compound is expected to follow a similar trend, with the rate being influenced by factors such as pH, temperature, and the presence of catalysts.
Transesterification Kinetics: Examining the Reverse Reaction
A study on the transesterification of 1,4-butanediol with methyl acetate, catalyzed by an ion-exchange resin, provides activation energies for the two consecutive forward reactions, which correspond to the reverse of the transesterification of this compound[11].
| Reaction Step | Activation Energy (kJ/mol) | Reference |
| 1,4-Butanediol + Methyl Acetate → 1-Acetoxy-4-hydroxybutane + Methanol | 38.53 | [11] |
| 1-Acetoxy-4-hydroxybutane + Methyl Acetate → this compound + Methanol | 51.06 | [11] |
Table 2: Activation Energies for the Reverse Transesterification Reaction.
These values suggest that the formation of the diacetate from the monoacetate has a higher energy barrier. The principle of microscopic reversibility implies that the activation energy for the forward transesterification of this compound will be related to these values and the enthalpy of the reaction.
Comparison with Alternatives in Polyurethane Synthesis
The primary application of this compound is as a precursor to 1,4-butanediol, a widely used chain extender in polyurethane synthesis. The kinetics of the reaction between the diol and a diisocyanate are crucial for controlling the polymerization process and the final properties of the polymer[10][12].
An alternative to 1,4-butanediol is 1,3-propanediol, which can be derived from 1,3-propanediol diacetate. The reactivity of these diols with diisocyanates has been studied, providing a basis for comparison.
| Diol | Diisocyanate | Catalyst | Rate Constant (l/(g-equiv s)) | Temperature (°C) | Reference |
| 1,4-Butanediol | MDI | Dibutyltin dilaurate | Values reported in study | 60 | [12] |
| 1,3-Butanediol | MDI | Dibutyltin dilaurate | Values reported in study | 60 | [12] |
Table 3: Comparative Reaction Kinetics of Diols with a Diisocyanate. Note: MDI refers to 4,4'-diphenylmethane diisocyanate. The study provides a detailed kinetic analysis of the stepwise reactions.
The choice of diol chain extender significantly impacts the kinetics of polyurethane formation and the properties of the resulting polymer[12].
Experimental Protocols for Kinetic Studies
To facilitate further research, we provide detailed protocols for conducting kinetic studies on the hydrolysis of this compound.
Protocol for Acid-Catalyzed Hydrolysis
Objective: To determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of this compound.
Materials and Reagents:
-
This compound
-
Standardized hydrochloric acid (e.g., 1 M HCl)
-
Deionized water
-
Standardized sodium hydroxide solution (e.g., 0.1 M NaOH)
-
Phenolphthalein indicator
-
Ice
Procedure:
-
Prepare a reaction mixture by adding a known amount of this compound to a known volume of the standardized HCl solution in a thermostated reaction vessel.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a flask containing ice.
-
Titrate the unreacted HCl and the acetic acid produced with the standardized NaOH solution using phenolphthalein as an indicator.
-
The progress of the reaction can be followed by monitoring the change in the volume of NaOH required for neutralization over time.
-
The pseudo-first-order rate constant can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required at infinite time (complete hydrolysis) and Vt is the volume at time t[13].
Analytical Methods for Reaction Monitoring
A variety of analytical techniques can be employed for real-time or quasi-real-time monitoring of these reactions:
-
Titration: As described in the protocol above, for acid or base-catalyzed reactions.
-
Gas Chromatography (GC): To monitor the disappearance of this compound and the appearance of 1,4-butanediol and other products[14].
-
High-Performance Liquid Chromatography (HPLC): Suitable for monitoring the concentrations of reactants and products in the liquid phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide real-time information on the concentrations of various species in the reaction mixture[15].
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Particularly useful for monitoring the disappearance of the ester carbonyl group and the appearance of the hydroxyl group of the alcohol product[16].
Conclusion
This guide has provided a comprehensive overview of the kinetic studies of this compound reactions, emphasizing a comparative approach. While direct kinetic data for this compound remains a key area for future research, by examining analogous systems and related reactions, we can infer its likely kinetic behavior. The provided experimental protocols offer a solid foundation for researchers to conduct their own investigations and contribute to a more complete understanding of this important chemical intermediate. A deeper understanding of the reaction kinetics will undoubtedly facilitate the optimization of processes that rely on this compound and its derivatives, leading to more efficient and sustainable chemical production.
References
Sources
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A Senior Application Scientist's Guide to Catalyst Selection for 1,4-Diacetoxybutane Synthesis
Welcome to this in-depth technical guide on the catalytic synthesis of 1,4-diacetoxybutane (DAB). As a crucial intermediate in the production of 1,4-butanediol (BDO), an important monomer for polymers like polybutylene terephthalate (PBT), the efficient synthesis of DAB is of significant industrial and academic interest.[1] The choice of catalyst is paramount, directly influencing reaction efficiency, product yield, selectivity, and overall process sustainability.
This guide moves beyond a simple listing of options to provide a comparative analysis grounded in experimental data and mechanistic principles. We will explore the performance of various catalytic systems, explain the rationale behind their selection, and provide actionable protocols for researchers and process development professionals.
Synthetic Pathways and the Central Role of Catalysis
The synthesis of this compound is primarily achieved through two major routes, each heavily reliant on a specific type of catalysis:
-
Esterification of 1,4-Butanediol (BDO): This is a direct and common laboratory-scale approach involving the reaction of BDO with acetic acid or acetic anhydride. The reaction is reversible and requires an acid catalyst to achieve practical conversion rates.
-
Hydrogenation of 1,4-Diacetoxy-2-butene: This route is part of a larger industrial process starting from butadiene. Butadiene is first converted to 1,4-diacetoxy-2-butene via acetoxylation, which is then hydrogenated to the saturated this compound.[1][2]
The catalyst's function is not merely to accelerate the reaction; it governs the selectivity, preventing the formation of byproducts and simplifying downstream purification. This guide will dissect the catalyst options for these pathways, focusing on the trade-offs between activity, reusability, and environmental impact.
Caption: Primary catalytic routes to this compound.
Comparative Analysis of Catalytic Systems
The selection of a catalyst is a critical decision based on a balance of performance, cost, safety, and environmental considerations. We can broadly classify the catalysts into homogeneous and heterogeneous systems.
Caption: Core decision logic for catalyst selection.
Homogeneous Catalysts: The Traditional Approach
Homogeneous catalysts, primarily strong mineral acids, are effective for the esterification of BDO.
-
Sulfuric Acid (H₂SO₄): This is a classic, highly active catalyst for esterification. It readily protonates the carbonyl oxygen of acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of BDO. The esterification of 1,4-butanediol with acrylic acid using sulfuric acid has been studied, demonstrating it to be a two-step consecutive, reversible reaction.[3] While effective, its use presents significant downstream challenges, including the need for neutralization, which generates salt waste, and its corrosive nature, which requires specialized equipment.
-
p-Toluenesulfonic Acid (p-TsOH): A solid organic acid that is soluble in the reaction medium, p-TsOH is another common choice. It is less corrosive than sulfuric acid but still requires a challenging separation process from the product mixture.[4]
Heterogeneous Catalysts: The Path to Sustainable Synthesis
Heterogeneous catalysts exist in a different phase from the reactants, offering straightforward separation (typically by filtration) and the potential for recycling, which are cornerstones of green chemistry.[5][6]
For the Esterification Pathway:
-
Ion-Exchange Resins (e.g., Amberlyst-15): These are among the most widely used solid acid catalysts.[5] Amberlyst-15 is a macroreticular polystyrene resin functionalized with sulfonic acid groups.[5][6] It effectively mimics the catalytic action of sulfuric acid but is immobilized on a solid support. This obviates the need for post-reaction neutralization and allows for simple recovery and reuse.[7][8] Studies on the esterification of other diols, such as 2,3-butanediol, with acetic acid have successfully used Amberlyst-36, a related resin, demonstrating the viability of this catalyst class.[9][10]
-
Zeolites: These are microporous aluminosilicate minerals with strong acidic sites. Zeolites like Hβ, HY, and HZSM5 have been employed as catalysts for esterification reactions.[11] Their well-defined pore structures can offer shape selectivity, potentially minimizing side reactions. However, their small pore size can sometimes lead to diffusion limitations and deactivation.[11]
For the Hydrogenation Pathway:
This industrial route requires highly selective metal catalysts to reduce the double bond of 1,4-diacetoxy-2-butene without affecting the ester groups.
-
Supported Platinum (Pt) Catalysts: Platinum on an activated carbon support is a highly effective catalyst for this hydrogenation.[1] Patent literature reveals that the performance of these catalysts can be significantly enhanced by the addition of co-catalysts or promoters. The inclusion of alkaline earth metals (like Strontium, Sr) and/or VIB group metals (like Tungsten, W, or Chromium, Cr) can create a synergistic effect, dramatically increasing both the yield and selectivity of this compound.[1] This is because the promoters can modify the electronic properties of the platinum and the surface characteristics of the support, leading to more favorable adsorption of the reactant and desorption of the product.
Emerging Catalysts: Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C that are gaining attention as catalysts and reaction media.[12][13][14] Acidic ILs can catalyze esterification reactions, acting as both solvent and catalyst.[14] Their negligible vapor pressure simplifies product separation by distillation.[15] While promising, their industrial-scale application can be limited by their cost and the need for specialized recycling processes.
Performance Data Summary
| Catalyst System | Pathway | Reactants | Typical Yield (%) | Typical Selectivity (%) | Advantages | Disadvantages |
| Sulfuric Acid | Esterification | 1,4-Butanediol + Acetic Acid | High | Moderate-High | High activity, low cost.[3] | Corrosive, difficult to separate, waste generation.[16][17] |
| Amberlyst-15 | Esterification | 1,4-Butanediol + Acetic Acid | Good-Excellent | High | Reusable, easy separation, non-corrosive.[6][7] | Higher initial cost, potential for thermal degradation.[18] |
| Pt-Sr/Carbon | Hydrogenation | 1,4-Diacetoxy-2-butene + H₂ | ~82-84% | ~94-95% | High yield and selectivity, suitable for industrial processes.[1] | Requires H₂ pressure, catalyst cost, potential for deactivation. |
| Ionic Liquids | Esterification | 1,4-Butanediol + Acetic Acid | Varies | Good-High | Dual role as solvent/catalyst, tunable properties, reusable.[12][14] | High cost, potential viscosity issues, recycling complexity. |
Validated Experimental Protocols
To provide a practical context for the data above, here are detailed methodologies for key synthetic approaches.
Protocol 1: Heterogeneous Catalysis via Esterification with Amberlyst-15
This protocol emphasizes a green chemistry approach, prioritizing catalyst reusability and simplified workup.
Rationale: The choice of Amberlyst-15 allows for a straightforward procedure where the catalyst is simply filtered off at the end of the reaction. Using a molar excess of acetic acid helps drive the equilibrium towards the product side.
Caption: Workflow for this compound synthesis using a solid acid catalyst.
Materials:
-
1,4-Butanediol (1.0 mol)
-
Glacial Acetic Acid (2.5 mol)
-
Amberlyst-15 resin (e.g., 5-10% by weight of total reactants)
-
Toluene or other suitable solvent for azeotropic water removal (optional)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1,4-butanediol, acetic acid, and the Amberlyst-15 resin.
-
Reaction: Heat the mixture to reflux (typically 110-120 °C) with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Catalyst Removal: Once the reaction is complete (or has reached equilibrium), cool the mixture to room temperature. Remove the Amberlyst-15 catalyst by simple filtration. The recovered resin can be washed (e.g., with methanol) and dried for reuse.[7]
-
Workup: Transfer the filtrate to a separatory funnel. Carefully wash the solution with saturated sodium bicarbonate solution to neutralize the excess acetic acid. Repeat until CO₂ evolution ceases. Wash subsequently with brine.
-
Extraction & Drying: Extract the aqueous layer with ethyl acetate. Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.
Protocol 2: Homogeneous Catalysis from THF and Acetic Anhydride
This method provides an alternative route starting from tetrahydrofuran (THF).
Rationale: This synthesis proceeds via the acid-catalyzed ring-opening of THF by acetic anhydride. Sulfuric acid acts as a potent catalyst for this transformation. The workup is more involved than in the heterogeneous protocol due to the need to handle and neutralize the soluble acid catalyst.
Materials:
-
Acetic Anhydride (1.06 mol)
-
Concentrated Sulfuric Acid (0.35 mol)
-
Tetrahydrofuran (THF) (0.348 mol)
-
Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Four-neck round-bottom flask equipped with a dropping funnel, thermometer, and condenser
-
Magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Catalyst Preparation: In a four-neck flask, add sulfuric acid to acetic anhydride while stirring and maintaining the temperature at 20-22 °C.
-
Reactant Addition: Slowly add THF to the mixture via a dropping funnel, ensuring the temperature is maintained at 20-22 °C.
-
Reaction: Stir the mixture at 21-23 °C for approximately 20 hours.
-
Quenching and Extraction: Pour the resulting reaction liquid into a large volume of deionized water (e.g., 500 mL). Extract the aqueous solution with chloroform (e.g., 500 mL).
-
Drying: Dry the chloroform layer by adding anhydrous sodium sulfate.
-
Purification: After filtering off the drying agent, the this compound can be purified from the chloroform solution by distillation under reduced pressure. A yield of approximately 84.8% from THF has been reported for this method.
Conclusion and Future Outlook
The choice of catalyst for this compound synthesis is a classic case study in chemical process development, balancing catalytic activity against process sustainability and economics.
-
For laboratory-scale synthesis and processes where environmental considerations are paramount, heterogeneous solid acid catalysts like Amberlyst-15 offer a clear advantage due to their ease of separation and reusability.[6][7]
-
For large-scale industrial production, particularly routes starting from butadiene, highly efficient and selective promoted platinum-on-carbon catalysts are the industry standard, delivering high yields and throughput.[1]
-
Homogeneous catalysts like sulfuric acid , while highly active, are increasingly being replaced by more sustainable alternatives to minimize waste and corrosion.[16][17]
Future research will likely focus on developing novel heterogeneous catalysts with even higher activity, stability, and resistance to deactivation. This includes exploring new support materials, nanostructured catalysts, and bifunctional systems that can further enhance selectivity and reduce energy consumption in the synthesis of this vital chemical intermediate.
References
- Lee, S. et al. (2014).
- CN108014791B. (2020).
- BenchChem. (2025).
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- Pal, R. et al. (2012). Amberlyst-15 in organic synthesis. Arkivoc.
- Ginter, D. et al. (n.d.). Esterification of alcohols with acetic acid over zeolites Hβ, HY and HZSM5.
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- Zhang, J. et al. (2020). Synthesis of homoallyl alcohol from 1,4-butanediol over ZrO2 catalyst.
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- [Source on reaction p
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- Zhang, J. et al. (2020). Synthesis of 3-buten-1-ol from 1,4-butanediol over ZrO2 catalyst.
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- [YouTube video on synthesis
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- [Source on organoc
- [Source on hydrogen
- [Source on c
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A Comparative Guide to the Applications of 1,4-Diacetoxybutane for Researchers and Drug Development Professionals
In the landscape of industrial and pharmaceutical chemistry, the selection of appropriate reagents and building blocks is paramount to achieving desired outcomes in terms of efficiency, sustainability, and product performance. This guide provides an in-depth technical analysis of 1,4-diacetoxybutane (DAB), a versatile diester that serves as a crucial intermediate in chemical synthesis and holds potential in various other applications. We will objectively compare its utility and performance against viable alternatives, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their specific needs.
Core Application: A Gateway to 1,4-Butanediol (BDO) and its Polymeric Derivatives
The most significant industrial application of this compound is its role as a direct precursor to 1,4-butanediol (BDO), a high-value chemical intermediate used in the production of a wide array of polymers, including polybutylene terephthalate (PBT), polybutylene succinate (PBS), and polyurethanes.[1][2]
The Mitsubishi Chemical Process: A Prominent Synthetic Route
The Mitsubishi Chemical process is a well-established industrial method for producing BDO, which proceeds through the intermediate this compound.[2] The process begins with the acetoxylation of butadiene to form 1,4-diacetoxy-2-butene, which is then hydrogenated to yield this compound. The final step involves the hydrolysis or alcoholysis of DAB to produce BDO.
dot graph "Mitsubishi_Process" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Butadiene [label="Butadiene"]; AceticAcid [label="Acetic Acid"]; Oxygen [label="Oxygen"]; Diacetoxybutene [label="1,4-Diacetoxy-2-butene"]; Hydrogen [label="H₂"]; DAB [label="this compound", fillcolor="#EA4335"]; Alcohol [label="Alcohol/Water"]; BDO [label="1,4-Butanediol", fillcolor="#34A853"]; Byproduct [label="Alkyl Acetate/Acetic Acid"];
Butadiene -> Diacetoxybutene [label="Acetoxylation"]; AceticAcid -> Diacetoxybutene; Oxygen -> Diacetoxybutene; Diacetoxybutene -> DAB [label="Hydrogenation"]; Hydrogen -> DAB; DAB -> BDO [label="Alcoholysis/Hydrolysis"]; Alcohol -> BDO; BDO -> Byproduct [style=dashed]; } Caption: The Mitsubishi Chemical process for 1,4-butanediol production via this compound.
Comparison with Alternative BDO Production Routes
The selection of a BDO production method is often dictated by factors such as feedstock availability, energy costs, and capital investment. Here, we compare the DAB-mediated Mitsubishi process with other major industrial routes.
| Production Route | Feedstock | Key Process Steps | Advantages | Disadvantages |
| Mitsubishi Process (via DAB) | Butadiene, Acetic Acid | Acetoxylation, Hydrogenation, Hydrolysis/Alcoholysis | High selectivity, Co-produces valuable acetates | Relies on petrochemical feedstocks |
| Reppe Process | Acetylene, Formaldehyde | Ethynylation, Hydrogenation | Mature technology, High yield | High-pressure operations, Safety concerns with acetylene |
| Davy Process (Maleic Anhydride) | n-Butane or Benzene | Oxidation to maleic anhydride, Esterification, Hydrogenation | Can utilize C4 feedstocks | Multi-step process, Catalyst sensitivity |
| Bio-based (from Succinic Acid) | Sugars (e.g., glucose) | Fermentation to succinic acid, Hydrogenation | Utilizes renewable resources, Potentially lower carbon footprint | Complex downstream processing, Competes with food sources |
| Bio-based (from 1,4-anhydroerythritol) | Erythritol | Deoxydehydration, Isomerization, Hydration, Reduction | High yield (~90%) from a bio-based starting material | Multi-step catalytic process, Catalyst stability and cost |
Table 1: Comparison of Major Industrial 1,4-Butanediol Production Routes. [1][3]
The Mitsubishi process, via this compound, offers a competitive route with high yields and the added benefit of producing valuable co-products like alkyl acetates, which can be used as environmentally friendly solvents.[1] However, its reliance on butadiene, a petrochemical derivative, is a consideration for industries seeking to transition to more sustainable feedstocks. In contrast, bio-based routes, while promising from an environmental perspective, currently face challenges in terms of scalability and cost-competitiveness.
Experimental Protocol: Alcoholysis of this compound to 1,4-Butanediol
This protocol details the laboratory-scale synthesis of BDO from DAB via alcoholysis, a key step in the Mitsubishi process and a viable method for in-house BDO production.[1]
Materials:
-
This compound (DAB)
-
Ethanol (or other suitable alcohol)
-
Potassium bisulfate (KHSO₄) catalyst
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound and an excess of ethanol. Add a catalytic amount of potassium bisulfate (e.g., 1-5 mol% relative to DAB).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to track the disappearance of DAB and the formation of BDO and ethyl acetate.
-
Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature. The catalyst can be removed by filtration.
-
Purification: The resulting mixture contains 1,4-butanediol, excess ethanol, and ethyl acetate. Ethanol and ethyl acetate can be removed by distillation. The remaining crude 1,4-butanediol can be further purified by vacuum distillation.
Expected Yield: This alcoholysis process can achieve high selectivity towards 1,4-butanediol, with reported yields being significant.[1] The co-produced ethyl acetate is a valuable solvent.
dot graph "Alcoholysis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Mix DAB, Ethanol,\nand KHSO₄ Catalyst"]; Reflux [label="Heat to Reflux"]; Monitor [label="Monitor Reaction\n(e.g., by GC)"]; Cool [label="Cool to Room Temp."]; Filter [label="Filter to Remove\nCatalyst"]; Distill [label="Distill to Remove\nEthanol & Ethyl Acetate"]; VacuumDistill [label="Vacuum Distill\nto Purify BDO"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Mix; Mix -> Reflux; Reflux -> Monitor; Monitor -> Cool [label="Reaction Complete"]; Cool -> Filter; Filter -> Distill; Distill -> VacuumDistill; VacuumDistill -> End; } Caption: Experimental workflow for the alcoholysis of this compound.
Emerging Applications of this compound
Beyond its primary role as a BDO precursor, this compound exhibits properties that suggest its utility in other areas of chemical science.
This compound as a Solvent
The physicochemical properties of a substance are critical in determining its suitability as a solvent. This compound is a colorless liquid with a relatively high boiling point and good solubility in water.[3][4]
| Property | Value |
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| Boiling Point | 230 °C |
| Melting Point | 12 - 15 °C |
| Density | 1.048 g/cm³ |
| Water Solubility | 34.94 g/L at 26 °C |
Table 2: Physicochemical Properties of this compound. [3][4]
Its high boiling point makes it suitable for reactions requiring elevated temperatures. Its ester functionalities suggest it could be a good solvent for a range of polar and moderately nonpolar organic compounds.
Comparison with Common Industrial Solvents:
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Applications |
| This compound | 230 | - | High-temperature reactions, specialty formulations |
| Dimethylformamide (DMF) | 153 | 36.7 | Polar aprotic solvent for a wide range of reactions |
| Dimethyl Sulfoxide (DMSO) | 189 | 47.2 | Highly polar aprotic solvent, good for Sₙ2 reactions |
| Toluene | 111 | 2.4 | Nonpolar solvent for organic synthesis and as a raw material |
| Ethyl Acetate | 77 | 6.0 | Common solvent for chromatography and extractions |
Table 3: Comparison of this compound with Common Industrial Solvents.
While not as widely used as established solvents like DMF or DMSO, the co-production of alkyl acetates (structurally similar to DAB) in the BDO synthesis process suggests a potential for this class of compounds to be utilized as "green" or environmentally friendlier solvents, acting as alternatives to BTX (benzene, toluene, xylene) solvents.[1] Further research is needed to fully characterize the performance of this compound as a solvent in various chemical transformations and to compare its efficacy against traditional solvents.
Direct Use in Polymer Synthesis
While typically converted to BDO for polymer production, this compound can theoretically be used directly as a monomer in polycondensation reactions with dicarboxylic acids to form polyesters. This approach would proceed via an acidolysis reaction, eliminating acetic acid as a byproduct instead of water.
dot graph "Polycondensation" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
DAB [label="this compound"]; Diacid [label="Dicarboxylic Acid"]; Polyester [label="Polyester", fillcolor="#34A853"]; AceticAcid [label="Acetic Acid (byproduct)"];
DAB -> Polyester [label="Polycondensation"]; Diacid -> Polyester; Polyester -> AceticAcid [style=dashed]; } Caption: Direct polycondensation of this compound with a dicarboxylic acid.
Potential Advantages:
-
Avoidance of Water as a Byproduct: In traditional polycondensation reactions, the removal of water is crucial to drive the equilibrium towards high molecular weight polymer formation and can be energy-intensive. Using DAB would produce acetic acid, which has a higher boiling point than water and may be easier to remove under certain conditions.
-
Different Reaction Kinetics: The reactivity of the acetate group in acidolysis may differ from the hydroxyl group in esterification, potentially offering advantages in controlling the polymerization process.
Challenges and Comparison with 1,4-Butanediol:
-
Stoichiometric Control: The volatility of acetic acid and the potential for side reactions could complicate stoichiometric control during polymerization.
-
Catalyst Systems: Different catalyst systems may be required for efficient acidolysis compared to the well-established catalysts for esterification.
-
Limited Research: There is a lack of extensive research and published data on the direct polycondensation of this compound and the properties of the resulting polymers compared to those synthesized from 1,4-butanediol.
Further experimental investigation is necessary to fully evaluate the feasibility and potential benefits of using this compound directly as a monomer in polyester synthesis and to compare the properties of the resulting polymers with those derived from the conventional BDO route.
Potential as a Plasticizer
Plasticizers are additives that increase the flexibility and durability of materials, particularly plastics. While there is limited direct evidence for the use of this compound as a plasticizer, a closely related compound, 1,4-butanediol dibenzoate , has been investigated as a green alternative to traditional phthalate plasticizers for polyvinyl chloride (PVC).[5]
Experimental Data on 1,4-Butanediol Dibenzoate as a Plasticizer for PVC:
Studies have shown that 1,4-butanediol dibenzoate can act as a plasticizer for PVC.[5] However, it exhibits an interesting behavior of crystallizing within the PVC matrix over time at room temperature, which leads to a loss of plasticization. This effect is reversible upon heating, suggesting its potential use as a heat-activated processing aid rather than a direct replacement for general-purpose plasticizers like DEHP (di(2-ethylhexyl) phthalate).
Comparison of this compound and 1,4-Butanediol Dibenzoate:
| Feature | This compound | 1,4-Butanediol Dibenzoate |
| Structure | Acetate ester end-groups | Benzoate ester end-groups |
| Plasticizing Potential | Not well-studied | Investigated for PVC, shows reversible plasticization |
| Potential Advantages | Lower molecular weight may lead to better compatibility | Aromatic rings can enhance compatibility with PVC |
| Potential Disadvantages | Potential for hydrolysis and release of acetic acid | Tendency to crystallize in the polymer matrix |
Table 4: Comparison of this compound and 1,4-Butanediol Dibenzoate as Potential Plasticizers.
Given the structural similarities, it is plausible that this compound could also exhibit some plasticizing properties. However, dedicated experimental studies are required to assess its effectiveness, compatibility with various polymers, and long-term stability in plasticized formulations.
Conclusion and Future Outlook
This compound is a well-established and industrially significant intermediate, primarily valued for its role in the efficient production of 1,4-butanediol. The Mitsubishi process, which utilizes DAB, remains a competitive route for BDO synthesis, particularly when considering the co-production of valuable acetates.
The potential of this compound in other applications, such as a specialty solvent, a direct monomer for polyester synthesis, and a plasticizer, warrants further investigation. While theoretical advantages exist, a lack of comprehensive experimental data currently limits its widespread adoption in these areas.
For researchers and professionals in drug development and materials science, understanding the established synthetic utility of this compound in accessing BDO and its derived polymers is crucial. Furthermore, exploring its less-conventional applications could open new avenues for process optimization, the development of novel materials with unique properties, and the advancement of more sustainable chemical practices. As the chemical industry continues to evolve, the versatility of molecules like this compound will undoubtedly continue to be a subject of interest and innovation.
References
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- Llevot, A., et al. (2020). Properties of Novel Polyesters Made from Renewable 1,4-Pentanediol. ChemSusChem, 13(3), 556-563.
- de la Fuente, J. L., et al. (2015). Copolyesters made from 1,4-butanediol, sebacic acid, and D-glucose by melt and enzymatic polycondensation. Biomacromolecules, 16(4), 1255-1266.
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A Senior Application Scientist's Guide to Mechanistic Studies of 1,4-Diacetoxybutane Hydrolysis
Authored for Researchers, Scientists, and Drug Development Professionals
The study of ester hydrolysis is a cornerstone of organic chemistry, with profound implications in industrial synthesis, pharmacology, and materials science. 1,4-Diacetoxybutane, a key intermediate in the production of 1,4-butanediol (BDO), presents a compelling case study.[1][2][3][4][5] Understanding the kinetics and mechanisms of its hydrolysis is paramount for optimizing the synthesis of BDO, a valuable precursor for polymers like polybutylene terephthalate (PBT) and tetrahydrofuran (THF).[1][6] This guide provides an in-depth exploration of the mechanistic pathways of this compound hydrolysis and offers a comparative analysis of experimental methodologies to monitor this transformation, grounded in established scientific principles.
The Mechanistic Dichotomy: Acid vs. Base Catalysis
The hydrolysis of this compound, like most esters, proceeds via two primary catalytic pathways: acid-catalyzed and base-catalyzed (saponification). The choice of catalyst not only dictates the reaction rate but also the nature of the products and the reversibility of the process.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis is a reversible equilibrium-driven process.[7] The reaction is typically catalyzed by mineral acids (e.g., HCl, H₂SO₄) or solid acid catalysts like cation exchange resins, which are often preferred in industrial settings to minimize corrosion and simplify catalyst removal.[6][8] The mechanism, a classic example of AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular), unfolds in a series of discrete steps:
-
Protonation of the Carbonyl: The carbonyl oxygen of the ester is protonated by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original diol moiety, converting it into a good leaving group (an alcohol).
-
Elimination of Alcohol: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling the 1,4-butanediol (in the final step) or the hydroxy-intermediate.
The hydrolysis is stepwise, first yielding 1-acetoxy-4-hydroxybutane, which is then further hydrolyzed to 1,4-butanediol.[6] A critical consideration in highly acidic conditions is the potential for side reactions, notably the intramolecular cyclization of the 1,4-butanediol product to form tetrahydrofuran (THF).[1][6]
Base-Catalyzed Hydrolysis (Saponification)
In contrast, hydrolysis with a base, such as sodium hydroxide, is an irreversible process that drives the reaction to completion.[7] This pathway, known as the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular), is generally faster than its acid-catalyzed counterpart.
-
Nucleophilic Attack: The strongly nucleophilic hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral oxyanion intermediate.
-
Elimination of Alkoxide: The intermediate collapses, and the C-O bond cleaves, expelling an alkoxide ion (the leaving group).
-
Proton Transfer: The alkoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid (acetic acid), yielding an alcohol (1,4-butanediol) and a carboxylate salt (sodium acetate). This final acid-base step is thermodynamically very favorable and renders the overall reaction irreversible.
Because of its irreversibility and typically faster rates, saponification is a common laboratory method for ester hydrolysis.[7]
Diagram: Hydrolysis Mechanisms of this compound
Caption: Acid-catalyzed (reversible) vs. Base-catalyzed (irreversible) hydrolysis.
A Comparative Guide to Experimental Methodologies
The selection of an analytical technique is a critical decision in any mechanistic study. The optimal choice depends on the desired level of detail, available instrumentation, and the specific kinetic parameters under investigation. We compare four common methods for monitoring the hydrolysis of this compound.
Experimental Workflow: A Generalized Approach
A typical kinetic experiment involves initiating the reaction under controlled conditions (temperature, concentration) and monitoring the concentration of reactants, intermediates, or products over time.
Caption: Standard workflow for a discontinuous kinetic analysis.
Method 1: Gas Chromatography (GC)
-
Principle of Causality: GC separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. This method is highly effective for quantifying the volatile starting material (this compound) and the intermediate. The final product, 1,4-butanediol, has a higher boiling point and may require derivatization to improve its volatility and peak shape, although modern columns can often analyze it directly.
-
Trustworthiness: The self-validating nature of GC lies in its high resolving power. The identity of peaks is confirmed by retention time against a known standard, and quantification is achieved using an internal standard to correct for variations in injection volume and detector response.
Experimental Protocol (GC)
-
Reaction Setup: In a thermostatted reaction vessel, initiate the hydrolysis by adding the catalyst to a solution of this compound (e.g., 0.1 M) in water. Use a non-volatile, inert solvent like dodecane as an internal standard.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 min), withdraw a 100 µL aliquot of the reaction mixture.
-
Quenching & Extraction: Immediately add the aliquot to a vial containing 1 mL of a suitable organic solvent (e.g., ethyl acetate) and a quenching agent (e.g., solid sodium bicarbonate for acid-catalyzed reactions). The organic solvent extracts the analyte from the aqueous phase.
-
Analysis: Inject 1 µL of the organic layer into a GC equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5 or equivalent).
-
Data Processing: Calculate the concentration of this compound relative to the internal standard at each time point. Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant.
Method 2: High-Performance Liquid Chromatography (HPLC)
-
Principle of Causality: HPLC separates compounds based on their differential interactions with a stationary phase (e.g., C18) and a liquid mobile phase. It is exceptionally well-suited for this analysis as it can simultaneously quantify the non-volatile 1,4-butanediol product, the starting material, and the intermediate without derivatization.
-
Trustworthiness: HPLC provides a self-validating system through the use of a diode-array detector (DAD) or a refractive index (RI) detector. A DAD can provide spectral information to confirm peak purity, while an RI detector is a universal detector suitable for compounds lacking a UV chromophore, like 1,4-butanediol.
Experimental Protocol (HPLC)
-
Reaction Setup: As described for GC. An internal standard that is soluble in the mobile phase and well-resolved from other peaks (e.g., 3-methoxy-1-butanol) should be used.
-
Sampling: At timed intervals, withdraw a 100 µL aliquot.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 900 µL) of the mobile phase, which should be buffered if necessary to halt the reaction.
-
Analysis: Inject 10-20 µL of the quenched sample into an HPLC system equipped with a C18 column and an RI or low-wavelength UV detector. A typical mobile phase would be an isocratic mixture of water and acetonitrile.
-
Data Processing: Integrate the peak areas of the reactant, intermediate, and product relative to the internal standard. Plot concentrations versus time to determine the reaction kinetics.
Method 3: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Principle of Causality: ¹H NMR spectroscopy provides real-time, non-invasive monitoring of the reaction by tracking changes in the chemical environment of protons.[9] The hydrolysis can be followed by observing the decrease in the signal intensity of the acetate methyl protons on the ester (-O-C(O)-CH₃ ) and the corresponding increase in the signal for the methyl protons of free acetic acid.
-
Trustworthiness: The inherent quantitative nature of NMR (peak area is directly proportional to the number of nuclei) makes it a self-validating technique, provided relaxation delays are sufficient. The appearance of distinct, new signals corresponding to the products provides unambiguous confirmation of the chemical transformation.
Experimental Protocol (¹H NMR)
-
Sample Preparation: Prepare the reaction mixture directly in an NMR tube using a deuterated solvent (e.g., D₂O) to provide the lock signal. Add a known concentration of this compound and an inert internal standard with a simple, non-overlapping spectrum (e.g., DSS or TMSP).
-
Reaction Initiation: Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature. Acquire an initial spectrum (t=0).
-
Monitoring: Initiate the reaction by injecting a small, known amount of catalyst (e.g., DCl or NaOD in D₂O).
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals without disturbing the sample.
-
Data Processing: For each spectrum, integrate the peak corresponding to the acetate methyl group of the ester (around 2.0-2.1 ppm) and the peak for the product acetic acid/acetate (around 1.9 ppm). Calculate the extent of reaction from the relative integrals.
Performance Comparison of Analytical Methods
| Feature | Gas Chromatography (GC) | HPLC | ¹H NMR Spectroscopy |
| Principle | Separation of volatile compounds | Separation of soluble compounds | Nuclear spin resonance |
| Sensitivity | High (ng-pg) | High (µg-ng) | Moderate (mg-µg) |
| Specificity | High (retention time) | High (retention time, spectra) | Very High (chemical shift) |
| Sample Prep | Extraction, possible derivatization | Dilution, filtration | Minimal, requires D₂O |
| Analysis Time | ~10-30 min per sample | ~5-15 min per sample | Real-time, continuous |
| Key Advantage | Excellent for volatile analysis | Versatile, direct analysis of all components | Non-invasive, rich structural data |
| Key Limitation | Not ideal for non-volatile products | RI detector can be sensitive to drift | Lower sensitivity, high equipment cost |
Conclusion: A Unified Mechanistic Perspective
The hydrolysis of this compound is a well-defined process governed by the fundamental principles of acid and base catalysis. The reaction proceeds stepwise through a 1-acetoxy-4-hydroxybutane intermediate to yield 1,4-butanediol and acetic acid or its conjugate base. While both acid and base catalysis are effective, the irreversible nature of saponification offers a more direct route to complete conversion.
The choice of analytical methodology is crucial for accurate kinetic and mechanistic elucidation. Chromatographic techniques like GC and HPLC offer high sensitivity and throughput for discontinuous monitoring, making them workhorses in many research and quality control labs. Conversely, ¹H NMR provides unparalleled mechanistic insight through non-invasive, real-time observation of the molecular transformation. A comprehensive study would ideally leverage more than one technique—for instance, using HPLC to quantify all species and NMR to identify transient intermediates—to build a robust, self-validating model of the reaction dynamics.
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A Comparative Guide to the Economic Viability of 1,4-Diacetoxybutane Production
Executive Summary
1,4-Diacetoxybutane (DAB) is a pivotal chemical intermediate, primarily valued for its role in the synthesis of 1,4-Butanediol (BDO) and its derivative, Tetrahydrofuran (THF). These compounds are indispensable in the production of high-performance polymers, including polybutylene terephthalate (PBT), polyurethanes (PU), and spandex fibers. The economic feasibility of producing DAB is intrinsically linked to the market dynamics of these downstream products and the cost-effectiveness of its synthesis routes. This guide provides an in-depth technical and economic comparison of the primary manufacturing pathways for DAB, offering researchers, scientists, and drug development professionals a clear perspective on their respective merits and challenges. We will dissect the established petrochemical routes—namely, the acetoxylation of butadiene and the esterification of 1,4-butanediol—and contrast them with emerging bio-based alternatives, providing the critical data necessary for informed strategic decisions in chemical manufacturing and process development.
Introduction to this compound: A Linchpin Intermediate
This compound (CAS No: 628-67-1), also known as tetramethylene diacetate, is a colorless liquid that serves almost exclusively as a captive intermediate.[1] Its industrial significance is not as a final product but as a stable, transportable precursor to 1,4-Butanediol (BDO). The production of BDO is a multi-billion dollar market, driven by demand from the automotive, textile, and electronics industries. Therefore, the economic viability of any DAB production method is a direct function of its efficiency in the BDO supply chain. The two dominant synthesis paradigms are rooted in petrochemical feedstocks, each with a distinct set of economic and process-related trade-offs.
Petrochemical Synthesis Routes: A Head-to-Head Comparison
The industrial production of DAB is dominated by two primary methods, both originating from fossil fuel-derived feedstocks. The choice between these routes hinges on factors like raw material availability, catalyst performance, and capital expenditure for process-specific equipment.
Route A: The Mitsubishi Process - Acetoxylation of 1,3-Butadiene
The most prominent industrial route to DAB is the Mitsubishi Chemical process, which utilizes the oxidative acetoxylation of 1,3-butadiene.[2][3] This multi-step synthesis is a cornerstone of modern BDO production and represents the first commercial-scale heterogeneous liquid-phase oxidation reaction.[3]
2.A.1. Reaction Mechanism and Causality
The process unfolds in three core stages:
-
Oxyacetoxylation: 1,3-butadiene reacts with acetic acid and oxygen to form 1,4-diacetoxy-2-butene.
-
Hydrogenation: The unsaturated intermediate is then catalytically hydrogenated to yield saturated this compound (DAB).
-
Hydrolysis: Finally, DAB is hydrolyzed to produce 1,4-butanediol (BDO) and regenerates acetic acid, which can be recycled.[4]
The critical step is the initial oxyacetoxylation. The choice of catalyst is paramount to ensure high selectivity towards the desired linear 1,4-isomer over the branched 3,4-diacetoxy-1-butene byproduct, which is more difficult to process.[5] A Palladium-Tellurium catalyst supported on activated carbon (Pd-Te/C) has proven to be the most effective, providing high activity while minimizing palladium leaching and byproduct formation.[3]
2.A.2. Process Workflow Diagram
Caption: Workflow for DAB production via butadiene acetoxylation.
2.A.3. Experimental Protocol: Hydrogenation of 1,4-Diacetoxy-2-butene
This protocol describes the laboratory-scale synthesis of DAB from its unsaturated precursor, simulating the second stage of the Mitsubishi process.[6]
-
Catalyst Preparation: Prepare a hydrogenation catalyst, for example, 2 wt% Platinum (Pt) and 1 wt% Strontium (Sr) on an activated carbon support via incipient wetness impregnation.
-
Reactor Setup: Charge a 100 mL titanium high-pressure autoclave with 15 mL of 1,4-diacetoxy-2-butene, 30 mL of a suitable solvent (e.g., toluene), and 0.5 g of the prepared catalyst.
-
Inerting: Seal the reactor and purge thoroughly with an inert gas, such as argon or nitrogen, to remove all oxygen.
-
Pressurization: Pressurize the reactor to an initial pressure of 1.0 MPa with argon, then introduce hydrogen gas until a total pressure of 3.0 MPa is reached.
-
Reaction: Begin vigorous stirring (e.g., 600 rpm) and heat the reactor to the target temperature of 60°C. Maintain these conditions for 90 minutes.
-
Workup: After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Analysis: Filter the catalyst from the reaction mixture. The resulting solution containing this compound can be analyzed by Gas Chromatography (GC) to determine yield and selectivity. A typical yield can reach approximately 83-84% with a selectivity of 94-95%.[6]
Route B: Esterification of 1,4-Butanediol
This route involves the direct, reversible reaction of 1,4-butanediol with acetic acid to form DAB and water. While chemically straightforward, its economic viability is highly dependent on the price of BDO, which is the desired end-product of the butadiene route.
2.B.1. Reaction Mechanism and Causality
This is a classic Fischer esterification reaction. The reaction proceeds in two consecutive, reversible steps, first forming the monoacetate and then the diacetate (DAB).[7]
HO-(CH₂)₄-OH + CH₃COOH ⇌ HO-(CH₂)₄-OOCCH₃ + H₂O HO-(CH₂)₄-OOCCH₃ + CH₃COOH ⇌ CH₃COO-(CH₂)₄-OOCCH₃ + H₂O
To drive the reaction towards the product side and achieve high yields, the water byproduct must be continuously removed. This is typically achieved using azeotropic distillation (e.g., with toluene or cyclohexane) or by using a large excess of acetic acid. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[8] The choice to pursue this route is often opportunistic, relying on a low-cost source of BDO.
2.B.2. Process Workflow Diagram
Caption: Workflow for DAB production via BDO esterification.
2.B.3. Experimental Protocol: Sulfuric Acid Catalyzed Esterification
This protocol details a laboratory-scale batch synthesis of DAB from BDO.[7]
-
Reactor Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a reflux condenser with a Dean-Stark trap.
-
Charging Reactants: Charge the flask with 1,4-butanediol and a molar excess of acrylic acid (e.g., a 2.2:1 molar ratio of acid to BDO). Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).
-
Reaction: Heat the mixture to 70-90°C with constant stirring. Water will be produced and collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitoring: Monitor the reaction's progress by periodically taking samples and analyzing them via GC or by tracking the amount of water collected.
-
Workup: Once the reaction reaches equilibrium (or the desired conversion), cool the mixture. Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Purification: Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., MgSO₄). The crude DAB can be purified by vacuum distillation to remove unreacted starting materials and the monoacetate intermediate.
Economic Viability Assessment
The core of this guide is a direct economic comparison. The following tables synthesize recent market data and process efficiencies to provide a clear financial picture.
Raw Material Cost Analysis (Q4 2025 - Q1 2026)
The price of petrochemical feedstocks is volatile and geographically dependent. This table provides a snapshot of recent prices, which are fundamental inputs for our economic model.
| Raw Material | Region | Price (USD/kg) | Data Source(s) |
| 1,3-Butadiene | North America | 0.63 - 0.66 | [9][10] |
| Europe | 1.07 - 1.12 | [9][10] | |
| Northeast Asia | 0.91 - 1.32 | [9][11] | |
| Acetic Acid | North America | 0.61 - 0.64 | [12][13] |
| Europe | 0.63 - 0.66 | [12][13] | |
| Northeast Asia | 0.36 - 0.38 | [12][13] | |
| 1,4-Butanediol | North America | 1.86 | [14] |
| Europe | 1.48 | [14] | |
| Northeast Asia | 1.09 | [14] |
Production Cost Comparison: A Process-Level View
This table provides a simplified comparison of the variable production costs. It assumes near-stoichiometric conversion for calculation simplicity, though real-world yields are lower.
| Cost Factor | Route A: Butadiene Acetoxylation | Route B: BDO Esterification | Key Considerations |
| Primary Feedstocks | 1,3-Butadiene, Acetic Acid, O₂, H₂ | 1,4-Butanediol, Acetic Acid | Butadiene route benefits from cheaper C4 feedstock vs. higher-value BDO. |
| Feedstock Cost / kg DAB | ~$0.85 - $1.20 (Based on US Butadiene & NE Asia Acetic Acid) | ~$1.05 - $1.40 (Based on NE Asia BDO & Acetic Acid) | The butadiene route has a clear raw material cost advantage. |
| Catalyst System | Pd-Te/C (Oxyacetoxylation), Pt or Pd (Hydrogenation) | H₂SO₄ or other strong acids | Palladium and Platinum are precious metals, representing a significant capital and operational (recycling) cost. Acid catalysts are cheap but corrosive. |
| Energy Consumption | Higher (Pressurized gas reactions, multiple stages) | Lower (Liquid phase, lower pressure) | The multi-step, high-pressure nature of the butadiene process is more energy-intensive. |
| Capital Expenditure | High (Requires high-pressure reactors, complex separation) | Moderate (Standard esterification reactor setup) | The Mitsubishi process requires a significantly higher upfront investment. |
| Byproducts | Water, branched diacetates | Water | The butadiene route requires more sophisticated purification to remove isomers. |
| Overall Viability | High. Industrially proven and economically favored due to low-cost feedstock. | Situational. Only viable with access to distressed or very low-cost BDO. Primarily used for other diacetates. |
Alternative Pathways: The Bio-Based Horizon
While petrochemical routes dominate, significant research is directed towards sustainable alternatives. Bio-based BDO production, pioneered by companies like Genomatica, uses engineered microorganisms to convert sugars (like glucose) into BDO.[15]
-
Mechanism: A common pathway involves converting glucose through intermediates like succinate and 4-hydroxybutyrate to form BDO.[15]
-
Economic Standing: While still maturing, bio-based processes are becoming cost-competitive, with production costs estimated to be in a similar range to petroleum-based methods, especially during periods of high oil prices.[16][17]
-
Implication for DAB: If bio-BDO becomes a major market force, it could make the esterification route (Route B) more attractive as a "green" pathway to DAB and its derivatives, decoupling production from fossil fuels. Another emerging route involves the alcoholysis of DAB derived from furfural, a biomass-derived platform chemical.[18]
Conclusion and Future Outlook
The economic viability of this compound production is a tale of two routes with a clear incumbent.
-
The Butadiene Acetoxylation (Mitsubishi) process is the undisputed industrial leader. Its economic strength lies in the use of a relatively inexpensive C4 feedstock (butadiene) compared to the high-value product (BDO) it ultimately creates. Despite higher capital and energy costs, the raw material advantage makes it the most profitable route for large-scale, integrated production.
-
The Esterification of 1,4-Butanediol is economically challenging for commodity production. It is essentially a step backward in the value chain, converting a more valuable product (BDO) into its intermediate. Its viability is limited to niche applications or opportunistic scenarios where a producer has access to an unusually cheap BDO stream.
Looking forward, the landscape may shift. The increasing maturity and cost-competitiveness of bio-based BDO could disrupt the petrochemical dominance.[19] A future where "green" BDO is readily available could revitalize the esterification route as a means to produce bio-based DAB and other specialty diacetates, aligning chemical production with growing demands for sustainability. For now, however, the economic calculus firmly supports the butadiene-based pathway as the most viable method for producing this compound at an industrial scale.
References
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- IMARC Group. (n.d.). Butadiene Price Index, Trend, Chart 2025 & Forecast.
- Google Patents. (n.d.). CN108014791B - Catalyst for preparing 1, 4-diacetoxybutane from butadiene.
- RSC Publishing. (n.d.). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective.
- Mitsubishi Chemical. (n.d.). Introduction of Mitsubishi 14BDO (BG) & THF Technology.
- OSTI.GOV. (1979). Liquid-phase diacetoxylation of 1,3-butadiene with Pd/Te/C catalyst.
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- Taylor & Francis Online. (n.d.). CONSECUTIVE ESTERIFICATION OF 1,4-BUTANEDIOL WITH ACRYLIC ACID BY HOMOGENEOUS CATALYSIS.
- Taylor & Francis Online. (n.d.). Production of 1,4-butanediol through Clostridia C4 pathways.
- Ataman Kimya. (n.d.). BUTANE-1,4-DIOL.
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A Comparative Guide to the Synthesis of 1,4-Diacetoxybutane: Evaluating Environmental Impacts of Petrochemical and Bio-Based Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the pursuit of sustainable methodologies is paramount. This guide provides an in-depth, objective comparison of two primary synthesis routes for 1,4-diacetoxybutane: the traditional petrochemical pathway originating from butadiene and a greener, bio-based alternative centered on the acetylation of bio-derived 1,4-butanediol. By examining experimental data, green chemistry metrics, and life cycle considerations, this document aims to equip researchers with the critical information needed to make informed decisions that align with both scientific and environmental objectives.
Introduction: The Significance of this compound and the Imperative for Greener Synthesis
This compound is a valuable diester with applications as a plasticizer, a monomer in polymer synthesis, and a precursor for various specialty chemicals. Its synthesis has traditionally been rooted in petrochemical feedstocks, raising concerns about fossil fuel depletion and the associated environmental burden. As the chemical industry pivots towards sustainability, the development and evaluation of bio-based manufacturing processes have become a critical area of research.[1] This guide will dissect the environmental implications of the established petrochemical route and juxtapose it with a more sustainable, bio-based approach.
Comparative Analysis of Synthesis Routes
This section provides a head-to-head comparison of the traditional petrochemical and the emerging bio-based routes for synthesizing this compound. The analysis focuses on key environmental and efficiency metrics.
Traditional Route: Palladium-Catalyzed Oxidative Acetoxylation of Butadiene
The established industrial method for producing this compound begins with butadiene, a C4 hydrocarbon derived from petroleum cracking. The process involves a two-step sequence:
-
Oxidative Acetoxylation: Butadiene reacts with acetic acid and oxygen in the presence of a palladium-based catalyst to form 1,4-diacetoxy-2-butene.[2]
-
Hydrogenation: The unsaturated intermediate is then hydrogenated to yield the final product, this compound.
Environmental Considerations:
-
Fossil Fuel Dependency: This route is entirely reliant on butadiene, a non-renewable petrochemical feedstock.[3]
-
Energy Intensity: The process typically requires elevated temperatures and pressures, contributing to a significant energy footprint.[3]
-
Catalyst System: While catalytic, the use of precious metals like palladium and co-catalysts can present challenges related to cost, availability, and recycling.
-
Byproduct Formation: The initial acetoxylation step can lead to the formation of byproducts, necessitating purification steps that generate additional waste.
Greener Route: Acetylation of Bio-Based 1,4-Butanediol
A more sustainable pathway to this compound leverages the growing field of industrial biotechnology. This route involves:
-
Bio-synthesis of 1,4-Butanediol (Bio-BDO): Genetically engineered microorganisms, such as E. coli, are used to ferment renewable sugars (e.g., from corn or sugarcane) into 1,4-butanediol.[4][5]
-
Acetylation: The resulting bio-BDO is then acetylated, often using acetic anhydride. To further enhance the green credentials of this step, solvent-free protocols have been developed.[6][7]
Environmental Advantages:
-
Renewable Feedstock: This route utilizes renewable biomass as the starting material, reducing reliance on fossil fuels and lowering the carbon footprint.[8]
-
Milder Reaction Conditions: The fermentation process for bio-BDO occurs at or near ambient temperatures and pressures. While the subsequent acetylation may require heating, it is generally less energy-intensive than the petrochemical process.
-
Reduced Greenhouse Gas Emissions: Life Cycle Assessments (LCA) have shown that the production of bio-BDO can significantly reduce greenhouse gas emissions compared to its petrochemical counterpart.[9] One study found that a bio-based production chain for 1,4-butanediol showed a general reduction of environmental impacts compared to the fossil-based product.[1]
-
Potential for Biodegradability: The use of bio-based feedstocks aligns with the principles of a circular economy and the development of biodegradable materials.[10]
Quantitative Comparison: Green Chemistry Metrics
To provide a more objective comparison, we can apply established green chemistry metrics to both synthesis pathways.
| Metric | Traditional (Butadiene) Route | Greener (Bio-BDO) Route | Analysis |
| Atom Economy | Lower | Higher | The acetylation of Bio-BDO is a simple addition reaction with high atom economy. The butadiene route involves multiple steps with the potential for byproduct formation, leading to a lower overall atom economy.[11][12] |
| E-Factor (Environmental Factor) | Higher | Lower | The petrochemical route generates more waste due to its multi-step nature, potential for byproducts, and reliance on fossil-fuel-derived energy and materials. Solvent-free acetylation of bio-BDO significantly reduces waste generation.[6][13] |
| Energy Consumption | High | Moderate | The petrochemical process, particularly the initial oxidative acetoxylation and subsequent hydrogenation, is energy-intensive.[3] The bio-based route, while requiring energy for fermentation and purification, generally has a lower overall energy demand. |
| CO2 Emissions | High | Low | The use of fossil-fuel-derived butadiene and the high energy consumption of the traditional route result in significant CO2 emissions.[14][15] The bio-based route, utilizing renewable feedstocks and often less energy, has a much lower carbon footprint.[9] |
Experimental Protocols
Protocol 1: Traditional Synthesis - Palladium-Catalyzed Oxidative Acetoxylation and Hydrogenation of Butadiene (Illustrative)
Step A: Oxidative Acetoxylation of Butadiene
-
A solution of palladium (II) acetate (catalyst), a co-catalyst (e.g., an alkali metal acetate), and a suitable ligand in glacial acetic acid is prepared in a high-pressure reactor.
-
The reactor is sealed, and butadiene is introduced.
-
The reactor is pressurized with a mixture of oxygen and an inert gas.
-
The reaction mixture is heated to the desired temperature (e.g., 70-100°C) and stirred for several hours.
-
After cooling and depressurization, the reaction mixture is filtered to remove the catalyst.
-
The filtrate is subjected to distillation to isolate the 1,4-diacetoxy-2-butene intermediate.
Step B: Hydrogenation of 1,4-Diacetoxy-2-butene
-
The isolated 1,4-diacetoxy-2-butene is dissolved in a suitable solvent (e.g., ethyl acetate).
-
A hydrogenation catalyst (e.g., palladium on carbon) is added to the solution.
-
The mixture is transferred to a hydrogenation reactor and pressurized with hydrogen gas.
-
The reaction is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by distillation.
Protocol 2: Greener Synthesis - Solvent-Free Acetylation of Bio-Based 1,4-Butanediol
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place bio-based 1,4-butanediol (1 equivalent).
-
Slowly add acetic anhydride (2.1 equivalents) to the flask while stirring.
-
A catalytic amount of a mild acid or base catalyst can be added, although the reaction can proceed without a catalyst, albeit at a slower rate.
-
Heat the reaction mixture to 80-100°C and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the crude product with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid and unreacted acetic anhydride.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove any residual volatiles under reduced pressure to obtain the purified this compound. This solvent-free approach significantly reduces waste and simplifies the workup procedure.[6][7]
Mechanistic Insights
Mechanism of Palladium-Catalyzed Oxidative Acetoxylation of Butadiene
The mechanism is complex and believed to involve the formation of a π-allyl palladium intermediate. The key steps are:
-
Coordination of butadiene to the Pd(II) center.
-
Nucleophilic attack of acetate on the coordinated diene.
-
Formation of a σ-allyl palladium complex.
-
Reductive elimination to form the diacetoxybutene product and a Pd(0) species.
-
Re-oxidation of Pd(0) to Pd(II) by oxygen to complete the catalytic cycle.
Mechanism of Bio-BDO Fermentation and Subsequent Acetylation
Fermentation: The biosynthesis of 1,4-butanediol in engineered E. coli involves the introduction of a heterologous metabolic pathway. This typically starts from a central metabolite like succinyl-CoA. A series of enzymatic steps, including reductions and dehydrogenations, convert the precursor into 1,4-butanediol.[16][17]
Acetylation: The acetylation of 1,4-butanediol with acetic anhydride is a classic nucleophilic acyl substitution. The hydroxyl group of the alcohol acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the ester and an acetate leaving group. The reaction occurs twice to form the diacetate.[18]
Visualizing the Pathways
Caption: Comparative overview of the traditional petrochemical and greener bio-based synthesis routes for this compound.
Caption: Step-by-step experimental workflows for the petrochemical and bio-based synthesis of this compound.
Conclusion and Future Outlook
The synthesis of this compound stands at a crossroads, with a clear trajectory towards more sustainable, bio-based methodologies. While the traditional petrochemical route is well-established, its environmental impact, stemming from its reliance on fossil fuels and energy-intensive processes, is a significant drawback. In contrast, the greener route, leveraging the fermentation of renewable sugars to produce bio-1,4-butanediol followed by an efficient, often solvent-free, acetylation, presents a compelling alternative.
The quantitative analysis through green chemistry metrics unequivocally favors the bio-based approach, demonstrating superior atom economy, a lower E-factor, and a significantly reduced carbon footprint. As the global push for a circular economy and decarbonization intensifies, the bio-based synthesis of this compound is poised to become the preferred manufacturing standard.
For researchers and drug development professionals, the adoption of such greener synthetic routes is not merely an environmental consideration but a strategic imperative. It aligns with the principles of sustainable science, reduces long-term risks associated with volatile petrochemical markets, and can enhance the overall safety and efficiency of chemical manufacturing processes. Continued innovation in metabolic engineering, catalyst development for acetylation, and the utilization of diverse biomass feedstocks will further solidify the position of bio-based this compound as a cornerstone of a more sustainable chemical industry.
References
- Advances in Bio-Based Production of 1,4-Butanediol. (n.d.). MDPI.
- A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2022). Frontiers in Chemistry.
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 1,4-Diacetoxybutane
This guide provides comprehensive, actionable procedures for the safe handling and disposal of 1,4-diacetoxybutane (CAS No. 628-67-1), tailored for professionals in research and drug development. The protocols herein are designed to ensure operational safety, regulatory compliance, and environmental stewardship. By understanding the causality behind each step, you can implement a disposal plan that is both scientifically sound and robust.
Foundational Safety & Hazard Assessment
Proper disposal begins with a thorough understanding of the substance's properties and the associated risks. While this compound is not classified under GHS for most acute hazards, it is a laboratory chemical that requires prudent handling to minimize exposure and environmental release.[1]
Chemical Profile and Key Data
A precise understanding of a chemical's physical properties is fundamental to its safe management. For instance, its high boiling point and low melting point dictate appropriate storage and spill response measures.
| Property | Value | Source |
| CAS Number | 628-67-1 | [1][2][3][4][5] |
| Synonyms | 1,4-Butanediol diacetate, Tetramethylene diacetate | [5] |
| Molecular Formula | C₈H₁₄O₄ | [1][5] |
| Physical State | Liquid (at room temperature) | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [3][4] |
| Melting Point | 12 - 15 °C / 53.6 - 59 °F | [1][2][3] |
| Boiling Point | ~230 °C / 446 °F | [1][2] |
| Water Solubility | 34.94 g/L (at 26 °C) | [3] |
Required Personal Protective Equipment (PPE)
The principle of ALARA (As Low As Reasonably Achievable) dictates that exposure should always be minimized. The following PPE is mandatory when handling this compound for use or disposal.
-
Eye and Face Protection: Wear chemical safety goggles or glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2] This is critical to prevent accidental splashes from contacting the eyes.
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). It is crucial to inspect gloves for integrity before each use and consult the manufacturer's data for breakthrough time and permeability.[1]
-
Body Protection: Wear a standard laboratory coat and long-sleeved clothing to prevent skin contact.[1][2]
-
Respiratory Protection: Under conditions of adequate ventilation, such as in a chemical fume hood, respiratory protection is typically not required.[1][2]
Safe Handling and Storage Principles
Proactive safety measures during handling and storage are the first line of defense in preventing incidents that could lead to complex disposal scenarios.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of vapors.[1][2]
-
Hygiene: Avoid all direct contact with the skin, eyes, and clothing.[1][2] Do not eat, drink, or smoke in areas where the chemical is handled.[1][6] Wash hands thoroughly after handling the substance.[1][6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] Store away from incompatible materials such as strong oxidizing agents.[4]
Waste Characterization and Disposal Protocol
The disposal of any laboratory chemical is governed by local, state, and federal regulations. The fundamental principle is to manage waste in a way that is safe, documented, and environmentally responsible.
The Principle of Cautious Classification
While the Safety Data Sheet (SDS) for this compound does not list it as a federally regulated hazardous waste under RCRA in the US, this does not permit its disposal via standard drains or municipal trash.[2] Laboratory-generated chemical waste, by default, should be treated as hazardous unless it is definitively proven otherwise. This precautionary approach ensures compliance and protects wastewater treatment systems and the environment. Therefore, all waste containing this compound must be collected and disposed of as chemical waste.
Step-by-Step Disposal and Spill Management
The following protocol provides a systematic approach for routine waste disposal and emergency spill cleanup.
Step 1: Containment
-
For Unused/Residual Product: Designate a specific, compatible, and clearly labeled waste container for liquid this compound waste. This container should be made of a material like high-density polyethylene (HDPE) or glass and kept sealed when not in use.[7]
-
For Accidental Spills: In the event of a small spill, immediately contain the liquid using an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.[8][9][10] Do not use combustible materials like paper towels to absorb large quantities. Ensure adequate ventilation and wear the appropriate PPE during cleanup.
Step 2: Packaging and Labeling
-
Carefully transfer the absorbed material (from spills) or the residual liquid into a designated waste container.[1][2]
-
Securely seal the container.
-
Label the container clearly and accurately. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Handle with Care," "Avoid Contact")
-
The date of accumulation.
-
Step 3: Arrange for Professional Disposal
-
Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
NEVER pour this compound down the drain or dispose of it in regular trash.[1][6][8] This is a critical compliance and environmental protection point.
Step 4: Documentation
-
Maintain meticulous records of your waste inventory and disposal activities. When the waste is collected, you should receive a copy of the hazardous waste manifest. Retain this document as proof of proper disposal, in accordance with your institution's policies and regulatory requirements.
Disposal Decision Workflow for 1,4-Diacetoxybutanedot
// Node Definitions start [label="Waste Identification\n(this compound for Disposal)", fillcolor="#F1F3F4", fontcolor="#202124", shape=rounded]; type [label="Is it a spill or residual product?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; contain_spill [label="Step 1A: Contain Spill\n(Use inert absorbent material)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; contain_residual [label="Step 1B: Contain Residual\n(Transfer to designated waste container)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; package [label="Step 2: Package & Label\n(Use sealed, compatible container.\nLabel as 'Hazardous Waste' with chemical name.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; store [label="Step 3: Store for Pickup\n(In designated satellite accumulation area)", fillcolor="#34A853", fontcolor="#FFFFFF"]; dispose [label="Step 4: Professional Disposal\n(Contact EHS or licensed contractor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; document [label="Step 5: Document Transfer\n(Retain hazardous waste manifest)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edge Definitions & Logic start -> type; type -> contain_spill [label="Spill"]; type -> contain_residual [label="Residual"]; contain_spill -> package; contain_residual -> package; package -> store; store -> dispose; dispose -> document; }
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A Senior Application Scientist's Guide to Personal Protective Equipment for 1,4-Diacetoxybutane
As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. The handling of any laboratory chemical, including 1,4-Diacetoxybutane (CAS No. 628-67-1), demands a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, providing a deep, experience-based framework for establishing a self-validating safety protocol. The causality behind each recommendation is explained to empower you, the researcher, to make the safest possible decisions in your work.
While some Safety Data Sheets (SDS) for this compound state that based on available data, the classification criteria for hazards are not met, others associated with similar compounds or precursors note potential hazards such as being harmful if swallowed or causing skin irritation.[1][2][3] Given this variability and the fact that thermal decomposition can release irritating vapors, a conservative and comprehensive approach to Personal Protective Equipment (PPE) is not just recommended—it is essential.[2][4]
Hazard Profile and Chemical Properties
Understanding the substance is the first step in protecting yourself from it. This compound is a liquid at room temperature with a high boiling point, which influences its primary routes of exposure.
| Property | Value | Source |
| Physical State | Liquid | [4] |
| Melting Point | 12 - 15 °C (53.6 - 59 °F) | [4] |
| Boiling Point | 230 °C (446 °F) | [4] |
| Primary Hazards | Potential for irritation upon contact; harmful if swallowed.[1] | |
| Decomposition | Thermal decomposition can produce irritating gases and vapors. | [2][4] |
The primary risks during handling are direct contact with the liquid (skin and eyes) and potential inhalation of aerosols or vapors, especially if heated.
The Core PPE Protocol: A System of Protection
Your PPE is not just a collection of items; it is an integrated system designed to isolate you from the chemical. Each component has a specific function, and its effectiveness depends on proper selection and use.
Direct contact with chemical splashes is a leading cause of laboratory injuries. For this compound, the minimum requirement is a pair of well-fitting chemical safety goggles.
-
What to Use: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. For procedures with a higher risk of splashing, such as transferring large volumes or working under pressure, supplement goggles with a full-face shield.
-
Causality: The high boiling point of this compound means it is less likely to flash evaporate at room temperature, making splashes the most probable route of eye exposure. Safety goggles provide a 360-degree seal around the eyes, which standard safety glasses do not, protecting from splashes from any angle.
Preventing skin contact is critical. This requires a two-layered approach: appropriate gloves and a protective lab coat.
-
Gloves:
-
What to Use: Chemically resistant gloves are mandatory. While specific breakthrough data for this compound is not always available, nitrile or neoprene gloves are a standard and effective choice for incidental contact. Always inspect gloves for tears or pinholes before use.[4][5]
-
Causality: The choice of glove material is crucial for preventing chemical permeation. It is a field-proven best practice to double-glove if handling larger quantities or for prolonged periods, allowing for the safe removal of the outer glove if contamination occurs without exposing the skin.
-
-
Lab Coat:
Under normal laboratory conditions with adequate ventilation (e.g., inside a certified chemical fume hood), respiratory protection is typically not required for handling this compound at ambient temperatures.[2]
-
When to Use: Respiratory protection becomes necessary when there is a risk of generating aerosols or vapors. This includes:
-
Heating the substance.
-
Aerosolizing the substance (e.g., via sonication).
-
Cleaning up a large spill outside of a fume hood.
-
-
What to Use: In these scenarios, a NIOSH-approved respirator with a particle filter or an organic vapor cartridge is recommended.[6]
-
Causality: The substance's low vapor pressure at room temperature limits the inhalation risk. However, activities that increase its surface area or energy state can create an inhalation hazard. The selection of a respirator must be based on a risk assessment of the specific procedure being performed.
Procedural Guidance: Integrating Safety into Your Workflow
The following workflow provides a step-by-step methodology for safe handling, emergency response, and disposal, ensuring a self-validating system of safety from start to finish.
This diagram outlines the critical steps for a standard laboratory procedure involving this compound.
Caption: Safe Handling Workflow for this compound
Rapid and correct response to an emergency can significantly mitigate potential harm.
In Case of Skin Contact:
-
Immediately remove any contaminated clothing.[6]
-
Wash the affected area with copious amounts of water for at least 15 minutes.
-
Seek medical attention if irritation develops or persists.
In Case of Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
In Case of a Spill:
-
Ensure adequate ventilation and restrict access to the area.[7]
-
Wearing your full PPE, absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[7]
-
Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.
-
Do not allow the spill to enter drains or waterways.[7]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Collection: All materials contaminated with this compound, including excess chemical, absorbent materials from spills, and contaminated disposable PPE, must be collected in a clearly labeled, sealed container for hazardous waste.
-
Regulatory Compliance: Disposal must be carried out in strict accordance with all local, state, and federal regulations.[1][7] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures. Never dispose of this compound down the drain or in regular trash.[7]
By integrating this expert-level guidance into your laboratory practices, you build a robust and trustworthy safety system that protects you, your colleagues, and your research.
References
- Safety data sheet - CPAChem. (2020-01-30). CPAChem.[Link]
- CLR-376 Safety Data Sheet.
- Butane Safety Data Sheet - Apex Oil. (2018-11-27). Apex Oil.[Link]
- Section 2. Hazards identification - ChemView.U.S. Environmental Protection Agency.[Link]
- 1,4-Butanediol, 250 ml - Conatex-Didactic Lehrmittel GmbH. (2015-04-14).
- ICSC 1104 - 1,4-BUTANEDIOL.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
